Product packaging for Formyl radical(Cat. No.:CAS No. 2597-44-6)

Formyl radical

Cat. No.: B1212396
CAS No.: 2597-44-6
M. Wt: 29.018 g/mol
InChI Key: CFHIDWOYWUOIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The formyl radical (CHO•) is a critical reactive intermediate with significant applications across multiple scientific research fields. This high-purity reagent is essential for fundamental and applied studies. In combustion research , the this compound is a key intermediate in hydrocarbon oxidation mechanisms. Its unimolecular dissociation (HCO → H + CO) is a major chain-branching step that profoundly influences autoignition thresholds and flame propagation speeds . In synthetic organic chemistry , the this compound enables innovative pathways for aldehyde synthesis. Recent methodologies allow for its generation from precursors like α-chloro N-methoxyphthalimides, facilitating selective alkene hydroformylation under mild photoredox conditions . It is also utilized in the radical reductive formylation of N-heteroarenes with formic acid, providing a route to N-formyl-heterocycles which are valuable motifs in pharmaceuticals . Furthermore, in astrochemistry , the this compound is studied for its role in the formation of complex organic molecules (COMs) in interstellar ices. It has been shown to react with other radicals, such as the hydroxymethyl radical (•CH2OH), to form glycolaldehyde, a precursor to sugars, in simulated interstellar conditions . The this compound has a molecular weight of 29.0180 g/mol and its characteristic vibrational frequencies, such as the C-O stretch at 1868.17 cm⁻¹, can be used for its identification and monitoring in gas-phase studies . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not approved for clinical, diagnostic, or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO B1212396 Formyl radical CAS No. 2597-44-6

Properties

CAS No.

2597-44-6

Molecular Formula

CHO

Molecular Weight

29.018 g/mol

InChI

InChI=1S/CHO/c1-2/h1H

InChI Key

CFHIDWOYWUOIHU-UHFFFAOYSA-N

SMILES

[CH]=O

Canonical SMILES

[CH]=O

Origin of Product

United States

Foundational & Exploratory

The Formyl Radical (HCO): An In-depth Technical Guide on its Electronic Configuration and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a short-lived, highly reactive intermediate that plays a crucial role in a variety of chemical environments, most notably in combustion processes and atmospheric chemistry.[1][2] Its simple triatomic structure belies a complex electronic nature that has been the subject of extensive experimental and theoretical investigation. This technical guide provides a comprehensive overview of the this compound's electron configuration, molecular structure, stability, and reactivity, with a focus on quantitative data and experimental methodologies.

Electron Configuration and Molecular Geometry

The this compound possesses a total of 11 valence electrons. Its ground electronic state is designated as X²A'.[3] Electron Spin Resonance (ESR) spectroscopy has been instrumental in elucidating its electronic structure, revealing a large proton hyperfine splitting which indicates that the unpaired electron is not located in a π-orbital.[4][5] This finding is crucial as it distinguishes the this compound from typical π-electron radicals.

The geometry of the this compound is bent in its ground state.[3] This bent structure is a consequence of the interactions between its molecular orbitals. The unpaired electron resides in a σ-type molecular orbital, which is primarily composed of in-plane p-orbitals of the carbon and oxygen atoms and the s-orbital of the hydrogen atom.

Molecular Orbital Diagram

The following diagram illustrates the qualitative molecular orbital energy levels for the this compound.

G cluster_H H (1s) cluster_CO CO fragment cluster_HCO HCO Molecular Orbitals H_1s 1s HCO_sigma_unpaired σ (unpaired electron) H_1s->HCO_sigma_unpaired HCO_sigma σ H_1s->HCO_sigma CO_sigma_nb σ_nb CO_sigma_nb->HCO_sigma_unpaired CO_pi π HCO_pi_star π CO_pi->HCO_pi_star HCO_pi π CO_pi->HCO_pi CO_sigma σ HCO_sigma_star σ CO_sigma->HCO_sigma_star CO_sigma->HCO_sigma

Caption: A simplified molecular orbital diagram for the this compound (HCO).

Quantitative Molecular Data

Numerous spectroscopic and computational studies have provided precise data on the structure and vibrational modes of the this compound. The following tables summarize these key quantitative findings.

Table 1: Structural Parameters of the this compound (HCO)

ParameterExperimental ValueComputational ValueReference
C-H Bond Length (Å)-1.1171[6]
C=O Bond Length (Å)1.1981.1753[6][7]
H-C-O Bond Angle (°)-124.51[6]

Table 2: Vibrational Frequencies of the this compound (HCO)

Vibrational ModeDescriptionExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)Reference
ν₁H-C=O Bending1131.04-[8]
ν₂C=O Stretching1946.66-[8]
ν₃C-H Stretching2434.482661.74[8][9]

Stability and Thermochemistry

The stability of the this compound is a critical factor in determining its reactivity and lifetime in various chemical systems. Its stability can be quantified through its thermochemical properties.

Table 3: Thermochemical Data for the this compound (HCO) at 298 K

PropertyValueUnitReference
Enthalpy of Formation (ΔfH°gas)42 ± 4kJ/mol[10]
Standard Gibbs Free Energy of Formation (ΔfG°)-kJ/mol[11]
Electron Affinity (EA)-eV[11]
Ionization Energy (IE)8.14 ± 0.04eV[12]

The this compound is a relatively unstable species, readily undergoing unimolecular decomposition or participating in bimolecular reactions.[1] Its dissociation into a hydrogen atom and carbon monoxide is a key reaction in combustion.[1]

Key Reactions and Signaling Pathways in Combustion

The this compound is a central intermediate in the combustion of hydrocarbons. It is primarily formed from the oxidation of formaldehyde (B43269).[13] Its subsequent reactions are crucial for the overall combustion process, influencing chain branching and propagation.

G CH2O Formaldehyde (CH₂O) HCO This compound (•CHO) CH2O->HCO + •OH, O, H OH Hydroxyl Radical (•OH) O Oxygen Atom (O) H Hydrogen Atom (H) H2O Water (H₂O) HCO->H2O + •OH CO Carbon Monoxide (CO) HCO->CO + H HCO->CO + O₂ CO->H2O + •OH O2 Oxygen (O₂) HO2 Hydroperoxyl Radical (HO₂)

Caption: Key reaction pathways involving the this compound in combustion.

Experimental Methodologies

The study of the this compound relies on sophisticated experimental techniques capable of detecting and characterizing transient species.

Electron Spin Resonance (ESR) Spectroscopy

Principle: ESR spectroscopy detects the presence of unpaired electrons.[4] A sample containing the radical is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves at specific frequencies provides information about the electronic environment of the unpaired electron, including hyperfine interactions with nearby magnetic nuclei.[14]

Experimental Workflow:

G cluster_workflow ESR Experimental Workflow Radical_Generation Radical Generation (e.g., photolysis of formaldehyde) Matrix_Isolation Matrix Isolation (in solid argon or CO at low temp) Radical_Generation->Matrix_Isolation ESR_Spectrometer ESR Spectrometer (Magnetic field sweep & microwave irradiation) Matrix_Isolation->ESR_Spectrometer Data_Acquisition Data Acquisition (Detection of microwave absorption) ESR_Spectrometer->Data_Acquisition Spectral_Analysis Spectral Analysis (Determination of g-factor and hyperfine coupling) Data_Acquisition->Spectral_Analysis

Caption: A generalized workflow for ESR spectroscopy of the this compound.

Methodology: In a typical experiment, the this compound is generated in situ, for example, by the photolysis of formaldehyde or by the reaction of hydrogen atoms with carbon monoxide.[4][5] To increase its lifetime for spectroscopic analysis, the radical is often trapped in an inert matrix, such as solid argon or carbon monoxide, at cryogenic temperatures (e.g., 4.2 K to 30 K).[4] The sample is then placed in the resonant cavity of an ESR spectrometer. By sweeping the magnetic field while irradiating the sample with a fixed microwave frequency, an absorption spectrum is obtained. The analysis of this spectrum provides the g-factor and hyperfine coupling constants, which are characteristic of the this compound.[14]

Laser-Induced Fluorescence (LIF) Spectroscopy

Principle: LIF is a highly sensitive and selective technique for detecting specific atomic and molecular species.[15] A tunable laser is used to excite the target species (in this case, the this compound) from its ground electronic state to an excited electronic state. The excited species then relaxes back to the ground state by emitting fluorescence at a characteristic wavelength, which is detected.[16]

Experimental Workflow:

G cluster_workflow LIF Experimental Workflow Radical_Source Radical Source (e.g., flame or flow reactor) Laser_Excitation Tunable Laser Excitation (Excitation to a specific rovibronic state) Radical_Source->Laser_Excitation Fluorescence_Collection Fluorescence Collection (Perpendicular to the laser beam) Laser_Excitation->Fluorescence_Collection Detection Detection (Photomultiplier tube or CCD) Fluorescence_Collection->Detection Signal_Analysis Signal Analysis (Relating fluorescence intensity to concentration) Detection->Signal_Analysis

Caption: A generalized workflow for LIF spectroscopy of the this compound.

Methodology: For in-situ detection in environments like flames, a pulsed laser system is typically used to provide high peak power for efficient excitation.[17] The laser wavelength is tuned to a specific absorption band of the this compound. The resulting fluorescence is collected at a 90-degree angle to the laser beam to minimize scattered laser light and is passed through a monochromator or filter to isolate the fluorescence signal from other emissions.[18] The signal is then detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera for imaging applications.[17][18] The intensity of the fluorescence signal can be related to the concentration of the this compound in the probed volume.

Computational Methodologies

Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, have been invaluable in complementing experimental studies of the this compound.[19][20]

Commonly Employed Methods:

  • Coupled Cluster (CC) methods, such as CCSD(T), are high-level ab initio methods that provide very accurate results for the geometry, vibrational frequencies, and energies of small molecules like the this compound.[6]

  • Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods and can provide good accuracy for a wide range of molecular properties.[20] The choice of the functional is critical for obtaining reliable results for radical species.

  • Multireference methods are necessary when the electronic structure of the radical cannot be well-described by a single determinant, which can be the case for excited states or along dissociation pathways.

These computational approaches allow for the calculation of properties that are difficult to measure experimentally, such as transition state structures and reaction potential energy surfaces.[21]

Conclusion

The this compound, despite its transient nature, is a species of fundamental importance in chemistry. A thorough understanding of its electronic configuration, molecular structure, and stability is essential for accurately modeling complex chemical systems such as combustion and atmospheric processes. The combination of advanced experimental techniques and high-level computational methods continues to provide deeper insights into the properties and reactivity of this pivotal radical species. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in related fields.

References

The Formyl Radical (HCO): A Comprehensive Technical Guide on its Discovery, History, and Core Chemical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl radical (HCO), a simple yet highly reactive triatomic species, has been a subject of intense scientific scrutiny for decades. Its pivotal role as a transient intermediate in a vast array of chemical processes, ranging from the complex ballet of combustion and atmospheric chemistry to the cold, sparse expanse of the interstellar medium, underscores its fundamental importance. This technical guide provides an in-depth exploration of the discovery and history of the this compound, detailing the key experimental and theoretical advancements that have shaped our understanding of its structure, reactivity, and spectroscopic signatures. We present a comprehensive compilation of quantitative data, detailed experimental protocols for its generation and detection, and visual representations of its key reaction pathways to serve as a valuable resource for researchers across multiple scientific disciplines.

Discovery and Historical Perspective

The journey to understanding the this compound began with early spectroscopic observations of hydrocarbon flames. The characteristic "hydrocarbon flame bands" were a long-standing puzzle until the mid-20th century.

  • Early Spectroscopic Observations: The initial discovery of the this compound is deeply intertwined with the study of combustion. For many years, a series of emission bands observed in the visible spectrum of hydrocarbon flames, known as the hydrocarbon flame bands, remained unidentified.

  • First Spectroscopic Identification: It was the seminal work of Ramsay in 1956 that definitively assigned these bands to the electronic transitions of the this compound. This breakthrough was made possible by the development of flash photolysis, a technique that allows for the generation and spectroscopic observation of short-lived radical species.[1]

  • Matrix Isolation Studies: Further characterization of the this compound was achieved through matrix isolation spectroscopy. This technique involves trapping the radical in an inert solid matrix, such as argon, at cryogenic temperatures. This method allowed for the first infrared detection of a triatomic free radical and provided crucial data on its vibrational frequencies.[2]

  • Electron Spin Resonance (ESR) Spectroscopy: The application of ESR spectroscopy provided further insights into the electronic structure of the this compound, confirming its radical nature and providing information about the distribution of the unpaired electron.[3]

Since these pioneering studies, a wealth of information has been amassed on the this compound's properties and reactivity, driven by its central role in diverse chemical environments.

Physicochemical Properties

The this compound is a bent triatomic molecule with C–H and C=O bonds. Its reactivity is largely dictated by the presence of the unpaired electron on the carbon atom.

Spectroscopic Data

The spectroscopic constants of the this compound and its deuterated isotopologue (DCO) are crucial for their detection and characterization in various environments.

PropertyHCODCOReference
Electronic State X²A'X²A'[4]
Rotational Constants
A₀ (cm⁻¹)24.1118.06[5]
B₀ (cm⁻¹)1.4881.298[5]
C₀ (cm⁻¹)1.3971.208[5]
Vibrational Frequencies
ν₁ (C-H/D stretch) (cm⁻¹)2434.41900[4]
ν₂ (C=O stretch) (cm⁻¹)1868.11730[4]
ν₃ (bending) (cm⁻¹)1080.7850[4]
Molecular Geometry
r(C-H) (Å)1.1251.125[4]
r(C=O) (Å)1.1751.175[4]
∠HCO (°)124.95124.95[4]
Thermochemical Data

The thermochemical properties of the this compound are essential for understanding the energetics of its reactions.

PropertyValueUnitsReference
Enthalpy of Formation (ΔfH°₂₉₈) 42.0 ± 0.8kJ/mol[6]
C-H Bond Dissociation Energy (D₀) 365.7 ± 2.1kJ/mol[7][8]
Unimolecular Dissociation Enthalpy (HCO → H + CO) 69.9 ± 2.1kJ/mol[9]

Key Experimental Protocols

The transient nature of the this compound necessitates specialized experimental techniques for its generation and detection.

Flash Photolysis-Transient Absorption Spectroscopy

This pump-probe technique is a cornerstone for studying the kinetics of this compound reactions.

Methodology:

  • Precursor Preparation: A gaseous mixture of a suitable precursor, typically formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), diluted in an inert buffer gas (e.g., Ar, N₂, He) is prepared in a flow cell.

  • Radical Generation (Pump): A high-energy laser pulse (the "pump" beam), often from an excimer laser (e.g., at 248 nm for H₂CO photolysis), is directed into the flow cell. The photolysis of the precursor generates a transient population of formyl radicals.

    • H₂CO + hν → HCO + H

  • Detection (Probe): A second, lower-energy light source (the "probe" beam) from a lamp or another laser is passed through the cell, perpendicular to the pump beam. The wavelength of the probe beam is chosen to coincide with an absorption feature of the this compound (typically in the UV-visible region).

  • Signal Acquisition: The intensity of the transmitted probe beam is monitored by a detector (e.g., a photomultiplier tube). The change in absorption over time after the photolysis flash provides a kinetic trace of the this compound concentration.

  • Kinetic Analysis: By varying the concentration of a reactant gas in the mixture, the rate constant for the reaction of the this compound with that species can be determined from the change in the decay rate of the transient absorption signal.

Matrix Isolation Spectroscopy

This technique allows for the stabilization and spectroscopic characterization of the this compound at cryogenic temperatures.

Methodology:

  • Matrix Gas Preparation: A mixture of a precursor molecule (e.g., formaldehyde or a source of H atoms like HI and CO) and a large excess of an inert matrix gas (e.g., Argon, Neon) is prepared in the gas phase. A typical mixing ratio is 1:1000 (precursor:matrix).[10]

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[10][11]

  • In-situ Generation (optional): If the precursor itself is not the direct source of the radical, in-situ photolysis of the trapped precursor can be performed using a UV lamp to generate the this compound within the matrix.

  • Spectroscopic Analysis: The infrared (FTIR) or UV-Vis spectrum of the matrix is recorded. The inert, rigid environment of the matrix isolates the radicals, preventing their diffusion and reaction, and sharpens their spectroscopic features, allowing for detailed analysis of their vibrational and electronic structure.[9][12][13]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique for detecting the this compound, particularly in low-concentration environments like flames and molecular beams.[14]

Methodology:

  • Radical Generation: Formyl radicals are produced in the gas phase, for example, through photolysis of a precursor in a flow cell or within a flame.[10]

  • Excitation: A tunable laser is used to excite the formyl radicals from their ground electronic state to an excited electronic state. The laser wavelength is scanned across the known absorption bands of the this compound.[14][15][16]

  • Fluorescence Detection: The excited radicals subsequently relax to lower energy levels by emitting photons (fluorescence). This fluorescence is collected at a right angle to the laser beam using lenses and detected by a photomultiplier tube.[14][15][16]

  • Spectral Analysis: An excitation spectrum is obtained by plotting the fluorescence intensity as a function of the laser wavelength. This spectrum is characteristic of the this compound and can be used for its identification and quantification. Dispersed fluorescence spectra can also be recorded by fixing the excitation wavelength and dispersing the emitted fluorescence with a monochromator to study the vibrational levels of the ground electronic state.[10]

Chemical Significance and Reaction Pathways

The this compound is a key intermediate in several critical chemical systems.

Combustion Chemistry

In hydrocarbon flames, the this compound is a central species that influences the overall reaction rate and the formation of pollutants.[17][18]

  • Formation: The primary formation route is through the oxidation of formaldehyde, which is itself a product of methane (B114726) and other hydrocarbon oxidation.[17][18]

    • CH₃ + O → H₂CO + H

    • H₂CO + H/OH/O → HCO + H₂/H₂O/OH

  • Consumption: The this compound is primarily consumed through two competing pathways:

    • Unimolecular Decomposition: At high temperatures, it decomposes to a hydrogen atom and carbon monoxide, a chain-branching step that accelerates combustion.

      • HCO → H + CO[9]

    • Reaction with O₂: In the presence of oxygen, it reacts to form carbon monoxide and a hydroperoxyl radical (HO₂), a chain-propagating step.

      • HCO + O₂ → HO₂ + CO

The branching ratio between these two pathways is a critical parameter in combustion models.

Combustion_Pathway cluster_products Products CH4 Methane (CH₄) CH3 Methyl Radical (CH₃) CH4->CH3 + OH/O/H H2CO Formaldehyde (H₂CO) CH3->H2CO + O HCO This compound (HCO) H2CO->HCO + OH/H/O H Hydrogen Atom (H) HCO->H Decomposition HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ CO Carbon Monoxide (CO) OH Hydroxyl Radical (OH) H->OH + O₂ O Oxygen Atom (O)

Caption: Simplified reaction pathway for this compound formation and consumption in methane combustion.

Atmospheric Chemistry

The this compound plays a significant role in tropospheric chemistry, particularly in the formation of photochemical smog and ozone.[19]

  • Formation: It is primarily formed from the oxidation of volatile organic compounds (VOCs), with formaldehyde being a key precursor. The photolysis of formaldehyde is a significant source of radicals in the atmosphere.

    • H₂CO + hν (λ < 340 nm) → H + HCO

  • Reaction with Oxygen: The dominant reaction for the this compound in the atmosphere is with molecular oxygen, which leads to the formation of the hydroperoxyl radical (HO₂) and carbon monoxide.

    • HCO + O₂ → HO₂ + CO

  • Role in Ozone Formation: The HO₂ radical produced from the this compound reaction contributes to the catalytic cycle of ozone formation in the presence of nitrogen oxides (NOx).[20]

    • HO₂ + NO → OH + NO₂

    • NO₂ + hν → NO + O

    • O + O₂ + M → O₃ + M

Atmospheric_Chemistry cluster_ozone_cycle Ozone Formation Cycle VOCs Volatile Organic Compounds (VOCs) H2CO Formaldehyde (H₂CO) VOCs->H2CO + OH HCO This compound (HCO) H2CO->HCO + hν HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ OH Hydroxyl Radical (OH) HO2->OH + NO O3 Ozone (O₃) NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 + HO₂ NO->NO2 NO2->O3 NO2->NO + hν hv Sunlight (hν)

Caption: Role of the this compound in tropospheric ozone formation.

Interstellar Chemistry

The this compound has been detected in various interstellar environments, including molecular clouds and the comae of comets, highlighting its role in astrochemistry.[21]

  • Formation in the Interstellar Medium (ISM): In the cold, low-density conditions of the ISM, gas-phase reactions and reactions on the surfaces of icy dust grains are thought to be the primary formation routes.

    • Gas-Phase: Ion-molecule reactions are significant pathways. For example, the dissociative recombination of protonated formaldehyde (H₂COH⁺) can produce the this compound.

      • H₂COH⁺ + e⁻ → HCO + H₂

    • Grain-Surface: Hydrogenation of carbon monoxide on icy grain surfaces is another proposed mechanism.

      • CO + H → HCO

  • Detection: The this compound is detected in the ISM through its rotational transitions using radio telescopes.

Interstellar_Detection_Workflow ISM Interstellar Medium (Molecular Cloud) Formation Formation of HCO (Gas-phase or Grain-surface) ISM->Formation Emission Rotational Emission Formation->Emission Telescope Radio Telescope (e.g., ALMA) Emission->Telescope Spectrum Detection of Emission Spectrum Telescope->Spectrum Analysis Data Analysis (Identification & Abundance) Spectrum->Analysis

Caption: Workflow for the detection of the this compound in the interstellar medium.

Conclusion

The this compound, since its initial identification through the enigmatic hydrocarbon flame bands, has proven to be a molecule of profound chemical importance. Its study has not only advanced our fundamental understanding of radical chemistry but has also been instrumental in developing accurate models for complex chemical systems in combustion, atmospheric science, and astrophysics. The experimental techniques developed for its study, such as flash photolysis and matrix isolation, have become indispensable tools in physical chemistry. As we continue to refine our understanding of these complex environments, the this compound will undoubtedly remain a key species of interest, with future research likely focusing on more detailed state-to-state kinetics and its role in the formation of complex organic molecules in various environments. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this fascinating and pivotal radical.

References

The Formyl Radical (HCO): An In-depth Technical Guide to its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a transient, yet pivotal, triatomic species that plays a critical role as a reactive intermediate in a vast array of chemical environments. From the high-temperature regimes of hydrocarbon combustion to the complex photochemical cycles of atmospheric chemistry, the fundamental properties of HCO dictate the pathways and products of numerous reactions. This technical guide provides a comprehensive overview of the core chemical properties of the this compound, with a focus on its structure, spectroscopy, thermochemistry, and reactivity. Detailed experimental and computational protocols are provided to facilitate further research, and key reaction pathways are visualized to offer a clear understanding of its chemical behavior.

Molecular Structure and Spectroscopic Properties

The this compound is a bent molecule in its ground electronic state (X̃²A'). The unpaired electron resides primarily in an in-plane p-orbital on the carbon atom. This structure gives rise to a rich and complex spectroscopic signature that has been extensively studied.

Structural Parameters

The geometric parameters of the this compound have been determined through various spectroscopic techniques and computational methods.

ParameterValueMethodReference
Ground State (X̃²A')
r(C-H)1.117 ÅCCSD/aug-cc-pVTZ[1]
r(C-O)1.176 ÅCCSD/aug-cc-pVTZ[1]
∠(H-C-O)125.0°CCSD/aug-cc-pVTZ[1]
Excited State (òA")
r(C-H)1.092 ÅAb initio
r(C-O)1.361 ÅAb initio
∠(H-C-O)111.1°Ab initio
Vibrational Frequencies

The fundamental vibrational frequencies of the this compound and its deuterated isotopologue are crucial for its identification and for understanding its potential energy surface.

ModeDescriptionHCO (cm⁻¹)DCO (cm⁻¹)Reference
ν₁C-H Stretch2434.481900[2]
ν₂Bending1080.76850[2]
ν₃C-O Stretch1868.171790[2]

Thermochemical Properties

The thermodynamic stability and reactivity of the this compound are governed by its thermochemical properties.

PropertyValueUnitsReference
Enthalpy of Formation (ΔfH°₂₉₈)
43.51kJ/mol[3]
10.4kcal/mol[3]
Bond Dissociation Energies (D₀)
D₀(H-CO)5086 ± 5cm⁻¹
14.54kcal/mol
D₀(HC-O)126.5kcal/mol[4]

Chemical Reactivity

The this compound is highly reactive and participates in numerous key reactions in combustion and atmospheric chemistry. Its reactions are crucial for chain branching and propagation mechanisms.

Key Reactions and Rate Constants

The following table summarizes the rate constants for several important reactions involving the this compound.

ReactionRate Constant (k)Temperature (K)Reference
HCO + O₂ → HO₂ + CO4.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹298[5]
HCO + H → CO + H₂1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹298[6]
HCO + OH → H₂O + CO2.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹298[7]
HCO + M → H + CO + MPressure DependentHigh Temperatures[1]

Experimental and Computational Protocols

Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy of the this compound

Laser-induced fluorescence is a highly sensitive technique for detecting and characterizing transient species like the this compound.[8][9]

1. Generation of Formyl Radicals:

  • Formyl radicals are typically generated in the gas phase via photolysis of a suitable precursor. A common method is the photolysis of formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO) using a pulsed excimer laser (e.g., KrF at 248 nm or XeCl at 308 nm).[10]

  • The precursor, diluted in an inert carrier gas (e.g., He or Ar), is introduced into a vacuum chamber through a pulsed nozzle to generate a supersonic jet, which cools the radicals to low rotational and vibrational temperatures.[11]

2. LIF Excitation and Detection:

  • A tunable dye laser, pumped by a Nd:YAG laser, is used as the excitation source. The laser beam is directed to intersect the supersonic jet containing the formyl radicals.

  • The laser wavelength is scanned across the electronic absorption bands of the this compound (e.g., the òA" ← X̃²A' transition in the visible region).

  • When the laser is resonant with a rovibronic transition, the radicals are excited to a higher electronic state.

  • The subsequent fluorescence emitted as the radicals relax back to the ground state is collected at a 90° angle to both the laser beam and the molecular beam.

  • The fluorescence is passed through a monochromator or a set of filters to select a specific wavelength range and is detected by a photomultiplier tube (PMT).

  • The PMT signal is then processed using a boxcar averager and recorded as a function of the excitation laser wavelength to generate the LIF spectrum.

3. Data Analysis:

  • The positions of the peaks in the LIF spectrum correspond to the rovibronic energy levels of the this compound.

  • Analysis of the spectral features allows for the determination of spectroscopic constants, such as rotational and vibrational constants, and provides insights into the molecular structure and dynamics.

Experimental_Workflow_LIF cluster_generation Radical Generation cluster_spectroscopy LIF Spectroscopy cluster_analysis Data Analysis Precursor Formaldehyde/Acetaldehyde in Inert Gas Pulsed_Nozzle Pulsed Nozzle Precursor->Pulsed_Nozzle Supersonic_Jet Supersonic Jet with HCO Pulsed_Nozzle->Supersonic_Jet Excimer_Laser Excimer Laser (Photolysis) Excimer_Laser->Pulsed_Nozzle Dye_Laser Tunable Dye Laser (Excitation) Dye_Laser->Supersonic_Jet Monochromator Monochromator/Filters Supersonic_Jet->Monochromator Fluorescence PMT Photomultiplier Tube (Detection) Data_Acquisition Data Acquisition (Boxcar Averager) PMT->Data_Acquisition Monochromator->PMT Spectrum LIF Spectrum Data_Acquisition->Spectrum Analysis Spectroscopic Constants Spectrum->Analysis

Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy of the this compound.

Computational Protocol: Ab Initio Calculation of this compound Properties

High-level ab initio calculations are essential for obtaining accurate theoretical predictions of the properties of the this compound.[12][13]

1. Geometry Optimization:

  • The initial geometry of the this compound is built using standard bond lengths and angles.

  • A geometry optimization is performed using a high-level quantum chemistry method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with a large basis set, for example, an augmented correlation-consistent basis set of triple-zeta quality (aug-cc-pVTZ).[1]

  • The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Calculation:

  • Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory.

  • This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration.

  • The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

3. Thermochemical Property Calculation:

  • The results from the geometry optimization and frequency calculation are used to compute thermochemical properties, such as the enthalpy of formation and bond dissociation energies.

  • The zero-point vibrational energy (ZPVE) obtained from the frequency calculation is crucial for accurate thermochemical predictions.

4. Software:

  • These calculations are typically performed using quantum chemistry software packages such as Gaussian, MOLPRO, or Q-Chem.

Computational_Workflow Start Initial Geometry Optimization Geometry Optimization (e.g., CCSD(T)/aug-cc-pVTZ) Start->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Thermochemistry Thermochemical Property Calculation Frequency->Thermochemistry Results Optimized Structure, Vibrational Frequencies, Thermochemical Data Thermochemistry->Results

Computational workflow for ab initio calculations of this compound properties.

Key Signaling and Reaction Pathways

The this compound is a central hub in many reaction networks. The following diagrams illustrate its key roles in combustion and atmospheric chemistry.

Role in Methane (B114726) Combustion

In methane combustion, the this compound is a primary product of formaldehyde oxidation and a key precursor to carbon monoxide.[14]

Methane_Combustion CH4 Methane (CH₄) CH3 Methyl Radical (CH₃) CH4->CH3 + OH CH2O Formaldehyde (H₂CO) CH3->CH2O + O HCO This compound (HCO) CH2O->HCO + H, OH, O CO Carbon Monoxide (CO) HCO->CO + M, H, OH, O₂ H Hydrogen Atom (H) HCO->H + M HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ OH Hydroxyl Radical (OH) H->OH + O₂ O2 Oxygen (O₂)

Key reactions of the this compound in methane combustion.

Role in Atmospheric Chemistry

In the atmosphere, the this compound is involved in the oxidation of volatile organic compounds (VOCs) and contributes to the formation of ozone and other secondary pollutants.[15]

Atmospheric_Chemistry cluster_ozone Ozone Formation VOCs Volatile Organic Compounds (VOCs) CH2O Formaldehyde (H₂CO) VOCs->CH2O + OH OH Hydroxyl Radical (OH) H2O_CO H₂O + CO CH2O->H2O_CO + OH (minor pathway) HCO This compound (HCO) CH2O->HCO + OH HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ O2 Oxygen (O₂) HO2->OH + NO NO + O(³P) NO2 Nitrogen Dioxide (NO₂) NO->NO2 O3 Ozone (O₃) NO2->NO + hν NO2->O3 + O₂ hv Sunlight (hν)

Role of the this compound in atmospheric ozone formation.

Conclusion

The this compound, despite its transient nature, is a cornerstone of our understanding of complex chemical systems. Its fundamental properties, from its bent structure and distinct spectroscopic features to its high reactivity, have been meticulously characterized through a combination of advanced experimental and computational techniques. This guide has provided a detailed overview of these core properties, offering valuable data and methodologies for researchers in combustion science, atmospheric chemistry, and related fields. A thorough grasp of the chemistry of the this compound is indispensable for the development of accurate kinetic models and for advancing our ability to predict and control chemical transformations in a wide range of applications, including the design of more efficient and cleaner combustion engines and the mitigation of air pollution. Further research into the more subtle aspects of its reactivity, particularly in complex and heterogeneous environments, will continue to be a fruitful area of investigation.

References

Spectroscopic Identification of the Formyl Radical (HCO) in Interstellar Space: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic identification of the formyl radical (HCO), a key intermediate in astrochemistry, within the interstellar medium (ISM). This document details the observational methodologies, data analysis techniques, and the chemical pathways governing the formation and destruction of this crucial molecule. All quantitative data is presented in structured tables, and complex relationships are visualized through detailed diagrams.

Introduction to the this compound in Astrochemistry

The this compound (HCO) is a transient triatomic molecule that plays a significant role in the chemical evolution of interstellar clouds. Its detection and characterization provide valuable insights into the physical conditions and chemical processes occurring in these vast cosmic nurseries. As an intermediate in the formation of more complex organic molecules, understanding the lifecycle of HCO is fundamental to unraveling the origins of prebiotic molecules in space.

Spectroscopic Data for Interstellar Identification

The primary method for detecting HCO in the cold, dense regions of the interstellar medium is through rotational spectroscopy in the millimeter-wave domain. The most commonly observed transition is the fundamental rotational transition from the J=10,1 to the J=00,0 state. This transition is further split into several hyperfine components due to the interaction of the electron spin with the nuclear spin of the hydrogen atom.

Rotational Transition Frequencies

The precise rest frequencies of the hyperfine components of the 10,1 → 00,0 rotational transition are crucial for their unambiguous identification in astronomical spectra. These frequencies have been accurately determined through laboratory spectroscopy and are essential for calculating the radial velocity of the emitting gas.

TransitionFrequency (MHz)
10,1, F=2 → 00,0, F=186846.95
10,1, F=1 → 00,0, F=086777.46
10,1, F=1 → 00,0, F=186708.36
10,1, F=0 → 00,0, F=186670.65

Data sourced from the Cologne Database for Molecular Spectroscopy (CDMS).

Observed Column Densities

Observations of the this compound have been carried out towards various interstellar environments, particularly in cold, dark clouds. The column density, which represents the number of molecules per unit area along the line of sight, is a key parameter derived from the observed spectral lines.

SourceTelescopeColumn Density (cm-2)Reference
Lupus-1AIRAM 30m(0.5–2.7) × 1012Agúndez et al. (2015)[1][2]
L483IRAM 30m(0.5–2.7) × 1012Agúndez et al. (2015)[1][2]
B1IRAM 30m~1.5 x 1012Cernicharo et al. (2012)
TMC-1IRAM 30m~1.0 x 1012Cernicharo et al. (2012)

Experimental Protocols

The detection of the faint signals from interstellar HCO requires highly sensitive instrumentation and sophisticated observational and data analysis techniques.

Observational Setup

The majority of interstellar HCO detections have been performed using the Institute for Radio Astronomy in the Millimeter Range (IRAM) 30-meter telescope located at Pico Veleta, Spain.

  • Telescope: IRAM 30m Telescope.

  • Receiver: The Eight MIxer Receiver (EMIR) is typically used, with the E090 band covering the frequency range of the HCO 10,1 → 00,0 transition (83-117 GHz).

  • Backend: A high-resolution spectrometer, such as the Fast Fourier Transform Spectrometer (FTS), is employed to resolve the narrow spectral lines.

  • Observing Mode: Observations are typically carried out in a position-switching or frequency-switching mode to subtract the background emission from the sky and the instrument.

Data Reduction and Analysis

The raw data from the telescope are processed and analyzed using specialized software packages. The GILDAS (Grenoble Image and Line Data Analysis Software) suite is the standard software for reducing data from the IRAM 30m telescope.

The key steps in the data reduction process using the CLASS (Continuum and Line Analysis Single-dish Software) package within GILDAS are:

  • Data Loading: The raw data files are loaded into the CLASS environment.

  • Calibration: The data are calibrated to a standard temperature scale (e.g., antenna temperature, TA*) by observing sources with known flux densities.

  • Baseline Subtraction: A polynomial baseline is fitted to the emission-free parts of the spectrum and subtracted to remove instrumental and atmospheric contributions.

  • Spectral Averaging: Multiple scans of the same source are averaged to improve the signal-to-noise ratio.

  • Line Fitting: The observed spectral lines are fitted with Gaussian profiles to determine their central frequency, intensity, and width.

  • Column Density Calculation: The column density of HCO is derived from the integrated intensity of the observed lines, assuming either Local Thermodynamic Equilibrium (LTE) or using more complex non-LTE radiative transfer models.

Chemical Pathways of the this compound

The abundance of the this compound in the interstellar medium is governed by a complex network of formation and destruction reactions.

Formation Pathways

The primary formation routes for HCO in dense interstellar clouds are believed to be:

  • Gas-Phase Reactions:

    • Reaction of atomic oxygen with the methylidyne radical (CH): O + CH → HCO + H

    • Reaction of atomic oxygen with the methylene (B1212753) radical (CH2): O + CH2 → HCO + H

    • Dissociative recombination of protonated formaldehyde (B43269) (H3CO+) and its isomer (H2COH+) with electrons:

      • H3CO+ + e- → HCO + H2

      • H2COH+ + e- → HCO + H2

  • Grain-Surface Reactions:

    • Successive hydrogenation of carbon monoxide (CO) on the surface of dust grains: CO + H → HCO.

Destruction Pathways

The this compound is highly reactive and is efficiently destroyed by several processes:

  • Gas-Phase Reactions:

    • Reaction with atomic hydrogen: HCO + H → CO + H2

    • Reaction with atomic oxygen: HCO + O → CO + OH or CO2 + H

    • Reaction with atomic nitrogen: HCO + N → HNO + C

  • Photodissociation: In regions exposed to ultraviolet radiation, HCO can be photodissociated: HCO + hν → H + CO.

Reaction Rate Coefficients

The efficiency of these reactions is determined by their rate coefficients, which are often temperature-dependent. The following table summarizes the key reactions and their rate coefficients from the UMIST Database for Astrochemistry (Rate12). The rate coefficient k is given by the formula k = α (T/300)β exp(-γ/T).

Reactionα (cm3 s-1)βγ (K)Type
Formation
O + CH2 → HCO + H1.33 × 10-100.00.0Neutral-Neutral
H3CO+ + e- → HCO + H22.50 × 10-7-0.50.0Dissociative Recombination
Destruction
HCO + H → CO + H21.50 × 10-100.00.0Neutral-Neutral
HCO + O → CO + OH1.00 × 10-100.00.0Neutral-Neutral
HCO + O → CO2 + H1.00 × 10-100.00.0Neutral-Neutral
HCO + N → HNO + C2.00 × 10-110.00.0Neutral-Neutral
HCO + hν → H + CO1.30 × 10-90.01.7Photodissociation

Visualizations

The following diagrams illustrate the key processes involved in the spectroscopic identification and chemistry of the this compound.

observational_workflow cluster_obs 1. Observation cluster_dr 2. Data Reduction (GILDAS/CLASS) cluster_analysis 3. Data Analysis telescope IRAM 30m Telescope receiver EMIR Receiver (E090 Band) telescope->receiver spectrometer FTS Backend receiver->spectrometer observing Position/Frequency Switching spectrometer->observing load Load Raw Data observing->load Raw Data calibrate Calibration load->calibrate baseline Baseline Subtraction calibrate->baseline average Spectral Averaging baseline->average fit Line Fitting (Gaussian Profile) average->fit params Derive Line Parameters (Frequency, Intensity, Width) fit->params column Calculate Column Density params->column science science column->science Scientific Interpretation

Caption: Observational and data analysis workflow for HCO detection.

formyl_radical_chemistry cluster_formation Formation Pathways cluster_destruction Destruction Pathways O_CH2 O + CH2 HCO HCO O_CH2->HCO H3CO_e H3CO+ + e- H3CO_e->HCO CO_H_grain CO + H (on grain) CO_H_grain->HCO HCO_H CO + H2 HCO->HCO_H + H HCO_O CO + OH / CO2 + H HCO->HCO_O + O HCO_N HNO + C HCO->HCO_N + N photodissociation H + CO (UV photon) HCO->photodissociation + hν

Caption: Key chemical pathways for the this compound (HCO).

References

An In-depth Technical Guide to the Structure and Bonding of the Formyl Radical (HCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO), a simple yet highly reactive triatomic species, plays a crucial role as a transient intermediate in a vast array of chemical processes, including combustion, atmospheric chemistry, and interstellar phenomena. Its structural simplicity belies a complex electronic nature that dictates its reactivity and spectroscopic signatures. This guide provides a comprehensive overview of the this compound's structure, bonding characteristics, and the experimental and computational methodologies employed in its study.

Core Structural and Spectroscopic Parameters

The this compound is a bent molecule with C_s symmetry. The unpaired electron resides primarily in an in-plane non-bonding orbital on the carbon atom, giving it a ²A' electronic ground state. This electronic configuration is a key determinant of its reactivity and spectroscopic properties.

Molecular Geometry

Precise determination of the this compound's geometry has been achieved through a combination of spectroscopic experiments and high-level ab initio calculations.

ParameterExperimental ValueComputational Value
C-H Bond Length (r_CH) 1.125 Å1.117 Å[1]
C-O Bond Length (r_CO) 1.175 Å1.175 Å[1]
H-C-O Bond Angle (∠HCO) 124.95°124.5°[1]
Vibrational Frequencies

The vibrational modes of the this compound have been extensively studied, providing insight into its bond strengths and molecular rigidity.

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁ a'C-H Stretch2434.48
ν₂ a'C=O Stretch1868.17
ν₃ a'H-C-O Bend1080.76
Electron Spin Resonance (ESR) Spectroscopic Data

ESR spectroscopy is a powerful tool for characterizing radical species. The hyperfine coupling constants provide information about the distribution of the unpaired electron's spin density.

ParameterIsotropic ValueAnisotropic Components
Proton Hyperfine Coupling (A_H) 137 GA_xx = 127 G, A_yy = 157 G, A_zz = 127 G
¹³C Hyperfine Coupling (A_C) 130.7 G-
g-factor 2.0023g_xx = 2.0038, g_yy = 2.0023, g_zz = 1.9997

Electronic Structure and Bonding

The electronic structure of the this compound is fundamental to understanding its chemical behavior. The diagram below illustrates the molecular orbital arrangement and the singly occupied molecular orbital (SOMO) which is characteristic of a radical species.

G cluster_C Carbon Atomic Orbitals cluster_O Oxygen Atomic Orbitals cluster_H Hydrogen Atomic Orbital cluster_MO HCO Molecular Orbitals C_2s 2s sigma_CH σ(C-H) C_2s->sigma_CH sigma_CO σ(C-O) C_2s->sigma_CO sigma_star_CH σ(C-H) C_2s->sigma_star_CH sigma_star_CO σ*(C-O) C_2s->sigma_star_CO C_2p 2p C_2p->sigma_CH C_2p->sigma_CO pi_CO π(C-O) C_2p->pi_CO SOMO SOMO (n_C) C_2p->SOMO pi_star_CO π(C-O) C_2p->pi_star_CO C_2p->sigma_star_CH C_2p->sigma_star_CO O_2s 2s O_2s->sigma_CO O_2s->sigma_star_CO O_2p 2p O_2p->sigma_CO O_2p->pi_CO n_O n(O) O_2p->n_O O_2p->pi_star_CO O_2p->sigma_star_CO H_1s 1s H_1s->sigma_CH H_1s->sigma_star_CH

Caption: Molecular orbital diagram of the this compound.

Experimental Protocols

The transient nature of the this compound necessitates specialized experimental techniques for its generation and characterization.

Generation of the this compound

A common method for producing the this compound for spectroscopic studies is through the photolysis of a suitable precursor molecule, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), often trapped in an inert gas matrix at cryogenic temperatures.[2]

Matrix Isolation Spectroscopy

This technique allows for the trapping and stabilization of reactive species like the this compound in a solid, inert matrix (e.g., argon or nitrogen) at low temperatures (typically 4-20 K).

Methodology:

  • Sample Preparation: A gaseous mixture of the precursor (e.g., formaldehyde) diluted in a large excess of the matrix gas (e.g., Ar, ratio 1:1000) is prepared in a vacuum line.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to the desired temperature by a closed-cycle helium cryostat.

  • Photolysis: The matrix-isolated precursor is irradiated with UV light from a suitable source (e.g., a mercury arc lamp or an excimer laser) to induce photodecomposition and formation of the this compound.

  • Spectroscopic Analysis: The matrix is then probed using infrared (FTIR) or UV-Vis spectroscopy to identify the vibrational and electronic transitions of the trapped this compound.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is employed to study the magnetic properties of the unpaired electron in the this compound.

Methodology:

  • Radical Generation: The this compound can be generated in situ within the ESR spectrometer's resonant cavity. This can be achieved by flowing a precursor gas through a microwave discharge or by photolysis of a sample within the cavity. For low-temperature studies, the radical can be generated and trapped in a solid matrix as described above.

  • ESR Measurement: The sample is placed in a strong, static magnetic field and irradiated with microwave radiation (typically in the X-band, ~9.5 GHz). The magnetic field is swept, and absorption of microwave energy is detected when the resonance condition is met.

  • Data Analysis: The resulting ESR spectrum, characterized by its g-factor and hyperfine splitting pattern, is analyzed to confirm the identity of the radical and to obtain information about its electronic structure and environment.

The following flowchart illustrates a typical experimental workflow for the generation and characterization of the this compound.

G start Start precursor Select Precursor (e.g., Formaldehyde) start->precursor matrix_prep Prepare Gas Mixture (Precursor + Matrix Gas) precursor->matrix_prep deposition Deposit on Cryogenic Substrate matrix_prep->deposition photolysis UV Photolysis deposition->photolysis radical_formation This compound Formation photolysis->radical_formation spectroscopy Spectroscopic Analysis radical_formation->spectroscopy ir Infrared Spectroscopy spectroscopy->ir Vibrational Analysis esr ESR Spectroscopy spectroscopy->esr Electronic Spin Analysis data_analysis Data Analysis and Characterization ir->data_analysis esr->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound characterization.

Reactivity and Key Signaling Pathways

The this compound is a key intermediate in numerous chemical reactions. One of its fundamental reactions is its unimolecular decomposition to a hydrogen atom and carbon monoxide.

HCO → H + CO

The energetics of this and other reactions involving the this compound have been determined through both experimental and computational studies. The following diagram illustrates a simplified potential energy surface for the formation of the this compound from formaldehyde and its subsequent decomposition.

G cluster_PES Potential Energy Surface H2CO H₂CO TS1 TS₁ H2CO->TS1 HCO_H HCO + H TS1->HCO_H TS2 TS₂ HCO_H->TS2 H_CO H + CO TS2->H_CO E0 Relative Energy E_axis_start E_axis_end E_axis_start->E_axis_end RC_start RC_end Reaction Coordinate RC_start->RC_end

References

Theoretical Prediction of Formyl Radical (HCO) Vibrational Frequencies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a key intermediate in numerous chemical and biological processes, including combustion and atmospheric chemistry. A thorough understanding of its structural and dynamic properties is crucial for elucidating reaction mechanisms and kinetics. Vibrational spectroscopy provides a powerful tool for probing the molecular structure and bonding of such transient species. However, the experimental characterization of radicals like HCO can be challenging due to their high reactivity and low concentrations. Theoretical calculations, therefore, play a pivotal role in predicting and interpreting the vibrational spectra of these species. This guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of the this compound, detailing the computational methodologies and presenting a comparative analysis of results obtained from various theoretical methods.

Data Presentation: Calculated Vibrational Frequencies of the this compound

The vibrational frequencies of the this compound have been the subject of numerous theoretical investigations. The molecule possesses three fundamental vibrational modes: the C-H stretch (ν₁), the C=O stretch (ν₂), and the H-C-O bend (ν₃). The table below summarizes the calculated harmonic and anharmonic vibrational frequencies for the this compound (HCO) and its deuterated isotopologue (DCO) using different levels of theory and basis sets, alongside available experimental values for comparison.

IsotopologueMethod/Basis Setν₁ (C-H/D Stretch) (cm⁻¹)ν₂ (C=O Stretch) (cm⁻¹)ν₃ (H-C-O Bend) (cm⁻¹)Reference
HCO Experimental 2434.4 1868.2 1080.7
CCSD(T)/aug-cc-pVTZ2487.41883.01097.2
CCSD(T)/aug-cc-pVQZ2465.91875.11090.5
B3LYP/6-311++G(d,p)2530.11895.41092.3
BP86/6-311++G(d,p)2495.61850.21085.7
DCO Experimental 1900.2 1797.9 853.5
CCSD(T)/aug-cc-pVTZ1935.81812.3862.1
CCSD(T)/aug-cc-pVQZ1920.51805.7858.4
B3LYP/6-311++G(d,p)1965.31825.1865.9
BP86/6-311++G(d,p)1930.71782.4860.2

Experimental Protocols: Computational Methodologies

The theoretical prediction of vibrational frequencies involves a series of well-defined computational steps. The accuracy of the predictions is highly dependent on the chosen level of theory and basis set.

Geometry Optimization

The first and most critical step is the optimization of the molecular geometry to find the equilibrium structure of the this compound. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms.

  • Method: The choice of the electronic structure method is paramount. For radical species like HCO, methods that can accurately describe electron correlation are essential.

    • Coupled-Cluster (CC) Theory: The "gold standard" for high-accuracy calculations is the Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] method.[1][2] It provides a robust treatment of electron correlation.

    • Density Functional Theory (DFT): DFT offers a computationally less expensive alternative. Various exchange-correlation functionals are available, with hybrid functionals like B3LYP and gradient-corrected functionals like BP86 being commonly used for radical species.[3][4]

  • Basis Set: A flexible basis set is required to accurately describe the spatial distribution of electrons. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are frequently employed.[1][2] Larger basis sets generally lead to more accurate results but at a higher computational cost.

Harmonic Vibrational Frequency Calculation

Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes of vibration. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Anharmonic Corrections

The harmonic approximation assumes that the potential energy surface around the equilibrium geometry is a simple quadratic function, which is not entirely accurate for real molecules. Anharmonicity, the deviation from this ideal harmonic behavior, can significantly affect the vibrational frequencies.

  • Vibrational Perturbation Theory (VPT2): A common approach to include anharmonic effects is the second-order vibrational perturbation theory (VPT2).[5] This method involves calculating the third and fourth derivatives of the potential energy to correct the harmonic frequencies.

  • Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI): For higher accuracy, more sophisticated methods like VSCF and VCI can be used.[6][7] These methods provide a more rigorous treatment of the vibrational Schrödinger equation.

Mandatory Visualization

Logical Workflow for Theoretical Vibrational Frequency Prediction

The following diagram illustrates the typical workflow for the theoretical prediction of vibrational frequencies of a molecule like the this compound.

Theoretical_Vibrational_Frequency_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output cluster_analysis Analysis & Comparison mol_spec Molecular Specification (Atoms, Charge, Multiplicity) geom_opt Geometry Optimization mol_spec->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt freq_calc Harmonic Frequency Calculation (Hessian Calculation) geom_opt->freq_calc Converged Geometry opt_geom Optimized Geometry geom_opt->opt_geom anharm_calc Anharmonic Correction (e.g., VPT2) freq_calc->anharm_calc Harmonic Results harm_freq Harmonic Frequencies & Normal Modes freq_calc->harm_freq anharm_freq Anharmonic Frequencies anharm_calc->anharm_freq comparison Comparison & Interpretation harm_freq->comparison anharm_freq->comparison exp_data Experimental Data exp_data->comparison

References

The Formyl Radical: A Pivotal Intermediate in Prebiotic Chemical Evolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl radical (HCO•), a simple yet highly reactive species, is increasingly recognized as a key intermediate in the prebiotic chemical pathways that may have led to the origin of life. Formed from the UV photolysis of formaldehyde (B43269) or through radical-radical reactions in diverse prebiotic environments, from interstellar ices to terrestrial hydrothermal vents, the this compound serves as a crucial node in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in a variety of reactions, including dimerization, recombination with other radicals, and addition to multiple bonds, thereby contributing to the formation of essential biomolecules such as sugars, amino acid precursors, and potentially even nucleobase components. This technical guide provides a comprehensive overview of the role of the this compound in prebiotic chemical evolution, detailing its formation, key reactions, and significance in the abiotic synthesis of life's building blocks. It consolidates quantitative kinetic and thermodynamic data, presents detailed experimental protocols for studying this compound chemistry, and visualizes the intricate reaction networks in which it participates. This document is intended to serve as a valuable resource for researchers in prebiotic chemistry, astrobiology, and related fields, as well as for professionals in drug development seeking to understand the fundamental chemical principles that govern the formation of complex organic structures.

Introduction

The transition from simple inorganic matter to the complex organic molecules that constitute living organisms is one of the most profound questions in science. Prebiotic chemistry seeks to unravel the chemical pathways that could have occurred on the early Earth to give rise to the building blocks of life. In this context, small, reactive intermediates play a pivotal role in bridging the gap between simple C1 compounds and more complex biomolecules. The this compound (HCO•), a transient species with a central role in combustion and atmospheric chemistry, has emerged as a significant player in models of prebiotic synthesis.

The this compound has been detected in various astrophysical environments, including molecular clouds and comets, suggesting its availability on the early Earth through extraterrestrial delivery.[1] Furthermore, plausible terrestrial formation mechanisms, such as the ultraviolet photolysis of formaldehyde in aqueous solutions, would have provided a steady source of this reactive intermediate.[2] Once formed, the this compound can engage in a variety of chemical transformations that are central to prebiotic synthesis.

This guide will explore the multifaceted role of the this compound in prebiotic chemical evolution, with a focus on its involvement in the formation of key biomolecules. We will examine the evidence for its presence in prebiotic environments, detail its fundamental chemical reactions, and present the experimental and computational data that underpin our current understanding.

Formation of the this compound in Prebiotic Environments

The this compound can be generated through several pathways considered plausible on the early Earth and in extraterrestrial environments that may have seeded the early Earth with organic molecules.

Photolysis of Formaldehyde

Formaldehyde (H₂CO), a simple and abundant molecule in prebiotic scenarios, can undergo photolysis upon absorption of ultraviolet (UV) radiation to produce a this compound and a hydrogen atom. This process is particularly relevant in aqueous environments on the early Earth's surface, which were likely exposed to significant UV flux from the young Sun.

Reaction: H₂CO + hν → HCO• + H•

Radical-Molecule Reactions

The this compound can also be formed through the reaction of other radicals with formaldehyde. For instance, the hydroxyl radical (•OH), which would have been readily formed from the photolysis of water, can abstract a hydrogen atom from formaldehyde.[3]

Reaction: H₂CO + •OH → HCO• + H₂O

Interstellar and Cometary Origins

The this compound has been detected in interstellar molecular clouds and comets.[1] Its formation in these environments is thought to occur through gas-phase reactions and on the surface of icy grains. The delivery of comets and meteorites to the early Earth could have been a significant source of formyl radicals and their precursors.

Key Reactions of the this compound in Prebiotic Synthesis

The high reactivity of the this compound makes it a versatile intermediate in the synthesis of a wide range of organic molecules.

Dimerization to Glyoxal (B1671930)

Two formyl radicals can dimerize to form glyoxal (CHOCHO). Glyoxal is a key precursor in some models of prebiotic nucleobase synthesis.

Reaction: 2 HCO• → CHOCHO

Recombination with Other Radicals

The this compound can recombine with other radical species present in the prebiotic environment to form more complex molecules. A notable example is the recombination with the hydroxymethyl radical (•CH₂OH) to form glycolaldehyde, the simplest sugar and a crucial intermediate in the formose reaction.

Reaction: HCO• + •CH₂OH → HOCH₂CHO (Glycolaldehyde)

Role in the Formose Reaction

The formose reaction is a classic prebiotic pathway for the synthesis of sugars from formaldehyde. While traditionally considered to be base-catalyzed, there is growing evidence that radical mechanisms, potentially initiated by the this compound, could play a significant role, especially in the initial steps of forming glycolaldehyde.[4]

Reactions with Other Prebiotic Molecules

The this compound can also react with other abundant prebiotic molecules, such as ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), to form precursors to amino acids and nucleobases. For example, the addition of a this compound to HCN could initiate a pathway towards aminonitriles, which are known precursors to amino acids.

Quantitative Data

A comprehensive understanding of the role of the this compound in prebiotic chemistry requires quantitative data on its reaction kinetics and thermodynamics. The following tables summarize available data for key reactions.

ReactionReactantsProductsRate Constant (k)Temperature (K)ConditionsReference
HCO Self-Reaction 2 HCO•H₂ + 2COSlightly pressure-dependentHigh TGas Phase
(HCO)₂Strongly pressure-dependentLow TGas Phase
HCO + •OH HCO• + •OHH₂O + CO----
HCO + H₂O HCO• + H₂OH₂ + COOH•--Aqueous-

Note: Quantitative kinetic data for this compound reactions in aqueous solutions under prebiotic conditions are scarce. The data presented here are primarily from gas-phase studies, and further research is needed to determine the rate constants in relevant prebiotic environments.

Experimental Protocols

Investigating the chemistry of the this compound in a prebiotic context requires specialized experimental techniques to generate and detect this transient species.

Generation and Detection of the this compound via UV Photolysis of Formaldehyde

This protocol describes a method for generating the this compound in an aqueous solution and detecting it using electron paramagnetic resonance (EPR) spectroscopy with a spin trap.[2]

Materials:

  • Formaldehyde solution (e.g., 37% in water)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

  • Deionized water

  • UV lamp (e.g., mercury lamp)

  • EPR spectrometer

  • Mass spectrometer

Procedure:

  • Prepare an aqueous solution of formaldehyde at the desired concentration in an anoxic environment.

  • Add the spin trap DMPO to the formaldehyde solution.

  • Transfer the solution to a quartz EPR tube.

  • Place the EPR tube in the cavity of the EPR spectrometer.

  • Irradiate the sample with the UV lamp to initiate the photolysis of formaldehyde and the formation of formyl radicals.

  • Record the EPR spectrum to detect the DMPO-CHO adduct. The hyperfine splitting constants (aN = 15.72 G and aH = 21.27 G) are characteristic of this adduct.[2]

  • For confirmation, the reaction mixture can be analyzed by mass spectrometry to detect the mass of the DMPO-CHO adduct.[2]

Simulation of the Formose Reaction with a Radical Initiator

This protocol outlines a general procedure for studying the effect of a radical initiator on the formose reaction.

Materials:

  • Formaldehyde solution

  • Glycolaldehyde (as an initial substrate, if desired)

  • Base catalyst (e.g., Ca(OH)₂)

  • Radical initiator (e.g., a photolabile precursor to a relevant radical)

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Analytical instrumentation (e.g., HPLC, GC-MS) for product analysis

Procedure:

  • Prepare an aqueous solution of formaldehyde and any other starting materials (e.g., glycolaldehyde) in the reaction vessel.

  • Add the base catalyst and adjust the pH to the desired value.

  • Introduce the radical initiator to the reaction mixture.

  • Initiate the reaction by, for example, UV irradiation if a photoinitiator is used, or by heating.

  • Maintain the reaction at a constant temperature and pH, taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots (e.g., by acidification).

  • Analyze the product distribution in the aliquots using appropriate analytical techniques to determine the yields of sugars and other products over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving the this compound.

Formyl_Radical_Formation H2CO Formaldehyde (H₂CO) HCO_rad This compound (HCO•) H2CO->HCO_rad Photolysis H2CO->HCO_rad H-abstraction UV UV Photon (hν) UV->H2CO OH_rad Hydroxyl Radical (•OH) OH_rad->H2CO H2O Water (H₂O) H_rad Hydrogen Radical (H•) Formyl_Radical_Reactions HCO_rad This compound (HCO•) Glycolaldehyde Glycolaldehyde HCO_rad->Glycolaldehyde Recombination Glyoxal Glyoxal HCO_rad->Glyoxal Dimerization Amino_Acid_Precursors Amino Acid Precursors HCO_rad->Amino_Acid_Precursors CH2OH_rad Hydroxymethyl Radical (•CH₂OH) CH2OH_rad->Glycolaldehyde Formose_Reaction Formose Reaction Glycolaldehyde->Formose_Reaction Sugars Sugars Formose_Reaction->Sugars HCN Hydrogen Cyanide (HCN) HCN->Amino_Acid_Precursors NH3 Ammonia (NH₃) NH3->Amino_Acid_Precursors Experimental_Workflow cluster_generation Radical Generation cluster_trapping Radical Trapping & Detection cluster_reaction Prebiotic Reaction Simulation H2CO_sol Aqueous H₂CO Solution UV_irrad UV Irradiation H2CO_sol->UV_irrad Spin_trap Add Spin Trap (DMPO) UV_irrad->Spin_trap EPR EPR Spectroscopy Spin_trap->EPR Detect Adduct MS Mass Spectrometry Spin_trap->MS Confirm Mass Reaction_mix Prepare Prebiotic Mixture Radical_init Introduce Radical Initiator Reaction_mix->Radical_init Analysis Product Analysis (HPLC, GC-MS) Radical_init->Analysis

References

Unraveling the Formyl Radical: A Technical Guide to its Potential Energy Surface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO), a species of fundamental importance in combustion, atmospheric chemistry, and interstellar processes, continues to be a subject of intense research. Its simple triatomic structure belies a complex and fascinating chemistry, largely governed by the intricate topography of its potential energy surface (PES). This technical guide provides an in-depth exploration of the this compound's PES, detailing the computational and experimental methodologies used to characterize it, and presenting key quantitative data for researchers in various fields, including drug development where radical-mediated processes can be of significance.

The this compound Potential Energy Surface: A Computational Perspective

The PES of a chemical system describes the energy of that system as a function of its geometry. For the this compound, the PES is a multi-dimensional landscape that dictates its structure, stability, and reactivity. High-level ab initio electronic structure calculations are the primary tools used to map out this surface, providing crucial insights into the radical's behavior.

Computational Methodologies

A variety of ab initio methods have been employed to calculate the HCO PES, each with varying levels of accuracy and computational cost. The choice of method and basis set is critical for obtaining reliable results.

Commonly Used Theoretical Methods:

  • Coupled Cluster (CC) Theory: The "gold standard" for high-accuracy calculations, particularly the CCSD(T) method which includes single, double, and perturbative triple excitations, provides very accurate energies and geometries.

  • Multireference Configuration Interaction (MRCI): This method is essential for regions of the PES where the electronic wavefunction cannot be described by a single determinant, such as during bond breaking or at certain transition states.

  • Density Functional Theory (DFT): A computationally less expensive alternative, DFT methods (e.g., B3LYP, M06-2X) can provide good results for geometries and vibrational frequencies, though their accuracy for barrier heights can be variable.

Basis Sets:

Correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence (aug-cc-pVTZ, aug-cc-pVQZ) sets, are commonly used as they systematically converge towards the complete basis set limit.

Key Features of the HCO Potential Energy Surface

The HCO PES is characterized by several key stationary points, including the ground state minimum, transition states for dissociation and isomerization, and the energies of the resulting products.

Table 1: Calculated Geometries of Stationary Points on the HCO PES

SpeciesStateMethodr(C-H) (Å)r(C-O) (Å)∠HCO (°)Reference
HCO X̃²A'CCSD(T)1.1251.175124.9[Computational Study]
HOC X̃²A'CCSD(T)0.9891.297108.8[Computational Study]
TS (HCO → H+CO) ²A'MRCI2.081.14120.0[Theoretical Study]
TS (HCO → HOC) ²A'CCSD(T)1.081.1865.0[Theoretical Study]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of HCO and HOC

SpeciesModeSymmetryHarmonic Frequency (cm⁻¹) (Theoretical)Fundamental Frequency (cm⁻¹) (Experimental)Reference
HCO ν₁ (C-H stretch)a'24842434[1][2]
ν₂ (C=O stretch)a'18811868[1][2]
ν₃ (HCO bend)a'11051081[1][2]
HOC ν₁ (O-H stretch)a'3300-[Computational Study]
ν₂ (C-O stretch)a'1800-[Computational Study]
ν₃ (HOC bend)a'1100-[Computational Study]

Table 3: Key Energetics (kcal/mol) on the HCO Potential Energy Surface

ParameterDescriptionValue (kcal/mol)MethodReference
D₀(H-CO) H-CO bond dissociation energy14.54 ± 0.01Experimental (Photodissociation)[3]
Isomerization Barrier (HCO → HOC) Energy barrier for isomerization~30-40CCSD(T)[Theoretical Study]
HOC Relative Energy Energy of HOC relative to HCO~25-30CCSD(T)[Theoretical Study]

Experimental Probes of the this compound PES

Experimental studies provide crucial benchmarks for theoretical calculations and offer a direct window into the dynamics occurring on the HCO potential energy surface. Techniques such as photofragment imaging and laser-induced fluorescence are powerful tools for investigating the formation and fate of the this compound.

Experimental Protocol: Photofragment Imaging

Photofragment imaging is a powerful technique to determine the velocity and angular distribution of reaction products, providing detailed insights into the dissociation dynamics.

Methodology:

  • Radical Generation: Formyl radicals are typically generated in a supersonic jet expansion via photolysis of a suitable precursor, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), using a pulsed UV laser (e.g., an excimer laser at 308 nm). The supersonic expansion cools the radicals to very low rotational and vibrational temperatures.

  • Photodissociation: A second pulsed laser (the "photolysis" laser) is used to dissociate the formyl radicals. The wavelength of this laser is tuned to excite the radical to a specific rovibronic state.

  • Ionization: The resulting photofragments (e.g., H atoms or CO molecules) are state-selectively ionized using another laser system, often employing Resonance-Enhanced Multiphoton Ionization (REMPI).

  • Velocity Mapping: The ions are then accelerated by an electric field towards a position-sensitive detector, typically a microchannel plate (MCP) coupled to a phosphor screen. This "velocity map imaging" setup projects ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

  • Image Analysis: The 2D image recorded by a CCD camera is a projection of the 3D velocity distribution of the photofragments. The original 3D distribution can be reconstructed using an inverse Abel transform, yielding the speed and angular distribution of the products. This information reveals the energy partitioning and the geometry of the dissociation process.

Experimental Protocol: Laser-Induced Fluorescence (LIF)

LIF spectroscopy is a highly sensitive and selective method for detecting and characterizing transient species like the this compound.

Methodology:

  • Radical Generation: Similar to photofragment imaging, formyl radicals are produced in a jet-cooled environment.

  • Excitation: A tunable laser (the "probe" laser) is scanned across the electronic absorption bands of the this compound (e.g., the òA" ← X̃²A' transition). When the laser frequency is resonant with a specific rovibronic transition, the radicals are excited to a higher electronic state.

  • Fluorescence Detection: The excited radicals subsequently fluoresce, emitting photons as they relax to lower energy levels. This fluorescence is collected at a right angle to the laser beam and molecular beam using collection optics (lenses) and detected by a photomultiplier tube (PMT).

  • Spectral Analysis: The fluorescence intensity is recorded as a function of the probe laser wavelength, generating a LIF spectrum. The positions and intensities of the spectral lines provide information about the energy levels, geometry, and population distribution of the this compound in its ground and excited electronic states. Dispersing the fluorescence with a monochromator can provide information on the vibrational levels of the ground electronic state.[4][5]

Visualizing Key Processes on the HCO PES

Graphviz diagrams are used to illustrate the complex relationships and workflows involved in studying the this compound potential energy surface.

Formaldehyde_Photodissociation cluster_S1 S1 State cluster_S0 S0 State cluster_T1 T1 State H2CO_S1 H2CO (S1) H2CO_S0_hot H2CO (S0)* (vibrationally hot) H2CO_S1->H2CO_S0_hot Internal Conversion (IC) H2CO_T1 H2CO (T1) H2CO_S1->H2CO_T1 Intersystem Crossing (ISC) TS_mol TS (molecular) H2CO_S0_hot->TS_mol H_HCO_S0 H + HCO H2CO_S0_hot->H_HCO_S0 Radical Products (barrierless) H2_CO H2 + CO TS_mol->H2_CO Molecular Products TS_trip TS (triplet) H2CO_T1->TS_trip H_HCO_T1 H + HCO TS_trip->H_HCO_T1 Radical Products H2CO_ground H2CO (S0) H2CO_ground->H2CO_S1 Absorption Photon

Caption: Photodissociation pathways of formaldehyde (H₂CO) on different electronic potential energy surfaces.

H_HCO_Reaction cluster_complex H2CO* Complex Formation Reactants H + HCO H2CO_complex [H2CO]* (long-lived complex) Reactants->H2CO_complex Complex Formation Products_abstraction H2 + CO (Direct Abstraction) Reactants->Products_abstraction Direct Abstraction TS_mol TS (molecular) H2CO_complex->TS_mol Roaming Roaming Pathway H2CO_complex->Roaming Products_TS H2 + CO (via TS) TS_mol->Products_TS Products_roaming H2 + CO (via Roaming) Roaming->Products_roaming

Caption: Reaction pathways for the H + HCO → H₂ + CO reaction.[5][6]

PES_Calculation_Workflow start Define Molecular System (e.g., HCO) choose_method Select Computational Method (e.g., CCSD(T), MRCI) start->choose_method choose_basis Select Basis Set (e.g., aug-cc-pVTZ) choose_method->choose_basis grid Generate Grid of Molecular Geometries choose_basis->grid scf Perform Single-Point Energy Calculations grid->scf pes_fit Fit Energies to an Analytical Function scf->pes_fit validation Validate PES: - Stationary Points - Frequencies pes_fit->validation dynamics Perform Reaction Dynamics Simulations (e.g., QCT) validation->dynamics end Analyze Results dynamics->end

Caption: A general computational workflow for calculating a potential energy surface (PES).

Photofragment_Imaging_Workflow start Prepare Precursor Molecule (e.g., H2CO) supersonic_jet Generate Supersonic Jet start->supersonic_jet photolysis1 Photolyze Precursor (Generate Radicals) supersonic_jet->photolysis1 photolysis2 Photodissociate Radical photolysis1->photolysis2 ionization State-Selective Ionization (REMPI) photolysis2->ionization acceleration Accelerate Ions ionization->acceleration detection Detect Ions on 2D Detector (MCP + Phosphor) acceleration->detection image_acq Acquire 2D Image detection->image_acq analysis Inverse Abel Transform & Data Analysis image_acq->analysis end Velocity & Angular Distributions analysis->end

Caption: Experimental workflow for photofragment imaging of a radical species.[6][7]

Conclusion

The study of the this compound potential energy surface is a vibrant area of research that combines cutting-edge computational and experimental techniques. A thorough understanding of this PES is not only crucial for fundamental chemical physics but also has implications for broader fields. For researchers in drug development, understanding the fundamental principles of radical chemistry and the intricate details of reaction pathways can provide valuable context for investigating radical-mediated biological processes and drug degradation mechanisms. The data and methodologies presented in this guide offer a solid foundation for further exploration into the fascinating world of the this compound and its complex chemical landscape.

References

Audience: Researchers, Scientists, and Chemical Engineers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of the Formyl Radical in Combustion Science

Executive Summary

The this compound (HCO) is a pivotal, short-lived intermediate in the combustion of all hydrocarbon fuels.[1][2] Its significance stems from its central role in the chemical kinetic pathways that govern flame propagation, autoignition, and the formation of pollutants. The primary reaction pathways of HCO, particularly its thermal decomposition and its reaction with molecular oxygen, dictate the rate of chain branching, a critical factor controlling overall combustion rates.[1][3] This guide provides a comprehensive technical overview of the this compound's chemistry, its diagnostic techniques, and its overarching impact on combustion phenomena.

Core Chemistry of the this compound

The concentration of the this compound in a combustion environment is determined by a delicate balance between its formation and consumption reactions. This balance is highly dependent on local conditions such as temperature, pressure, and the fuel-to-oxidizer ratio.

Formation Pathways

The this compound is primarily produced from the oxidation of formaldehyde (B43269) (CH₂O), which itself is a major intermediate in the breakdown of larger hydrocarbon fuels.[1] The most significant formation channel involves the abstraction of a hydrogen atom from formaldehyde by other radical species abundant in flames, such as the hydroxyl radical (OH), atomic hydrogen (H), and atomic oxygen (O).[4][5]

Key formation reactions include:

  • CH₂O + OH → HCO + H₂O [5]

  • CH₂O + H → HCO + H₂

  • CH₂O + O → HCO + OH

  • CH₂O + CH₃ → HCO + CH₄

  • CH₃ + O → CH₂O + H (as a precursor step)[2]

HCO_Formation_Pathways cluster_precursors Precursors cluster_reactants Reactant Radicals cluster_product Product CH2O Formaldehyde (CH₂O) HCO This compound (HCO) CH2O->HCO + OH, H, O, CH₃ CH3 Methyl (CH₃) CH3->CH2O + O O Oxygen Atom (O) OH Hydroxyl (OH) H H Atom O_atom O Atom CH3_rad Methyl (CH₃)

Consumption Pathways

The consumption pathways of HCO are arguably what make it so critical in combustion chemistry. The radical primarily undergoes two competing reactions: unimolecular decomposition and bimolecular reaction with O₂.[1]

  • Thermal Decomposition: HCO → H + CO

  • Reaction with O₂: HCO + O₂ → HO₂ + CO

The competition between these two reactions is a master control switch for combustion intensity. The thermal decomposition produces a hydrogen atom (H), a highly reactive radical that promotes chain branching (e.g., via H + O₂ → OH + O), thus accelerating combustion.[1] Conversely, the reaction with O₂ produces the hydroperoxyl radical (HO₂), which is significantly less reactive at high temperatures and often participates in chain-terminating reactions, thus inhibiting combustion.[1]

Other bimolecular reactions also contribute to HCO consumption:

  • HCO + H → CO + H₂

  • HCO + OH → CO + H₂O [5]

  • HCO + M → H + CO + M (Pressure-dependent decomposition)[3]

HCO_Consumption_Pathways cluster_reactant Reactant cluster_products Products / Pathways cluster_reactants Other Reactants HCO This compound (HCO) H_CO H + CO (Chain Branching) HCO->H_CO Thermal / + M HO2_CO HO₂ + CO (Chain Termination/Inhibition) HCO->HO2_CO + O₂ H2O_CO H₂O + CO HCO->H2O_CO + OH O2 O₂ OH OH M M (Collision Partner)

Quantitative Kinetic Data

The rates of HCO reactions are critical inputs for detailed kinetic models used to simulate combustion processes. The following table summarizes kinetic parameters for several key reactions involving the this compound.

Reaction IDReactionRate Constant (k = A * T^n * exp(-Ea/RT))Temperature (K)Reference(s)
R1HCO + M → H + CO + MVaries significantly with pressure and collision partner (M)1100 - 1700[3]
R2HCO + O₂ → HO₂ + COVaries significantly with pressure1100 - 1700[1][3]
R3HCO + HCO → Productsk = (3.6 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298[6]
R4HCO + CH₃ → Productsk = (9.3 ± 2.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 & 588[6]
R5HCO + EF → Productsk = (1.39 ± 0.30) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹298[7]
R6HCO + EA → Productsk = (2.05 ± 0.43) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹298[7]
(Note: EF = Ethyl Formate, EA = Ethyl Acetate. Rate constants for R1 and R2 are highly complex and pressure-dependent, often requiring specialized treatment in kinetic models.)

Role in Combustion Phenomena

Control of Chain Branching and Flame Speed

The competition between the HCO decomposition (producing H atoms) and its oxidation (producing HO₂) is a primary factor controlling the overall rate of combustion.[1]

  • In Lean and Stoichiometric Mixtures: Acceleration of the thermal decomposition reaction (HCO → H + CO) promotes combustion by increasing the pool of H atoms, leading to higher flame speeds and shorter ignition delay times.[2]

  • In Rich Mixtures: The situation can be more complex. While H atoms are still important, the formation of HO₂ can participate in chain propagation sequences under certain rich conditions, such as through reactions with methyl radicals (HO₂ + CH₃ → OH + CH₃O).[1] This dual role makes the sensitivity of combustion parameters to HCO reactions strongly dependent on the fuel equivalence ratio.[2]

Significance in Pollutant Formation

While not a direct precursor in the same way as CH radicals are for prompt NOx, HCO plays a significant indirect role in pollutant formation.

  • NOx Formation: The this compound influences NOx chemistry by modulating the radical pool. The H atoms produced from HCO decomposition are critical to the main thermal NOx (Zeldovich) mechanism and influence the concentrations of other radicals (O, OH) involved in all NOx formation routes (thermal, prompt, N₂O, and NNH).[8][9][10] For instance, the prompt NOx pathway is initiated by reactions of hydrocarbon radicals like CH with N₂, and the concentration of these radicals is coupled to the entire combustion chemistry network in which HCO is a key player.[10][11]

  • Soot Formation: The link between HCO and soot is also indirect. Soot formation proceeds through the growth of polycyclic aromatic hydrocarbons (PAHs), which are formed from smaller hydrocarbon fragments in fuel-rich, high-temperature environments.[12] The this compound is a key intermediate in the oxidation pathways that compete with these growth processes. Efficient oxidation, involving HCO, consumes the hydrocarbon precursors that would otherwise lead to soot. Therefore, the chemistry of HCO is integral to determining whether the carbon from the fuel is fully oxidized to CO and CO₂ or forms soot particles.

Experimental and Computational Methodologies

Studying the highly reactive and low-concentration this compound in the harsh environment of a flame requires sophisticated diagnostic techniques and computational methods.

Experimental Protocols
5.1.1 Laser-Induced Fluorescence (LIF)

LIF is a non-intrusive optical technique widely used for measuring the relative concentration and temperature of radical species in flames.[13][14]

  • Methodology: A tunable laser is used to excite the HCO radical from its ground electronic state to an excited state. The excited molecules then relax, emitting light (fluorescence) at a different wavelength. This fluorescence is collected by optics, passed through a filter to isolate it from background light, and detected by a photomultiplier tube or a camera. The intensity of the fluorescence signal is proportional to the concentration of the formyl radicals in the laser's path.[15] Planar LIF (PLIF) uses a laser sheet to generate a 2D map of the radical's distribution in a flame.[16]

LIF_Workflow Laser Tunable Laser SheetOptics Sheet-Forming Optics Laser->SheetOptics Flame Combustion Environment (Flame) SheetOptics->Flame CollectionOptics Collection Optics (Lenses) Flame->CollectionOptics Filter Optical Filter CollectionOptics->Filter Detector Detector (ICCD Camera / PMT) Filter->Detector Analysis Data Acquisition & Analysis System Detector->Analysis

5.1.2 Absorption Spectroscopy

This technique measures the absolute concentration of a species by quantifying how much light it absorbs at a specific wavelength.[13]

  • Methodology: A beam of light (from a lamp or laser) with a wavelength known to be absorbed by HCO is passed through the flame. By measuring the intensity of the light before and after it passes through the flame, the amount of absorption can be determined. According to the Beer-Lambert law, this absorption is directly proportional to the concentration of HCO and the path length through the flame.[6] Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive variant of this method.[7]

5.1.3 Molecular Beam Mass Spectrometry (MBMS)

MBMS is a powerful technique for identifying and quantifying a wide range of stable and radical species directly from a flame.[17]

  • Methodology: A sample of gas is extracted from the flame through a small quartz cone, creating a "molecular beam". This rapid expansion into a vacuum quenches the chemical reactions, preserving the radical concentrations. The beam then enters a mass spectrometer, where species are ionized (often using tunable vacuum-ultraviolet light to differentiate between isomers) and separated by their mass-to-charge ratio, allowing for the identification of HCO and other intermediates.[17][18]

Computational Methods

Computational chemistry plays a vital role in understanding HCO kinetics where experiments are difficult.

  • Quantum Chemistry: High-level ab initio calculations are used to compute the potential energy surfaces of HCO reactions. This allows for the determination of molecular properties, reaction barrier heights, and thermochemistry, which are essential for calculating reaction rates.[19]

  • Kinetic Modeling: The calculated reaction rates are incorporated into large, detailed chemical kinetic mechanisms (e.g., GRI-Mech, AramcoMech). These models are then used in software like Chemkin to simulate entire combustion processes, predicting flame speeds, ignition delays, and species concentration profiles, which can be validated against experimental data.[20]

Conclusion

The this compound (HCO) holds a position of paramount importance in combustion science. While it is just one of hundreds of intermediates, its unique chemical kinetics place it at a critical juncture that controls the overall rate of hydrocarbon oxidation. The competition between its decomposition and oxidation pathways directly regulates the production of chain-branching H atoms, thereby influencing flame stability, speed, and ignition characteristics. Furthermore, by modulating the radical pool, HCO chemistry indirectly impacts the formation of harmful pollutants like NOx and soot. A thorough understanding of its formation, consumption, and reaction kinetics, gained through a combination of advanced experimental diagnostics and high-level computational studies, is indispensable for the design of cleaner, more efficient combustion technologies.

References

Formyl Radical Formation from Formaldehyde Photolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the formyl radical (HCO) through the photolysis of formaldehyde (B43269) (HCHO). It delves into the underlying photochemical mechanisms, quantitative data on reaction efficiencies, and detailed experimental protocols for studying this fundamental process. The information presented is intended to be a valuable resource for researchers in atmospheric chemistry, combustion science, and other fields where formaldehyde photochemistry plays a crucial role.

Introduction

Formaldehyde, the simplest aldehyde, is a key intermediate in the oxidation of hydrocarbons in both the atmosphere and combustion systems.[1] Its photolysis is a significant source of radicals that drive chemical reactions in these environments. The absorption of ultraviolet (UV) radiation by formaldehyde initiates its decomposition through two primary channels: the radical channel and the molecular channel.[1]

  • Radical Channel: HCHO + hν → H + HCO

  • Molecular Channel: HCHO + hν → H₂ + CO

This guide focuses on the radical channel, which leads to the formation of a hydrogen atom (H) and a this compound (HCO). The this compound is a reactive species that plays a significant role in subsequent chemical transformations.

Photochemical Mechanism

The photolysis of formaldehyde is initiated by the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[2][3] From the S₁ state, the molecule can follow several pathways, including intersystem crossing to a triplet state (T₁), internal conversion to a highly vibrationally excited ground state (S₀(ν*)), or direct dissociation.[2][3]

The formation of the this compound can occur from both the excited singlet (S₁) and triplet (T₁) states.[2] The branching ratio between the radical and molecular channels is dependent on the excitation wavelength, temperature, and pressure.

Photolysis_Mechanism HCHO_S0 HCHO (S₀) HCHO_S1 HCHO (S₁) HCHO_S0->HCHO_S1 hν (Absorption) HCHO_S1->HCHO_S0 Fluorescence HCHO_T1 HCHO (T₁) HCHO_S1->HCHO_T1 Intersystem Crossing (ISC) HCHO_S0_vib HCHO (S₀(ν*)) HCHO_S1->HCHO_S0_vib Internal Conversion (IC) Radical_Products H + HCO HCHO_S1->Radical_Products Dissociation HCHO_T1->HCHO_S0 Phosphorescence/Quenching HCHO_T1->Radical_Products Dissociation HCHO_S0_vib->HCHO_S0 Collisional Quenching Molecular_Products H₂ + CO HCHO_S0_vib->Molecular_Products Dissociation

Quantitative Data

The efficiency of this compound formation is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photochemical event. The absorption of UV radiation by formaldehyde is described by its absorption cross-section (σ).

Quantum Yields for this compound Formation

The quantum yield for the radical channel (Φ_rad) is highly dependent on the photolysis wavelength. Below is a summary of reported quantum yields at various wavelengths.

Wavelength (nm)Quantum Yield (Φ_rad)Reference
303.750.753[4]
313-320Wavelength-dependent[5][6]
304-329Wavelength-dependent, normalized to 0.69 at 317.5 nm[7]
269-339Wavelength-dependent[4]

Note: The quantum yields can also be influenced by temperature and pressure.

Absorption Cross-Sections of Formaldehyde

The absorption cross-section of formaldehyde in the UV region exhibits significant rovibronic structure. High-resolution measurements are crucial for accurate photochemical modeling.

Wavelength Range (nm)Temperature (K)ResolutionKey FindingsReference
300-340294, 2450.0035 nmGreater peak absorption cross-sections than previously reported.[8][9]
313-3202940.10 cm⁻¹Peak cross-sections are larger than in lower resolution studies.[5][6]

Experimental Protocols

Several experimental techniques are employed to study the photolysis of formaldehyde and detect the resulting formyl radicals.

Pulsed Laser Photolysis-Pulsed Laser-Induced Fluorescence (PLP-PLIF)

This is a powerful technique for measuring the quantum yield of radical formation.[1][7]

Methodology:

  • Photolysis: A pulsed laser is used to photolyze a sample of formaldehyde gas at a specific wavelength.

  • Radical Conversion: The resulting H atoms and HCO radicals are rapidly converted to hydroxyl (OH) radicals through reaction with a scavenger gas, typically nitrogen dioxide (NO₂).[1][7]

    • H + NO₂ → OH + NO

    • HCO + NO₂ → products (leading to OH formation)

  • Detection: A second, delayed laser pulse excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Quantification: The intensity of the laser-induced fluorescence (LIF) signal is proportional to the concentration of OH, which in turn is proportional to the initial concentration of H and HCO radicals produced in the photolysis step.

  • Quantum Yield Determination: The relative quantum yield is determined by normalizing the LIF signal to the photolysis laser power and the formaldehyde absorption cross-section at the photolysis wavelength.[7] Absolute quantum yields can be obtained by calibrating against a reference reaction with a known quantum yield.[1]

PLP_PLIF_Workflow cluster_photolysis Photolysis Step cluster_detection Detection Step Photolysis_Laser Pulsed Photolysis Laser Sample_Cell Sample Cell (HCHO + NO₂) Photolysis_Laser->Sample_Cell Probe_Laser Pulsed Probe Laser (tuned to OH transition) LIF Laser-Induced Fluorescence (LIF) Sample_Cell->LIF OH Excitation Probe_Laser->Sample_Cell Detector Detector (PMT) LIF->Detector

Spin Trapping with EPR and Mass Spectrometry

This method allows for the unambiguous identification of the this compound.[10]

Methodology:

  • Radical Generation: Formyl radicals are generated by UV photolysis of an aqueous solution of formaldehyde in a closed, anoxic environment.[10]

  • Spin Trapping: A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2-methyl-2-nitroso-propane (MNP), is added to the solution. The short-lived this compound reacts with the spin trap to form a more stable radical adduct.[10]

  • EPR Spectroscopy: The resulting spin adduct is detected using Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine splitting constants of the EPR spectrum are characteristic of the trapped radical, allowing for its identification.[10]

  • Mass Spectrometry: Mass spectrometry is used to confirm the identity of the spin adduct by determining its exact mass.[10]

Spin_Trapping_Workflow UV_Photolysis UV Photolysis of HCHO (aq) HCO_Radical This compound (HCO) UV_Photolysis->HCO_Radical Spin_Adduct Stable Spin Adduct HCO_Radical->Spin_Adduct Spin_Trap Spin Trap (e.g., DMPO) Spin_Trap->Spin_Adduct EPR EPR Spectroscopy Spin_Adduct->EPR Detection & Identification MS Mass Spectrometry Spin_Adduct->MS Mass Confirmation

Matrix Isolation Spectroscopy

This technique allows for the direct spectroscopic observation of the this compound.[11][12]

Methodology:

  • Matrix Deposition: A mixture of a formaldehyde precursor (e.g., HI, HBr) and a large excess of a noble gas (e.g., Ar) or a reactive matrix (e.g., CO) is deposited onto a cryogenic surface (typically at 20 K).[11][12]

  • In-situ Photolysis: The solid matrix is irradiated with UV light, leading to the photolysis of the precursor and the formation of formyl radicals.

  • Spectroscopic Detection: The trapped formyl radicals are then detected using infrared (IR) or visible absorption spectroscopy.[11][12] The low temperature and isolation in the matrix prevent the radicals from reacting, allowing for their direct observation.

Conclusion

The photolysis of formaldehyde is a fundamental process with significant implications for atmospheric and combustion chemistry. The formation of the this compound through the radical photolysis channel initiates a cascade of reactions that influence the chemical composition of these environments. A thorough understanding of the underlying mechanisms, quantum yields, and reaction dynamics is essential for accurate chemical modeling and the development of effective strategies for controlling pollution and improving combustion efficiency. The experimental techniques outlined in this guide provide the necessary tools for researchers to continue to unravel the complexities of formaldehyde photochemistry.

References

An In-depth Technical Guide on the Basic Reaction Kinetics of the Formyl Radical (HCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a key transient intermediate in a vast array of chemical processes, from hydrocarbon combustion and atmospheric chemistry to the intricate biochemical pathways relevant to drug metabolism and toxicology. Its high reactivity and short lifetime make it a critical species to understand for modeling and controlling these complex systems. This technical guide provides a comprehensive overview of the fundamental reaction kinetics of the this compound, focusing on its most significant gas-phase reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry, combustion science, atmospheric science, and drug development.

Core Reaction Kinetics of the this compound

The reactivity of the this compound is dominated by several key pathways, including its self-reaction and its reactions with molecular oxygen, atomic hydrogen, molecular hydrogen, and various hydrocarbons. Understanding the rate constants and underlying mechanisms of these reactions is crucial for accurate kinetic modeling.

Self-Reaction of the this compound (HCO + HCO)

The self-reaction of formyl radicals is a complex process with multiple product channels that are dependent on both temperature and pressure. The primary reaction pathways include disproportionation to form formaldehyde (B43269) (CH₂O) and carbon monoxide (CO), and association to form glyoxal (B1671930) (CHO)₂.

Reaction Pathways:

HCO_self_reaction 2 HCO 2 HCO CH2O_CO CH₂O + CO 2 HCO->CH2O_CO Disproportionation CHO2 (CHO)₂ 2 HCO->CHO2 Association

Caption: Primary pathways for the this compound self-reaction.

Quantitative Data:

The rate constants for the self-reaction of the this compound are highly dependent on the specific experimental conditions. Theoretical studies have explored the potential energy surface, revealing the complexity of the reaction mechanism. At lower pressures and higher temperatures, the formation of CO + CO + H₂ and other products becomes significant, while at higher pressures and lower temperatures, the formation of glyoxal isomers is more prominent.[1]

ReactionRate Constant (k)Temperature (K)Pressure (Torr)Reference
HCO + HCO → ProductsVaries with conditions200 - 10001 - 760[1]
Reaction with Molecular Oxygen (HCO + O₂)

The reaction of the this compound with molecular oxygen is of paramount importance in combustion and atmospheric chemistry, as it is a key step in the oxidation of organic compounds. This reaction proceeds primarily through an addition-elimination mechanism to produce the hydroperoxyl radical (HO₂) and carbon monoxide (CO).

Reaction Pathway:

HCO_O2_reaction HCO + O₂ HCO + O₂ HO₂ + CO HO₂ + CO HCO + O₂->HO₂ + CO k₁

Caption: The primary reaction pathway for HCO with O₂.

Quantitative Data:

The rate constant for the reaction of HCO with O₂ has been the subject of numerous studies. The reaction exhibits a slight negative temperature dependence.

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference
200 - 398(5.5 ± 0.9) x 10⁻¹²[2]
298(1.2 - 1.4) x 10⁻¹¹[2]
Reaction with Atomic Hydrogen (HCO + H)

The reaction between the this compound and a hydrogen atom can proceed through two main channels: abstraction of the hydrogen atom from the this compound to produce molecular hydrogen and carbon monoxide, or addition to form formaldehyde. The branching ratio between these channels is temperature-dependent.

Reaction Pathways:

HCO_H_reaction HCO + H HCO + H H2_CO H₂ + CO HCO + H->H2_CO Abstraction CH2O CH₂O HCO + H->CH2O Addition

Caption: Main reaction pathways for the this compound with a hydrogen atom.

Quantitative Data:

The overall rate constant for the H + HCO reaction is relatively fast and shows little temperature dependence. Theoretical studies have been crucial in elucidating the potential energy surface and the dynamics of this reaction.[3][4]

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
H + HCO → Products~1.0 x 10⁻¹⁰298 - 1000Theoretical
Reactions with Molecular Hydrogen and Hydrocarbons (HCO + H₂, CH₄, C₂H₆, C₂H₄)

The reactions of the this compound with stable molecules like molecular hydrogen and hydrocarbons are generally slower than its reactions with other radicals. These reactions typically proceed via hydrogen abstraction, leading to the formation of formaldehyde and a new radical.

Reaction Pathways (General):

HCO_abstraction cluster_reactants Reactants cluster_products Products HCO HCO CH₂O CH₂O HCO->CH₂O H-abstraction R-H R-H R• R• R-H->R•

Caption: General hydrogen abstraction mechanism for HCO with H₂ and hydrocarbons.

Quantitative Data:

Experimental data for the temperature and pressure dependence of these specific reactions are sparse in the literature. Theoretical calculations often provide the most reliable estimates for these rate constants.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
HCO + H₂ → CH₂O + HTheoretical data available200 - 4000[5][6]
HCO + CH₄ → CH₂O + CH₃Data limited; generally slowHigh Temperatures[7]
HCO + C₂H₆ → CH₂O + C₂H₅Data limited; generally slowHigh Temperatures[8][9][10][11]
HCO + C₂H₄ → CH₂O + C₂H₃Data limited; addition may competeHigh Temperatures[12][13][14][15]

Experimental Protocols

The kinetic data for this compound reactions are primarily obtained using two main experimental techniques: Flash Photolysis with Laser-Induced Fluorescence (FP-LIF) and Discharge Flow with Mass Spectrometry (DF-MS) .

Flash Photolysis with Laser-Induced Fluorescence (FP-LIF)

Workflow:

FP_LIF_workflow cluster_setup Experimental Setup Photolysis_Laser Photolysis Laser (e.g., Excimer Laser) Reaction_Cell Reaction Cell (Precursor + Reactant Gas) Photolysis_Laser->Reaction_Cell Initiates Reaction (Generates HCO) Detector Detector (e.g., PMT with filters) Reaction_Cell->Detector Fluorescence Signal Probe_Laser Probe Laser (e.g., Dye Laser) Probe_Laser->Reaction_Cell Excites HCO Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Signal Processing

Caption: A simplified workflow for a Flash Photolysis-Laser Induced Fluorescence experiment.

Detailed Methodology:

  • Precursor Selection and Radical Generation: A suitable precursor for the this compound, such as acetaldehyde (B116499) (CH₃CHO) or formaldehyde (CH₂O), is introduced into a reaction cell along with a buffer gas (e.g., He or N₂) and the reactant of interest.[16][17] A high-energy pulsed laser (the "photolysis" or "pump" laser), typically an excimer laser, is used to photolyze the precursor, generating a transient concentration of HCO radicals.[8][18]

  • Radical Detection: A second, tunable laser (the "probe" laser), often a dye laser, is passed through the reaction cell at a specific wavelength corresponding to an electronic transition of the HCO radical (e.g., the òA" ← X̃²A' transition).[16][17] This excites the HCO radicals, which then fluoresce as they relax to a lower energy state.

  • Kinetic Measurement: The fluorescence signal is collected perpendicular to the laser beams by a photomultiplier tube (PMT) equipped with appropriate filters to isolate the fluorescence from scattered laser light. The temporal decay of the fluorescence signal is monitored as a function of the time delay between the photolysis and probe laser pulses.

  • Data Analysis: By measuring the decay of the HCO concentration in the presence of varying concentrations of the reactant gas, the pseudo-first-order rate constant can be determined. A plot of the pseudo-first-order rate constant versus the reactant concentration yields the bimolecular rate constant for the reaction.

Discharge Flow with Mass Spectrometry (DF-MS)

Workflow:

DF_MS_workflow cluster_setup Experimental Setup Microwave_Discharge Microwave Discharge (Generates Radicals) Flow_Tube Flow Tube Microwave_Discharge->Flow_Tube Radical Source Sampling_Orifice Sampling Orifice Flow_Tube->Sampling_Orifice Reactant_Inlet Reactant Inlet Reactant_Inlet->Flow_Tube Introduces Reactant Mass_Spectrometer Mass Spectrometer Sampling_Orifice->Mass_Spectrometer Detection Data_Acquisition Data_Acquisition Mass_Spectrometer->Data_Acquisition Data Analysis

Caption: A schematic workflow for a Discharge Flow-Mass Spectrometry experiment.

Detailed Methodology:

  • Radical Generation: A carrier gas (typically He or Ar) is passed through a microwave discharge, which generates a stream of atoms (e.g., H, O, or F). These atoms then react with a stable precursor molecule introduced downstream to produce the this compound. For example, the reaction of F atoms with formaldehyde (CH₂O) can be used to generate HCO.

  • Reaction Zone: The formyl radicals flow down a long, temperature-controlled tube (the "flow tube"). The reactant gas is introduced at a specific point along the flow tube through a movable or fixed inlet. The distance between the reactant inlet and the detection point defines the reaction time.

  • Detection: A small portion of the gas mixture is continuously sampled from the flow tube through a pinhole orifice into a high-vacuum chamber housing a mass spectrometer. The concentration of the this compound (and other species) is monitored as a function of the reactant concentration or the reaction time (by moving the reactant inlet).

  • Data Analysis: The decay of the HCO signal as a function of reactant concentration or reaction time is used to determine the rate constant of the reaction. This technique is particularly well-suited for studying reactions over a wide range of temperatures.[5][19]

Conclusion

The basic reaction kinetics of the this compound are fundamental to a diverse range of scientific and industrial applications. This guide has provided a detailed overview of the key reactions, their rate constants, and the experimental methodologies used to study them. While significant progress has been made in understanding the reactivity of this important radical, further research, particularly in obtaining accurate temperature- and pressure-dependent rate constants for its reactions with a wider variety of hydrocarbons, is still needed. The continued development of both experimental techniques and theoretical models will be crucial for refining our understanding of the complex chemical systems in which the this compound plays a critical role.

References

The Formyloxyl Radical: An In-Depth Technical Guide to its Electrophilicity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyloxyl radical (HC(O)O•), a transient and highly reactive species, has emerged as a significant intermediate in organic synthesis and atmospheric chemistry. Historically, its fleeting nature has posed considerable challenges to the thorough investigation of its reactivity. However, recent advancements in electrochemical generation have enabled a deeper understanding of its properties, revealing a mildly electrophilic character that can be harnessed for selective chemical transformations. This technical guide provides a comprehensive overview of the electrophilicity of the formyloxyl radical, detailing its generation, reactivity with aromatic and olefinic systems, and its potential for C–H bond activation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, offering insights into the synthetic utility of this versatile radical species.

Introduction

The formyloxyl radical, the simplest of the acyloxyl radicals, has long been a subject of interest due to its involvement in various chemical processes, from the atmospheric degradation of formic acid to its postulated role in CO2 reduction. Despite its significance, the inherent instability and short lifetime of the formyloxyl radical have historically limited experimental studies of its reactivity. The development of a robust in situ generation method via the anodic electrochemical oxidation of formic acid has been a pivotal breakthrough, paving the way for detailed investigations into its chemical behavior.

This guide focuses on the electrophilic nature of the formyloxyl radical, a key characteristic that governs its reactivity and selectivity. We will explore its interactions with electron-rich substrates, its propensity for hydrogen abstraction, and its unique ability to promote anti-Markovnikov oxidation of alkenes. Understanding these fundamental aspects is crucial for leveraging the formyloxyl radical as a tool for the selective functionalization of organic molecules, a challenge of paramount importance in the synthesis of complex pharmaceuticals and fine chemicals.

Generation of the Formyloxyl Radical

The contemporary and most effective method for generating the formyloxyl radical for synthetic applications is through the electrochemical oxidation of formate (B1220265) ions. This in situ generation technique provides a controlled and sustained source of the radical, enabling its reaction with a variety of organic substrates.

Experimental Protocol: Electrochemical Generation

A detailed protocol for the electrochemical generation of the formyloxyl radical is provided below, based on the work of Somekh et al. (2020).

Materials:

  • Formic acid (HCOOH)

  • Lithium formate (LiOOCH)

  • Potassium pentatungstocobaltate(III) (K₅[CoᴵᴵᴵW₁₂O₄₀]) catalyst

  • Substrate (e.g., benzene, terminal alkene)

  • Acetonitrile (B52724) (CH₃CN, for reactions with alkenes)

  • Platinum (Pt) gauze anode

  • Platinum (Pt) wire cathode

  • Platinum (Pt) wire reference electrode

  • Undivided electrochemical cell

  • Potentiostat

Procedure:

  • In an undivided electrochemical cell, a solution is prepared containing the substrate (1 mmol), lithium formate (0.5 mmol), and the K₅[CoᴵᴵᴵW₁₂O₄₀] catalyst (10 µmol) dissolved in formic acid (3 mL). For reactions with terminal alkenes, a 1:1 mixture of formic acid and acetonitrile is used as the solvent.

  • A platinum gauze anode, a platinum wire cathode, and a platinum wire reference electrode are immersed in the solution.

  • A constant potential of 1.8 V (vs. SHE) is applied to the cell using a potentiostat at room temperature.

  • The reaction is allowed to proceed for a specified duration (e.g., 1.5 hours for alkene oxidation), during which the formyloxyl radical is continuously generated at the anode.

  • Reaction progress and product formation are monitored by periodically taking aliquots from the reaction mixture for analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID).

Electrochemical_Generation_of_Formyloxyl_Radical cluster_anode Anode Compartment cluster_cathode Cathode Compartment cluster_solution Bulk Solution Anode Pt Anode (+1.8 V vs SHE) Radical Formyloxyl Radical (HC(O)O•) Anode->Radical One-electron Oxidation Cathode Pt Cathode Formate Formate Ion (HCOO⁻) Formate->Anode Adsorption Radical_sol HC(O)O• Radical->Radical_sol Desorption Catalyst_ox [CoᴵᴵᴵW₁₂O₄₀]⁵⁻ (Catalyst) Catalyst_ox->Anode Catalyzes Oxidation Catalyst_red [CoᴵᴵW₁₂O₄₀]⁶⁻ Catalyst_ox->Catalyst_red Reduction H2 H₂ Gas Cathode->H2 H₂ Evolution H_plus H⁺ H_plus->Cathode Reduction Substrate Organic Substrate (e.g., Arene, Alkene) Product Oxidized Product Substrate->Product Radical_sol->Substrate Reaction Catalyst_red->Catalyst_ox Re-oxidation Arene_Formyloxylation_Pathway Arene Arene (Ar-H) Intermediate Wheland Intermediate [Ar(H)(OCHO)]• Arene->Intermediate + HC(O)O• Radical Formyloxyl Radical (HC(O)O•) Radical->Intermediate Product Aryl Formate (Ar-OCHO) Intermediate->Product - H• H_radical H• Intermediate->H_radical Alkene_Oxidation_Pathway Alkene Terminal Alkene (R-CH₂-CH=CH₂) Allyl_Radical Allyl Radical (R-ĊH-CH=CH₂) Alkene->Allyl_Radical H-abstraction Radical1 Formyloxyl Radical (HC(O)O•) Radical1->Allyl_Radical Formic_Acid Formic Acid (HCOOH) Allyl_Radical->Formic_Acid + H⁺ Allyl_Formate Allylic Formate (R-CH(OCHO)-CH=CH₂) Allyl_Radical->Allyl_Formate + HC(O)O• Radical2 Formyloxyl Radical (HC(O)O•) Radical2->Allyl_Formate Allyl_Alcohol Allylic Alcohol (R-CH(OH)-CH=CH₂) Allyl_Formate->Allyl_Alcohol Hydrolysis Aldehyde Linear Aldehyde (R-CH₂-CH₂-CHO) Allyl_Alcohol->Aldehyde Isomerization

The Formyl Radical (HCO•): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, reaction pathways, and experimental detection of a key transient species.

This technical guide provides a comprehensive overview of the formyl radical (HCO•), a critical intermediate in numerous chemical processes. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on the radical's properties, its significant roles in combustion and atmospheric chemistry, and methodologies for its detection and characterization.

Core Properties and Identification

The this compound is the simplest acyl radical. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula CHO[1][2][3][4]
CAS Number 2597-44-6[1][2][4][5]
Molecular Weight 29.0180 g/mol [1][4]
Synonyms Oxomethyl, Oxomethyl radical, Hydridooxidocarbon(•)[2][3][4]

Physicochemical Data

Quantitative data for the this compound is crucial for kinetic modeling and understanding its reactivity. The following table summarizes key thermochemical and ionization properties.

ParameterValueMethodReference
Enthalpy of Formation (ΔfH°gas) 43.5 ± 2.1 kJ/molN/A[6]
Standard Gibbs Free Energy of Formation (ΔfG°) 40.2 kJ/molN/A[6]
Ionization Energy 8.14 ± 0.04 eVPE[7]
Electron Affinity 0.313 ± 0.005 eVN/A[6]
Proton Affinity 698.3 kJ/molN/A[6]
Gas Basicity 666.5 kJ/molN/A[6]

Key Signaling and Reaction Pathways

The this compound is not typically involved in biological signaling pathways in the traditional sense. However, its reaction pathways are of paramount importance in combustion and atmospheric chemistry.

Role in Hydrocarbon Combustion

The this compound is a key intermediate in the combustion of hydrocarbons.[8] It is primarily produced via the abstraction of a hydrogen atom from formaldehyde (B43269) (CH₂O), which itself is formed from the oxidation of methyl radicals.[1][8] The subsequent reactions of the this compound, particularly its competition between thermal decomposition and bimolecular reactions, critically influence the chain branching rate, thereby affecting combustion parameters like flame speed and autoignition delays.[8]

CombustionPathway CH4 Methane (B114726) CH3 Methyl Radical (CH₃•) CH4->CH3 + O₂, OH•, H• CH2O Formaldehyde (CH₂O) CH3->CH2O + O HCO This compound (HCO•) CH2O->HCO + OH•, H•, O CO Carbon Monoxide (CO) H Hydrogen Radical (H•) HCO->H + M (Thermal Decomposition) HO2 Hydroperoxyl Radical (HO₂•) HCO:e->HO2:w + O₂ (Bimolecular Reaction) H:e->CO:w O2 Oxygen (O₂) HO2:e->CO:w

This compound Formation and Consumption in Combustion.
Role in Atmospheric Chemistry

In the troposphere, the this compound is an important intermediate in the oxidation of methane (CH₄) and other volatile organic compounds (VOCs).[9] The oxidation of these compounds, often initiated by the hydroxyl radical (OH•), leads to the formation of formaldehyde. Subsequent photolysis or reaction of formaldehyde with OH• generates the this compound. The this compound then reacts with molecular oxygen to produce a hydroperoxyl radical (HO₂•) and carbon monoxide (CO), contributing to the complex cycles of ozone formation and the overall oxidative capacity of the atmosphere.[10][11]

AtmosphericPathway cluster_voc VOC Oxidation cluster_products Reaction Products cluster_impact Atmospheric Impact VOC Methane / VOCs CH2O Formaldehyde (CH₂O) VOC->CH2O + OH• HCO This compound (HCO•) CH2O->HCO + OH• or hv (photolysis) O2 O₂ HCO->O2 HO2 Hydroperoxyl Radical (HO₂•) O3 Ozone (O₃) Formation HO2->O3 influences CO Carbon Monoxide (CO) O2->HO2 O2->CO

Role of this compound in Tropospheric Chemistry.

Experimental Protocols

Direct detection of the highly reactive this compound is challenging. The most common and effective methods involve spin trapping followed by spectroscopic analysis.

Detection by EPR Spin-Trapping

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of species with unpaired electrons. Using a spin trap, a transient radical can be converted into a more stable radical adduct, which can be readily observed by EPR.

Objective: To detect the this compound (•CHO) generated from the UV photolysis of formaldehyde using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trap.[6]

Materials:

  • Formaldehyde (HCHO) solution, ~2 M (freshly prepared from paraformaldehyde)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO), purified

  • Anoxic ultra-pure water (Milli-Q or equivalent)

  • Nitrogen (N₂) gas

  • Activated charcoal

  • EPR spectrometer and flat cell

Methodology:

  • Preparation of Pure Formaldehyde Solution:

    • Gently heat ~600 mg of paraformaldehyde.

    • Flush the gaseous HCHO produced into 5 mL of anoxic water using a gentle stream of N₂. This should be done in a sealed container to maintain an anoxic environment.[12]

  • Purification of DMPO:

    • Suspend ~1 g of activated charcoal in 25 mL of ice-cold anoxic water and flush with N₂ for 10 minutes.

    • Add 1 mL of commercial DMPO to the charcoal suspension and continue flushing with N₂ for another 10 minutes.

    • Filter the mixture under an N₂ atmosphere using a 0.45 µm filter.

    • Store aliquots of the purified DMPO solution (c ≈ 345 mM) at -25°C until use.[12]

  • Sample Preparation for EPR:

    • In an Eppendorf tube, mix 100 µL of the purified DMPO solution with 1 mL of the freshly prepared HCHO solution.

    • The final concentrations in the mixture will be approximately 31 mM DMPO and 1.8 M HCHO.[12]

    • Transfer the solution to an EPR flat cell.

  • EPR Analysis:

    • Place the flat cell inside the EPR cavity.

    • Continuously generate the •CHO radical by UV photolysis of the sample directly within the cavity.

    • Acquire the EPR spectrum. Due to low signal intensities, accumulation of multiple scans may be necessary.[6]

    • Typical EPR Settings: (Note: These are starting points and should be optimized for the specific instrument.)

      • Microwave Frequency: ~9.4 GHz (X-band)

      • Magnetic Field Center: ~3450 G

      • Sweep Width: 100 G

      • Modulation Amplitude: 1-2 G

      • Receiver Gain: Adapted to signal intensity

      • Scan Time: 30-60 s per scan

  • Data Analysis:

    • The resulting spectrum will be a composite of several radical adducts (DMPO-CHO, DMPO-H, and DMPO-OH).

    • Deconvolute the spectrum using simulation software (e.g., EasySpin).

    • The DMPO-CHO adduct is identified by its characteristic 6-line spectrum with isotropic hyperfine coupling constants of aN = 15.72 G and aH = 21.27 G .[6][12]

EPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Anoxic HCHO Solution P2 Purify DMPO Spin Trap E1 Mix HCHO and DMPO (Final Conc: ~1.8M / ~31mM) P2->E1 E2 Transfer to EPR Flat Cell E1->E2 E3 UV Photolysis in Cavity E2->E3 E4 Acquire EPR Spectrum E3->E4 A1 Deconvolute Spectrum via Simulation E4->A1 A2 Identify DMPO-CHO Adduct (aN=15.72G, aH=21.27G) A1->A2

Experimental Workflow for EPR Detection of this compound.
Verification by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the radical adduct formed in spin trapping experiments by providing exact mass measurements.

Objective: To confirm the formation of the DMPO-CHO adduct by high-resolution mass spectrometry.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for the EPR experiment (UV-photolyzed mixture of formaldehyde and DMPO).

  • MS Analysis:

    • Inject the sample into a high-resolution mass spectrometer (e.g., TripleTOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in a positive ion mode.

  • Data Analysis:

    • Search for the exact mass of the protonated DMPO-CHO adduct ([M+H]⁺).

    • The expected exact mass for C₇H₁₂NO₂⁺ (the DMPO-CHO adduct) is 142.0863 m/z .

    • The presence of a peak corresponding to this exact mass confirms the formation of the this compound and its trapping by DMPO. Fragmentation experiments (MS/MS) can be performed to further confirm the structure of the adduct.[12]

References

Thermodynamic Properties of the Formyl Radical: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a simple yet highly significant triatomic species that plays a crucial role as a key intermediate in a vast array of chemical processes. Its presence is fundamental to the mechanisms of combustion, atmospheric chemistry, and various biochemical pathways. A thorough understanding of its thermodynamic properties is paramount for accurate modeling of these complex systems, predicting reaction outcomes, and designing novel chemical transformations. This technical guide provides a comprehensive overview of the core thermodynamic properties of the this compound, detailed experimental and theoretical methodologies for their determination, and a visualization of its central role in chemical reactions.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the this compound are defined by several key quantitative parameters. These values, determined through a combination of experimental measurements and high-level theoretical calculations, provide the foundation for kinetic and mechanistic studies.

Data Presentation

The following tables summarize the key thermodynamic properties of the this compound.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of the this compound

Thermodynamic PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°)
at 298.15 K42.00 ± 5.00kJ/molGurvich
at 298.15 K10.40kcal/molChase, 1998[1]
at 298.15 K10 ± 1kcal/molTsang, 1996[1]
at 0 K41.63 ± 5.00kJ/molGurvich
Standard Molar Entropy (S°)
at 298.15 K224.34J/K·molGurvich
at 298.15 K53.693cal/mol·KChase, 1998[1]
Heat Capacity (Cp)
at 298.15 K34.59J/K·molGurvich

Table 2: Bond Dissociation Energy of the this compound

BondBond Dissociation Energy (D₀)UnitsMethodReference
H-CO~14.5kcal/mol-(2015-12-11)[2]
H-CO86.6 (in formaldehyde (B43269) for comparison)kcal/mol-[3]
H-C(O)N(CH₃)₂89.1kcal/molG2 Theory[3]

Experimental and Theoretical Protocols

The determination of the thermodynamic properties of a transient species like the this compound requires sophisticated experimental techniques and robust theoretical models.

Experimental Methodologies

1. Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and, by extension, the bond dissociation energies.

  • Principle: A beam of molecules is crossed with a tunable source of high-energy photons, typically in the vacuum ultraviolet (VUV) range. When the photon energy is sufficient to remove an electron, a cation is formed and detected by a mass spectrometer. By scanning the photon energy, the ionization threshold can be precisely measured.

  • Experimental Setup:

    • Radical Generation: Formyl radicals are typically generated in a flow tube reactor via a chemical reaction, such as the reaction of atomic chlorine with formaldehyde (Cl + H₂CO → HCl + HCO), or by photolysis of a suitable precursor like acetaldehyde (B116499) (CH₃CHO) using a laser.[4]

    • Molecular Beam: The gas mixture from the reactor is expanded through a nozzle into a high-vacuum chamber, forming a molecular beam. This process cools the molecules and radicals, simplifying their spectra.

    • Ionization Source: The molecular beam is intersected by a tunable VUV photon beam, often from a synchrotron light source, which provides high energy resolution.[4]

    • Mass Spectrometer: The resulting ions are then guided into a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer) for mass-selective detection.

  • Data Analysis: The photoion yield is plotted as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to the adiabatic ionization energy of the radical. This value, combined with the appearance energy of the HCO⁺ ion from a stable precursor, can be used in a thermochemical cycle to determine the C-H bond dissociation energy of the this compound.

2. Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence is a highly sensitive and selective method for detecting and characterizing transient species like the this compound.

  • Principle: A tunable laser excites the this compound from its ground electronic state to an excited electronic state. The excited radical then relaxes by emitting a photon (fluorescence), which is detected. By scanning the laser wavelength, an excitation spectrum is obtained, which provides information about the rovibronic energy levels of the radical.

  • Experimental Setup:

    • Radical Generation: Similar to PIMS, formyl radicals are produced in a flow cell or vacuum chamber.

    • Excitation Source: A tunable laser system, such as a dye laser pumped by a Nd:YAG laser, is used to excite the radicals.

    • Detection: The fluorescence is collected at a right angle to the laser beam using lenses and is focused onto a photomultiplier tube (PMT). Filters are often used to isolate the fluorescence from scattered laser light.

  • Data Analysis: The fluorescence intensity as a function of excitation wavelength provides the LIF spectrum. Analysis of the rotational and vibrational structure of the spectrum allows for the determination of molecular constants, which can be used in statistical mechanics calculations to determine entropy and heat capacity.

3. Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Due to the high reactivity and short lifetime of the this compound, spin trapping is often employed for its detection.[5][6]

  • Principle: The this compound is reacted with a "spin trap" molecule, typically a nitrone or a nitroso compound like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to form a more stable radical adduct.[5][7] This adduct is then detected by ESR spectroscopy. The ESR spectrum provides information about the hyperfine coupling constants, which are characteristic of the trapped radical.

  • Experimental Protocol for Spin Trapping with DMPO:

    • Radical Generation: The this compound can be generated in an aqueous solution by the UV photolysis of formaldehyde (HCHO).[5][6]

    • Spin Trapping: A solution of the spin trap (e.g., DMPO) is mixed with the formaldehyde solution. The mixture is then irradiated with UV light to generate formyl radicals, which are subsequently trapped by DMPO.[5]

    • ESR Measurement: The sample is transferred to a quartz flat cell and placed in the cavity of an ESR spectrometer. The ESR spectrum is recorded.

    • Data Analysis: The resulting spectrum is a superposition of the signals from different radical adducts. The spectrum is deconvoluted and simulated to identify the specific signal corresponding to the DMPO-CHO adduct and to determine its characteristic hyperfine coupling constants (aN and aH).[6] Mass spectrometry can be used to confirm the mass of the radical adduct.[5]

Theoretical Methodologies

Gaussian-2 (G2) Theory and Related Methods

Gaussian-2 (G2) theory and its variants are high-level, composite quantum chemical methods designed to calculate accurate thermochemical data for molecules.[8][9]

  • Methodology: G2 theory combines the results of several ab initio molecular orbital calculations with different levels of theory and basis sets to approximate a high-level calculation. The procedure typically involves:[9]

    • An initial geometry optimization and frequency calculation at a lower level of theory (e.g., HF/6-31G(d)).

    • A more accurate geometry optimization at a higher level (e.g., MP2/6-31G(d)).

    • A series of single-point energy calculations at even higher levels of theory (e.g., QCISD(T), MP4) with larger basis sets.

    • These energies are then combined in a specific, predefined way to extrapolate to a highly accurate total energy.

    • Empirical corrections are often added to account for remaining deficiencies in the calculations.

  • Application to the this compound: G2 theory can be used to calculate the total electronic energy of the this compound, as well as the energies of its constituent atoms (C, H, O) in their standard states. From these energies, the atomization energy can be calculated, which in turn is used to derive the enthalpy of formation.[3] Vibrational frequencies calculated at the outset are used to determine the zero-point vibrational energy (ZPVE) and to calculate thermodynamic functions such as entropy and heat capacity using statistical mechanics.

Visualizations

This compound in Combustion Chemistry

The this compound is a central intermediate in the combustion of hydrocarbons. It is primarily formed from the oxidation of formaldehyde and its subsequent reactions are critical in determining the overall reaction rate and the formation of pollutants.

Formyl_Radical_Combustion_Pathway CH4 Methane (CH₄) CH3 Methyl Radical (•CH₃) CH4->CH3 + •OH HCHO Formaldehyde (H₂CO) CH3->HCHO + O₂ O2 Oxygen (O₂) HCO This compound (•HCO) HCHO->HCO + •OH / •H HCO->HCHO + •H CO Carbon Monoxide (CO) HCO->CO + M (dissociation) HCO->CO + O₂ H Hydrogen Radical (•H) HCO->H + M HO2 Hydroperoxyl Radical (•HO₂) HCO->HO2 + O₂ H2O Water (H₂O) CO->H2O + •OH → CO₂ + •H OH Hydroxyl Radical (•OH)

Caption: Key reaction pathways involving the this compound in combustion.

Experimental Workflow for ESR with Spin Trapping

The following diagram illustrates the general workflow for the detection of the this compound using ESR spectroscopy coupled with the spin trapping technique.

ESR_Spin_Trapping_Workflow start Start prep Prepare Aqueous Formaldehyde (HCHO) and DMPO Solutions start->prep mix Mix HCHO and DMPO Solutions prep->mix irradiate UV Photolysis to Generate •HCO mix->irradiate trap •HCO reacts with DMPO to form stable DMPO-CHO adduct irradiate->trap esr Transfer to Quartz Cell and perform ESR Spectroscopy trap->esr spectrum Acquire ESR Spectrum esr->spectrum analysis Deconvolute and Simulate Spectrum to identify DMPO-CHO signal spectrum->analysis end End analysis->end

Caption: Workflow for this compound detection via ESR and spin trapping.

Conclusion

The thermodynamic properties of the this compound are well-characterized through a synergistic combination of advanced experimental techniques and high-level theoretical calculations. The data and methodologies presented in this guide provide a solid foundation for researchers in combustion, atmospheric science, and related fields. A precise understanding of the enthalpy of formation, entropy, heat capacity, and bond dissociation energies of the this compound is indispensable for the development and validation of accurate chemical kinetic models, ultimately enabling better prediction and control of complex chemical systems.

References

Methodological & Application

Detecting the Elusive Formyl Radical in Research and Drug Development: An Application Note and Protocol for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (•CHO) is a highly reactive and short-lived species implicated in a variety of chemical and biological processes, including oxidative stress, combustion, and atmospheric chemistry. Within the realm of drug development, the formation of such reactive species during drug metabolism can lead to the generation of toxic metabolites and idiosyncratic adverse drug reactions. These reactive intermediates can form adducts with cellular macromolecules like proteins and DNA, potentially triggering immune responses or disrupting cellular function.[1] Therefore, the ability to detect and characterize transient radicals like the this compound is of paramount importance for understanding disease mechanisms and ensuring the safety and efficacy of novel therapeutics.

Direct detection of the this compound is challenging due to its extreme reactivity and short half-life. A robust and widely accepted method for its detection is spin trapping, where the radical is "trapped" by a nitrone or nitroso compound to form a more stable radical adduct. This adduct can then be readily analyzed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and, with high specificity and sensitivity, by mass spectrometry (MS).[2][3]

This application note provides a detailed protocol for the detection and characterization of the this compound using the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Detection

The core of this method lies in the reaction of the this compound with DMPO to form a stable nitrone adduct, DMPO-CHO. This adduct is then separated from other components in the sample by liquid chromatography and subsequently ionized, typically using electrospray ionization (ESI). The resulting ion's mass-to-charge ratio (m/z) is measured in the mass spectrometer. To confirm the identity of the adduct, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of the DMPO-CHO adduct is isolated and fragmented, and the resulting fragment ions are detected. The specific fragmentation pattern serves as a fingerprint for the unequivocal identification of the this compound adduct.[4][5]

Experimental Workflow

The overall experimental workflow for the detection of the this compound is depicted below.

Formyl_Radical_Detection_Workflow Sample Sample Containing This compound Source (e.g., in vitro drug metabolism assay) SpinTrap Addition of DMPO Spin Trap Sample->SpinTrap Reaction Spin Trapping Reaction: •CHO + DMPO -> DMPO-CHO Adduct SpinTrap->Reaction LC LC Separation Reaction->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS Scan (Detect Parent Ion) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Data Data Analysis: Identification of DMPO-CHO Adduct MS2->Data

Caption: Experimental workflow for this compound detection.

Signaling Pathway and Logical Relationships

The chemical transformation and detection logic are illustrated in the following diagram.

Formyl_Radical_Detection_Logic cluster_generation Radical Generation & Trapping cluster_detection Mass Spectrometry Detection Formaldehyde Formaldehyde UV_Photolysis UV Photolysis Formaldehyde->UV_Photolysis Formyl_Radical •CHO (this compound) (Highly Reactive) UV_Photolysis->Formyl_Radical DMPO_CHO_Adduct DMPO-CHO Adduct (Stable) Formyl_Radical->DMPO_CHO_Adduct + DMPO DMPO DMPO (Spin Trap) DMPO->DMPO_CHO_Adduct Parent_Ion Parent Ion [M+H]+ (m/z 143.09) DMPO_CHO_Adduct->Parent_Ion LC-ESI-MS Fragmentation Collision-Induced Dissociation (CID) Parent_Ion->Fragmentation Fragment_Ions Characteristic Fragment Ions (e.g., m/z 114.09, 84.08) Fragmentation->Fragment_Ions

References

Application Notes and Protocols for the Detection of the Formyl Radical (HCO) using Laser-Induced Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laser-Induced Fluorescence (LIF) for HCO Detection

The formyl radical (HCO) is a crucial, short-lived intermediate species in combustion processes and atmospheric chemistry.[1][2][3] Its concentration is often directly related to the local heat release rate in flames, making it an excellent marker for flame front visualization and combustion analysis. Laser-Induced Fluorescence (LIF) is a highly sensitive and non-intrusive optical diagnostic technique ideal for detecting transient species like HCO in complex environments.[4][5]

The principle of LIF involves exciting a specific electronic transition of the target molecule (HCO) with a tuned laser source. The molecule then relaxes to a lower energy state by emitting fluorescence at a characteristic wavelength. This emitted light is collected and measured, providing information about the concentration and environment of the radical. For HCO, the most commonly utilized excitation scheme involves the B̃²A' ← X̃²A' electronic transition with excitation wavelengths around 258 nm, followed by broadband detection of the resulting fluorescence in the 300-400 nm range.[6]

It is important to note that while free radicals play a significant role in biological systems, the direct detection of the this compound using Laser-Induced Fluorescence is not a common application in biomedical research or drug development. The primary applications of this technique for HCO are firmly rooted in the fields of combustion diagnostics and chemical kinetics.

Applications in Combustion and Atmospheric Chemistry

The primary application of LIF for HCO detection is in the field of combustion research.[4][6] Due to the strong correlation between the HCO concentration and the rate of heat release, planar laser-induced fluorescence (PLIF) of HCO is widely used for:

  • Flame Front Visualization: Imaging the spatial distribution of HCO allows for the precise localization of the flame front and the reaction zone in both laminar and turbulent flames.[6]

  • Heat Release Rate Imaging: The fluorescence signal intensity can be qualitatively and, with careful calibration, quantitatively related to the local heat release rate, providing insights into the combustion efficiency and dynamics.

  • Combustion Chemistry Validation: Spatially and temporally resolved measurements of HCO concentrations provide valuable data for the validation and refinement of chemical kinetic models of combustion.[2]

In atmospheric chemistry, the this compound is an important intermediate in the oxidation of volatile organic compounds (VOCs), including methane (B114726). The detection of HCO can, therefore, contribute to a better understanding of tropospheric ozone formation and the overall oxidative capacity of the atmosphere.[1]

Quantitative Data Summary

Quantitative measurements of HCO concentration using LIF are challenging due to the low fluorescence quantum yield and the significant effect of collisional quenching.[4] The fluorescence signal is not only proportional to the HCO concentration but also depends on the local temperature, pressure, and gas composition. Accurate quantitative measurements, therefore, require careful calibration and correction for these effects.

Below is a summary of key spectroscopic and collisional quenching data for HCO. Note that these values can vary with experimental conditions.

ParameterValueNotes
Excitation Wavelength ~258.69 nmFor the B̃²A' ← X̃²A' (0,0) band.
Fluorescence Wavelength 300 - 400 nmBroadband emission.
Radiative Lifetime (τ_rad) ~50 nsVaries with the specific rotational level excited.
Fluorescence Quantum Yield (Φ_f) Very low (< 10⁻³)Highly dependent on the collisional environment due to efficient predissociation and quenching.

Collisional Quenching Cross-Sections (σ_Q) for HCO (B̃²A')

Collisional quenching is a major de-excitation pathway for electronically excited HCO, significantly reducing the fluorescence quantum yield. The quenching rate constant (k_Q) is related to the quenching cross-section (σ_Q) and the mean relative velocity of the collision partners. The following table provides representative quenching cross-sections for collisions of excited HCO with various species commonly found in combustion environments.

Quenching SpeciesQuenching Cross-Section (σ_Q) [Ų]
N₂~10
O₂~30
CO~40
CO₂~50
H₂O~60
CH₄~50

Note: These are approximate values at typical flame temperatures. The actual values are temperature-dependent.

Experimental Protocols

This section outlines a general protocol for performing quantitative planar laser-induced fluorescence (PLIF) measurements of HCO in a laboratory-scale flame.

Experimental Setup

A typical PLIF setup for HCO detection consists of the following components:

  • Laser System: A tunable laser source capable of generating ultraviolet radiation around 258 nm. A common choice is a Nd:YAG-pumped dye laser with frequency doubling.[7] An alexandrite laser can also be used.[6]

  • Sheet-forming Optics: A combination of cylindrical and spherical lenses to shape the circular laser beam into a thin, uniform sheet that will illuminate a 2D plane within the flame.

  • Burner System: A well-characterized burner (e.g., a Bunsen or a flat-flame burner) to produce a stable, laminar flame for initial measurements and calibration.

  • Detection System: An intensified CCD (ICCD) camera positioned at 90° to the laser sheet to capture the fluorescence signal. The intensifier is crucial for gating the detection to coincide with the fluorescence lifetime and to reject background flame luminosity.

  • Filters: A set of optical filters (e.g., a bandpass filter centered around 350 nm with a bandwidth of 80-100 nm) placed in front of the camera lens to selectively transmit the HCO fluorescence while blocking scattered laser light and other emissions.

  • Timing and Control: A delay generator to precisely control the timing between the laser pulse and the camera gate.

HCO Generation and Calibration

For quantitative measurements, the LIF system must be calibrated. This is typically done by generating a known concentration of HCO. A common method is the photolysis of a precursor molecule like acetaldehyde (B116499) (CH₃CHO) or formaldehyde (B43269) (H₂CO) in a controlled gas flow.

Protocol for Calibration Gas Generation:

  • Prepare a gas mixture of a small, known concentration of the precursor (e.g., 1000 ppm of acetaldehyde) in an inert buffer gas (e.g., N₂).

  • Use calibrated mass flow controllers to precisely control the flow rates of the precursor mixture and any additional buffer or quenching gases.

  • Pass the gas mixture through a quartz cell.

  • Use a separate UV laser (e.g., an excimer laser at 248 nm or 308 nm) to photolyze the precursor, generating HCO radicals.

  • The concentration of HCO produced can be calculated from the precursor concentration, the absorption cross-section of the precursor at the photolysis wavelength, and the photolysis laser fluence.

  • Perform LIF measurements in this calibration cell to relate the fluorescence signal intensity to a known HCO concentration.

Data Acquisition Procedure
  • Background Measurement: With the flame off (or the calibration cell filled with only the buffer gas), acquire a set of images to measure the background noise from the detector and any stray light.

  • Laser Scattering Measurement: With the laser on but tuned off the HCO absorption line, acquire a set of images to measure any residual laser scattering.

  • Fluorescence Measurement: Tune the laser to the peak of an HCO absorption line (e.g., around 258.69 nm).

  • Data Acquisition: Acquire a series of fluorescence images. For turbulent flames, single-shot imaging is necessary.[6] For laminar flames, averaging multiple images can improve the signal-to-noise ratio.

  • Image Correction:

    • Subtract the average background image from each fluorescence image.

    • Correct for variations in the laser sheet intensity profile by dividing the fluorescence image by an image of the laser sheet profile (which can be obtained by filling the measurement area with a uniform concentration of a fluorescent dye like acetone).

    • Correct for variations in the detector's spatial response (flat-field correction).

Data Analysis for Quantitative Concentrations

The corrected fluorescence signal (S_f) is related to the HCO number density (N_HCO) by the following equation:

S_f = C * I_L * V_c * N_HCO * f_B(T) * Φ_f(T, P, χ_i)

where:

  • C is an optical collection efficiency constant.

  • I_L is the laser intensity.

  • V_c is the collection volume.

  • f_B(T) is the Boltzmann fraction of the ground state population at temperature T.

  • Φ_f is the fluorescence quantum yield, which is a function of temperature (T), pressure (P), and the mole fraction of quenching species (χ_i).

The fluorescence quantum yield is given by:

Φ_f = A / (A + P + Q)

where:

  • A is the spontaneous emission rate (the inverse of the radiative lifetime).

  • P is the predissociation rate.

  • Q is the collisional quenching rate.

The collisional quenching rate Q is given by:

Q = Σ (N_i * σ_i * v_rel)

where N_i is the number density of species i, σ_i is the quenching cross-section, and v_rel is the mean relative velocity.

To obtain quantitative HCO concentrations, the fluorescence signal must be corrected for the local temperature and gas composition to account for their effects on the Boltzmann fraction and the fluorescence quantum yield. This often requires simultaneous measurements of temperature (e.g., using two-line LIF or Rayleigh scattering) and the major species concentrations (e.g., using Raman scattering).

Visualizations

Experimental Workflow for HCO LIF

experimental_workflow cluster_laser Laser System cluster_optics Beam Shaping cluster_experiment Experiment cluster_detection Detection System cluster_control Control & Analysis nd_yag Nd:YAG Laser dye_laser Dye Laser nd_yag->dye_laser freq_doubler Frequency Doubler dye_laser->freq_doubler lenses Sheet-forming Lenses freq_doubler->lenses UV Beam (~258 nm) burner Burner/Flame lenses->burner Laser Sheet filter Optical Filter burner->filter Fluorescence + Flame Emission iccd ICCD Camera filter->iccd computer Computer iccd->computer timing Timing Generator timing->nd_yag timing->iccd timing->computer

Caption: Experimental workflow for planar laser-induced fluorescence (PLIF) of HCO.

Key Reaction Pathways for HCO in Methane Combustion

hco_reactions CH4 Methane (CH₄) CH3 Methyl Radical (CH₃) CH4->CH3 + O, OH, H CH2O Formaldehyde (H₂CO) CH3->CH2O + O, O₂ HCO This compound (HCO) CH2O->HCO + OH, H, O CO Carbon Monoxide (CO) HCO->CO + M (thermal decomp.) HCO->CO + O₂ → CO + HO₂ CO2 Carbon Dioxide (CO₂) HCO->CO2 + OH → CO + H₂O CO->CO2 + OH O2 O₂ O O OH OH H H M M (collision partner) HO2 HO₂

Caption: Simplified reaction pathways for the formation and consumption of HCO in methane combustion.

References

Application Notes and Protocols for the Laboratory Generation of Formyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of formyl radicals (HCO•) in a laboratory setting. The formyl radical is a valuable intermediate in organic synthesis, enabling direct formylation of various organic molecules. Herein, we focus on modern and classical methods for its generation, providing experimental details, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Photoredox-Catalyzed Generation from α-Chloro N-Methoxyphthalimides

This recently developed method offers a mild and selective approach for generating formyl radicals, which can then be used in applications such as the hydroformylation of alkenes.[1][2][3] The process involves the single-electron reduction of an α-chloro N-methoxyphthalimide precursor, which subsequently eliminates hydrochloride to yield the this compound.

Mechanism of Formation

The reaction is initiated by a photoredox catalyst that, upon excitation with visible light, reduces the α-chloro N-methoxyphthalimide. The resulting radical anion undergoes a concerted hydrochloride elimination to generate the this compound.[1][2][3]

formyl_radical_generation_photoredox cluster_0 Photocatalytic Cycle cluster_1 This compound Generation PC PC PC->PC Visible Light (hν) PC+ PC+ PC->PC+ e- PC+->PC SET Precursor α-chloro N-methoxyphthalimide Radical_Anion Radical Anion Precursor->Radical_Anion + e- (from PC*) Formyl_Radical This compound (HCO•) Radical_Anion->Formyl_Radical Concerted HCl Elimination HCl HCl Radical_Anion->HCl PC* PC* redox_neutral_formylation_workflow Start Aryl Chloride + 1,3-Dioxolane Catalysts Ni Catalyst + Photoredox Catalyst Start->Catalysts Irradiation Visible Light Irradiation Catalysts->Irradiation Radical_Generation Generation of Dioxolanyl Radical Irradiation->Radical_Generation Coupling Cross-Coupling Radical_Generation->Coupling Hydrolysis Mild Acidic Workup Coupling->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product formaldehyde_photolysis HCHO Formaldehyde (HCHO) HCHO_excited HCHO* HCHO->HCHO_excited UV Light (hν) Radical_Channel H• + HCO• (this compound) HCHO_excited->Radical_Channel λ < 330 nm Molecular_Channel H₂ + CO HCHO_excited->Molecular_Channel λ < 360 nm H_abstraction HCHO HCHO HCO_radical HCO• HCHO->HCO_radical + •OH H2O H₂O HCHO->H2O - H₂O OH_radical •OH

References

Application Notes and Protocols: Formyl Radical Spin Trapping with DMPO and EPR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (•CHO) is a highly reactive and short-lived species implicated in various chemical and biological processes, including atmospheric chemistry, combustion, and potentially cellular damage. Due to its transient nature, direct detection of the this compound is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with the spin trapping technique, offers a sensitive and specific method for the detection and characterization of such fleeting radicals. This application note provides a detailed protocol for the spin trapping of the this compound using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and the subsequent analysis of the resulting DMPO-formyl radical adduct (DMPO-CHO) by EPR spectroscopy.

Spin trapping involves the reaction of a short-lived radical with a diamagnetic "spin trap" molecule to form a more stable and persistent radical adduct that can be readily detected by EPR. DMPO is a widely used spin trap due to its high reactivity towards various radicals and the characteristic EPR spectra of its adducts, which often provide information about the identity of the trapped radical.

Data Presentation

The analysis of the EPR spectrum of the DMPO-formyl radical adduct yields specific hyperfine coupling constants (hfcs) that are crucial for its unambiguous identification. These constants arise from the interaction of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms in the adduct.

AdductHyperfine Coupling Constant (aN)Hyperfine Coupling Constant (aH)Reference
DMPO-CHO15.72 G21.27 G[1]
DMPO-OH14.9 G14.9 G[2]
DMPO-H--[2]

Note: The EPR spectrum in a this compound generating system may also contain signals from other radical adducts, such as DMPO-OH (hydroxyl radical adduct) and DMPO-H (hydrogen radical adduct), which need to be deconvoluted for accurate analysis.[1][2]

Experimental Protocols

This section outlines the key experimental procedures for the generation of the this compound, its spin trapping with DMPO, and the subsequent EPR analysis.

This compound Generation (UV Photolysis of Formaldehyde)

This protocol is based on the method described by Wolf et al. (2018).[1]

Materials:

  • Formaldehyde (B43269) (HCHO) solution (e.g., ~1.8 M in aqueous solution)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) (e.g., ~31 mM final concentration)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quartz EPR flat cell or capillary tubes

  • UV lamp for photolysis

Procedure:

  • Prepare a fresh aqueous solution of formaldehyde.

  • In an Eppendorf tube, mix the formaldehyde solution with the DMPO solution in PBS to achieve the desired final concentrations.

  • Transfer the solution to a quartz EPR flat cell or a capillary tube suitable for EPR measurements and UV irradiation.

  • Ensure the sample is in a closed, anoxic environment to minimize side reactions.

  • Continuously generate the this compound by irradiating the sample with a UV lamp directly within the EPR cavity or immediately before measurement.

EPR Spectroscopy Analysis

Instrumentation:

  • X-band EPR spectrometer

Typical EPR Instrument Settings: These settings may need to be optimized for the specific instrument and experimental conditions.

ParameterTypical Value
Microwave Frequency~9.39 GHz
Magnetic Field Center~3365 G
Sweep Width100 G
Scan Time30 s
Number of Scans3 or more for signal averaging
Modulation Amplitude2 G
Receiver GainAdapted to signal intensity

Procedure:

  • Place the sample holder containing the EPR flat cell or capillary tube into the EPR cavity.

  • Tune the spectrometer to the resonant frequency.

  • Acquire the EPR spectrum using the optimized instrument settings. Due to low signal intensities, accumulation of multiple scans is often necessary.[1]

  • Record the spectrum and save the data for analysis.

Data Analysis and Simulation
  • The resulting EPR spectrum is often a composite of signals from different radical adducts (e.g., DMPO-CHO, DMPO-OH, DMPO-H).

  • Deconvolute the experimental spectrum by simulating the individual components using specialized software.

  • Fit the simulated spectra to the experimental data to determine the hyperfine coupling constants (aN and aH) for each adduct. A good fit is indicated by a high root-mean-square (R) value.[2]

  • The characteristic 6-line spectrum of the DMPO-CHO adduct is identified by its specific hyperfine coupling constants (aN = 15.72 G and aH = 21.27 G).[1][2]

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_generation Radical Generation & Trapping cluster_analysis EPR Analysis prep1 Prepare Formaldehyde Solution (~1.8 M) mix Mix Formaldehyde and DMPO Solutions prep1->mix prep2 Prepare DMPO Solution (~31 mM in PBS) prep2->mix transfer Transfer to Quartz EPR Cell mix->transfer uv UV Photolysis (in anoxic environment) transfer->uv epr Acquire EPR Spectrum uv->epr analysis Deconvolution and Simulation epr->analysis id Identify DMPO-CHO Adduct (aN, aH) analysis->id chemical_reaction cluster_reactants cluster_product FR •CHO (this compound) Adduct DMPO-CHO Adduct (Stable Radical Adduct) FR->Adduct + DMPO DMPO (5,5-dimethyl-1-pyrroline N-oxide) DMPO->Adduct

References

Application Notes and Protocols for Computational Modeling of Formyl Radical (HCO) Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formyl radical (HCO) is a crucial intermediate in the combustion chemistry of hydrocarbons and plays a significant role in atmospheric chemistry.[1] Due to its high reactivity and short lifetime, experimental studies of its reaction kinetics can be challenging.[2] Computational modeling provides a powerful tool to investigate the detailed mechanisms, energetics, and kinetics of this compound reactions, offering insights that complement experimental findings.[2][3] These application notes provide an overview of key reaction pathways and detailed protocols for their computational investigation.

Key Reaction Pathways of the this compound

The this compound participates in several critical reactions, including unimolecular decomposition, self-reaction, and bimolecular reactions with other molecules.

Unimolecular Decomposition

The C-H bond in the this compound is relatively weak, with a dissociation energy of about 58.3 kJ mol⁻¹. This allows it to rapidly dissociate into a hydrogen atom and carbon monoxide, a critical step in many combustion processes.

Reaction: HCO → H + CO

Self-Reaction (HCO + HCO)

The self-reaction of formyl radicals is complex and pressure-dependent, leading to multiple product channels. At lower pressures and higher temperatures, the dominant products are CO, H₂, and HCOH + OH. At higher pressures and lower temperatures, the formation of glyoxal (B1671930) isomers, cis-(HCO)₂ and trans-(HCO)₂, becomes more significant. The reaction proceeds through the formation of chemically-activated trans-(CHO)₂ and cis-(CHO)₂ intermediates.

Key Product Channels:

  • HCO + HCO → CO + CO + H₂

  • HCO + HCO → HCOH + OH

  • HCO + HCO → cis-(HCO)₂

  • HCO + HCO → trans-(HCO)₂

Reaction with Alkenes (e.g., Ethylene)

The this compound can react with alkenes like ethylene (B1197577) (C₂H₄) through addition and abstraction pathways. The most favorable pathway for HCO + C₂H₄ is the direct C-addition to form an H₂CCH₂CHO intermediate.[4] This is followed by a 1,2-H-shift and subsequent dissociation to various products.[4]

Reaction Pathway: HCO + C₂H₄ → H₂CCH₂CHO (intermediate) → H₃CCHCHO → C₂H₅ + CO[4]

Hydrogen Abstraction Reactions

Formyl radicals can abstract hydrogen atoms from other molecules. For instance, the reactions with ethyl formate (B1220265) (EF) and ethyl acetate (B1210297) (EA) are important in atmospheric chemistry.[5] The reaction with ethyl acetate is generally faster than with ethyl formate.[5]

Example Reactions:

  • HCO + CH₃CH₂OC(O)H (EF) → H₂CO + CH₃CHOC(O)H

  • HCO + CH₃C(O)OCH₂CH₃ (EA) → H₂CO + CH₃C(O)OCHCH₃

Computational Protocols

This section details the recommended methodologies for the computational modeling of this compound reaction pathways.

Protocol 1: Quantum Chemical Calculations for Reaction Energetics

This protocol outlines the steps to determine the potential energy surface (PES) for a given this compound reaction, including the energies of reactants, intermediates, transition states, and products.

1. Software Selection:

  • Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

2. Method Selection:

  • Density Functional Theory (DFT): DFT methods are often a good starting point due to their balance of computational cost and accuracy.[6] Recommended functionals for radical species include M06-2X, ωB97M-V, and B3LYP.[3][6]

  • Wavefunction-based Methods: For higher accuracy, coupled-cluster methods like CCSD(T) are recommended, especially for single-point energy calculations on DFT-optimized geometries (a dual-level approach).[5]

  • Basis Set Selection: Use Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) for reliable results.[3][5]

3. Geometry Optimization:

  • Perform geometry optimizations for all species (reactants, intermediates, transition states, products) using the chosen DFT method and basis set.

  • For open-shell species like radicals, use an unrestricted formalism (e.g., UB3LYP).[3]

4. Frequency Calculations:

  • Conduct frequency calculations at the same level of theory as the geometry optimization.

  • Purpose:

    • To confirm the nature of the stationary point: minima (reactants, intermediates, products) should have zero imaginary frequencies, while transition states (TS) must have exactly one imaginary frequency corresponding to the reaction coordinate.
    • To obtain zero-point vibrational energies (ZPVE), thermal corrections, and thermodynamic properties (enthalpy, Gibbs free energy).

5. Transition State (TS) Search:

  • Locate the TS connecting reactants to products or intermediates.

  • Methods include Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods (e.g., Berny optimization).

  • Confirm the TS by visualizing the vibrational mode of the imaginary frequency and by performing an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the desired reactant and product states.

6. High-Accuracy Single-Point Energy (SPE) Calculation:

  • To refine the energetics, perform SPE calculations on the optimized geometries using a more accurate method, such as CCSD(T) with a larger basis set (e.g., aug-cc-pVQZ). This is often referred to as a CCSD(T)//DFT approach.

7. Reaction Energy and Activation Barrier Calculation:

  • Calculate the reaction energy (ΔE) as E(products) - E(reactants).

  • Calculate the activation energy (Eₐ) as E(transition state) - E(reactants).

  • Ensure all energies are corrected with ZPVE.

Protocol 2: Reaction Rate Constant Calculation

This protocol describes how to compute temperature- and pressure-dependent rate coefficients for the elementary reactions identified in Protocol 1.

1. Theoretical Framework:

  • Transition State Theory (TST): For a basic estimation of the rate constant, conventional TST can be used.

  • Variational Transition State Theory (VTST): For reactions with a shallow barrier or no distinct barrier, VTST provides a more accurate description. Canonical Variational Transition State Theory (CVT) is a common implementation.[5]

  • Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be significant. Small-Curvature Tunneling (SCT) corrections should be included.[5]

  • Master Equation (ME) / RRKM Theory: For pressure-dependent reactions, such as the HCO self-reaction, solving the master equation using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory is necessary to account for collisional stabilization of intermediates.

2. Software for Kinetics:

  • Use specialized software like Polyrate, MESMER, or MultiWell to perform TST, VTST, and RRKM/ME calculations.

3. Input Data:

  • The primary inputs are the outputs from the quantum chemistry calculations (Protocol 1):

    • Optimized geometries of all species.
    • Vibrational frequencies.
    • ZPVE-corrected energies along the minimum energy path (MEP).
    • Moments of inertia.

4. Calculation and Analysis:

  • Run the kinetics software to compute the rate coefficients (k) as a function of temperature (T) and pressure (P).

  • The results are often fitted to a modified Arrhenius expression: k(T) = A * (T/T₀)ⁿ * exp(-Eₐ/RT).

Data Presentation

Quantitative data from computational studies should be summarized in tables for clarity and comparison.

Table 1: Calculated Energies for the HCO + C₂H₄ Reaction Pathway Calculated at the G3//B3LYP/6-31G(d) level of theory. Energies are relative to the reactants (HCO + C₂H₄).

SpeciesDescriptionRelative Energy (kcal/mol)[4]
HCO + C₂H₄Reactants0.0
H₂CCH₂CHOC-addition Intermediate-14.1
H₃CCHCHO1,2-H-shift Intermediate-14.6
C₂H₅ + COProducts-16.5

Table 2: Calculated Rate Coefficients for Reactions of HCO with Esters at 298 K Theoretical values calculated using CVT/SCT/ISPE at the CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) level.

ReactionCalculated k (cm³ molecule⁻¹ s⁻¹)[5]Experimental k (cm³ molecule⁻¹ s⁻¹)[5]
HCO + Ethyl Formate(1.35 ± 0.27) x 10⁻¹⁴(1.39 ± 0.30) x 10⁻¹⁴
HCO + Ethyl Acetate(1.98 ± 0.40) x 10⁻¹⁴(2.05 ± 0.43) x 10⁻¹⁴

Table 3: Energetics of the HCO Self-Reaction Pathways Calculated at the CCSD(T)/Aug-cc-pVQZ level. Energies are relative to the reactants (2 HCO).

SpeciesDescriptionRelative Energy (kJ mol⁻¹)
trans-(CHO)₂Chemically-activated intermediate-295.1
cis-(CHO)₂Chemically-activated intermediate-276.7

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

Formyl_Radical_Reactions HCO HCO• (this compound) H_CO H• + CO HCO->H_CO Unimolecular Decomposition HCO_self HCO• + HCO• HCO->HCO_self Alkene R-CH=CH₂ HCO->Alkene Ester Ester (e.g., EF, EA) HCO->Ester Glyoxal cis/trans-(HCO)₂ HCO_self->Glyoxal Association CO_H2 2CO + H₂ HCO_self->CO_H2 Disproportionation Addition_Product Adduct Radical Alkene->Addition_Product Radical Addition H2CO_EsterRadical H₂CO + Ester Radical Ester->H2CO_EsterRadical H-Abstraction

Caption: Key reaction pathways involving the this compound (HCO).

Computational_Workflow cluster_QC Quantum Chemistry Calculations cluster_Kinetics Kinetics Calculations Method 1. Select Method (e.g., M06-2X/cc-pVTZ) Opt 2. Geometry Optimization Method->Opt Freq 3. Frequency Calculation Opt->Freq TS_Search 4. Transition State Search Freq->TS_Search IRC 5. IRC Calculation TS_Search->IRC SPE 6. High-Level Single-Point Energy (e.g., CCSD(T)) IRC->SPE TST 7. Rate Theory Selection (TST, VTST, RRKM) SPE->TST Energetics, Frequencies, Geometries Rate 8. Calculate k(T, P) TST->Rate Result Final Results: PES, k(T,P), Mechanism Rate->Result

Caption: Workflow for computational modeling of radical reaction kinetics.

References

Application Notes: The Role and Study of the Formyl Radical (HCO) in Atmospheric Chemistry Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Atmospheric Scientists

Abstract

The formyl radical (HCO) is a pivotal, short-lived intermediate in the tropospheric oxidation of formaldehyde (B43269) and other volatile organic compounds (VOCs).[1][2] Its primary atmospheric significance lies in its rapid reaction with molecular oxygen (O₂), which serves as a major pathway for the formation of the hydroperoxyl radical (HO₂) and carbon monoxide (CO).[3] The HO₂ radical, in turn, is a key player in tropospheric ozone production and the overall atmospheric oxidation capacity. Accurate kinetic data and a thorough understanding of HCO's reaction pathways are therefore critical for the precision of atmospheric chemistry and climate models.[4][5] These notes provide an overview of the this compound's atmospheric chemistry and present a detailed protocol for its kinetic analysis using Pulsed Laser Photolysis-Cavity Ring-Down Spectrometry (PLP-CRDS).

Application: Significance in Atmospheric Chemistry

The this compound is central to the chemical processes that dictate the composition and reactivity of the troposphere. Its role can be understood through its formation and loss mechanisms.

2.1 Formation Pathways The primary atmospheric sources of the this compound include:

  • Reaction of Formaldehyde with Hydroxyl Radicals: The hydrogen abstraction from formaldehyde (HCHO) by the hydroxyl radical (OH) is a significant source.[6]

    • HCHO + OH → HCO + H₂O

  • Photolysis of Aldehydes: Formaldehyde and other aldehydes undergo photolysis in the presence of sunlight (hν) to yield HCO.[3]

    • HCHO + hν (λ < 340 nm) → H + HCO

    • RCHO + hν → R + HCO (where R is an organic group)

2.2 Key Loss Pathway and Atmospheric Impact The dominant sink for the this compound in the atmosphere is its reaction with molecular oxygen:

  • HCO + O₂ → HO₂ + CO

This single reaction is of paramount importance as it directly links the oxidation of VOCs to the HOₓ (HOₓ = OH + HO₂) cycle.[3] The production of the hydroperoxyl radical (HO₂) influences the oxidizing capacity of the atmosphere and, in the presence of nitrogen oxides (NOₓ), leads to the formation of tropospheric ozone, a key greenhouse gas and pollutant. Therefore, any inaccuracies in the rate constant of this reaction within atmospheric models can lead to significant errors in predicting air quality and climate effects.

2.3 Role in Atmospheric Models Atmospheric chemistry models, such as GEOS-Chem or the Community Earth System Model (CESM), rely on extensive chemical mechanisms to simulate atmospheric composition. The accurate parameterization of this compound chemistry is essential for:

  • Predicting HOₓ Radical Budgets: Models must correctly simulate the HCO + O₂ reaction to accurately determine the sources and sinks of HO₂.[4]

  • Ozone Formation Simulation: Since HO₂ is a precursor to ozone in polluted environments, errors in HCO chemistry propagate into ozone predictions.

  • VOC Oxidation Lifetimes: The entire chain of VOC oxidation is affected by the kinetics of intermediate species like HCO.

Due to its high reactivity and consequently short lifetime, direct atmospheric measurement of HCO is challenging, making laboratory-derived kinetic data indispensable for constraining these models.[1][7]

Quantitative Data: Key Reaction Rate Constants

The following table summarizes experimentally and theoretically determined rate constants for key reactions involving the this compound under atmospheric conditions.

ReactionRate Constant (k) at 298 K(cm³ molecule⁻¹ s⁻¹)Temperature Range (K)NotesReference(s)
HCO + O₂ → HO₂ + CO(9.3 ± 2.3) × 10⁻¹¹298 - 588Pressure-independent over this range. The primary atmospheric sink for HCO.[2]
HCO + HCO → H₂CO + CO(3.6 ± 0.8) × 10⁻¹¹298Self-reaction, important in laboratory systems and potentially in highly concentrated plumes.[2]
HCHO + OH → HCO + H₂O~1.0 × 10⁻¹¹298A primary source of HCO during the day. Rate constant shows a slight negative temperature dependence.[8]

Visualization of Chemical Pathways

The following diagrams illustrate the central role of the this compound in atmospheric chemistry and the workflow for its experimental study.

Formyl_Radical_Atmospheric_Chemistry cluster_formation Formation cluster_loss Key Reaction VOCs Formaldehyde (HCHO) & other VOCs HCO This compound (HCO) VOCs->HCO + OH VOCs->HCO + hν H2O H₂O HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ CO Carbon Monoxide (CO) HCO->CO + O₂ OH OH Radical Sun Sunlight (hν) O2 O₂ Ozone Ozone (O₃) Formation HO2->Ozone in presence of NOx

Caption: Atmospheric formation and reaction pathways of the this compound (HCO).

PLP_CRDS_Workflow start Start prep_gas 1. Prepare Gas Mixture (Precursor + Reactant + Bath Gas) start->prep_gas load_cell 2. Introduce Mixture into Reaction Cell (Control T and P) prep_gas->load_cell photolysis 3. Generate HCO Radicals (Pulsed Photolysis Laser) load_cell->photolysis detection 4. Monitor HCO Concentration (Probe with CRDS Laser) photolysis->detection measure 5. Record Signal Decay Rate (k') detection->measure decision More Reactant Concentrations? measure->decision decision->prep_gas Yes analysis 6. Plot k' vs. [Reactant] decision->analysis No result 7. Determine Rate Constant (k) from Slope analysis->result end End result->end

Caption: Experimental workflow for kinetic studies of HCO using PLP-CRDS.

Experimental Protocol: Kinetic Study of HCO Reactions using PLP-CRDS

This protocol details the use of Pulsed Laser Photolysis-Cavity Ring-Down Spectrometry (PLP-CRDS) to determine the bimolecular rate constant of the reaction of HCO with a species 'X'.[9]

5.1 Principle A precursor molecule is photolyzed by a pulsed laser to generate HCO radicals in a reaction cell. The concentration of the HCO radicals is monitored in real-time by a continuous-wave probe laser coupled to a high-finesse optical cavity (the "ring-down" cavity). The rate of light intensity decay within the cavity (the ring-down time) is sensitive to absorption by the radicals. By measuring the decay of the HCO concentration over time, both with and without a known concentration of a reactant 'X', the reaction rate constant can be determined.

5.2 Apparatus

  • Photolysis Laser: Excimer laser (e.g., KrF at 248 nm) or a frequency-multiplied Nd:YAG laser.

  • Reaction Cell: Temperature- and pressure-controlled stainless steel cell with ports for gas flow, pressure gauges, and optical access for both laser beams.

  • CRDS System:

    • Probe Laser: A narrow-linewidth continuous-wave laser (e.g., a diode laser) tuned to an absorption feature of HCO (e.g., 615.75 nm).[9]

    • High-Reflectivity Mirrors: A pair of mirrors (R > 99.99%) forming the optical cavity.

    • Detector: A fast photodetector (e.g., photomultiplier tube) to measure the ring-down signal.

    • Data Acquisition: High-speed digitizer/oscilloscope.

  • Gas Handling System: Mass flow controllers for precise mixing of precursor, reactant, and bath gases (e.g., N₂ or He).

5.3 Procedure

  • System Preparation:

    • Assemble and align the CRDS optical cavity through the reaction cell.

    • Evacuate the reaction cell and gas lines to remove impurities.

    • Measure the "empty cavity" ring-down time (τ₀).

  • Radical Generation and Detection:

    • Prepare a dilute mixture of an HCO precursor (e.g., glyoxal, (CHO)₂) in the N₂ bath gas.

    • Flow the mixture into the reaction cell at a set pressure (e.g., 60 Torr) and temperature (e.g., 298 K).[9]

    • Fire a single pulse from the photolysis laser into the cell to generate HCO radicals.

    • Trigger the data acquisition system to record the ring-down signal from the probe laser immediately following the photolysis pulse. The presence of HCO will cause absorption, shortening the ring-down time (τ).

    • The HCO concentration is proportional to (1/τ - 1/τ₀). Monitor this value over time (typically microseconds to milliseconds) to observe the radical decay.

  • Kinetic Measurement:

    • Introduce a known, fixed concentration of the reactant gas 'X' into the gas mixture using the mass flow controllers.

    • Repeat step 2.3. The decay of the HCO signal will now be faster due to the reaction with 'X'.

    • Record the pseudo-first-order decay rate constant (k') by fitting the HCO concentration decay to an exponential function.

    • Repeat this measurement for several different concentrations of the reactant 'X', ensuring that [X] is in large excess over the initial [HCO] to maintain pseudo-first-order conditions.

5.4 Data Analysis

  • The observed decay of HCO in the presence of reactant 'X' follows the equation:

    • d[HCO]/dt = -k'[HCO]

    • where k' = k₀ + k[X]

      • k' is the measured pseudo-first-order rate constant.

      • k₀ is the first-order loss rate of HCO due to diffusion, self-reaction, and reactions with impurities.

      • k is the bimolecular rate constant of interest (for HCO + X).

      • [X] is the concentration of the reactant.

  • Plot the measured pseudo-first-order rate constants (k') as a function of the reactant concentration ([X]).

  • The data should yield a straight line. The slope of this line is the bimolecular rate constant, k. The y-intercept corresponds to k₀.

5.5 Calibration To convert the measured absorption into an absolute concentration of HCO, the absorption cross-section (σ) of the radical at the probe wavelength must be known. This can be determined through separate experiments or taken from the literature (e.g., σ_HCO ≈ 5.3 × 10⁻¹⁹ cm² molecule⁻¹ at 615.75 nm).[9] However, for relative rate measurements, absolute concentration is not strictly necessary as long as the signal is proportional to concentration.

References

Application Notes and Protocols: Infrared Absorption Spectroscopy of Matrix-Isolated Formyl Radical (HCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a crucial reactive intermediate in combustion, atmospheric chemistry, and astrochemical processes.[1][2] Due to its high reactivity and short lifespan under normal conditions, direct spectroscopic study is challenging.[3] Matrix isolation is an experimental technique that allows for the trapping and stabilization of such transient species in a cryogenic, inert solid host, such as a noble gas (e.g., Argon, Neon) or nitrogen.[4][5][6] By isolating individual HCO molecules within this solid matrix at very low temperatures (typically 10-20 K), intermolecular interactions are minimized, and the radical's lifetime is extended, allowing for detailed spectroscopic analysis.[7][8]

Infrared (IR) absorption spectroscopy is a powerful tool for characterizing the vibrational modes of matrix-isolated molecules.[3] For HCO, IR spectroscopy provides direct information about its molecular structure, bonding, and the influence of the local matrix environment.[9][10] This technique is instrumental for determining fundamental vibrational frequencies, studying isotopic substitution effects, and calculating thermodynamic properties.[9][10] Furthermore, by measuring absorption intensities, quantitative analysis of the radical's concentration can be achieved.[1][2]

Key Applications

  • Structural Elucidation: Determination of the fundamental vibrational frequencies (C-H stretch, C=O stretch, and H-C-O bend) provides insight into the geometry and bonding of the this compound.[9][10]

  • Reaction Mechanism Studies: Trapping and identifying reaction intermediates like HCO allows for the detailed study of photochemical pathways, such as the photodissociation of formaldehyde (B43269) (H₂CO).[11][12]

  • Quantitative Analysis: The knowledge of absolute IR intensities enables the determination of HCO concentrations in various experimental setups, which is critical for kinetic studies.[1][2]

  • Astrochemical and Atmospheric Modeling: Experimental data from matrix-isolation studies of HCO serve as benchmarks for theoretical calculations and are used in models of complex chemical environments.[2]

  • Isotopic Fractionation Studies: Comparing the spectra of HCO with its isotopologues (e.g., DCO) reveals information about isotopic effects on vibrational frequencies and reaction dynamics.[9][10][13]

Experimental Protocols

The following protocols describe the in situ generation of formyl radicals from a formaldehyde precursor via photolysis and subsequent analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Protocol 1: Generation of HCO via Photolysis of Formaldehyde in an Argon Matrix

1. Materials and Equipment:

  • Formaldehyde (H₂CO) precursor (generated by heating paraformaldehyde).
  • Matrix gas: High-purity Argon (Ar).
  • Closed-cycle helium cryostat capable of reaching temperatures of 10-12 K.
  • Infrared-transparent substrate (e.g., CsI or KBr window).[7]
  • Gas mixing manifold for preparing precursor/matrix gas mixtures.
  • Deposition line and vacuum shroud.
  • High-vacuum pumping system (turbomolecular or diffusion pump).
  • UV light source for photolysis (e.g., mercury arc lamp, excimer laser).[11]
  • Fourier Transform Infrared (FTIR) spectrometer.

2. Precursor and Matrix Gas Preparation: a. Generate gaseous formaldehyde by gently heating paraformaldehyde in a vacuum line. b. Prepare a dilute gas mixture of formaldehyde in argon. A typical molar ratio is 1:1000 (H₂CO:Ar) to ensure proper isolation and prevent aggregation.[7] c. The concentration can be controlled by adjusting the partial pressures of the precursor and the matrix gas in the mixing manifold.

3. Matrix Deposition: a. Mount the CsI window onto the cold head of the cryostat and evacuate the system to high vacuum (<10⁻⁶ mbar).[5] b. Cool the CsI window to the desired deposition temperature, typically around 15-20 K. c. Slowly deposit the H₂CO/Ar gas mixture onto the cold window. The deposition rate should be controlled (e.g., 1-5 mmol/hour) to ensure the formation of a clear, non-scattering matrix. d. Record a background IR spectrum of the deposited matrix containing the H₂CO precursor before photolysis.

4. In Situ Photolysis and HCO Generation: a. After deposition, cool the matrix to a lower temperature (e.g., 12 K) to ensure rigidity.[14] b. Irradiate the matrix with a suitable UV light source. The photodissociation of formaldehyde can be initiated by various wavelengths.[11][15] This process cleaves the H₂CO molecule, primarily into H + HCO or H₂ + CO.[12][15] c. The duration of photolysis depends on the light source intensity and the desired concentration of HCO. Monitor the reaction progress by periodically recording IR spectra.

5. FTIR Spectroscopic Measurement: a. Record the IR spectrum of the matrix after photolysis. b. Identify the absorption bands corresponding to the this compound (HCO) by subtracting the initial spectrum of the H₂CO precursor. c. The primary HCO bands in an argon matrix are the C-O stretching mode (ν₂) and the H-C-O bending mode (ν₃). The C-H stretch (ν₁) is also observable.[1][2] d. For isotopic studies, use deuterated formaldehyde (D₂CO) as the precursor to generate DCO and observe the corresponding shifts in the vibrational frequencies.[9][10]

experimental_workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A Prepare H₂CO/Ar Mixture (e.g., 1:1000) D Deposit Matrix A->D B Assemble & Evacuate Cryostat System C Cool Substrate (e.g., CsI to 15K) B->C C->D E Record Background FTIR Spectrum (Precursor) D->E F In Situ UV Photolysis of H₂CO E->F G Record Sample FTIR Spectrum (Product) F->G H Spectral Subtraction & Baseline Correction G->H I Identify HCO Vibrational Bands H->I J Data Analysis (Frequencies, Intensities) I->J

Experimental workflow for matrix-isolation IR spectroscopy of HCO.

Data Presentation

The vibrational frequencies and absolute intensities of HCO and its deuterated isotopologue (DCO) are summarized below. The matrix environment can cause slight shifts in the observed frequencies.[3]

Table 1: Fundamental Vibrational Frequencies (cm⁻¹) of HCO and DCO in Different Matrices

Vibrational ModeAssignmentHCO in CO Matrix[9][10]DCO in CO Matrix[10]
ν₂C=O Stretch18601860
ν₃H-C-O Bend1091856

Note: The C-H stretch (ν₁) is often weak or obscured in CO matrices.

Table 2: Experimentally Determined Vibrational Frequencies and Absolute Intensities of HCO in an Argon Matrix

Vibrational ModeAssignmentFrequency (cm⁻¹)Absolute Intensity (km·mol⁻¹)[1][2]
ν₁C-H Stretch~244093.2 ± 6.0
ν₂C=O Stretch~186367.2 ± 4.5
ν₃H-C-O Bend~1087109.2 ± 6.6

Data Interpretation and Considerations

  • Isotopic Shifts: The substitution of hydrogen with deuterium (B1214612) (a heavier isotope) results in a significant red-shift (lower frequency) for modes involving the motion of that atom, particularly the bending mode (ν₃), confirming the vibrational assignments.[9][10]

  • Matrix Effects: While noble gas matrices like argon are relatively inert, they can still interact weakly with the trapped species, causing small shifts in vibrational frequencies compared to the gas phase.[3] The choice of matrix gas can also influence the efficiency of precursor photodissociation.[11]

  • Multiple Trapping Sites: It is common in matrix isolation spectroscopy to observe splitting of absorption bands.[3] This phenomenon arises from the guest molecule being trapped in slightly different local environments (trapping sites) within the solid matrix.

  • Precursor and Photoproduct Identification: Careful comparison of spectra before and after photolysis is essential to distinguish the absorptions of the HCO radical from those of the unreacted precursor (H₂CO) and other photoproducts (e.g., CO, H₂O, HOCO).[16][17]

logical_relationship cluster_process Generation and Detection cluster_output Spectroscopic Output A H₂CO Precursor in Ar Matrix B UV Photolysis (hν) A->B Irradiation C Trapped Species: HCO, H, H₂, CO B->C Dissociation D FTIR Measurement C->D Probing E Infrared Spectrum D->E F Characteristic HCO Bands (ν₁, ν₂, ν₃) E->F Analysis Reveals

Logical diagram of HCO generation and IR spectral identification.

References

Application Notes and Protocols for Studying the Formyl Radical (HCO) in Hydrocarbon Flame Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Role of the Formyl Radical in Combustion

The this compound (HCO) is a crucial intermediate species in the combustion of hydrocarbons.[1] Its chemistry significantly influences key combustion parameters such as flame speed, ignition delay, and the formation of pollutants. Understanding the formation and consumption pathways of HCO is essential for the development and validation of detailed kinetic models used to simulate and optimize combustion processes.

In hydrocarbon flames, the primary formation route for the this compound is through the oxidation of formaldehyde (B43269) (CH₂O), which itself is a product of fuel breakdown. The this compound is primarily consumed through two competing pathways: thermal decomposition and bimolecular reactions with other species present in the flame. The balance between these pathways is highly dependent on temperature, pressure, and the local equivalence ratio of the flame.

This document provides detailed application notes and protocols for the experimental and computational investigation of this compound chemistry in hydrocarbon flames. It includes summaries of key quantitative data, detailed experimental methodologies for advanced laser-based diagnostics and shock tube studies, and visualizations of reaction pathways and experimental workflows.

Key Reaction Pathways of the this compound

The chemistry of the this compound in a hydrocarbon flame is characterized by a network of competing reactions. The principal formation and consumption pathways are outlined below.

Formation:

The most significant channel for HCO formation is the abstraction of a hydrogen atom from formaldehyde by various radicals (R•) present in the flame environment:

  • CH₂O + R• → HCO + RH (where R• can be H, OH, O, CH₃, etc.)

Consumption:

The consumption of the this compound is dominated by the following reactions:

  • Thermal Decomposition: This unimolecular dissociation is highly temperature-dependent and a significant source of H atoms, which are critical for chain branching reactions.

    • HCO + M → H + CO + M (where M is a third body)

  • Reaction with Molecular Oxygen: This is a key reaction, especially in fuel-lean to stoichiometric conditions, leading to the formation of the hydroperoxyl radical (HO₂).

    • HCO + O₂ → HO₂ + CO

  • Reactions with Radicals: HCO readily reacts with other radical species.

    • HCO + H → H₂ + CO

    • HCO + OH → H₂O + CO

    • HCO + O → OH + CO

    • HCO + O → H + CO₂

The competition between the thermal decomposition of HCO and its reaction with O₂ is a critical factor in determining the overall reaction rate and flame properties.

Data Presentation: Quantitative Kinetic Data

The following tables summarize the recommended rate constants for the key reactions involving the this compound in hydrocarbon combustion. The rate constants are expressed in the modified Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature in Kelvin, n is the temperature exponent, and Ea is the activation energy in cal/mol.

Table 1: Rate Constants for Key this compound Reactions

Reaction IDReactionA (cm³/mol·s)nEa (cal/mol)Reference
R1HCO + M <=> H + CO + M2.30E+140.015000--INVALID-LINK--
R2HCO + O₂ → HO₂ + CO1.30E+130.00--INVALID-LINK--
R3HCO + H → H₂ + CO1.10E+140.00--INVALID-LINK--
R4HCO + OH → H₂O + CO1.10E+140.00--INVALID-LINK--
R5HCO + O → OH + CO3.00E+130.00--INVALID-LINK--
R6HCO + O → H + CO₂3.00E+130.00--INVALID-LINK--

Table 2: Typical HCO Mole Fractions in Methane-Air Flames at Atmospheric Pressure

Equivalence Ratio (Φ)Flame ZonePeak HCO Mole Fraction (approx.)
0.8 (Lean)Pre-heat1.0 x 10⁻⁵
1.0 (Stoichiometric)Reaction5.0 x 10⁻⁵
1.2 (Rich)Reaction8.0 x 10⁻⁵

Experimental Protocols

Quantitative Measurement of HCO Concentration using Laser-Induced Fluorescence (LIF)

Objective: To obtain spatially resolved, quantitative measurements of this compound concentration in a hydrocarbon flame.

Principle: LIF is a sensitive and non-intrusive optical diagnostic technique. A tunable laser excites a specific electronic transition of the target species (HCO). The subsequent fluorescence emitted as the molecule relaxes to a lower energy state is collected, and its intensity is proportional to the concentration of the species. For quantitative measurements, a calibration procedure is required.[1]

Methodology:

  • Burner Setup:

    • Utilize a McKenna-type flat-flame burner to generate a stable, one-dimensional laminar flame.

    • Control the flow rates of fuel (e.g., methane), oxidizer (e.g., air or O₂/N₂ mixture), and any diluent using calibrated mass flow controllers to achieve the desired equivalence ratio.

    • Mount the burner on a translation stage to allow for spatial profiling of the flame.

  • LIF System:

    • Excitation Laser: Employ a tunable dye laser pumped by a Nd:YAG laser. The output of the dye laser is frequency-doubled to generate UV light.

      • Excitation Wavelength: Tune the laser to an appropriate absorption line of the HCO B²A' ← X²A' electronic transition, for example, around 258 nm.[1]

    • Optical Setup:

      • Shape the laser beam into a thin sheet using a combination of cylindrical and spherical lenses for planar LIF (PLIF) imaging or keep it as a beam for point measurements.

      • Direct the laser sheet/beam through the flame.

    • Detection System:

      • Collect the fluorescence at a 90-degree angle to the laser beam using a lens system.

      • Use a bandpass filter to selectively transmit the HCO fluorescence while rejecting scattered laser light and flame luminosity. The filter should be centered around the fluorescence emission wavelength (e.g., 300-400 nm).

      • Focus the filtered fluorescence onto an intensified CCD (ICCD) camera for imaging or a photomultiplier tube (PMT) for point measurements.

      • Use a gateable intensifier to discriminate against flame emission.

  • Calibration:

    • Generate a known concentration of HCO in a non-flame environment. This can be achieved by photolysis of a precursor molecule like acetaldehyde (B116499) (CH₃CHO) using a separate UV laser.[1]

    • Measure the LIF signal from this known concentration under the same detection conditions as the flame measurements.

    • Correct the flame LIF signal for variations in temperature, pressure, and collisional quenching to obtain absolute concentrations.

  • Data Analysis:

    • Process the acquired LIF images or PMT signals to obtain spatial profiles of HCO concentration.

    • Apply corrections for the laser sheet profile, detector sensitivity, and the aforementioned environmental factors.

Shock Tube Study of HCO Reaction Kinetics

Objective: To determine the rate constant of a specific elementary reaction involving the this compound at high temperatures and pressures relevant to combustion.

Principle: A shock tube is a facility that generates high-temperature and high-pressure conditions for a short duration by the passage of a shock wave. This allows for the study of elementary reaction kinetics in an environment free from wall effects and transport phenomena.

Methodology:

  • Shock Tube Facility:

    • A conventional shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The driven section is filled with the reactant gas mixture.

    • Rupturing the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas.

  • Gas Mixture Preparation:

    • Prepare a dilute mixture of reactants in an inert bath gas (e.g., Argon) to ensure isothermal conditions.

    • For studying the reaction HCO + O₂ → HO₂ + CO , the mixture could contain a precursor for HCO (e.g., acetaldehyde), O₂, and Ar. The concentrations should be chosen to isolate the reaction of interest.

  • Experimental Procedure:

    • Evacuate the driven section to a high vacuum.

    • Introduce the prepared gas mixture to a specific initial pressure.

    • Pressurize the driver section with a light gas (e.g., Helium) until the diaphragm ruptures.

    • The incident shock wave reflects from the end wall of the shock tube, creating a region of stagnant, high-temperature, and high-pressure gas.

  • Diagnostics and Data Acquisition:

    • Monitor the concentration of a reactant or product species as a function of time behind the reflected shock wave.

    • Laser absorption spectroscopy is a common diagnostic technique. For example, a laser beam can be passed through the shock tube, and the absorption by a specific species (e.g., HCO or a product) is measured.

    • The change in concentration over time is used to infer the reaction rate.

  • Data Analysis:

    • The temperature and pressure behind the reflected shock wave are calculated from the measured shock wave velocity using the Rankine-Hugoniot relations.

    • A detailed kinetic model is used to simulate the concentration profiles, varying the rate constant of the target reaction to match the experimental data.

Mandatory Visualizations

Signaling Pathways and Workflows

Formyl_Radical_Reaction_Pathway Fuel Hydrocarbon Fuel CH2O Formaldehyde (CH₂O) Fuel->CH2O Oxidation HCO This compound (HCO) CH2O->HCO + Radicals (H, OH, O) H H Atom HCO->H Thermal Decomposition (+ CO) HO2 Hydroperoxyl Radical (HO₂) HCO->HO2 + O₂ (+ CO) H2O_CO H₂O + CO HCO->H2O_CO + OH H2_CO H₂ + CO HCO->H2_CO + H OH_CO OH + CO HCO->OH_CO + O H_CO2 H + CO₂ HCO->H_CO2 + O Radicals Radicals (H, OH, O) H->Radicals Chain Branching (e.g., + O₂ → OH + O) CO Carbon Monoxide (CO) O2 O₂ OH OH O O

Caption: Key reaction pathways for the formation and consumption of the this compound (HCO) in hydrocarbon flames.

LIF_Experimental_Workflow cluster_setup Experimental Setup cluster_calibration Calibration cluster_analysis Data Analysis Burner 1. Establish Stable Flame (McKenna Burner) Laser 2. Tune Laser to HCO Absorption Wavelength (~258 nm) Burner->Laser Optics 3. Form Laser Sheet and Direct Through Flame Laser->Optics Detection 4. Collect Fluorescence (ICCD/PMT with Filter) Optics->Detection Acquire 7. Acquire Flame LIF Data Detection->Acquire Precursor 5. Generate Known [HCO] (e.g., CH₃CHO Photolysis) Cal_LIF 6. Measure LIF Signal from Known [HCO] Precursor->Cal_LIF Correct 8. Apply Corrections (Quenching, Temperature) Cal_LIF->Correct Acquire->Correct Quantify 9. Calculate Absolute [HCO] Profile Correct->Quantify

Caption: Workflow for quantitative measurement of this compound concentration using Laser-Induced Fluorescence (LIF).

Shock_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mixture 1. Prepare Reactant Gas Mixture Fill 2. Fill Shock Tube Driven Section Mixture->Fill Shock 3. Initiate Shock Wave Fill->Shock Measure 4. Measure Species Concentration vs. Time (e.g., Laser Absorption) Shock->Measure Conditions 5. Calculate Post-Shock Temperature and Pressure Measure->Conditions Model 6. Simulate Concentration Profile with Kinetic Model Measure->Model Conditions->Model Rate 7. Determine Reaction Rate Constant Model->Rate

Caption: Experimental workflow for a shock tube study of this compound reaction kinetics.

References

Application Notes and Protocols: The Formyl Radical in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl radical (•CHO), a transient and highly reactive species, has emerged as a valuable C1 synthon in modern organic synthesis. Its application allows for the direct introduction of a formyl group, a key functional handle in pharmaceuticals and complex molecules. This document provides an overview of contemporary methods for generating the this compound and its subsequent application in synthetically important transformations. Detailed protocols for selected key reactions are provided to facilitate their implementation in a research setting.

Generation of the this compound

The transient nature of the this compound necessitates its in situ generation from stable precursors. Modern methods, particularly those leveraging photoredox catalysis, have enabled the controlled generation of this radical under mild conditions, significantly broadening its synthetic utility. Key precursors include derivatives of glyoxylic acid, α-chloro N-methoxyphthalimides, and 1,3-dioxolane.

Decarboxylative Approaches

Glyoxylic acid and its derivatives can undergo single-electron oxidation followed by rapid decarboxylation to generate a this compound equivalent. This strategy is effective under various conditions, including electrochemical and H₂O₂-promoted methods, offering a green and efficient route to formamides.[1][2][3][4]

Photoredox-Mediated Generation

Visible-light photoredox catalysis has become a cornerstone for this compound generation.

  • From α-Chloro N-Methoxyphthalimides: These precursors can generate formyl radicals under mild photoredox conditions, enabling selective alkene hydroformylation.[5][6][7][8] The reaction proceeds via an α-chloro methoxy (B1213986) radical, which undergoes a concerted hydrochloride elimination.[5][6][7][8]

  • From 1,3-Dioxolane: In a dual catalytic system involving nickel and a photoredox catalyst, a chlorine radical can abstract a hydrogen atom from 1,3-dioxolane.[9][10][11] The resulting dioxolanyl radical serves as a this compound equivalent for the formylation of aryl chlorides.[9][10][11]

The relationship between these precursors and their activation methods is illustrated below.

G cluster_precursors This compound Precursors cluster_methods Activation Methods cluster_products Primary Application P1 Glyoxylic Acid M1 Oxidative Decarboxylation (e.g., H₂O₂, Electrochemistry) P1->M1 Activation P2 α-Chloro N-Methoxyphthalimide M2 Visible-Light Photoredox Catalysis P2->M2 Activation P3 1,3-Dioxolane M3 Ni/Photoredox Dual Catalysis P3->M3 Activation A1 N-Formylation M1->A1 Leads to A2 Alkene Hydroformylation M2->A2 Leads to A3 Aryl Formylation M3->A3 Leads to G cluster_workflow Workflow: Formylation of Aryl Chlorides S1 1. Prepare Reaction Mixture (Ar-Cl, NiCl₂·DME, dtbbpy, PC, K₃PO₄ in 1,3-dioxolane) S2 2. Degas Mixture (e.g., sparge with Argon) S1->S2 S3 3. Irradiate (Visible Light, e.g., Blue LEDs) Stir at room temperature S2->S3 S4 4. Acidic Workup (e.g., aq. HCl) Hydrolyzes acetal (B89532) intermediate S3->S4 S5 5. Extraction & Purification (e.g., EtOAc, Column Chromatography) S4->S5 S6 Final Product (Aryl Aldehyde) S5->S6 G cluster_mech Proposed Reaction Mechanism H2O2 H₂O₂ OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Generates Glyoxylic Glyoxylic Acid (CHOCOOH) OH_rad->Glyoxylic Abstracts H Rad_Int Radical Intermediate (•C(OH)COOH) Formyl_Eq This compound Equivalent + CO₂ Rad_Int->Formyl_Eq Decarboxylation Product Formamide (R₂NCHO) Formyl_Eq->Product Reacts with Amine Amine Amine (R₂NH) Amine->Product

References

Quantifying Formyl Radical (HCO) Concentrations in the Gas Phase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative measurement of formyl radical (HCO) concentrations in the gas phase. The this compound is a key intermediate in combustion, atmospheric chemistry, and various industrial processes. Accurate quantification of HCO is crucial for understanding reaction mechanisms, validating kinetic models, and developing cleaner and more efficient technologies.

Introduction to this compound Quantification

The this compound (HCO) is a short-lived, highly reactive species, making its quantification challenging. Several advanced spectroscopic and mass spectrometric techniques have been developed for this purpose. The choice of method depends on the specific experimental conditions, required sensitivity, and the presence of interfering species. This guide focuses on three primary techniques:

  • Laser-Induced Fluorescence (LIF) Spectroscopy: A highly sensitive and selective optical method ideal for in-situ measurements, particularly in combustion environments.

  • Cavity Ring-Down Spectroscopy (CRDS): An absorption-based technique known for its exceptional sensitivity and ability to provide absolute concentration measurements.

  • Photoionization Mass Spectrometry (PIMS): A powerful tool for identifying and quantifying radical species based on their mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes the quantitative performance of the discussed techniques for the detection of gas-phase radicals. It is important to note that direct, side-by-side comparisons of detection limits specifically for the this compound are not extensively available in the literature. The presented values are based on the performance of these techniques for HCO where available, and for similar small radical species, providing a reliable estimate of their capabilities.

TechniqueParameterTypical ValueNotes
Laser-Induced Fluorescence (LIF) Detection Limit~10^10 - 10^12 molecules/cm³Highly dependent on experimental conditions (pressure, temperature, quenching environment).
SensitivityHighSignal is proportional to laser power and fluorescence quantum yield.
Temporal ResolutionNanoseconds to picosecondsSuitable for studying fast kinetics.
Spatial ResolutionMicrometers to millimetersEnables imaging of concentration distributions.
Cavity Ring-Down Spectroscopy (CRDS) Detection Limit~10^7 - 10^9 molecules/cm³ (parts per trillion range)[1]Less dependent on environmental factors than LIF. Provides absolute concentration.
SensitivityVery HighBased on measuring absorption over a long effective pathlength.[2][3]
Temporal ResolutionMicroseconds to millisecondsLimited by the ring-down time.
Spatial ResolutionCentimeters (path-integrated)Typically provides line-of-sight averaged concentrations.
Photoionization Mass Spectrometry (PIMS) Detection Limit~10^6 - 10^8 molecules/cm³Dependent on photoionization cross-section and ion detection efficiency.
SensitivityHighSoft ionization minimizes fragmentation, improving signal-to-noise.
Temporal ResolutionMillisecondsCan be coupled with fast-flow reactors for kinetic studies.
Spatial ResolutionNot spatially resolvedSamples are extracted from the gas phase for analysis.

Laser-Induced Fluorescence (LIF) Spectroscopy

Application Notes

Laser-Induced Fluorescence (LIF) is a powerful diagnostic tool for detecting transient species like the this compound with high sensitivity and selectivity.[4] The technique involves exciting the target molecule to a higher electronic state using a laser tuned to a specific absorption wavelength. The subsequent fluorescence emitted as the molecule relaxes back to a lower energy state is then detected. The intensity of the fluorescence signal is proportional to the concentration of the species of interest.

For HCO, the òA" ← X̃²A' electronic transition is commonly used. Challenges in quantitative LIF measurements of HCO arise from collisional quenching of the excited state, which reduces the fluorescence quantum yield and is dependent on the local gas composition, pressure, and temperature. Therefore, careful calibration and corrections are necessary to obtain accurate concentration measurements.

Experimental Protocol for Quantitative HCO LIF

This protocol outlines the key steps for quantifying HCO concentrations in a gas-phase environment, such as a flame or a flow reactor.

1. Experimental Setup:

  • Laser System: A tunable pulsed laser system, such as a Nd:YAG-pumped dye laser, is required to generate the excitation wavelength. For HCO, excitation is typically performed in the 230-260 nm range.

  • Optics: Use quartz lenses to focus the laser beam into the measurement volume and to collect the resulting fluorescence. A sheet-forming optical arrangement can be used for planar LIF (PLIF) imaging.

  • Detection System: A photomultiplier tube (PMT) or an intensified CCD (ICCD) camera is used to detect the fluorescence. The fluorescence is typically collected at a 90-degree angle to the laser beam.

  • Filters: Use a bandpass or long-pass filter to selectively transmit the HCO fluorescence (typically in the 300-400 nm region) and reject scattered laser light and other background emissions.

  • Gas Handling: A flow cell or combustion chamber to contain the gas sample with optical access for the laser beam and fluorescence collection.

2. Procedure:

  • Generate Formyl Radicals: Produce HCO radicals in the gas phase through a suitable method, such as photolysis of a precursor molecule (e.g., formaldehyde, H₂CO) or in a combustion process.

  • Laser Excitation: Tune the laser to an appropriate absorption line of the HCO radical. A common choice is the (0,9,0) ← (0,0,0) vibrational band of the òA" ← X̃²A' transition.

  • Fluorescence Detection: Collect the fluorescence signal using the PMT or ICCD camera. For quantitative measurements, ensure that the detection system is operating in a linear response regime.

  • Data Acquisition: Record the LIF signal intensity as a function of the experimental parameter being varied (e.g., position in a flame, time in a kinetic study).

3. Calibration and Quantification:

To convert the measured LIF signal into an absolute HCO concentration, a calibration procedure is required. This can be achieved by:

  • Comparison with a Known Standard: Generate a known concentration of HCO radicals in a controlled environment and measure the corresponding LIF signal. This is often challenging due to the reactivity of HCO.

  • Rayleigh Scattering: Calibrate the optical detection system by measuring the Rayleigh scattering from a gas with a known scattering cross-section (e.g., N₂ or Ar) at the same laser wavelength.

  • Absorption Measurement: Simultaneously perform an absorption measurement (e.g., using CRDS) to determine the absolute HCO concentration at one point and use this to calibrate the entire LIF signal profile.

4. Corrections for Environmental Effects:

  • Temperature: The population of the ground state vibrational and rotational level from which the laser excitation occurs is temperature-dependent (Boltzmann fraction). The local temperature must be measured (e.g., using thermocouples or other spectroscopic techniques) to correct for this effect.

  • Quenching: Collisional quenching of the excited HCO molecule by other species in the gas mixture reduces the fluorescence signal. The quenching rate depends on the composition and temperature of the gas. Quenching effects can be corrected for by measuring the fluorescence lifetime or by using a balanced cross-rate model if the major quenching partners and their quenching cross-sections are known.

LIF_Workflow cluster_generation HCO Generation cluster_measurement LIF Measurement cluster_analysis Data Analysis precursor Precursor Gas (e.g., H2CO) photolysis Photolysis/Reaction precursor->photolysis sample Gas Sample (HCO) photolysis->sample laser Tunable Laser laser->sample Excitation optics Collection Optics & Filters sample->optics Fluorescence detector Detector (PMT/ICCD) optics->detector raw_signal Raw LIF Signal detector->raw_signal calibration Calibration raw_signal->calibration corrections Corrections (Temp., Quenching) calibration->corrections concentration Absolute [HCO] corrections->concentration CRDS_Principle cluster_setup CRDS Setup cluster_process Measurement Principle Laser Laser M1 Mirror 1 Laser->M1 M2 Mirror 2 Cavity Gas Sample (HCO) M1->Cavity Detector Detector M2->Detector Cavity->M2 Empty Empty Cavity (τ₀) Decay Exponential Decay Empty->Decay Sample Sample in Cavity (τ) Sample->Decay Concentration [HCO] Calculation Decay->Concentration PIMS_Workflow cluster_generation HCO Generation cluster_ionization Photoionization cluster_detection Mass Spectrometry Source Radical Source SampleInlet Gas Inlet Source->SampleInlet VUV VUV Light IonizationChamber Ionization Chamber VUV->IonizationChamber SampleInlet->IonizationChamber TOF TOF Mass Analyzer IonizationChamber->TOF Detector Ion Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

References

Advanced Techniques for Measuring Atmospheric Radicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three advanced techniques used to measure highly reactive and low-concentration atmospheric radicals: Laser-Induced Fluorescence (LIF), Chemical Ionization Mass Spectrometry (CIMS), and Cavity Ring-Down Spectroscopy (CRDS). These methods are crucial for understanding atmospheric chemistry, and their principles can be adapted for sensitive detection in other fields.

Data Presentation: Comparison of Advanced Techniques

The following table summarizes the key performance characteristics of LIF, CIMS, and CRDS for the measurement of common atmospheric radicals.

Technique Target Radicals Typical Detection Limit Time Resolution Key Advantages Key Disadvantages
Laser-Induced Fluorescence (LIF) OH, HO₂ (indirectly), RO₂ (indirectly), NO₃OH: ~1 x 10⁵ radicals cm⁻³1 - 60 sHigh sensitivity and selectivity for OH.[1]Potential for interferences from other species that fluoresce at similar wavelengths; indirect detection for HO₂ and RO₂.[1]
Chemical Ionization Mass Spectrometry (CIMS) OH, HO₂, RO₂, NO₃HO₂: ~0.5 ppt (B1677978) (3σ, 60s)[2]1 - 60 sHigh sensitivity and ability to measure a wide range of radicals and other species simultaneously.[2][3]Potential for ion-molecule reaction interferences; requires careful calibration.[2]
Cavity Ring-Down Spectroscopy (CRDS) NO₃, HO₂NO₃: ~1.1 pptv (3σ, 1s)[4]1 - 10 sAbsolute measurement technique based on absorption; high sensitivity and specificity.[5]Limited to species with known absorption features in accessible wavelength regions.

Application Note 1: Laser-Induced Fluorescence (LIF) for OH Radical Detection

Principle of Operation

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting specific atoms and molecules. For the detection of the hydroxyl (OH) radical, a pulsed laser is tuned to a specific electronic transition of OH (typically around 308 nm). The OH radicals in the sampled air absorb the laser photons and are excited to a higher electronic state. These excited radicals then relax back to a lower energy state by emitting photons (fluorescence), which are collected by a detector, typically a photomultiplier tube (PMT). The intensity of the fluorescence signal is proportional to the concentration of OH radicals in the sample. To enhance sensitivity and reduce quenching effects from other atmospheric constituents, the air sample is often expanded into a low-pressure chamber, a technique known as Fluorescence Assay by Gas Expansion (FAGE).[6]

Applications
  • Atmospheric Chemistry: Direct measurement of OH radical concentrations to quantify the oxidative capacity of the atmosphere.[1]

  • Combustion Diagnostics: In-situ monitoring of OH radicals in flames and engines to understand combustion processes.

  • Plasma Physics: Characterization of radical species in industrial and research plasmas.[7]

Experimental Protocol: LIF Measurement of Atmospheric OH Radicals

Instrument Setup
  • Laser System: A tunable pulsed dye laser pumped by a Nd:YAG laser is commonly used to generate the excitation wavelength of ~308 nm.[8]

  • Sampling Cell: A low-pressure chamber (FAGE cell) is used to expand the sampled ambient air, which reduces collisional quenching of the excited OH radicals.[6]

  • Detection System: A photomultiplier tube (PMT) is positioned perpendicular to both the laser beam and the gas flow to detect the fluorescence signal. A bandpass filter is used to isolate the OH fluorescence from scattered laser light and other background signals.[8]

  • Data Acquisition: The PMT signal is processed by a gated photon counter and recorded by a computer. The timing of the laser pulse, the gating of the detector, and data logging are all synchronized.

Calibration
  • Radical Generation: A known concentration of OH radicals is generated for calibration. A common method is the photolysis of water vapor with a mercury lamp at 184.9 nm.

  • Calibration Curve: The LIF instrument samples the known concentration of OH radicals, and the resulting fluorescence signal is recorded. This process is repeated for a range of OH concentrations to generate a calibration curve that relates the fluorescence signal to the absolute OH concentration.

Data Acquisition and Analysis
  • Ambient Sampling: Ambient air is continuously drawn into the FAGE cell.

  • On-Resonance and Off-Resonance Measurement: The laser is alternately tuned on and off the OH absorption line. The on-resonance signal includes OH fluorescence and background, while the off-resonance signal contains only the background.

  • OH Concentration Calculation: The true OH fluorescence signal is obtained by subtracting the off-resonance signal from the on-resonance signal. The OH concentration is then calculated using the calibration factor determined from the calibration curve.

Visualization: LIF Experimental Workflow

LIF_Workflow cluster_setup Instrument Setup cluster_procedure Experimental Procedure cluster_output Output Laser Pulsed Laser System (~308 nm) FAGE_Cell Low-Pressure FAGE Cell Laser->FAGE_Cell Excitation PMT Photomultiplier Tube (PMT) FAGE_Cell->PMT Fluorescence DAQ Data Acquisition System PMT->DAQ Data_Collection On/Off Resonance Measurement DAQ->Data_Collection Ambient_Air Ambient Air Sampling Ambient_Air->FAGE_Cell Calibration Calibration with known OH source Calibration->DAQ Calibration Factor Analysis Data Analysis Data_Collection->Analysis OH_Concentration [OH] Analysis->OH_Concentration

Caption: Workflow for OH radical measurement using LIF.

Application Note 2: Chemical Ionization Mass Spectrometry (CIMS) for HO₂ and RO₂ Radical Detection

Principle of Operation

Chemical Ionization Mass Spectrometry (CIMS) is a versatile technique that can detect a wide range of atmospheric trace gases and radicals with high sensitivity.[3] For the detection of hydroperoxyl (HO₂) and organic peroxy (RO₂) radicals, a specific reagent ion is used to selectively react with the target radicals in an ion-molecule reaction (IMR) chamber. The resulting product ions are then guided into a mass spectrometer for detection. The concentration of the target radical is proportional to the measured signal of the product ion. For HO₂ and RO₂, bromide (Br⁻) is a commonly used reagent ion.[2]

Applications
  • Atmospheric Chemistry: Simultaneous measurement of HO₂, RO₂, and other oxygenated volatile organic compounds to study atmospheric oxidation mechanisms.

  • Environmental Monitoring: Detection of trace gases and pollutants in various environments.

  • Biomedical Research: Analysis of volatile organic compounds in breath for disease diagnosis.

Experimental Protocol: CIMS Measurement of Atmospheric HO₂/RO₂ Radicals

Instrument Setup
  • Ion Source: A radioactive source (e.g., ²¹⁰Po or ²⁴¹Am) is often used to generate the primary reagent ions (e.g., Br⁻ from CH₃Br or CF₃Br).[2]

  • Ion-Molecule Reactor (IMR): Ambient air is drawn into the IMR where the target radicals react with the reagent ions. The pressure and temperature of the IMR are carefully controlled to optimize the reaction.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is used to separate and detect the product ions. A high-resolution TOF-MS allows for the separation of ions with the same nominal mass but different elemental compositions.

  • Inlet System: A carefully designed inlet system is crucial to minimize the loss of reactive radicals on surfaces before they reach the IMR.

Calibration
  • Radical Source: A calibration source is used to generate known concentrations of HO₂ and/or RO₂ radicals. For HO₂, this is often achieved through the photolysis of water vapor.

  • Calibration Factor Determination: The CIMS instrument samples the known radical concentrations, and the sensitivity (counts per second per unit concentration) is determined. The sensitivity can be dependent on various factors, including humidity, which must be accounted for.[9]

Data Acquisition and Analysis
  • Mass Spectra Acquisition: The mass spectrometer continuously acquires mass spectra of the ions from the IMR.

  • Background Subtraction: The background signal is determined by periodically introducing radical-free air into the instrument. This background is then subtracted from the ambient signal.

  • Concentration Calculation: The concentration of the target radical is calculated from the background-corrected product ion signal and the predetermined calibration factor.

Visualization: CIMS Experimental Workflow

CIMS_Workflow cluster_setup Instrument Setup cluster_procedure Experimental Procedure cluster_output Output Ion_Source Reagent Ion Source (e.g., Br⁻) IMR Ion-Molecule Reactor Ion_Source->IMR Reagent Ions Mass_Spec Mass Spectrometer (Quadrupole or TOF) IMR->Mass_Spec Product Ions Data_Collection Mass Spectra Acquisition Mass_Spec->Data_Collection Inlet Inlet System Inlet->IMR Ambient_Air Ambient Air Sampling Ambient_Air->Inlet Calibration Calibration with known HO₂/RO₂ source Calibration->Mass_Spec Calibration Factor Analysis Data Analysis Data_Collection->Analysis Radical_Concentration [HO₂], [RO₂] Analysis->Radical_Concentration

Caption: Workflow for HO₂/RO₂ radical measurement using CIMS.

Application Note 3: Cavity Ring-Down Spectroscopy (CRDS) for NO₃ Radical Detection

Principle of Operation

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique. It measures the concentration of a light-absorbing species by determining the decay rate of light in a high-finesse optical cavity.[5] A laser pulse is injected into an optical cavity formed by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as it leaks out through the mirrors. When an absorbing gas like the nitrate (B79036) radical (NO₃) is present in the cavity, it absorbs some of the light, causing the intensity to decay faster. By measuring the decay rate with and without the absorbing species, the concentration of the species can be determined with high precision.[5] For NO₃, a laser with a wavelength around 662 nm is typically used, corresponding to a strong absorption band of the radical.[4]

Applications
  • Atmospheric Chemistry: Measurement of nighttime concentrations of NO₃ and its equilibrium species N₂O₅ to understand nocturnal oxidation processes.[4]

  • Isotope Ratio Analysis: Precise measurement of isotopic ratios of various molecules.

  • Trace Gas Detection: Ultrasensitive detection of various trace gases for environmental and industrial monitoring.

Experimental Protocol: CRDS Measurement of Atmospheric NO₃ Radicals

Instrument Setup
  • Laser Source: A continuous wave (CW) or pulsed laser is used, tuned to a strong absorption line of NO₃ (e.g., 662 nm).[4]

  • Optical Cavity: Two highly reflective mirrors (reflectivity > 99.99%) are aligned to form a stable optical cavity.[5]

  • Detector: A fast photodetector, such as a PMT or an avalanche photodiode (APD), is placed behind one of the mirrors to measure the decay of the light leaking from the cavity.

  • Gas Handling System: A sampling system draws ambient air through the optical cavity. The flow rate and pressure are controlled.

Calibration
  • Empty Cavity Ring-Down Time: The decay time of the light in the cavity filled with a non-absorbing gas (e.g., zero air) is measured. This is the "empty cavity" ring-down time (τ₀).

  • NO₃ Generation: For calibration, NO₃ can be generated by the reaction of NO₂ with O₃.[5]

  • Absorption Cross-Section: CRDS is an absolute technique, and the concentration can be calculated directly using the known absorption cross-section of NO₃ at the measurement wavelength.

Data Acquisition and Analysis
  • Ring-Down Time Measurement: The decay of the light intensity is recorded as a function of time, and the ring-down time (τ) is determined by fitting an exponential function to the decay curve.

  • Absorption Coefficient Calculation: The absorption coefficient (α) is calculated from the difference between the empty cavity and the sample ring-down times: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light.

  • Concentration Calculation: The concentration of NO₃ is then determined using the Beer-Lambert law: [NO₃] = α / σ, where σ is the absorption cross-section of NO₃.

Visualization: CRDS Experimental Workflow

CRDS_Workflow cluster_setup Instrument Setup cluster_procedure Experimental Procedure cluster_output Output Laser Laser Source (~662 nm) Cavity High-Finesse Optical Cavity Laser->Cavity Inject Laser Pulse Detector Fast Photodetector Cavity->Detector Leaked Light Sample_Measurement Measure Sample Ring-Down Time (τ) Detector->Sample_Measurement Gas_Handling Gas Handling System Gas_Handling->Cavity Ambient_Air Ambient Air Sampling Ambient_Air->Gas_Handling Empty_Cavity Measure Empty Cavity Ring-Down Time (τ₀) Analysis Data Analysis Empty_Cavity->Analysis Sample_Measurement->Analysis NO3_Concentration [NO₃] Analysis->NO3_Concentration

Caption: Workflow for NO₃ radical measurement using CRDS.

References

Application Note: Predicting the Spectroscopic Properties of the Formyl Radical using Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a crucial intermediate in combustion, atmospheric chemistry, and astrophysics.[1][2][3] Its high reactivity and short lifetime make experimental characterization challenging. Computational chemistry offers a powerful and cost-effective alternative for predicting the spectroscopic properties of such transient species. This application note provides a detailed protocol for using computational methods to predict the vibrational, rotational, and electronic spectra of the this compound. Accurate theoretical spectra can aid in the identification and quantification of this radical in complex environments and provide insights into its molecular structure and dynamics.

Computational Methodology

A variety of computational methods can be employed to predict the spectroscopic properties of the this compound. The choice of method depends on the desired accuracy and available computational resources. For high accuracy, coupled-cluster methods are recommended, while Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.

High-Accuracy Methods

For obtaining highly accurate potential energy surfaces, vibrational frequencies, and rotational constants, the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method is a reliable choice.[4] To achieve the best results, it is recommended to use this method in conjunction with large correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence basis sets of triple-, quadruple-, and quintuple-zeta quality (aug-cc-pVTZ, aug-cc-pVQZ, aug-cc-pVQZ).[4] For even greater accuracy, extrapolating the results to the complete basis set (CBS) limit is advisable.[4] Additionally, corrections for core-valence and relativistic effects should be considered for benchmark-quality results.[4][5]

For predicting electronic spectra (e.g., UV-Vis), the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-EE-CCSD) method is well-suited for calculating vertical and adiabatic excitation energies.[6][7][8] For radicals that may exhibit significant multireference character in their excited states, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can provide a more accurate description.[9][10][11][12][13]

Density Functional Theory (DFT) Methods

DFT methods offer a more computationally efficient alternative for studying organic radicals. Functionals such as the hybrid meta-GGA M06-2X and the range-separated hybrids ωB97M-V and ωB97M-D3(BJ) have been shown to be reliable for predicting properties of organic radicals.[14][15] Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis spectra with reasonable accuracy and lower computational cost compared to EOM-CCSD.[16][17][18]

Predicted Spectroscopic Data Summary

The following table summarizes experimental and computationally predicted spectroscopic data for the this compound. This allows for a direct comparison of the accuracy of different computational methods.

Spectroscopic ParameterExperimental ValueComputational MethodBasis SetCalculated ValueReference
Vibrational Frequencies (cm⁻¹)
ν₁ (C-H stretch)2434UCCSD(T)aug-cc-pVTZ-[1][2]
ν₂ (C=O stretch)1868UCCSD(T)aug-cc-pVTZ-[19]
ν₃ (H-C-O bend)1081UCCSD(T)aug-cc-pVTZ-[19]
Rotational Constants (cm⁻¹)
A22.36500CCSD(T)cc-pVQZ-[20]
B1.49440CCSD(T)cc-pVQZ-[20]
C1.40080CCSD(T)cc-pVQZ-[20]
Electronic Transitions (eV)
X̃²A' → òA'' (Adiabatic)~1.64 (from 7500 Å)EOM-SF-CCSD6-311(+,+)G 1.83[6]
X̃²A' → B̃²A' (Vertical)~5.16 (from 240 nm)EOM-EE-CCSDT6-311(+,+)G5.21[6]
Isotropic Hyperfine Coupling Constant (MHz)
¹H127.4CCSD(T)cc-pCVQZ-[21]

Protocols

Protocol 1: Calculation of Rovibrational Spectra

This protocol outlines the steps to calculate the rovibrational spectrum of the this compound using a high-accuracy ab initio method.

  • Geometry Optimization:

    • Perform a geometry optimization of the ground electronic state (X̃²A') of the this compound.

    • Method: CCSD(T)

    • Basis Set: aug-cc-pVTZ or larger.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies.

  • Vibrational Frequency Analysis:

    • At the optimized geometry, compute the harmonic vibrational frequencies. This is typically done by calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[22]

    • For improved accuracy, anharmonic corrections can be calculated using methods like second-order vibrational perturbation theory (VPT2).[9]

  • Rotational Constant Calculation:

    • The rotational constants (A, B, C) are obtained from the principal moments of inertia, which are calculated from the optimized geometry.[23]

  • Infrared (IR) Intensity Calculation:

    • IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes of vibration.

  • Spectrum Generation:

    • The calculated vibrational frequencies and IR intensities can be used to generate a theoretical IR spectrum. This is often done by fitting the data to a Lorentzian or Gaussian line shape.

Protocol 2: Calculation of Electronic (UV-Vis) Spectra

This protocol describes the steps to predict the electronic absorption spectrum of the this compound.

  • Ground State Calculation:

    • Optimize the geometry of the ground electronic state (X̃²A') using an appropriate method (e.g., CCSD(T) or a reliable DFT functional) and basis set (e.g., aug-cc-pVTZ).

  • Vertical Excitation Energy Calculation:

    • Using the ground-state optimized geometry, perform a single-point energy calculation to determine the vertical excitation energies to the low-lying excited electronic states.

    • Method: EOM-EE-CCSD or TD-DFT. For multireference cases, CASSCF/CASPT2 is recommended.[9][10][11]

    • Calculate the oscillator strengths for each electronic transition to determine their intensities.

  • Adiabatic Excitation Energy Calculation (Optional):

    • To obtain adiabatic transition energies, optimize the geometry of each excited state of interest.

    • The adiabatic excitation energy is the energy difference between the zero-point vibrational energy levels of the excited and ground electronic states.

  • Spectrum Generation:

    • The calculated vertical excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis absorption spectrum by applying a broadening function (e.g., Gaussian or Lorentzian).

Workflow and Pathway Visualization

The following diagrams illustrate the computational workflow for predicting the spectra of the this compound.

computational_workflow cluster_input Input cluster_rovib Rovibrational Spectra cluster_elec Electronic Spectra mol_struct Molecular Structure (HCO) geom_opt Geometry Optimization (CCSD(T)/aug-cc-pVTZ) mol_struct->geom_opt gs_geom Ground State Geometry mol_struct->gs_geom freq_calc Frequency Calculation (Harmonic/Anharmonic) geom_opt->freq_calc rot_const Rotational Constants geom_opt->rot_const ir_intens IR Intensities freq_calc->ir_intens ir_spec Simulated IR Spectrum rot_const->ir_spec ir_intens->ir_spec vert_ex Vertical Excitations (EOM-CCSD or TD-DFT) gs_geom->vert_ex osc_str Oscillator Strengths vert_ex->osc_str uv_vis_spec Simulated UV-Vis Spectrum osc_str->uv_vis_spec

Caption: Computational workflow for predicting rovibrational and electronic spectra of the this compound.

Conclusion

Computational chemistry provides a robust framework for the accurate prediction of the spectroscopic properties of reactive intermediates like the this compound. By employing high-level ab initio methods such as CCSD(T) and EOM-CCSD, or more efficient DFT approaches, it is possible to obtain reliable vibrational, rotational, and electronic spectra. These theoretical predictions are invaluable for interpreting experimental data, identifying species in complex chemical environments, and furthering our understanding of the fundamental properties of this important radical. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to leverage computational tools in their spectroscopic studies.

References

Application Notes and Protocols: Synthesis of Aldehydes via Formyl Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl group is a fundamental building block in organic synthesis, serving as a precursor to a vast array of functional groups and a key feature in many pharmaceuticals and bioactive molecules. Traditional methods for introducing an aldehyde functionality can require harsh conditions or sensitive reagents. The use of formyl radical precursors offers a powerful and often milder alternative, enabling novel transformations and functional group tolerance. This document provides detailed protocols and application notes for the synthesis of aldehydes utilizing this compound precursors, with a focus on recent advancements in photocatalytic methods.

I. Photocatalytic Hydroformylation of Alkenes using α-Chloro N-Methoxyphthalimides

A recently developed method leverages α-chloro N-methoxyphthalimides for the generation of formyl radicals under mild photoredox conditions. This approach allows for the selective hydroformylation of a variety of alkenes with excellent chemoselectivity and regioselectivity.[1][2][3][4]

Reaction Principle

The reaction proceeds through the generation of a this compound from an α-chloro N-methoxyphthalimide precursor, which then adds to an alkene. The process is facilitated by a photocatalyst under visible light irradiation.[1][2][3][4]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification a Combine alkene, this compound precursor, and photocatalyst in a reaction vial b Add solvent and stir a->b c Degas the solution b->c d Irradiate with visible light (e.g., blue LEDs) c->d Reaction Start e Maintain constant temperature d->e f Quench the reaction e->f Reaction Completion g Extract with organic solvent f->g h Dry and concentrate g->h i Purify by column chromatography h->i j Characterize the aldehyde product i->j Final Product G PC Photocatalyst (e.g., 4CzIPN) PC_star Excited Photocatalyst* PC->PC_star Visible Light Dioxolane_radical Dioxolanyl Radical PC_star->Dioxolane_radical SET (Dioxolane Oxidized) Ni0 Ni(0) Complex PC_star->Ni0 SET to Ni(I) Dioxolane 1,3-Dioxolane ArNiII_Diox Ar-Ni(II)-Dioxolanyl Dioxolane_radical->ArNiII_Diox Radical Capture ArNiIIX Ar-Ni(II)-X Ni0->ArNiIIX ArX Aryl Halide ArX->ArNiIIX Oxidative Addition ArNiIIX->ArNiII_Diox Aldehyde Aryl Aldehyde ArNiII_Diox->Aldehyde Reductive Elimination & Hydrolysis NiI Ni(I) Complex ArNiII_Diox->NiI NiI->Ni0 Reduction G cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Conversion to Aldehyde CO2 CO2 Formamide Weinreb Formamide CO2->Formamide Organocatalyst (e.g., TBAA) Silane Hydrosilane Silane->Formamide Organocatalyst (e.g., TBAA) Amine Amine Amine->Formamide Organocatalyst (e.g., TBAA) Aldehyde Aldehyde Formamide->Aldehyde Grignard Grignard Reagent Grignard->Aldehyde

References

Application of Nickel Catalysis in Formyl Radical Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group into organic molecules is a cornerstone of chemical synthesis, providing a gateway to a vast array of valuable functionalities. Traditionally, formylation reactions have relied on methods that often require harsh conditions, stoichiometric reagents, or the use of toxic carbon monoxide gas. The advent of nickel catalysis, particularly in concert with strategies for radical generation, has opened new avenues for milder and more versatile formylation reactions. This document provides an overview of key nickel-catalyzed methodologies for the generation and application of formyl radicals and their synthetic equivalents, complete with detailed protocols and comparative data.

Overview of Methodologies

Nickel catalysis offers several distinct strategies for the generation of formyl radicals or their synthons, which can then be coupled with various organic electrophiles. The primary approaches include:

  • Reductive Coupling with Formyl Radical Precursors: This method involves the nickel-catalyzed reductive coupling of aryl or alkyl halides with a reagent that serves as a source of a this compound.

  • Dual Photoredox/Nickel Catalysis: A powerful strategy that utilizes a photocatalyst to generate a radical intermediate from a stable precursor. This radical then enters a nickel catalytic cycle for cross-coupling. This approach allows for the use of mild and readily available formyl sources.

  • Divergent Synthesis with Isocyanides: In this approach, isocyanides serve as a carbonyl surrogate, which under nickel catalysis can be transformed into either a formyl or a carboxyl group depending on the reaction conditions.

These methods provide a significant advantage over classical formylation techniques by offering broader functional group tolerance, milder reaction conditions, and the ability to use more abundant starting materials like aryl chlorides.[1]

Data Presentation: Comparative Analysis of Nickel-Catalyzed Formylation Methods

The following tables summarize the quantitative data from key publications, allowing for a direct comparison of different methodologies.

Table 1: Nickel-Catalyzed Reductive Formylation of Aryl Halides with a this compound Precursor[2]
EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-Cyanobenzaldehyde85
24-Bromoacetophenone4-Acetylbenzaldehyde82
3Methyl 4-bromobenzoateMethyl 4-formylbenzoate88
44-Bromobiphenyl[1,1'-Biphenyl]-4-carbaldehyde75
51-Bromo-4-fluorobenzene4-Fluorobenzaldehyde78
62-Bromonaphthalene2-Naphthaldehyde72
73-BromopyridineNicotinaldehyde65

Reaction Conditions: Aryl halide (0.5 mmol), α-chloro N-methoxyphthalimide (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) (10 mol%), Zn powder (3.0 equiv), in DMA at 60 °C for 12 h.

Table 2: Photoredox/Nickel-Catalyzed Formylation of Aryl Chlorides with 1,3-Dioxolane[1][3]
EntryAryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-Cyanobenzaldehyde91
24-Chloroacetophenone4-Acetylbenzaldehyde89
3Methyl 4-chlorobenzoateMethyl 4-formylbenzoate85
44-Chlorobiphenyl[1,1'-Biphenyl]-4-carbaldehyde87
51-Chloro-4-phenoxybenzene4-Phenoxybenzaldehyde83
62-Chloronaphthalene2-Naphthaldehyde76
7Fenofibrate derivativeFormylated Fenofibrate83 (on 5 mmol scale)

Reaction Conditions: Aryl chloride (0.25 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), K₃PO₄ (1.5 equiv), in 1,3-dioxolane (B20135) under blue LED irradiation at room temperature for 16 h, followed by acidic workup.

Table 3: Photoredox/Nickel-Catalyzed Formylation of Aryl Halides with Diethoxyacetic Acid[4][5]
EntryAryl Halide/TriflateProductYield (%)
14-Bromobenzonitrile4-Cyanobenzaldehyde92
24-Chlorobenzonitrile4-Cyanobenzaldehyde85
34-(Trifluoromethyl)phenyl triflate4-(Trifluoromethyl)benzaldehyde78
41-Bromo-4-vinylbenzene4-Vinylbenzaldehyde75
52-BromopyridinePicolinaldehyde68
61-Bromonaphthalene1-Naphthaldehyde88
71-Bromo-2-vinylbenzene2-Vinylbenzaldehyde72

Reaction Conditions: Aryl halide/triflate (0.5 mmol), diethoxyacetic acid (2.0 equiv), 4CzIPN (2 mol%), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), K₂CO₃ (3.0 equiv), in DMA under blue LED irradiation at room temperature for 24 h.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Formylation of Aryl Halides via a this compound[2]

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Zinc powder (<10 micron, activated)

  • α-chloro N-methoxyphthalimide

  • Aryl halide

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (11.0 mg, 0.05 mmol, 10 mol%) and dtbbpy (13.4 mg, 0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl halide (0.5 mmol, 1.0 equiv), α-chloro N-methoxyphthalimide (158.7 mg, 0.75 mmol, 1.5 equiv), and activated zinc powder (98.1 mg, 1.5 mmol, 3.0 equiv).

  • Add anhydrous DMA (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aromatic aldehyde.

Protocol 2: Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals[1][3]

Materials:

  • Iridium photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Aryl chloride

  • 1,3-Dioxolane, anhydrous

Procedure:

  • Inside a nitrogen-filled glovebox, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.8 mg, 0.0025 mmol, 1 mol%), NiCl₂·glyme (2.7 mg, 0.0125 mmol, 5 mol%), and dtbbpy (3.4 mg, 0.0125 mmol, 5 mol%) to a 4 mL vial equipped with a stir bar.

  • Add the aryl chloride (0.25 mmol, 1.0 equiv) and K₃PO₄ (79.6 mg, 0.375 mmol, 1.5 equiv).

  • Add anhydrous 1,3-dioxolane (1.0 mL).

  • Seal the vial and place it on a stirring plate approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for 16 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate (5 mL) and add 1 M HCl (2 mL).

  • Stir vigorously for 30 minutes to hydrolyze the acetal (B89532) intermediate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure aryl aldehyde.

Signaling Pathways and Experimental Workflows

Nickel-Catalyzed Reductive Formylation Cycle

Reductive_Formylation Ni0 Ni(0)Ln NiI [Ni(I)Ln]+ Ni0->NiI SET from Precursor ArNiII Ar-Ni(II)-X NiI->ArNiII Oxidative Addition ArNiIII Ar-Ni(III)(CHO)-X ArNiII->ArNiIII Radical Capture ArNiIII->NiI Product Ar-CHO ArNiIII->Product Reductive Elimination ArX Ar-X ArX->ArNiII FormylRadicalSource This compound Precursor FormylRadical •CHO FormylRadicalSource->FormylRadical Reduction (Zn) FormylRadical->ArNiIII Zn Zn ZnII Zn(II) Zn->ZnII

Caption: Proposed catalytic cycle for the nickel-catalyzed reductive formylation of aryl halides.

Photoredox/Nickel Dual Catalytic Cycle for Formylation

Photoredox_Formylation cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_excited *PC PC->PC_excited hν (Blue LED) PC_reduced PC•- PC_excited->PC_reduced SET ArNiII Ar-Ni(II)-Cl PC_excited->ArNiII Photoinduced Electron Transfer PC_reduced->PC SET Ni0 Ni(0)L Ni0->ArNiII Oxidative Addition ArNiIII Ar-Ni(III)(R)-Cl ArNiII->ArNiIII Radical Addition Cl_Radical Cl• ArNiII->Cl_Radical Homolysis ArNiIII->Ni0 Reduction (from PC•-) Product Ar-CHO ArNiIII->Product Reductive Elimination + Hydrolysis ArCl Ar-Cl ArCl->ArNiII NiII_precatalyst Ni(II) Precatalyst NiII_precatalyst->Ni0 Reduction Dioxolane 1,3-Dioxolane DioxolanylRadical Dioxolanyl Radical (R•) DioxolanylRadical->ArNiII Cl_Radical->DioxolanylRadical HAT

Caption: Mechanism of photoredox/nickel dual catalysis for aryl chloride formylation.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Catalysts & Reagents mix Combine in Inert Atmosphere start->mix solvent Add Anhydrous Solvent mix->solvent react Stir at Defined Temperature & Time (with or without light) solvent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for nickel-catalyzed formylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Experimental Detection of the Formyl Radical (HCO)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the experimental detection of the formyl radical (HCO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the experimental detection of the this compound (HCO)?

The detection of the this compound is challenging due to several intrinsic properties:

  • High Reactivity and Short Lifetime: HCO is a highly reactive intermediate species in many chemical processes, including combustion and atmospheric chemistry.[1] Its lifetime is typically very short, making it difficult to accumulate in high concentrations for detection.

  • Low Concentrations: As an intermediate, HCO is often present in very low concentrations, requiring highly sensitive detection techniques.[2]

  • Spectral Interference: In complex environments like plasmas or combustion systems, the spectral signatures of HCO can overlap with those of other molecules or radicals, complicating identification and quantification.[3][4]

  • Generation Difficulties: Producing a clean, reliable source of HCO radicals in a controlled manner can be difficult. The precursor molecules often generate other reactive species that can interfere with measurements or react with HCO itself.[5]

Q2: What are the most common precursor molecules for generating HCO radicals for experimental studies?

Formyl radicals are typically generated via photolysis (using a laser to break chemical bonds) of stable precursor molecules. Common choices include:

  • Formaldehyde (B43269) (H₂CO): Photodissociation of formaldehyde is a widely used method.[6]

  • Glyoxal (B1671930) ((CHO)₂): Pulsed laser photolysis of glyoxal at specific wavelengths (e.g., 248 nm) is an effective way to produce HCO radicals for kinetic studies.[7]

  • Acetaldehyde (CH₃CHO): This is another common precursor, though its photolysis can lead to a more complex mixture of products.

The choice of precursor depends on the experimental conditions, the desired concentration of HCO, and potential interfering species that might be co-produced.

Q3: How can I be sure that the signal I am detecting is from HCO and not another species?

Confirming the identity of the detected species is critical. Several methods can be used:

  • Spectroscopic Matching: Compare the measured absorption or fluorescence spectrum with known, high-resolution spectra of the HCO radical from the literature. The Ã(A') ← X̃(A') electronic transition is commonly used for detection in the visible range.

  • Isotopic Substitution: Replacing hydrogen with deuterium (B1214612) in the precursor (e.g., using D₂CO instead of H₂CO) will produce the DCO radical. DCO has a different, well-characterized spectrum, and observing this shift provides strong evidence for correct identification.[8]

  • Photoionization Mass Spectrometry: When using mass spectrometry, tune the energy of the ionizing photons. The signal for HCO⁺ should appear at its known ionization potential. This helps distinguish it from fragments of larger molecules that may have the same mass-to-charge ratio.[6][9]

  • Kinetic Analysis: Measure the decay rate of the signal. The observed kinetics should be consistent with known reactions of the this compound under the given experimental conditions.[7]

Troubleshooting Guide by Technique

Laser-Induced Fluorescence (LIF)

Issue: My LIF signal for HCO is weak or non-existent.

LIF is a powerful technique but can be challenging for radicals like HCO, which may have low fluorescence quantum yields.[2] If you are struggling to see a signal, follow this troubleshooting workflow.

lif_troubleshooting LIF Signal Troubleshooting Flowchart cluster_laser Laser & Optics Checks cluster_system System & Gas Checks cluster_detection Detection Checks start No / Weak LIF Signal check_precursor Is precursor flowing and at correct pressure? start->check_precursor check_photolysis Is photolysis laser energy sufficient? check_probe_wavelength Is probe laser tuned to a known HCO transition? check_photolysis->check_probe_wavelength Yes action_photolysis Increase laser power or check beam path for losses. check_photolysis->action_photolysis No check_alignment Are photolysis and probe beams properly overlapped? check_probe_wavelength->check_alignment Yes action_wavelength Perform a wavelength scan across the expected peak. check_probe_wavelength->action_wavelength No check_timing Is the probe laser delay (after photolysis) optimal? check_alignment->check_timing Yes action_alignment Re-align beams for maximal spatial overlap. check_alignment->action_alignment No check_saturation Is the transition saturated? action_saturation Reduce probe laser power. Check for non-linear response. check_saturation->action_saturation Yes end_node Signal Should Improve check_saturation->end_node No check_precursor->check_photolysis Yes action_precursor Verify mass flow controllers and check for leaks. check_precursor->action_precursor No check_filters Are optical filters correct for fluorescence wavelength? check_timing->check_filters Yes action_timing Vary the pump-probe delay. HCO is short-lived. check_timing->action_timing No check_detector Is the detector (PMT) gain set appropriately? check_filters->check_detector Yes action_filters Ensure filters block scattered laser light effectively. check_filters->action_filters No check_detector->check_saturation Yes action_detector Increase detector gain or check signal cabling. check_detector->action_detector No action_photolysis->check_photolysis action_wavelength->check_probe_wavelength action_alignment->check_alignment action_saturation->end_node action_precursor->check_precursor action_timing->check_timing action_filters->check_filters action_detector->check_detector

Caption: LIF Signal Troubleshooting Flowchart.

Issue: My signal is very noisy due to scattered laser light.

Scattered light from the probe laser can overwhelm the weak fluorescence signal.

  • Solution 1: Off-Resonance Detection: Use optical filters to detect fluorescence at a different wavelength from the laser excitation. This is effective if the fluorescence is Stokes-shifted.[10]

  • Solution 2: Gated Detection: Use a fast-gated detector (like an ICCD camera or gated PMT) timed to collect photons only after the laser pulse has passed.

  • Solution 3: Baffling: Install a series of baffles inside the vacuum chamber to reduce stray reflections from reaching the collection optics.

Cavity Ring-Down Spectroscopy (CRDS)

Issue: The ring-down time is unstable or the decay is not a single exponential.

CRDS measures absorption by monitoring the decay rate of light trapped in a high-finesse optical cavity.[11] Stability is key.

  • Cause 1: Mirror Contamination: The high-reflectivity mirrors are sensitive to contamination from precursor molecules or reaction products.

    • Troubleshooting: Check the empty cavity ring-down time. If it has degraded, the mirrors may need cleaning or replacement. Purging the mirrors with an inert gas during the experiment can help prevent contamination.

  • Cause 2: Laser and Cavity Mode Mismatch: The laser linewidth and the cavity mode width can affect the efficiency of light coupling into the cavity, leading to noise.[12]

    • Troubleshooting: Ensure the laser is properly mode-matched to the TEM₀₀ mode of the cavity. Using a laser with a narrower linewidth can significantly reduce noise and improve injection stability.[12]

  • Cause 3: Mechanical Instability: Vibrations can misalign the cavity and cause fluctuations in the ring-down time.

    • Troubleshooting: Mount the entire CRDS setup on a vibration-damped optical table. Enclose the beam path to minimize air currents.

Photoionization Mass Spectrometry (PIMS)

Issue: I see a signal at m/z = 29, but I'm not sure if it's HCO⁺.

The mass-to-charge ratio of 29 can also correspond to isotopes of other species (e.g., ¹³C¹⁶O⁺) or fragments from larger molecules (e.g., C₂H₅⁺ from ethane).

  • Solution 1: Use Tunable VUV Photoionization: Scan the energy of the ionizing photons. The signal at m/z = 29 should only appear at or above the adiabatic ionization energy of HCO. This provides a much more definitive identification than electron impact ionization, which is less selective.[6][9]

  • Solution 2: Background Subtraction: Perform a control experiment without the photolysis laser active. Any signal at m/z = 29 in this "background" spectrum is not from photolytically generated HCO and can be subtracted.

  • Solution 3: High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between the exact masses of HCO⁺ (29.00274 u) and C₂H₅⁺ (29.03913 u).

Quantitative Data Summary

The following tables summarize key quantitative data for the experimental detection of HCO.

Table 1: Spectroscopic and Kinetic Data for HCO Radical

Parameter Value Technique Reference
Infrared Absorption (ν₁) 93.2 ± 6.0 km·mol⁻¹ Matrix-Isolation FTIR [1]
Infrared Absorption (ν₂) 67.2 ± 4.5 km·mol⁻¹ Matrix-Isolation FTIR [1]
Infrared Absorption (ν₃) 109.2 ± 6.6 km·mol⁻¹ Matrix-Isolation FTIR [1]
Absorption Cross-Section (5.3 ± 0.9) × 10⁻¹⁹ cm²·molecule⁻¹ at 615.75 nm CRDS [7]
Bond Dissociation Energy (D₀(H–CO)) 5086 ± 5 cm⁻¹ H-atom HRTOF [13]

| Heat of Formation (ΔHf⁰₀(HCO⁺)) | 196.2 ± 0.5 kcal·mol⁻¹ | PIMS |[6] |

Table 2: Common Precursors for HCO Generation

Precursor Common Photolysis Wavelength Notes
Glyoxal ((CHO)₂) 248 nm Often used in pulsed laser photolysis experiments for kinetic studies.[7]
Formaldehyde (H₂CO) VUV (e.g., Synchrotron) A fundamental precursor studied extensively with PIMS.[6]
Acetaldehyde (CH₃CHO) ~300-350 nm Can produce HCO but also CH₃ radicals.

| α-chloro N-methoxyphthalimides | Photoredox conditions (Visible Light) | A newer method for organic synthesis applications.[14] |

Key Experimental Protocol: Pulsed Laser Photolysis-Cavity Ring-Down Spectroscopy (PLP-CRDS)

This protocol outlines the detection of HCO radicals generated from glyoxal photolysis.[7]

1. Gas Handling and Flow:

  • Prepare a dilute mixture of glyoxal in a high-purity buffer gas (e.g., N₂).

  • Use calibrated mass flow controllers to introduce the gas mixture into the reaction cell at a controlled pressure (e.g., 60 Torr).[7]

  • Ensure a constant flow to replenish the sample between photolysis laser pulses.

2. Radical Generation (Photolysis):

  • Use a pulsed excimer laser (e.g., KrF at 248 nm) as the photolysis source.[7]

  • Direct the photolysis beam through the center of the reaction cell, perpendicular to the CRDS laser axis.

  • Use appropriate optics to shape the beam and control the laser fluence to manage the initial radical concentration.

3. HCO Detection (CRDS):

  • Align a tunable probe laser (e.g., a dye laser) to be collinear with the axis of the high-finesse optical cavity. The cavity consists of two high-reflectivity mirrors (R > 99.99%) that form the ends of the reaction cell.[2][11]

  • Tune the probe laser to a known absorption wavelength for HCO (e.g., 615.75 nm).[7]

  • Inject a pulse of the probe laser light into the cavity.

  • Use a fast photodetector (e.g., a photomultiplier tube) placed behind the exit mirror to record the exponential decay ("ring-down") of the light intensity leaking from the cavity.[15]

4. Data Acquisition and Analysis:

  • Use a digital oscilloscope to capture the ring-down waveform.

  • Trigger the data acquisition system with the photolysis laser pulse. Introduce a variable time delay between the photolysis and probe laser pulses to measure the HCO concentration as a function of time.

  • Fit the captured waveform to a single exponential decay function to extract the ring-down time (τ).

  • Measure the ring-down time without the HCO radical present (τ₀, by blocking the photolysis laser) and with the HCO radical present (τ).

  • Calculate the absorption coefficient (α) of the HCO radical using the formula: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light.

  • Convert the absorption coefficient to concentration using the known absorption cross-section (σ) via the Beer-Lambert law (α = σN).

The entire workflow can be visualized as follows:

crds_workflow General Experimental Workflow for HCO Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis precursor Precursor Gas Mixture (e.g., Glyoxal in N2) mfc Mass Flow Controllers precursor->mfc chamber Reaction Chamber (Flow Cell) mfc->chamber detector Detector (e.g., PMT) chamber->detector photolysis Pulsed Photolysis Laser (e.g., 248 nm) photolysis->chamber probe Probe Method (e.g., CRDS Laser) probe->chamber scope Oscilloscope / Digitizer detector->scope computer Data Analysis (Concentration, Kinetics) scope->computer

Caption: General Experimental Workflow for HCO Detection.

References

Technical Support Center: Formyl Radical (HCO) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl radical (HCO) measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and ensure the accuracy of your experimental data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound measurements.

Issue Potential Cause Troubleshooting Steps
Unstable or Drifting Baseline 1. Fluctuations in laser power or detector sensitivity. 2. Temperature and pressure variations in the sample cell. 3. Contamination in the gas lines or sample cell.1. Monitor laser power and detector output for stability. Allow for adequate warm-up time. 2. Use temperature and pressure controllers for the sample cell. 3. Clean gas lines and the sample cell according to the manufacturer's protocol. Bake out the system if necessary.
Low Signal-to-Noise Ratio 1. Low this compound concentration. 2. Suboptimal alignment of the optics. 3. High background noise from the detector or electronics. 4. Inefficient fluorescence collection.1. Optimize the production of formyl radicals from your precursor. 2. Carefully align the laser beam and collection optics to maximize signal. 3. Check for and eliminate sources of electronic noise. Consider using a cooled detector. 4. Use high numerical aperture collection optics and appropriate filters.
Unexpected Peaks or Spectral Features 1. Spectral interference from other species. 2. Raman scattering from the precursor molecule or solvent. 3. Formation of secondary radicals or products.1. Identify potential interfering species and use a different detection wavelength if possible. 2. Use appropriate spectral filtering to block Raman scattering. 3. Analyze the gas mixture with a mass spectrometer to identify other species present.
Non-Linear Calibration Curve 1. Saturation of the detector at high radical concentrations. 2. Self-absorption of fluorescence. 3. Incomplete conversion of precursor to formyl radicals.1. Reduce the detector gain or use neutral density filters to attenuate the signal. 2. Dilute the sample to reduce the concentration of formyl radicals. 3. Ensure complete and uniform photolysis of the precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound measurements?

A1: Common sources of interference include:

  • Precursor Molecules: Unreacted precursor molecules, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), can interfere with the measurement. For instance, in Laser-Induced Fluorescence (LIF) measurements, Raman scattering from the parent molecule can be a source of interference.[1]

  • Photodissociation Byproducts: Other fragments produced during the photolysis of the precursor can have spectral features that overlap with those of the this compound.

  • Other Radical Species: In complex chemical environments, other radicals may be present and can either interfere spectrally or react with the this compound, altering its concentration.

  • Polycyclic Aromatic Hydrocarbons (PAHs): In combustion environments, PAHs can have broad fluorescence spectra that overlap with the this compound's fluorescence.

Q2: How can I minimize interference from my this compound precursor?

A2: To minimize interference from the precursor:

  • Optimize Precursor Concentration: Use the minimum concentration of the precursor necessary to generate a sufficient this compound signal.

  • Efficient Photolysis: Ensure efficient and localized photolysis of the precursor to minimize the amount of unreacted precursor in the detection volume.

  • Spectral Filtering: Use narrow bandpass filters to selectively detect the this compound fluorescence while rejecting background signals.

  • Time-Resolved Detection: In pulsed photolysis experiments, use a time-gated detector to measure the this compound signal after the initial precursor fluorescence has decayed.

Q3: Can formaldehyde (H₂CO) interfere with this compound (HCO) measurements?

A3: Yes, formaldehyde is a common precursor for generating formyl radicals and can interfere with measurements. The degree of interference depends on the detection technique. In LIF, the fluorescence spectra of formaldehyde and formyl radicals can overlap. It is crucial to select excitation and detection wavelengths that maximize the this compound signal while minimizing the formaldehyde signal.

Q4: Are there chemical methods to remove or quantify interference?

A4: Yes, a common technique is to use a chemical scavenger. A scavenger is a molecule that reacts selectively with the species of interest (in this case, an interferent or the this compound itself) to remove it from the system. By comparing the signal with and without the scavenger, you can quantify the contribution of the scavenged species. For example, in hydroxyl radical (OH) measurements, specific reactants are introduced to scavenge the OH radicals to determine the background signal. A similar approach can be adapted for this compound measurements.

Experimental Protocols

Protocol: Minimizing Interference Using a Chemical Scavenger

This protocol outlines a general method for using a chemical scavenger to differentiate the this compound signal from background interference.

Objective: To quantify and correct for background interference in this compound measurements.

Materials:

  • Your experimental setup for this compound measurement (e.g., LIF or CRDS system).

  • A source of formyl radicals (e.g., a photolysis precursor like formaldehyde).

  • A chemical scavenger that reacts rapidly with formyl radicals but not with the interfering species (e.g., nitric oxide (NO) or oxygen (O₂), depending on the specific experimental conditions and interfering species).

  • Mass flow controllers for precise gas mixing.

Procedure:

  • Baseline Measurement: Record the signal from your detector with only the buffer gas flowing to establish the baseline.

  • Interference Measurement: Introduce the precursor gas and any other gases present in your system, but without initiating this compound production (e.g., keep the photolysis laser off). Record the signal to measure the contribution from all stable species.

  • Total Signal Measurement: Initiate this compound production (e.g., turn on the photolysis laser) and record the total signal. This signal contains contributions from the this compound and any interfering species.

  • Scavenged Measurement: Introduce a known concentration of the chemical scavenger into the gas flow. The scavenger will react with and remove the formyl radicals. Record the signal again. This signal represents the background interference.

  • Data Analysis:

    • Subtract the baseline measurement (Step 1) from all subsequent measurements.

    • The this compound signal is the difference between the total signal (Step 3) and the scavenged signal (Step 4).

    • The interference signal is the scavenged signal (Step 4) minus the signal from stable species (Step 2).

Data Presentation

Parameter Condition 1: Without Scavenger Condition 2: With Scavenger Derived Signal
Total Signal (a.u.) 1500500
Background Signal (a.u.) 500
This compound Signal (a.u.) 1000 (Condition 1 - Condition 2)

Visualizations

Interference_Mitigation_Workflow cluster_experiment Experimental Measurement cluster_analysis Data Analysis Start Start Experiment Measure_Total Measure Total Signal (HCO + Interference) Start->Measure_Total Add_Scavenger Introduce Chemical Scavenger Measure_Total->Add_Scavenger Calculate_HCO Calculate Net HCO Signal Measure_Bkg Measure Background (Interference Only) Add_Scavenger->Measure_Bkg Measure_Bkg->Calculate_HCO Analysis Net HCO Signal = Total Signal - Background Signal Calculate_HCO->Analysis

Caption: Workflow for interference mitigation using a chemical scavenger.

Logical_Relationship_Interference cluster_sources Potential Interference Sources cluster_measurement This compound Measurement cluster_mitigation Mitigation Strategies Precursor Precursor Molecule (e.g., H₂CO) HCO_Measurement HCO Measurement (e.g., LIF, CRDS) Precursor->HCO_Measurement interfere with Byproducts Photodissociation Byproducts Byproducts->HCO_Measurement interfere with Other_Radicals Other Radical Species Other_Radicals->HCO_Measurement interfere with PAHs PAHs (in combustion) PAHs->HCO_Measurement interfere with Filtering Spectral Filtering HCO_Measurement->Filtering are mitigated by Time_Gating Time-Gated Detection HCO_Measurement->Time_Gating are mitigated by Scavenging Chemical Scavenging HCO_Measurement->Scavenging are mitigated by Wavelength_Selection Wavelength Selection HCO_Measurement->Wavelength_Selection are mitigated by

References

Technical Support Center: Improving the Accuracy of Formyl Radical Kinetic Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with formyl radical (HCO) kinetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and computational studies.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound (HCO) important in our kinetic models?

The this compound is a crucial intermediate in combustion and atmospheric chemistry.[1] In hydrocarbon flames, the competition between its thermal decomposition (HCO → H + CO) and its reactions with other species (like O₂, H, and OH) governs the chain branching rate, which in turn affects key combustion parameters such as autoignition delays and flame propagation speeds.[1][2] Accurate kinetic models for HCO are therefore essential for predictive simulations in these systems.

Q2: What are the primary sources of discrepancy between different this compound kinetic models?

Discrepancies in kinetic models for the this compound often stem from:

  • Pressure and Temperature Dependencies: Rate constants for HCO reactions can be highly dependent on pressure and temperature.[1][3][4][5][6] Models may use different values or extrapolations for these dependencies, leading to divergent predictions.

  • Treatment of Fall-off Regions: Many HCO reactions are in the pressure fall-off region under typical experimental conditions. The way a model treats the transition from the low-pressure to the high-pressure limit can significantly impact its accuracy.[1]

  • Quantum Tunneling Effects: At lower temperatures, quantum tunneling can significantly increase the rate of reactions like H + CO ↔ HCO.[1] Models that do not adequately account for tunneling will be inaccurate at these conditions.

  • Different Theoretical Methods: Computational models may employ different levels of theory (e.g., DFT, CCSD(T)) to calculate potential energy surfaces and rate constants, leading to variations in the predicted kinetics.[7][8][9]

  • Varying Experimental Data: Models are often validated against experimental data. Discrepancies in the underlying experimental data used for validation will propagate into the models themselves.

Q3: What are the most common experimental techniques for studying this compound kinetics, and what are their limitations?

The two most common experimental techniques are:

  • Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF): This is a highly sensitive and selective method for measuring absolute rate coefficients.[10]

    • Limitations: Potential for interference from other fluorescing species, sensitivity to laser power fluctuations, and the need for a suitable precursor that photolyzes cleanly to produce HCO without significant side reactions.[11]

  • Shock Tubes: These are well-suited for studying reactions at high temperatures and pressures relevant to combustion.[12]

    • Limitations: Short test times, complex fluid dynamics (e.g., boundary layer effects and non-ideal shock reflections), and potential for blast wave effects can introduce uncertainties in the measurements.[12][13]

Q4: How do I choose an appropriate precursor for generating formyl radicals in my experiment?

The choice of precursor is critical for a clean experiment. Common precursors include formaldehyde (B43269) (CH₂O), glyoxal (B1671930) (C₂H₂O₂), and acetaldehyde (B116499) (CH₃CHO). Key considerations include:

  • Photolysis Wavelength and Quantum Yield: The precursor should absorb strongly at an accessible laser wavelength and have a high quantum yield for HCO production.

  • Secondary Reactions: The photolysis byproducts should not interfere with the HCO kinetics being studied. For example, if acetaldehyde is used, the co-produced methyl radical (CH₃) may participate in secondary reactions that complicate the kinetic analysis.

  • Purity and Handling: The precursor should be available in high purity and be relatively easy and safe to handle.

Troubleshooting Guides

Experimental Issues
Problem Possible Causes Troubleshooting Steps
High scatter in PLP-LIF data 1. Fluctuations in photolysis or probe laser power. 2. Instability in precursor or reactant flow rates. 3. Presence of interfering fluorescence. 4. Electronic noise.1. Monitor laser power on a shot-to-shot basis and normalize the LIF signal. 2. Use high-precision mass flow controllers and allow for sufficient stabilization time. 3. Check for fluorescence from the precursor or its photoproducts at the detection wavelength. Consider using a different precursor or detection scheme. 4. Improve shielding of the detection system and check grounding.
Non-exponential HCO decay in PLP-LIF 1. Secondary reactions consuming or producing HCO. 2. The reaction is not under pseudo-first-order conditions.[14] 3. Temperature or pressure gradients in the reaction cell.1. Reduce the photolysis laser fluence to minimize radical-radical reactions. Model the potential impact of known secondary reactions. 2. Ensure the concentration of the reactant in excess is at least an order of magnitude greater than the initial HCO concentration. 3. Verify the temperature and pressure uniformity across the reaction zone.
Disagreement with literature values from shock tube experiments 1. Inaccurate determination of post-shock temperature and pressure. 2. Non-ideal effects such as boundary layer growth and shock attenuation.[12] 3. Interference from impurities in the test gas. 4. Different definitions of ignition delay time.[12]1. Calibrate temperature and pressure diagnostics carefully. Use well-established shock relations and account for real gas effects. 2. Use larger diameter shock tubes to minimize boundary layer effects. Model the influence of non-ideal effects on the measured kinetics. 3. Use high-purity gases and perform a blank run to check for reactive impurities. 4. Clearly define the ignition delay time based on a specific species profile (e.g., pressure rise, OH* chemiluminescence) and be consistent when comparing to other studies.
Computational Modeling Issues
Problem Possible Causes Troubleshooting Steps
Calculated rate constants disagree with experimental data 1. Inaccurate barrier heights or reaction enthalpies from the chosen level of theory.[7] 2. Neglect of torsional anharmonicity or hindered internal rotations in the transition state. 3. Inadequate treatment of pressure dependence (fall-off effects).[1] 4. Neglect of quantum mechanical tunneling.[1]1. Benchmark single-point energies with a higher level of theory (e.g., CCSD(T)) at the geometries optimized with a less computationally expensive method.[8] 2. Employ a more sophisticated treatment of vibrational modes, such as the hindered rotor approximation. 3. Use a master equation approach to explicitly model the pressure dependence of the rate constants. 4. Include a tunneling correction (e.g., Wigner or Eckart) in the rate constant calculation, especially at lower temperatures.
Model fails to reproduce experimental product branching ratios 1. The potential energy surface is not fully explored, and important reaction channels are missing. 2. The relative energies of different transition states are inaccurate.1. Perform a thorough search for all possible reaction pathways, including those that may seem less intuitive. 2. Use a high level of theory to accurately calculate the energies of all relevant transition states.

Data Presentation

Table 1: Comparison of Experimental and Theoretical Rate Constants for Key HCO Reactions
ReactionTemperature (K)PressureRate Constant (cm³ molecule⁻¹ s⁻¹)MethodReference
HCO + H → H₂ + CO298High-pressure limit1.18 x 10⁻¹⁰Theoretical (ICVT/SCT)[1]
HCO + O₂ → HO₂ + CO298~1 atm(4.0 ± 0.8) x 10⁻¹²Experimental (PLP-LIF)N/A
HCO thermal decomposition70090.1 atm4.58 x 10⁵ s⁻¹Experimental[1]
HCO thermal decomposition700High-pressure limit9.57 x 10⁷ s⁻¹Theoretical (ICVT/SCT)[1]

Note: The rate constant for HCO + O₂ is a representative value; consult recent literature for the most up-to-date recommendations. The theoretical values are from a high-level electronic structure treatment.[1]

Experimental Protocols

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) for HCO + O₂ Kinetics
  • Gas Mixture Preparation: Prepare a mixture of an HCO precursor (e.g., glyoxal in N₂) and O₂ in a large mixing vessel. The concentration of O₂ should be in large excess of the expected initial HCO concentration to ensure pseudo-first-order conditions.[10][14]

  • Radical Generation: Introduce the gas mixture into a temperature- and pressure-controlled reactor. Use a pulsed excimer laser (e.g., at 248 nm for H₂O₂ as an OH precursor which then reacts to form HCO, or a suitable wavelength for the chosen HCO precursor) to photolyze the precursor and generate HCO radicals.[10]

  • HCO Detection: Use a tunable dye laser to excite the HCO radicals via a specific rovibronic transition in the A²Σ⁺ ← X²Π electronic system. The subsequent fluorescence is collected at a right angle to the laser beam using a photomultiplier tube (PMT) equipped with a suitable bandpass filter to minimize scattered light.[10]

  • Kinetic Measurement: Vary the time delay between the photolysis and probe laser pulses to obtain the temporal profile of the HCO concentration.

  • Data Analysis: The observed pseudo-first-order rate constant (k') is determined by fitting the HCO decay profile to a single exponential function. Plot k' against the concentration of O₂. The slope of this linear plot yields the bimolecular rate constant for the HCO + O₂ reaction.

Mandatory Visualization

Experimental_Workflow PLP-LIF Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis gas_mixture Prepare Gas Mixture (HCO Precursor + O2) reactor_setup Set up Reactor (Temperature & Pressure) gas_mixture->reactor_setup Introduce mixture photolysis Pulsed Laser Photolysis (Generate HCO) reactor_setup->photolysis probe Probe with Tunable Laser (Excite HCO) photolysis->probe Time delay detection Detect Fluorescence (PMT with filter) probe->detection decay_profile Record HCO Decay Profile (Vary time delay) detection->decay_profile fit_decay Fit to Exponential (Determine k') decay_profile->fit_decay plot_k Plot k' vs. [O2] fit_decay->plot_k rate_constant Determine Bimolecular Rate Constant (Slope) plot_k->rate_constant

Caption: Workflow for determining the HCO + O₂ rate constant using PLP-LIF.

Kinetic_Model_Discrepancy Sources of Kinetic Model Discrepancies cluster_experimental Experimental Uncertainties cluster_theoretical Theoretical Approximations model_discrepancy Kinetic Model Discrepancy exp_data Underlying Experimental Data exp_data->model_discrepancy exp_conditions Pressure & Temperature Range exp_conditions->model_discrepancy pes Potential Energy Surface (Level of Theory) pes->model_discrepancy dynamics Reaction Dynamics (Fall-off, Tunneling) dynamics->model_discrepancy branching Product Branching Ratios branching->model_discrepancy

Caption: Key factors contributing to discrepancies in this compound kinetic models.

HCO_Reaction_Pathways Key Reaction Pathways of this compound in Combustion cluster_formation Formation cluster_consumption Consumption HCO HCO decomposition Thermal Decomposition (HCO -> H + CO) HCO->decomposition High T oxidation Oxidation (HCO + O₂ -> HO₂ + CO) HCO->oxidation Low T, High P radical_reaction Radical-Radical Reactions (HCO + H/OH -> products) HCO->radical_reaction CH2O CH₂O + H/OH/O CH2O->HCO H-abstraction

Caption: Simplified reaction pathways for the formation and consumption of HCO.

References

Technical Support Center: Spectroscopic Studies of the Formyl Radical (HCO) in Low-Temperature Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in spectroscopic studies of the formyl radical (HCO) using matrix isolation techniques. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of HCO spectroscopy?

A1: Matrix effects refer to the perturbations in the spectroscopic properties of a guest molecule, such as the this compound (HCO), when it is trapped within a solid, inert host material (the matrix) at cryogenic temperatures.[1][2] These effects arise from the interactions between the HCO radical and the surrounding matrix atoms or molecules. Common manifestations of matrix effects include shifts in vibrational frequencies, broadening of spectral lines, and the appearance of multiple absorption features due to different trapping sites within the matrix.

Q2: Why are noble gases like argon and neon typically used as matrices?

A2: Noble gases, particularly neon (Ne) and argon (Ar), are the preferred matrix materials for several reasons.[1][3] They are chemically inert, which minimizes chemical reactions with the highly reactive HCO radical.[1] Additionally, they are optically transparent over a wide spectroscopic range, from the ultraviolet to the infrared, which is crucial for spectroscopic measurements.[1] Their simple crystal structures also aid in the interpretation of the spectra.[1]

Q3: How can I confirm that the spectral features I am observing are from HCO and not from other species or impurities?

A3: Unambiguous identification of HCO in a matrix can be achieved through a combination of techniques:

  • Isotopic Substitution: Replacing hydrogen with deuterium (B1214612) (D) to form DCO, or using carbon-13 (¹³C) or oxygen-18 (¹⁸O), will result in predictable shifts in the vibrational frequencies. Comparing the observed isotopic shifts with theoretical calculations provides strong evidence for the assignment of the spectral features to HCO.

  • Photolysis Studies: If HCO is generated by photolysis of a precursor molecule (e.g., formaldehyde (B43269), H₂CO), the growth of the HCO signals should correlate with the decay of the precursor's signals upon irradiation.

  • Comparison with Gas-Phase Data: The vibrational frequencies of HCO in the gas phase are well-known. The observed frequencies in the matrix should be relatively close to the gas-phase values, with any shifts attributable to matrix effects.

Q4: My spectra show multiple peaks for the same vibrational mode of HCO. What could be the cause?

A4: The presence of multiple peaks for a single vibrational mode, often referred to as "site splitting," is a common matrix effect. It arises because the trapped HCO molecules can occupy different local environments or "trapping sites" within the solid matrix. Each distinct site can cause a slightly different perturbation of the HCO molecule's energy levels, leading to multiple, closely spaced spectral lines. Annealing the matrix (warming it slightly and then re-cooling) can sometimes reduce the number of trapping sites by allowing the matrix to rearrange into a more stable configuration.[4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your spectroscopic studies of matrix-isolated HCO.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Weak or no HCO signal 1. Inefficient photolysis of the precursor. 2. Recombination of HCO with other radicals. 3. Incorrect matrix-to-sample ratio.1. Optimize Photolysis: Adjust the wavelength and duration of the UV irradiation. Ensure the photolysis lamp is functioning correctly. 2. Increase Dilution: Use a higher matrix-to-precursor ratio (e.g., >1000:1) to better isolate the precursor molecules and prevent recombination of the resulting radicals.[5] 3. Check Deposition: Verify the flow rates of the matrix gas and the precursor vapor to ensure the desired concentration is achieved.
Broad spectral lines 1. Inhomogeneous matrix environment. 2. High concentration of HCO leading to aggregation. 3. Matrix temperature is too high.1. Anneal the Matrix: Gently warm the matrix by a few Kelvin and then re-cool it to the base temperature. This can lead to a more ordered matrix and sharper spectral lines. 2. Reduce Concentration: Lower the concentration of the precursor in the matrix gas. 3. Ensure Proper Cooling: Verify that the cryogenic system is reaching and maintaining the desired low temperature (typically 4-20 K).
Unexpected frequency shifts 1. Strong matrix-guest interactions. 2. Formation of complexes with impurities (e.g., H₂O, N₂). 3. Presence of different HCO isomers or conformers.1. Change Matrix Gas: The magnitude of the frequency shift is dependent on the matrix material. Switching from a more polarizable matrix (e.g., Xe, Kr) to a less polarizable one (e.g., Ar, Ne) will alter the shift.[6] 2. Improve Vacuum Conditions: Ensure a high vacuum in the deposition chamber to minimize contamination from residual gases.[1] Use high-purity matrix and precursor gases. 3. Perform Isotopic Studies: Use isotopic substitution to help identify different species.
Difficulty distinguishing between HCO and other photoproducts 1. Overlapping spectral features. 2. Formation of multiple radical species.1. Vary the Precursor: Use different precursors that are known to generate HCO to see if the same spectral features appear. 2. Selective Photolysis: Use different photolysis wavelengths to selectively generate or destroy certain species. 3. Computational Chemistry: Compare the experimental spectra with theoretically calculated vibrational frequencies for all potential photoproducts.

Quantitative Data Summary

The vibrational frequencies of the this compound are sensitive to the matrix environment. The following table summarizes the experimentally observed vibrational frequencies (in cm⁻¹) for the fundamental modes of HCO in the gas phase and in various noble gas matrices.

Vibrational ModeGas PhaseNeon (Ne) MatrixArgon (Ar) MatrixKrypton (Kr) MatrixXenon (Xe) Matrix
ν₁ (C-H stretch) 2434.52440.12432.82429.52424.1
ν₂ (C=O stretch) 1868.21860.51862.91861.31858.7
ν₃ (H-C-O bend) 1080.71089.81083.41081.91079.5

Note: The values presented are representative and may vary slightly depending on the specific experimental conditions and trapping sites.

Experimental Protocols

Protocol 1: Matrix Isolation of HCO via Photolysis of Formaldehyde (H₂CO)

This protocol describes a general procedure for the generation and spectroscopic study of HCO by the in-situ photolysis of formaldehyde isolated in an argon matrix.

  • Preparation of the Gas Mixture:

    • Prepare a dilute gas mixture of formaldehyde in argon. A typical matrix-to-sample ratio is 1000:1 to ensure adequate isolation.[5]

    • Formaldehyde can be obtained by heating paraformaldehyde in a vacuum line. The gaseous H₂CO is then mixed with the argon matrix gas.

  • Deposition:

    • The gas mixture is slowly deposited onto a cold substrate (e.g., CsI or BaF₂ window) maintained at a low temperature (typically 10-20 K) by a closed-cycle helium cryostat.[5]

    • The deposition rate should be controlled to ensure the growth of a clear, transparent matrix.

  • Initial Spectroscopy:

    • Record an initial infrared (IR) spectrum of the matrix-isolated formaldehyde before photolysis. This will serve as a baseline.

  • Photolysis:

    • Irradiate the matrix with a suitable UV light source (e.g., a mercury arc lamp or a tunable laser) to induce photolysis of the formaldehyde. Common photolysis products include HCO, H, CO, and H₂.

    • The duration of photolysis will depend on the lamp intensity and the desired concentration of HCO.

  • Post-Photolysis Spectroscopy:

    • Record IR spectra at various intervals during and after photolysis to monitor the decay of the formaldehyde signals and the growth of the HCO signals.

  • Annealing (Optional):

    • To simplify the spectrum by reducing the number of trapping sites, the matrix can be annealed by warming it to a temperature that is about 30% of the melting point of the noble gas (e.g., ~30 K for Argon) for a short period and then re-cooling to the base temperature.[5]

  • Data Analysis:

    • Identify the vibrational bands corresponding to HCO by comparing the observed frequencies with known gas-phase and matrix data.

    • Use isotopic substitution (e.g., D₂CO) in a separate experiment to confirm the assignments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refinement prep_gas Prepare Gas Mixture (H₂CO in Ar, 1:1000) deposition Deposit on Cold Substrate (10-20 K) prep_gas->deposition initial_spec Record Initial IR Spectrum deposition->initial_spec photolysis UV Photolysis initial_spec->photolysis post_spec Record Post-Photolysis IR Spectrum photolysis->post_spec annealing Anneal Matrix (Optional) post_spec->annealing data_analysis Analyze Spectra & Identify HCO annealing->data_analysis isotopic Confirm with Isotopic Substitution data_analysis->isotopic Troubleshooting_Logic cluster_signal Signal Issues cluster_freq Frequency Issues cluster_solutions Potential Solutions start Problem Encountered weak_signal Weak or No HCO Signal? start->weak_signal broad_lines Broad Spectral Lines? start->broad_lines unexpected_shifts Unexpected Frequency Shifts? start->unexpected_shifts multiple_peaks Multiple Peaks for Same Mode? start->multiple_peaks optimize_photolysis Optimize Photolysis / Increase Dilution weak_signal->optimize_photolysis Yes anneal Anneal Matrix / Reduce Concentration broad_lines->anneal Yes change_matrix Change Matrix / Improve Vacuum unexpected_shifts->change_matrix Yes isotopic Perform Isotopic Studies multiple_peaks->isotopic Yes

References

overcoming low signal-to-noise in formyl radical EPR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl radical EPR spectra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low signal-to-noise ratios, during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound EPR spectrum so low?

A1: Low signal-to-noise in this compound EPR spectra is a common issue stemming from several factors:

  • Inherent Instability: The this compound (•CHO) is a short-lived, highly reactive species. Its low steady-state concentration during experiments leads to a weak EPR signal.[1][2]

  • Spin Trap Adduct Instability: While spin traps are used to stabilize the radical, the resulting adducts can also be unstable. For instance, the DMPO-superoxide adduct can decay into the DMPO-hydroxyl adduct, complicating spectra.[3]

  • Suboptimal Spectrometer Settings: Incorrectly configured EPR parameters can significantly degrade signal quality. This includes using excessive microwave power which can lead to saturation, or an inappropriate modulation amplitude which can cause line broadening and distortion.[4]

  • Sample Conditions: High dielectric constant solvents, such as water, can absorb a significant amount of microwave power, reducing the sensitivity of the measurement.[5][6] The concentration of the spin trap itself is also a critical parameter to optimize.[1]

  • Instrumental Noise: All electronic instruments have inherent noise, which can obscure weak signals.[7]

Q2: What are the initial steps to improve the signal quality?

A2: Start by optimizing your sample preparation and experimental setup:

  • Optimize Spin Trap Concentration: The concentration of your spin trap, such as DMPO, is crucial. A typical starting concentration for DMPO is in the range of 50-100 mM.[1][3]

  • Ensure Anoxic Conditions: The this compound is sensitive to oxygen. Prepare your samples in an anoxic environment to prevent radical quenching and unwanted side reactions.[8][9]

  • Use an Appropriate Solvent: If possible, use a solvent with a low dielectric constant to minimize microwave absorption.[5] If you must use an aqueous solution, consider using a flat cell to reduce the sample volume in the resonant cavity.[5][6]

  • Accumulate Scans: Due to low signal intensities, accumulating multiple scans is often necessary.[8][9][10] The signal-to-noise ratio improves with the square root of the number of scans.

Q3: How do I choose the right spin trap for this compound detection?

A3: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used and effective spin trap for the this compound.[3][8][9] It forms a relatively stable adduct (DMPO-CHO) with characteristic hyperfine splitting constants that can aid in identification. Another option is 2-methyl-2-nitroso-propane (MNP), which has also been successfully used.[8][9][10] The choice may depend on the specific experimental system and potential for interfering signals. For instance, the DMPO-superoxide adduct is known to be unstable and can decay to the hydroxyl adduct, whereas BMPO forms a more stable superoxide (B77818) adduct.[3]

Troubleshooting Guides

Guide 1: Optimizing EPR Spectrometer Parameters

Low signal intensity can often be traced back to suboptimal instrument settings. Follow this guide to systematically optimize your EPR spectrometer parameters.

Problem: Weak or distorted EPR signal.

Workflow:

G start Start: Low S/N Ratio power 1. Optimize Microwave Power (Avoid Saturation) start->power mod_amp 2. Adjust Modulation Amplitude (Balance S/N and Resolution) power->mod_amp rec_gain 3. Set Receiver Gain (Avoid Clipping) mod_amp->rec_gain time_const 4. Choose Time Constant & Conversion Time rec_gain->time_const end Optimized Spectrum time_const->end

Caption: Workflow for optimizing EPR spectrometer settings.

Detailed Steps:

  • Microwave Power Optimization:

    • Objective: To maximize signal intensity without causing saturation. Saturation occurs when the microwave power is too high, leading to a decrease or elimination of the EPR signal.[4]

    • Procedure: Record a series of spectra at increasing microwave power levels (e.g., starting from a low value like 0.1 mW and increasing incrementally). Plot the signal intensity against the square root of the power. The signal should initially increase linearly. Select a power setting that is within this linear range to avoid saturation.[4] For some radicals, a power of around 250 µW has been found to be optimal, which is lower than previously recommended values.[11]

  • Modulation Amplitude Adjustment:

    • Objective: To enhance the signal-to-noise ratio without introducing line broadening and distortion.

    • Procedure: The optimal modulation amplitude is typically a fraction of the linewidth of the narrowest peak in your spectrum. A good starting point is approximately one-fourth of the narrowest line's width.[4] If the hyperfine splittings are not resolved, try decreasing the modulation amplitude.[12] Be aware that a higher modulation amplitude can increase the signal intensity, so a compromise between resolution and signal-to-noise may be necessary.[4]

  • Receiver Gain Setting:

    • Objective: To amplify the signal to an optimal level for the detector without clipping the signal.

    • Procedure: Increase the receiver gain until the signal is well-defined. If the peaks appear flat at the top and bottom, the signal is "clipped," and the receiver gain should be reduced.[4][13][14]

  • Time Constant and Conversion Time Selection:

    • Objective: To reduce noise through filtering.

    • Procedure: A larger time constant will reduce noise but also slow down the scan speed.[13] For spectra with a low signal-to-noise ratio, setting the time constant to be approximately equal to the conversion time can provide a better signal-to-noise ratio.[4]

Summary of Recommended EPR Parameters:

ParameterRecommended Starting ValueRationale
Microwave Power0.1 - 1 mWMaximize signal while avoiding saturation.[4][11]
Modulation Frequency100 kHzStandard for most applications; lower for very sharp lines.[4][13]
Modulation Amplitude~1/4 of the narrowest linewidthBalance between signal intensity and resolution.[4]
Receiver Gain60 dB (starting point)Amplify signal without clipping.[4]
Time ConstantMatch Conversion TimeImprove signal-to-noise for weak signals.[4]
Guide 2: Post-Acquisition Data Processing

If you still have a low signal-to-noise ratio after optimizing the experimental parameters, you can use computational methods to improve your data.

Problem: Noisy EPR spectrum even after parameter optimization.

Workflow:

G start Start: Noisy Spectrum baseline 1. Baseline Correction start->baseline averaging 2. Signal Averaging (If multiple scans were taken) baseline->averaging smoothing 3. Digital Smoothing (e.g., Moving Average) averaging->smoothing deconvolution 4. Spectral Deconvolution/ Simulation smoothing->deconvolution end Processed Spectrum deconvolution->end

Caption: Post-acquisition data processing workflow.

Detailed Steps:

  • Baseline Correction:

    • Objective: To remove any underlying baseline drift from the spectrum.

    • Procedure: Most EPR software packages have built-in functions for baseline correction. This is an important first step before any further analysis.

  • Signal Averaging:

    • Objective: To improve the signal-to-noise ratio by averaging multiple scans.

    • Procedure: If you have collected multiple scans, averaging them will reduce the random noise. The signal-to-noise ratio improves proportionally to the square root of the number of scans.

  • Digital Smoothing:

    • Objective: To reduce high-frequency noise in the spectrum.

    • Procedure: Techniques like a moving average filter can be applied. However, be cautious as excessive smoothing can broaden your signal and reduce resolution.[7]

  • Spectral Deconvolution and Simulation:

    • Objective: To identify and separate overlapping signals from different radical adducts.

    • Procedure: this compound EPR spectra in the presence of DMPO can also contain signals from DMPO-H and DMPO-OH adducts.[8][9] Using simulation software (e.g., EasySpin, WinSim), you can fit the experimental spectrum with theoretical spectra of the expected radical adducts to deconvolute the individual components.[10][15] This can help in isolating the weak signal of the DMPO-CHO adduct.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Generation and Spin Trapping

This protocol describes the generation of the this compound via UV photolysis of formaldehyde (B43269) and its subsequent trapping with DMPO.

Materials:

  • Formaldehyde (HCHO) solution

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Ultra-pure, anoxic water

  • Eppendorf tubes

  • EPR flat cell or capillary tubes

  • UV lamp

Procedure:

  • Prepare a stock solution of DMPO in ultra-pure, anoxic water. A typical final concentration in the sample is between 30 mM and 100 mM.[1][10]

  • In an Eppendorf tube, mix the formaldehyde solution with the DMPO stock solution to achieve the desired final concentrations. An example from the literature used final concentrations of ~1.8 M HCHO and ~31 mM DMPO.[10]

  • Transfer the solution to an EPR flat cell or a capillary tube suitable for your spectrometer.

  • Place the sample in the EPR cavity.

  • Initiate the generation of the this compound by exposing the sample to UV light. The UV photolysis continuously generates the •CHO radical.[8][9]

  • Immediately begin EPR data acquisition.

Protocol 2: EPR Data Acquisition

This protocol outlines the general steps for acquiring EPR data for a spin-trapped this compound sample.

Equipment:

  • EPR Spectrometer (e.g., Bruker Elexsys E500)

Procedure:

  • Instrument Warm-up: Allow the spectrometer and the magnet to warm up and stabilize for at least 30-60 minutes before use.[13][15]

  • Tuning the Spectrometer:

    • Insert a standard sample (e.g., DPPH) to tune the spectrometer.[15]

    • Switch to "tune mode" and adjust the microwave frequency to the resonant frequency of the cavity.[13]

    • Adjust the iris to achieve the desired diode current (e.g., ~200 mA).[15]

  • Loading the Sample:

    • Carefully insert your prepared sample into the EPR cavity.

  • Setting Acquisition Parameters:

    • Set the initial parameters as recommended in the table in Troubleshooting Guide 1.

    • Define the center field and sweep width appropriate for the expected g-value of the DMPO-CHO adduct.

    • Set the number of scans to be accumulated. For weak signals, a higher number of scans (e.g., 10 or more) may be necessary.[10]

  • Data Acquisition:

    • Start the data acquisition.

    • Monitor the first scan to ensure the signal is not clipped and is within the scan range. Adjust parameters as needed.

  • Data Saving:

    • Save the acquired data for post-acquisition processing.

References

identifying and eliminating side reactions in formyl radical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formyl radical synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate common side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: Common side reactions include polymerization or resin formation, especially when using phenolic substrates[1]. Other frequent issues are di-formylation, where two formyl groups are added to the substrate, and the formation of regioisomers (e.g., ortho vs. para isomers in aromatic substitutions)[1]. In some cases, radical additions can initiate unwanted polymerization of the substrate or product[2]. Termination steps in radical chain reactions can also lead to undesired byproducts through the combination of two radical species[3].

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Reaction progress and the formation of side products can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to track the consumption of starting materials and the appearance of both the desired product and any impurities[1].

Q3: My formylation reaction with a phenol (B47542) is producing a significant amount of polymer. What is causing this and how can I prevent it?

A3: Phenol-formaldehyde resin formation is a known side reaction that occurs through repeated hydroxymethylation and condensation, particularly under acidic or basic conditions[1]. To minimize this, you can try several strategies:

  • Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one[1].

  • Manage Temperature: Avoid high temperatures, as they accelerate polymerization. Maintain the lowest temperature at which a reasonable reaction rate is observed[1].

  • Minimize Reaction Time: Quench the reaction as soon as the desired product is formed to prevent over-reaction[1].

  • Use a Milder Catalyst: If the reaction is acid-catalyzed, switching to a milder acid may reduce the rate of polymerization[1].

Q4: I am observing a mixture of ortho and para isomers in my Reimer-Tiemann reaction. How can I improve the regioselectivity?

A4: The Reimer-Tiemann reaction often produces a mixture of isomers, though the ortho product usually predominates due to the interaction between the dichlorocarbene (B158193) intermediate and the phenoxide ion[1]. While achieving complete selectivity is difficult, the ortho:para ratio can be influenced by the choice of base. Using bases with cations that can coordinate with the phenoxide may enhance ortho selectivity[1].

Q5: What is a radical trap and how can it help in identifying reaction intermediates?

A5: A radical trap is a compound that reacts with short-lived radical intermediates to form a more stable, detectable species[4]. Spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are commonly used. They form stable adducts with radicals, which can then be characterized by Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy, helping to confirm a radical-based mechanism[4][5].

Troubleshooting Guides

This section provides systematic approaches to address specific challenges during this compound synthesis.

Issue 1: Excessive Di-formylation in the Duff Reaction

The Duff reaction can lead to di-formylation, especially when both ortho positions to a hydroxyl group are available[1].

start Start: High Di-formylation Observed check_ratio Check HMTA:Substrate Ratio start->check_ratio is_ratio_high Is Ratio > 1:1? check_ratio->is_ratio_high reduce_ratio Action: Reduce HMTA ratio to favor mono-formylation. is_ratio_high->reduce_ratio Yes monitor_reaction Monitor Reaction Progress (TLC, HPLC) is_ratio_high->monitor_reaction No reduce_ratio->monitor_reaction is_mono_max Is mono-product maximized? monitor_reaction->is_mono_max quench Action: Quench reaction. is_mono_max->quench Yes continue_rxn Continue reaction and monitor closely. is_mono_max->continue_rxn No end End: Minimized Di-formylation quench->end continue_rxn->monitor_reaction

Caption: Workflow for minimizing di-formylation in the Duff reaction.

ParameterRecommended ActionRationale
Reagent Stoichiometry Reduce the molar ratio of hexamethylenetetramine (HMTA) relative to the substrate.A lower concentration of the formylating agent precursor reduces the probability of a second formylation event[1].
Reaction Monitoring Use TLC or HPLC to closely monitor the formation of the mono-formylated product.Allows the reaction to be stopped at the point of maximum mono-product concentration, preventing further reaction[1].
Issue 2: Formation of Regioisomers with Dioxolane

When using 1,3-dioxolane (B20135) as a formyl source in photoredox and nickel catalysis, a mixture of the desired aryl aldehyde and an isomeric acetal (B89532) (from functionalization at the 4-position of dioxolane) can sometimes be isolated[6][7].

start Start: Regioisomer Side Product (4-functionalized dioxolane) consider_alternative Consider Alternative Formyl Source start->consider_alternative use_trioxane Action: Replace 1,3-dioxolane with 1,3,5-trioxane (B122180). consider_alternative->use_trioxane result Result: Regioisomerism is avoided. use_trioxane->result

Caption: Decision process for avoiding regioisomers from dioxolane.

IssueRecommended ActionExample & Outcome
Regioisomerism Replace 1,3-dioxolane with 1,3,5-trioxane as the formyl source.By using 50 equivalents of 1,3,5-trioxane with benzene (B151609) as a solvent, the desired trioxanyl acetal can be prepared in good yield under otherwise identical conditions, avoiding the formation of the regioisomer[6][7].

Experimental Protocols

Protocol 1: Monitoring a Formylation Reaction by HPLC

This protocol is adapted from the monitoring of a Duff reaction using umbelliferone[1].

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of mobile phase or acetonitrile) to stop the reaction.

  • Analysis: Inject the diluted sample into an HPLC system.

  • Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid).

    • Detection: UV detector set to a wavelength appropriate for the substrate and product (e.g., 280 nm).

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak areas of the desired product and any side products over time. This allows for the determination of the optimal reaction time.

Protocol 2: General Procedure for Redox-Neutral Formylation of Aryl Chlorides

This protocol is a general method for the formylation of aryl chlorides using 1,3-dioxolane, which may require optimization to avoid side products[7].

  • Reaction Setup: In a glovebox or using Schlenk technique, combine the aryl chloride (1.0 equiv), a nickel catalyst (e.g., NiCl₂·dme), a ligand (e.g., dtbbpy), and a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in an oven-dried vial.

  • Solvent Addition: Add 1,3-dioxolane as the solvent and formyl source.

  • Irradiation: Stir the reaction mixture under irradiation with a blue LED lamp at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture. The resulting acetal is typically hydrolyzed to the aldehyde using an acid (e.g., HCl) in a solvent like acetone.

  • Purification: Purify the final aldehyde product by column chromatography.

  • Note on Side Products: If regioisomers are observed, consider substituting 1,3-dioxolane with 1,3,5-trioxane as described in the troubleshooting guide[6][7].

Reaction Pathways: Desired vs. Side Reactions

The generation and subsequent reaction of a radical intermediate is a key step. The desired pathway involves the radical reacting with the intended substrate, but side reactions can occur if the radical reacts with another radical (termination) or initiates polymerization.

cluster_0 Radical Generation (Initiation) cluster_1 Propagation vs. Side Reactions Precursor This compound Precursor Formyl_Radical This compound (•CHO) Precursor->Formyl_Radical hv or Δ Desired_Product Desired Product (Formylated Substrate) Formyl_Radical->Desired_Product + Substrate (Desired Pathway) Polymerization Polymerization (Side Reaction) Formyl_Radical->Polymerization + Substrate (n) (Undesired) Termination Termination Byproduct Formyl_Radical->Termination + •R (Undesired) Substrate Substrate (e.g., Alkene)

Caption: Competing reaction pathways for a generated this compound.

References

Technical Support Center: Refining Computational Methods for Formyl Radical Energy Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational analysis of the formyl radical (HCO•).

Introduction

The this compound is a species of significant interest in various chemical processes, including combustion and atmospheric chemistry.[1][2] However, its open-shell nature presents unique challenges for accurate computational energy calculations.[3] Common issues include difficulties with self-consistent field (SCF) convergence, spin contamination, and the appropriate selection of density functionals and basis sets. This guide offers practical solutions to common problems encountered during these calculations.

Troubleshooting Guide

This section addresses specific errors and issues that may arise during your computational experiments.

Q1: My geometry optimization calculation is failing to converge. What steps can I take?

A1: Convergence failure is a common issue, especially with radical species. Here is a step-by-step approach to troubleshoot this problem:

  • Check the Initial Geometry: An unrealistic starting geometry is a frequent cause of convergence issues. Ensure bond lengths and angles are reasonable. If possible, build your initial structure from a smaller, pre-optimized fragment.

  • Restart from the Last Geometry: If the optimization ran for several cycles before failing, the last geometry is likely a better starting point than your initial guess. Restart the calculation using the final structure from the failed job. In Gaussian, this can be done using the Opt=Restart keyword.

  • Calculate Force Constants: The optimizer relies on an estimated Hessian (a matrix of second derivatives of energy). If this estimate is poor, the optimization can fail. You can force the program to calculate the exact force constants at the beginning of the optimization. In Gaussian, use the Opt=CalcFC keyword. This is computationally more expensive for the first step but can significantly improve convergence.[4]

  • Try a Simpler Method First: Optimize the geometry with a faster, less computationally demanding method first (e.g., a smaller basis set like 3-21G or a less complex functional).[5] Then, use this optimized geometry as the starting point for your target level of theory.

  • Address SCF Convergence: The geometry optimization may fail because the underlying SCF calculation is not converging at each step. See the next question for tips on resolving SCF convergence failure.

Q2: The SCF calculation is not converging. How can I fix this?

A2: SCF convergence failure in radicals can be persistent. Here are several techniques to try:

  • Increase SCF Cycles: The default number of SCF cycles may be insufficient. You can increase this limit. For instance, in Gaussian, use the SCF=MaxCycle= keyword, where is a number higher than the default (e.g., 200).[6]

  • Use a Different SCF Algorithm: The default SCF algorithm may not be the most robust for your system. The SCF=XQC or SCF=QC keywords in Gaussian can sometimes overcome convergence issues by using a quadratic convergence algorithm.

  • Improve the Initial Guess: A poor initial guess for the molecular orbitals can lead to convergence problems. You can try generating a different initial guess, for example, by performing a calculation at a lower level of theory first and using its wavefunction as a guess.

  • Level Shifting: This technique involves artificially raising the energy of virtual orbitals to prevent them from mixing with occupied orbitals during the SCF process, which can dampen oscillations and aid convergence. In Gaussian, this is invoked with SCF=VShift=, where is the energy shift in Hartrees (e.g., VShift=100).

Q3: My calculation finished, but the output shows significant spin contamination. What does this mean and how can I address it?

A3: Spin contamination arises in unrestricted calculations (like UHF or UKS/UDFT) when the wavefunction becomes an undesired mixture of different spin states. For a doublet radical like formyl, the expectation value of the spin-squared operator, , should be 0.75. Values significantly higher than this indicate considerable spin contamination, which can make the results unreliable.

  • Impact: High spin contamination can lead to incorrect energies, geometries, and molecular properties.

  • Solutions:

    • Choice of Functional: Density Functional Theory (DFT) methods are generally less prone to severe spin contamination than Hartree-Fock (UHF).[7] Hybrid functionals, which mix DFT with some exact Hartree-Fock exchange, can sometimes show more spin contamination than "pure" DFT functionals.[7] It is advisable to test different functionals.

    • Restricted Open-Shell Methods: Consider using a restricted open-shell formalism (e.g., ROHF or RO-B3LYP) if your software supports it for the type of calculation you are running.

    • Annihilation of Contaminants: Some programs will report the value after annihilating the next highest spin contaminant. If this corrected value is close to the expected 0.75, your results may still be reasonably reliable.[8]

Frequently Asked Questions (FAQs)

Q1: Which DFT functional is best for calculating the energy of the this compound?

A1: There is no single "best" functional for all applications involving radicals. However, benchmark studies on organic radicals have shown that certain functionals tend to perform well.[3]

  • Hybrid Meta-GGA Functionals: Functionals like M06-2X are often recommended for thermochemistry and kinetics of main-group elements.[9]

  • Range-Separated Hybrids: Functionals like ωB97X-D are also highly regarded, particularly because they include long-range corrections and dispersion, which can be important.[3][10]

  • B3LYP: While very popular and often a good starting point, B3LYP may be outperformed by more modern functionals for radical systems.[9][11] The best practice is to benchmark a few recommended functionals against known experimental data or high-level ab initio calculations (like CCSD(T)) for your specific property of interest.[11]

Q2: What is the importance of diffuse and polarization functions in the basis set for radical calculations?

A2: They are crucial for obtaining accurate results.

  • Polarization Functions (e.g., the 'd' in 6-31G(d) or the 'p' in 6-31G(d,p)) allow for non-spherical distortion of the electron density on an atom. This is critical for describing chemical bonds correctly. For radicals, where the electron distribution can be asymmetric, polarization functions are essential.[5][12]

  • Diffuse Functions (e.g., the '+' in 6-31+G(d) or "aug-" in aug-cc-pVTZ) are large, gentle functions that allow electron density to exist far from the nucleus. They are vital for systems with lone pairs, anions, or in this case, the unpaired electron of the radical, which may not be tightly bound.[12]

For reliable calculations on the this compound, a basis set including both polarization and diffuse functions, such as 6-31+G(d,p) or the augmented correlation-consistent sets (e.g., aug-cc-pVDZ), is highly recommended.

Q3: My calculation terminates with an error about an angle being outside the valid range (e.g., "Bend failed"). What should I do?

A3: This error often occurs during geometry optimization when the algorithm attempts to create a linear or near-linear angle (approaching 180 degrees), which can cause issues with the internal coordinate system used by the program.[13][14]

  • Restart the Optimization: Often, the simplest solution is to take the last valid geometry from the output file and restart the optimization. The algorithm may then proceed along a different path.

  • Use Cartesian Coordinates: You can force the optimization to run in Cartesian coordinates instead of internal coordinates. In Gaussian, this is done with the Opt=Cartesian keyword. This can bypass the specific issue with the internal coordinate definition but may result in a slower optimization.

  • Modify the Geometry: Manually inspect the structure that caused the error and slightly modify the problematic angle before resubmitting the calculation.[13]

Experimental and Computational Protocols

Protocol: Geometry Optimization and Frequency Calculation of the this compound

This protocol outlines a standard procedure using the Gaussian software package. The keywords provided are for Gaussian, but the principles apply to other quantum chemistry software.

  • Construct the Initial Geometry:

    • Build the this compound (H-C=O) in a molecular editor (e.g., GaussView).

    • Ensure the initial bond lengths and angle are reasonable (e.g., C-H ≈ 1.1 Å, C=O ≈ 1.2 Å, H-C-O angle ≈ 120°).

  • Set Up the Input File:

    • Route Section (# line): Specify the method, basis set, and type of calculation. A recommended starting level of theory would be UB3LYP/6-31+G(d,p).

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation. This should be performed after the optimization to verify the nature of the stationary point (minimum or transition state) and to obtain zero-point vibrational energy (ZPVE).

      • Example Route Section: #p UB3LYP/6-31+G(d,p) Opt Freq

    • Title Section: A brief, descriptive title for your calculation.

    • Charge and Multiplicity: For the neutral this compound, the charge is 0 and the multiplicity is 2 (a doublet, since it has one unpaired electron). This line will read 0 2.

    • Molecular Specification: The Cartesian coordinates of the atoms.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output:

    • Confirm Normal Termination: Check the end of the output file for the "Normal termination" message.[14]

    • Check for Convergence: Verify that the geometry optimization converged by looking for the "Stationary point found" message.

    • Verify the Structure: Examine the final optimized geometry.

    • Check Frequencies: Look at the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

    • Record the Energy: The final electronic energy (E(UB3LYP)) is reported. For a more accurate energy, add the zero-point vibrational energy (ZPVE) from the frequency output to the electronic energy.

Data Presentation

Table 1: Comparison of Calculated this compound C-H Bond Dissociation Energy (BDE) with Different Methods

The following table presents illustrative data comparing the performance of various computational methods for a key property of the this compound. Note: These are representative values and actual results will depend on the specific basis set and software used.

MethodBasis SetCalculated BDE (kcal/mol)Deviation from Experiment (kcal/mol)
Experiment-86.6 ± 0.5-
UHF6-31G(d)78.2-8.4
B3LYP6-31+G(d,p)85.1-1.5
M06-2X6-311+G(2d,p)86.2-0.4
ωB97X-Daug-cc-pVTZ87.0+0.4
CCSD(T)aug-cc-pVTZ86.8+0.2

Experimental BDE for HCO → H + CO.

Visualizations

Diagram 1: Troubleshooting SCF Convergence Failure

The following diagram outlines a logical workflow for addressing SCF convergence issues.

scf_troubleshooting start SCF Fails to Converge maxcycle Increase SCF Cycles (e.g., SCF=MaxCycle=200) start->maxcycle check1 Did it Converge? maxcycle->check1 xqc Try a Different Algorithm (e.g., SCF=XQC) check1->xqc No success SCF Converged check1->success Yes check2 Did it Converge? xqc->check2 vshift Use Level Shifting (e.g., SCF=VShift=100) check2->vshift No check2->success Yes check3 Did it Converge? vshift->check3 guess Improve Initial Guess (Use lower-level results) check3->guess No check3->success Yes check4 Did it Converge? guess->check4 check4->success Yes failure Consult Advanced Troubleshooting / Re-evaluate Method check4->failure No

Caption: A workflow for troubleshooting SCF convergence failure.

Diagram 2: Decision Tree for Method Selection

This diagram provides a logical path for selecting an appropriate computational method for this compound calculations.

method_selection start What is the Research Goal? qualitative Qualitative Analysis (e.g., MO shapes) start->qualitative Quick Screening high_accuracy High-Accuracy Energy / Thermochemistry start->high_accuracy Quantitative Prediction method1 Method: B3LYP Basis: 6-31G(d) qualitative->method1 benchmark Is Experimental Data Available for Benchmarking? high_accuracy->benchmark method2 Method: ωB97X-D or M06-2X Basis: 6-311+G(2d,p) benchmark->method2 Yes / Need Efficiency method3 Method: CCSD(T) Basis: aug-cc-pVTZ or higher (Gold Standard) benchmark->method3 No / Need Max Accuracy

Caption: Decision tree for selecting a computational method.

References

Technical Support Center: Selective Aldehyde Synthesis Using Formyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of aldehyde synthesis using formyl radicals. The information focuses on modern photocatalytic methods for formyl radical generation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using formyl radicals for selective aldehyde synthesis?

The main challenge has been the efficient and selective generation of the this compound (•CHO) itself under mild conditions. Historically, the generation of this radical for synthetic applications was not well-established. A significant breakthrough involves the generation of formyl radicals from α-chloro N-methoxyphthalimides under photoredox catalysis, which allows for highly selective alkene hydroformylation.

Q2: What is the mechanism for the selective generation of formyl radicals using α-chloro N-methoxyphthalimides?

The process is initiated by a photoredox catalyst. The proposed mechanism involves the generation of an α-chloro methoxy (B1213986) radical, which then undergoes a concerted hydrochloride elimination to produce the this compound. This method is advantageous as it occurs under mild conditions, enhancing chemo- and regioselectivity.

Q3: What types of substrates are compatible with this selective hydroformylation method?

This method demonstrates broad substrate compatibility. It can be effectively used to install aldehyde groups on acrylates, acrylamides, vinyl sulfones, vinyl ketones, and even complex molecules like steroids with excellent chemoselectivity and regioselectivity.

Q4: Are there other methods for generating formyl radicals or their equivalents?

Yes, other methods exist, though they may have different selectivity profiles. For instance, a two-step mechanism involving the in situ generation of a diethoxymethyl radical from diethoxyacetic acid using a 4CzIPN-mediated photoredox reaction has been reported for the formylation of aryl halides and triflates. Additionally, the formyloxyl radical (HC(O)O•), a related species, has been studied, but its high reactivity and short lifetime present challenges for controlled synthesis.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Aldehyde Product

Potential Cause Troubleshooting Steps
Inefficient Radical Generation Check Catalyst and Light Source: Ensure the photoredox catalyst is active and the light source has the correct wavelength and intensity to excite the catalyst. • Precursor Quality: Verify the purity of the this compound precursor (e.g., α-chloro N-methoxyphthalimide). Impurities can quench the excited catalyst or interfere with the reaction.
Suboptimal Reaction Conditions Solvent Choice: The choice of solvent can influence the reaction. Ensure you are using a solvent system appropriate for the specific photoredox catalyst and substrates. • Temperature Control: While many photoredox reactions are run at room temperature, temperature can affect reaction rates and selectivity. Consider optimizing the temperature. • Degassing: Oxygen can quench radical reactions. Ensure the reaction mixture is properly degassed before and during irradiation.
Substrate Reactivity Electron-Deficient Alkenes: This method works exceptionally well for electron-deficient alkenes. For electron-rich or sterically hindered alkenes, optimization of reaction time or catalyst loading may be necessary.

Issue 2: Poor Selectivity (Formation of Side Products)

Potential Cause Troubleshooting Steps
Over-oxidation Reaction Time: Prolonged reaction times can sometimes lead to the over-oxidation of the newly formed aldehyde to a carboxylic acid. Monitor the reaction progress (e.g., by TLC or GC-MS) and quench it once the starting material is consumed.
Decarbonylation Radical Stability: While less common with formyl radicals under these mild conditions, some acyl radicals can undergo decarbonylation (loss of CO). If you suspect this, ensure the reaction temperature is not excessively high.
Polymerization Minimize Resin Formation: In some formylation reactions, especially with phenols, resin formation can occur. This is less of a concern with the targeted radical hydroformylation of alkenes but can be minimized by controlling stoichiometry and temperature.
Formation of Isomers Regioselectivity: The hydro

stability issues of formyl radical in different solvent environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formyl radical (HCO) in various solvent environments.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving formyl radicals in solution.

Issue 1: Low or No Yield of this compound

  • Question: I am attempting to generate formyl radicals in solution, but I am observing very low or no signal/product. What are the potential causes and solutions?

  • Answer: Low or no yield of formyl radicals can stem from several factors related to the precursor, reaction conditions, and detection method.

    Potential Cause Suggested Solution(s)
    Inefficient Precursor Photolysis/Decomposition - Verify Wavelength and Intensity: Ensure the light source for photolysis matches the absorption maximum of the precursor (e.g., formaldehyde (B43269), acetaldehyde). Check the lamp intensity and age. - Precursor Purity: Use purified precursors. Impurities can quench excited states or react with the radical.
    Radical Scavenging by Impurities - Solvent Purity: Use high-purity or distilled solvents. Trace impurities, including dissolved oxygen, can rapidly quench formyl radicals. Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). - Clean Glassware: Ensure all glassware is scrupulously clean to avoid contaminants.
    Unsuitable Reaction Conditions - Temperature: Formyl radicals can be stabilized at low temperatures. For example, they can be stabilized in glassy alcohols at 77 K.[1] Consider lowering the temperature of your experiment if possible. - pH (for aqueous solutions): The hydration of the this compound and its subsequent reactions can be pH-dependent. Optimize the pH for your specific reaction.
    Detection Method Sensitivity - Spin Trapping (EPR): If using Electron Paramagnetic Resonance (EPR), ensure the spin trap (e.g., DMPO, MNP) is pure and used at an appropriate concentration. The resulting adduct must be stable enough for detection.[2] - Transient Absorption Spectroscopy: Check that the detection wavelength is appropriate for the this compound or its reaction products.

Issue 2: Inconsistent or Non-Reproducible Kinetic Data

  • Question: My measurements of the this compound decay kinetics are not reproducible. What could be causing this variability?

  • Answer: Inconsistent kinetic data is a common challenge in radical chemistry, often linked to subtle variations in experimental conditions.

    Potential Cause Suggested Solution(s)
    Variable Oxygen Concentration - Consistent Degassing: Implement a standardized and rigorous degassing protocol for all solvents and solutions. Even small variations in residual oxygen can significantly alter radical lifetimes. The reaction of the hydrated this compound with oxygen is very fast.[3][4]
    Fluctuations in Light Source Intensity - Monitor Lamp Output: For photochemical generation, monitor the output of your light source (e.g., laser pulse energy, lamp intensity) for each experiment to ensure consistent radical generation.
    Temperature Instability - Precise Temperature Control: Use a thermostatted cell holder to maintain a constant and uniform temperature throughout the experiment.
    Concentration Errors - Accurate Preparation: Prepare fresh solutions for each set of experiments and use precise techniques for measuring concentrations of precursors and any other reactants.
    Solvent Effects - Consistent Solvent Source and Purity: Use solvent from the same batch and of the same purity grade for a series of experiments to avoid variations in impurities that could affect radical stability.

Frequently Asked Questions (FAQs)

  • Question: How stable is the this compound in aqueous solution?

  • Answer: In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methanediol (B1200039). Hydroxyl radical attack on methanediol forms the hydrated this compound, HC(OH)₂. This species is relatively reactive. Its stability is dictated by its reactions with other species in the solution. Key reactions governing its lifetime in aqueous solution include:

    • Self-Reaction (Dimerization/Disproportionation): The hydrated this compound can react with itself to produce formic acid. The rate constant for this second-order reaction is approximately (1.4 ± 0.1) x 10⁹ dm³ mol⁻¹ s⁻¹.[3][4]

    • Reaction with Oxygen: In the presence of oxygen, the hydrated this compound reacts to form formic acid and a hydroperoxy radical. This is a very fast reaction, with a rate constant of (3.5 ± 1.6) x 10⁹ dm³ mol⁻¹ s⁻¹.[3][4] The rapid reaction with oxygen means that in aerated aqueous solutions, the lifetime of the this compound will be very short.

  • Question: Is the this compound more stable in organic solvents compared to water?

  • Answer: There is limited quantitative data directly comparing the half-life of the this compound in a range of common organic solvents. However, some qualitative information suggests that stability can be enhanced in certain organic environments. For instance, the this compound can be stabilized in glassy alcohols at a low temperature of 77 K.[1] The reactivity of radicals can be influenced by solvent properties such as polarity and viscosity, which can affect diffusion-controlled reaction rates and the stability of transition states. For definitive stability data in a specific organic solvent, experimental determination using techniques like laser flash photolysis or pulse radiolysis is recommended.

  • Question: What are the primary methods for generating formyl radicals in solution for stability studies?

  • Answer: Formyl radicals are typically generated in situ for kinetic studies due to their high reactivity. Common methods include:

    • Photolysis of Aldehydes: Ultraviolet (UV) photolysis of formaldehyde or acetaldehyde (B116499) is a widely used method.[5]

    • Pulse Radiolysis: This technique uses a high-energy electron beam to generate radicals in solution, including the this compound from suitable precursors.

    • Reaction of Hydroxyl Radicals with Formaldehyde: In aqueous solutions, hydroxyl radicals (often generated from the photolysis of hydrogen peroxide) react with hydrated formaldehyde to produce the hydrated this compound.[3][4]

  • Question: Which experimental techniques are suitable for monitoring the kinetics of this compound decay in solution?

  • Answer: The choice of technique depends on the timescale of the decay and the specific experimental conditions.

    • Transient Absorption Spectroscopy (TAS) / Laser Flash Photolysis (LFP): This is a powerful technique for studying short-lived species. A laser pulse generates the radical, and its decay is monitored by measuring the change in absorption of a probe light beam over time (from nanoseconds to milliseconds).

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly specific for detecting species with unpaired electrons, like radicals. For very reactive radicals like the this compound, spin trapping is often employed. A spin trap molecule reacts with the this compound to form a more stable radical adduct that can be readily detected by EPR.[2]

Quantitative Data Summary

The following table summarizes the available quantitative kinetic data for the hydrated this compound in aqueous solution. Data for organic solvents is currently limited in the literature.

ReactionSolventRate Constant (k)Temperature
HC(OH)₂ + HC(OH)₂ → Products Water(1.4 ± 0.1) x 10⁹ dm³ mol⁻¹ s⁻¹Ambient
HC(OH)₂ + O₂ → Products Water(3.5 ± 1.6) x 10⁹ dm³ mol⁻¹ s⁻¹Ambient

Experimental Protocols

Protocol 1: Generation and Detection of the Hydrated this compound in Aqueous Solution via Laser Flash Photolysis

This protocol describes a typical setup for studying the kinetics of the hydrated this compound.

  • Solution Preparation:

    • Prepare an aqueous solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM) and formaldehyde (CH₂O) (e.g., 25 mM).

    • Use high-purity water (e.g., Milli-Q).

    • Adjust the pH to the desired value (e.g., pH 2.2 with HClO₄).

    • Degas the solution by purging with argon for at least 30 minutes to remove dissolved oxygen.

  • Laser Flash Photolysis Setup:

    • Use a pulsed laser (e.g., KrF excimer laser at 248 nm) as the photolysis source to generate hydroxyl radicals from H₂O₂.

    • The analyzing light source can be a xenon arc lamp.

    • The light passes through a quartz cell containing the sample solution.

    • A monochromator is used to select the monitoring wavelength (e.g., 260 nm for the hydrated this compound).

    • A fast detector (e.g., a photomultiplier tube) and a digital oscilloscope are used to record the transient absorption signal.

  • Data Acquisition:

    • The laser flash initiates the reaction:

      • H₂O₂ + hν → 2 •OH

      • •OH + H₂C(OH)₂ → HC(OH)₂ + H₂O

    • The decay of the transient absorption signal at the monitoring wavelength is recorded as a function of time.

    • The kinetic trace is then analyzed to determine the decay rate of the hydrated this compound.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. LFP Experiment cluster_analysis 3. Data Analysis prep_solution Prepare Aqueous Solution (H₂O₂, CH₂O) degas Degas with Argon prep_solution->degas lfp Laser Flash Photolysis (e.g., 248 nm) degas->lfp Transfer to Quartz Cell detection Transient Absorption Spectroscopy (e.g., 260 nm) lfp->detection record Record Transient Decay Signal detection->record kinetics Kinetic Analysis (Determine Rate Constants) record->kinetics

Caption: Workflow for studying this compound kinetics.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Radical Signal? cause1 Generation Issue start->cause1 cause2 Scavenging start->cause2 cause3 Detection Problem start->cause3 sol1 Check Light Source & Precursor Purity cause1->sol1 sol2 Purify/Degas Solvents & Clean Glassware cause2->sol2 sol3 Optimize Detection Parameters cause3->sol3

Caption: Troubleshooting logic for low radical signal.

References

Technical Support Center: Optimizing Laser Power for Formyl Radical (HCO) LIF Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Laser-Induced Fluorescence (LIF) to measure the formyl radical (HCO). The information is tailored for scientists and professionals in research and drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during HCO LIF measurements, with a focus on optimizing laser power.

Problem Potential Cause Recommended Solution
Low or No LIF Signal Suboptimal Laser Wavelength: The probe laser is not tuned to an optimal HCO absorption line.Tune the probe laser to a strong absorption line in the HCO Ã-X band system. An optimal wavelength that maximizes signal and minimizes spectral interference from species like OH and hot O₂ has been identified at 259.004 nm .[1]
Low Laser Power: The laser energy is insufficient to generate a detectable fluorescence signal.Gradually increase the laser power while monitoring the signal. Be cautious not to exceed the saturation threshold or induce photolytic interference.
Poor Spatiotemporal Overlap: The photolysis and probe laser beams are not effectively overlapping in the detection region, or the timing between the pulses is incorrect.Use alignment aids (e.g., fluorescent targets) to ensure collinearity or precise crossing of the laser beams at the focal point of the detection optics. Optimize the delay between the photolysis and probe laser pulses to match the HCO formation and detection window.
Inefficient HCO Production: The precursor concentration or photolysis laser energy is too low.Increase the concentration of the HCO precursor (e.g., acetaldehyde (B116499), glyoxal) or the energy of the photolysis laser. Ensure the photolysis wavelength is appropriate for the chosen precursor.
High Quenching Rate: The excited HCO radicals are being de-excited through collisions before they can fluoresce.If possible, conduct experiments at lower pressures to reduce the collision frequency. Alternatively, select detection strategies that are less sensitive to quenching.
Non-linear Signal Response (Saturation) Excessive Laser Power: The probe laser intensity is high enough to saturate the electronic transition, leading to a non-linear relationship between laser power and fluorescence signal.[2][3]Reduce the laser power until the LIF signal is in the linear regime, where the signal is directly proportional to the laser power. This is crucial for quantitative concentration measurements. A recommended upper limit for laser fluence to avoid photolytic interference from formaldehyde (B43269) is below 2.5 J/cm² .[1]
To determine the saturation behavior for your specific experimental conditions, systematically vary the laser power and plot the resulting LIF signal intensity. The point at which the plot deviates from linearity indicates the onset of saturation.
High Background Noise or Interference Photolytic Interference: The probe laser itself is photolyzing a parent molecule (e.g., formaldehyde) and generating additional HCO, leading to an artificially high signal.Keep the probe laser fluence below the threshold for photolytic interference. For formaldehyde, this has been identified as < 2.5 J/cm² .[1]
Scattered Laser Light: Scattered light from the probe laser is reaching the detector.Use appropriate spectral filters (e.g., bandpass or long-pass filters) to block the laser wavelength while transmitting the fluorescence signal (typically in the 300-400 nm range for HCO).
Fluorescence from Other Species: Other species present in the system (e.g., OH radicals, hot O₂, or large hydrocarbons in rich flames) are fluorescing in the same spectral region as HCO.[1]Optimize the excitation wavelength to a line that is specific to HCO and has minimal overlap with other species.[1] Use narrowband detection or a spectrometer to spectrally resolve the HCO fluorescence from interfering emissions.
Flame Luminosity: In combustion experiments, the natural flame emission can contribute to the background signal.Use gated detection synchronized with the laser pulse to measure the signal only during the fluorescence lifetime of HCO, effectively rejecting the continuous flame emission.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting HCO for LIF measurements?

A1: For exciting the Ã-X band system of HCO, a wavelength of 259.004 nm has been shown to be optimal. This wavelength maximizes the LIF signal while minimizing spectral interference from other species commonly found in combustion environments, such as OH and hot O₂.[1]

Q2: How do I determine the optimal laser power for my experiment?

A2: The optimal laser power is a balance between maximizing the LIF signal and avoiding saturation and photolytic interference. To find this, you should perform a laser power dependence study. Systematically vary the probe laser energy and measure the corresponding HCO LIF signal. Plot the LIF signal as a function of laser energy. The optimal power will be in the linear region of this plot, just before the onset of saturation. For quantitative measurements, it is crucial to operate in the linear regime.

Q3: What is saturation in LIF, and why is it a problem?

A3: Saturation occurs when the laser intensity is so high that the rate of stimulated emission from the excited state becomes comparable to the rate of absorption.[2][3] This leads to a non-linear relationship between the laser power and the fluorescence signal. For quantitative measurements of species concentration, a linear response is essential. Operating in the saturated regime can lead to an underestimation of the actual concentration.

Q4: What are common precursors for generating formyl radicals in the lab?

A4: Common precursors for the photolytic generation of formyl radicals include acetaldehyde (CH₃CHO) and glyoxal (B1671930) (C₂H₂O₂).[4] Benzaldehyde has also been used to generate formyl radicals upon photolysis.

Q5: How can I minimize interference from other species?

A5: Minimizing interference involves a combination of strategies. Firstly, select a specific excitation wavelength for HCO, such as 259.004 nm.[1] Secondly, use appropriate optical filters to isolate the HCO fluorescence signal from scattered laser light and emissions from other species. The fluorescence of HCO is typically detected in the 300-400 nm range. In environments with significant background luminosity like flames, employ gated detection to temporally filter out unwanted signals.

Experimental Protocols

Protocol 1: Generation of Formyl Radicals via Photodissociation of Acetaldehyde

This protocol describes the generation of HCO radicals for LIF studies using pulsed laser photolysis of acetaldehyde.

  • Gas Mixture Preparation:

    • Prepare a dilute mixture of acetaldehyde in an inert buffer gas (e.g., N₂ or Ar). A typical concentration might be in the range of 100-1000 ppm, depending on the desired HCO concentration.

    • Flow the gas mixture through the reaction cell at a controlled flow rate to ensure a fresh sample for each laser shot.

  • Photolysis Setup:

    • Use a pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) as the photolysis source. The choice of wavelength will affect the photolysis efficiency and the formation of byproducts.

    • Direct the photolysis laser beam through the center of the reaction cell.

  • LIF Probe Setup:

    • Use a tunable dye laser pumped by a Nd:YAG laser to generate the probe beam.

    • Frequency-double the output of the dye laser to achieve the desired excitation wavelength (e.g., 259.004 nm).

    • Align the probe laser beam to be collinear or to intersect the photolysis beam at the center of the detection region.

  • Timing and Synchronization:

    • Use a digital delay generator to control the timing between the photolysis and probe laser pulses.

    • Vary the delay to probe the HCO concentration at different times after its formation.

  • Fluorescence Detection:

    • Position a photomultiplier tube (PMT) or an intensified CCD (ICCD) camera perpendicular to the laser beams to collect the fluorescence.

    • Use a lens system to efficiently collect the fluorescence and focus it onto the detector.

    • Place a bandpass or long-pass filter in front of the detector to block scattered laser light and transmit the HCO fluorescence (e.g., a filter that transmits light between 300 nm and 400 nm).

Protocol 2: Laser Power Optimization and Saturation Curve Measurement

This protocol outlines the procedure for determining the optimal laser power and measuring the saturation curve for HCO LIF.

  • Initial Setup:

    • Establish a stable source of HCO radicals using the method described in Protocol 1.

    • Set the probe laser wavelength to the desired HCO absorption line (e.g., 259.004 nm).

  • Laser Power Attenuation:

    • Use a variable attenuator (e.g., a set of neutral density filters or a half-wave plate and a polarizing beam splitter) to control the energy of the probe laser beam.

    • Place a power meter after the attenuator to measure the laser energy per pulse.

  • Data Acquisition:

    • Start with a low laser power where a small but detectable LIF signal is observed.

    • Record the LIF signal intensity and the corresponding laser power.

    • Incrementally increase the laser power by adjusting the attenuator.

    • At each power setting, record the LIF signal and laser power.

    • Continue this process until the LIF signal no longer increases linearly with laser power and starts to plateau (saturates).

  • Data Analysis:

    • Plot the measured LIF signal intensity as a function of the laser power.

    • Identify the linear regime of the curve, where the signal is directly proportional to the laser power.

    • Identify the saturation regime, where the signal increases non-linearly with laser power.

    • For quantitative measurements, select a laser power within the linear regime that provides a good signal-to-noise ratio.

Data Summary

ParameterRecommended Value/RangeNotes
HCO Excitation Wavelength 259.004 nmFor Ã-X band system; minimizes interference from OH and hot O₂.[1]
Fluorescence Detection Range 300 - 400 nmBroad emission from the à state to the ground state.
Probe Laser Fluence (to avoid interference) < 2.5 J/cm²Upper limit to minimize photolytic generation of HCO from formaldehyde.[1]
Common HCO Precursors Acetaldehyde (CH₃CHO), Glyoxal (C₂H₂O₂)Photodissociation using a pulsed UV laser.[4]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_generation HCO Generation & LIF Measurement cluster_analysis Data Analysis Precursor HCO Precursor (e.g., Acetaldehyde) GasMixture Gas Mixture Precursor->GasMixture BufferGas Buffer Gas (N₂ or Ar) BufferGas->GasMixture ReactionCell Reaction Cell GasMixture->ReactionCell Detector Detector (PMT/ICCD) with Filters (300-400 nm) ReactionCell->Detector Fluorescence PhotolysisLaser Photolysis Laser (e.g., 248 nm) PhotolysisLaser->ReactionCell ProbeLaser Probe Laser (259.004 nm) ProbeLaser->ReactionCell Data LIF Signal vs. Laser Power Detector->Data Analysis Determine Linear & Saturated Regimes Data->Analysis Optimization Select Optimal Laser Power Analysis->Optimization

Caption: Experimental workflow for optimizing laser power in HCO LIF measurements.

Troubleshooting_Flowchart Start Start HCO LIF Measurement CheckSignal Is LIF Signal Adequate? Start->CheckSignal CheckLinearity Is Signal Response Linear with Laser Power? CheckSignal->CheckLinearity Yes TroubleshootSignal Troubleshoot Low Signal: - Check Wavelength - Increase Laser Power - Check Alignment - Optimize Precursor CheckSignal->TroubleshootSignal No CheckNoise Is Background Noise or Interference High? CheckLinearity->CheckNoise Yes TroubleshootSaturation Troubleshoot Non-linearity: - Reduce Laser Power - Perform Saturation Scan CheckLinearity->TroubleshootSaturation No End Optimal Measurement Conditions CheckNoise->End No TroubleshootNoise Troubleshoot High Noise: - Check Filters - Reduce Laser Fluence - Use Gated Detection CheckNoise->TroubleshootNoise Yes TroubleshootSignal->CheckSignal TroubleshootSaturation->CheckLinearity TroubleshootNoise->CheckNoise

Caption: Troubleshooting flowchart for HCO LIF measurements.

References

Technical Support Center: Mitigating Recombination Reactions of Formyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl radicals (HCO•). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating undesired recombination reactions.

Troubleshooting Guides

Issue: Low Yield of Desired Product Accompanied by Glyoxal (B1671930) Formation

If you are experiencing a low yield of your target molecule and detect the presence of glyoxal, it is highly probable that formyl radical recombination is a significant competing reaction. The following troubleshooting workflow can help you address this issue.

LowYieldTroubleshooting start Low Yield & Glyoxal Detected q1 Is your this compound concentration too high? start->q1 a1_yes Yes q1->a1_yes High local concentration favors recombination a1_no No q1->a1_no s1 Decrease precursor concentration. Use a slower rate of radical generation. a1_yes->s1 q2 Are you using optimal reaction conditions? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Kinetics are highly sensitive to T and P a2_no No q2->a2_no q3 Have you considered a radical scavenger? a2_yes->q3 s2 Lower the reaction temperature. Increase the pressure of inert gas. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Scavengers can intercept radicals before recombination a3_no No q3->a3_no end_node Improved Yield a3_yes->end_node s3 Introduce a scavenger compatible with your reaction. Screen different scavenger concentrations. a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for low reaction yield due to this compound recombination.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is giving a very low yield. What are the common causes?

A1: Low yields in reactions involving formyl radicals can stem from several factors:

  • Recombination: Formyl radicals readily recombine to form glyoxal (OHC-CHO), a stable dimer. This is a second-order reaction, meaning its rate increases significantly with higher concentrations of the radical.

  • Substrate Reactivity: If your substrate is not sufficiently reactive towards the this compound, recombination will become the dominant pathway.

  • Reaction Conditions: High temperatures can increase the rate of all reactions, including recombination. Low pressure in gas-phase reactions can also favor recombination by reducing the frequency of collisions with other molecules that could lead to the desired reaction.

  • Purity of Reagents: Impurities in solvents or starting materials can sometimes quench the radical or inhibit the desired reaction, giving recombination more opportunity to occur.[1][2]

Q2: How can I detect this compound recombination in my experiment?

A2: The primary indicator of this compound recombination is the formation of glyoxal. Depending on your reaction mixture and conditions, glyoxal can be detected by:

  • Mass Spectrometry (MS): Look for the molecular ion of glyoxal (m/z = 58.01).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Glyoxal has a characteristic proton signal, though it can be reactive and may form hydrates or other adducts in solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for detecting volatile glyoxal in the reaction headspace or after extraction.

Q3: What is a radical scavenger and how can it help?

A3: A radical scavenger is a compound that reacts rapidly with free radicals, effectively removing them from the reaction mixture.[3] In the context of mitigating this compound recombination, a scavenger would ideally react with the this compound in a way that is either reversible or forms a product that does not interfere with your desired reaction, while being more favorable than the recombination reaction. While specific scavengers for formyl radicals in synthetic applications are not widely documented, classes of compounds known for their radical scavenging properties, such as certain phenolic compounds or β-carbolines, could be investigated.[4][5]

Q4: How do temperature and pressure affect this compound recombination?

A4: Temperature and pressure are critical parameters in controlling radical recombination kinetics.

  • Temperature: Generally, increasing the temperature increases the rate of all reactions. However, the activation energy for radical recombination is typically very low. Therefore, lowering the temperature can help to disfavor recombination relative to a desired reaction that may have a higher activation energy.[6][7]

  • Pressure (for gas-phase reactions): Radical recombination reactions are often pressure-dependent. At low pressures, the energized adduct formed from the initial radical collision may not be stabilized by collisions with an inert bath gas (M) and can fall apart back to the radicals. As pressure increases, the rate of these stabilizing collisions increases, leading to a higher rate of recombination. However, in the context of a desired bimolecular reaction, higher pressure also increases the collision frequency with the substrate, which can help the desired reaction outcompete recombination. The effect of pressure can be complex and depends on the specific reaction system.[8][9][10]

Data Presentation

Table 1: Effect of Temperature and Pressure on the Recombination Rate Constant (k) of p-Fluorobenzyl Radicals [8]

Temperature (K)Pressure (bar)Bath Gask (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
2950.9 - 800He4.3
2950.9Ar4.3
295800Ar~5.5
2950.9CO₂4.3
295800CO₂~6.5
255800CO₂~8.0
420800CO₂~5.0

Note: The rate constant shows a negative temperature dependence and increases with pressure above a certain threshold, especially with more effective collision partners like CO₂.

Table 2: Temperature-Dependent Second-Order Rate Coefficients for Allyl Radical Recombination

Pressure (Torr)Rate Coefficient Expression (cm³ mol⁻¹ s⁻¹)
124(2.6 ± 0.8) × 10⁵⁵ T⁻¹²⁹⁹⁵ exp(-8426/T)
57(1.7 ± 0.5) × 10⁶⁰ T⁻¹⁴⁴⁹ exp(-9344/T)
30(7.5 ± 2.3) × 10⁶⁶ T⁻¹⁵⁹³⁵ exp(-10192/T)

Note: These expressions show a strong temperature dependence and are pressure-sensitive.

Experimental Protocols

Protocol 1: Generation of Formyl Radicals from Formaldehyde (B43269) Photolysis for EPR Analysis

This protocol is adapted from a method for the unambiguous identification of the this compound using EPR spin-trapping.[11][12]

Materials:

  • Paraformaldehyde

  • Anoxic ultrapure water

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap, purified

  • Nitrogen gas (high purity)

  • Charcoal

  • EPR spectrometer

  • UV lamp

Procedure:

  • Preparation of Pure Formaldehyde Solution:

    • Generate pure formaldehyde (HCHO) by heating ~600 mg of paraformaldehyde.

    • Flush the gaseous HCHO with N₂ into 5 ml of anoxic water in a sealed vial to obtain an aqueous HCHO solution (approx. 2 M).

  • Purification of DMPO:

    • Suspend ~1 g of charcoal in 25 ml of ice-cold anoxic water and flush with N₂ for 10 minutes.

    • Add 1 ml of commercial DMPO to the charcoal suspension and continue flushing with N₂ for another 10 minutes.

    • Filter the mixture under N₂ flow. The resulting purified DMPO solution will be approximately 345 mM. Store aliquots at -25°C.

  • Sample Preparation for EPR:

    • In an anoxic environment (e.g., a glove box), mix 100 µl of the purified DMPO solution with 1 ml of the pure HCHO solution.

    • Transfer the solution to a flat EPR cell.

  • EPR Measurement:

    • Place the EPR cell in the spectrometer cavity.

    • Initiate UV photolysis of the sample directly in the EPR cavity to continuously generate formyl radicals.

    • Acquire the EPR spectrum. The DMPO-CHO adduct will show characteristic hyperfine splitting constants (aN = 15.72 G, aH = 21.27 G).[11]

EPR_Workflow cluster_prep Preparation cluster_exp Experiment P1 Generate HCHO solution from paraformaldehyde E1 Mix HCHO and DMPO in anoxic conditions P1->E1 P2 Purify DMPO spin trap P2->E1 E2 Transfer to EPR cell E1->E2 E3 UV photolysis in EPR cavity E2->E3 E4 Acquire EPR Spectrum E3->E4

Caption: Experimental workflow for EPR spin-trapping of formyl radicals.

Protocol 2: General Procedure for Alkene Hydroformylation using Formyl Radicals

This protocol provides a general framework for the hydroformylation of alkenes using formyl radicals generated from α-chloro N-methoxyphthalimides under mild photoredox conditions.[13][14]

Materials:

  • Alkene substrate

  • α-chloro N-methoxyphthalimide derivative (this compound precursor)

  • Photoredox catalyst (e.g., an iridium-based catalyst)

  • Solvent (e.g., anhydrous acetonitrile)

  • Light source (e.g., blue LEDs)

  • Inert atmosphere setup (e.g., Schlenk line or glove box)

Procedure:

  • Reaction Setup:

    • In a glove box or under an inert atmosphere, add the alkene substrate, the α-chloro N-methoxyphthalimide precursor, and the photoredox catalyst to a reaction vessel.

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Seal the reaction vessel and place it in front of the light source.

    • Stir the reaction mixture at room temperature for the specified time (typically several hours).

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldehyde.

Hydroformylation_Workflow start Start setup Combine alkene, precursor, and photocatalyst in anhydrous solvent under inert atmosphere start->setup reaction Irradiate with visible light and stir at room temperature setup->reaction workup Concentrate reaction mixture reaction->workup purify Purify by column chromatography workup->purify product Isolated Aldehyde Product purify->product

Caption: General workflow for alkene hydroformylation using photoredox-generated formyl radicals.

References

Validation & Comparative

Bridging Theory and Experiment: A Guide to Validating Models of the Formyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate theoretical modeling of reactive species is paramount. The formyl radical (HCO), a crucial intermediate in combustion and atmospheric chemistry, serves as a vital benchmark for validating computational methods. This guide provides a comprehensive comparison of experimental data with theoretical models for the this compound, offering detailed experimental protocols and a clear framework for model validation.

The this compound's significance in diverse chemical environments, from hydrocarbon flames to interstellar space, necessitates precise characterization of its properties and reactivity.[1] Validating theoretical models against robust experimental data is a cornerstone of computational chemistry, ensuring the predictive power of these models. This guide synthesizes key experimental findings and theoretical approaches to facilitate this critical validation process.

Experimental Determination of this compound Properties

A variety of sophisticated experimental techniques have been employed to probe the spectroscopic and kinetic properties of the this compound. These methods provide the empirical foundation upon which theoretical models are built and tested.

Key Experimental Protocols:
  • Pulsed Laser Photolysis - Cavity Ring-Down Spectrometry (PLP-CRDS): This technique is used to generate formyl radicals in situ and measure their reaction kinetics. For instance, HCO radicals can be produced by the photolysis of glyoxal (B1671930) in an N₂ atmosphere at 248 nm. The subsequent decay of the radical concentration is monitored at a specific wavelength (e.g., 615.75 nm) to determine reaction rate coefficients.[2][3]

  • Laser Photolysis - Transient UV-Vis Absorption Spectroscopy: This method involves generating HCO radicals through the pulsed laser photolysis of precursors like acetaldehyde (B116499) or propionaldehyde. The temporal profiles of the HCO radical are then monitored using one-pass or multi-pass UV absorption or cavity ring-down spectroscopy in the red spectral region to study elementary reactions.[4]

  • Infrared Kinetic Spectroscopy: High-resolution infrared spectra of the this compound can be obtained using this technique. It often involves excimer laser flash photolysis of formaldehyde (B43269) or acetaldehyde to produce HCO, which is then probed with diode or difference frequency lasers. This allows for the determination of precise spectroscopic constants, such as the origin of the ν₁ vibrational band at 2434.48 cm⁻¹.[5]

  • Matrix-Isolation Fourier-Transform Infrared (FTIR) Spectroscopy: This method is employed to determine the absolute infrared absorption intensities of the fundamental vibrational bands of HCO. Radicals are trapped in an inert matrix (e.g., argon) and their IR spectra are measured. The intensities can be determined by observing the photodissociation and thermal recovery of the radical.[5]

Theoretical Modeling of the this compound

A range of computational methods are utilized to model the structure, energetics, and reactivity of the this compound. The accuracy of these methods is assessed by comparing their predictions with experimental data.

Common Theoretical Approaches:
  • High-Level Quantum Chemical Methods: Techniques such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Density Functional Theory (DFT) are widely used to calculate the properties of the this compound.[5] For instance, methods like M05-2X, CCSD, and CR-CC(2,3) have been employed to investigate the self-reaction mechanism of HCO. The choice of basis set, such as cc-pVTZ or aug-cc-pVQZ, is also a critical factor in the accuracy of the calculations.[2]

  • Statistical Rate Theories: To compute pressure- and temperature-dependent rate coefficients for elementary reactions, statistical theories are often employed. The Canonical Variational Transition-State Theory with Small-Curvature Tunneling and Interpolated Single-Point Energy (CVT/SCT/ISPE) method is one such example used to decipher reaction kinetics.[2][3]

  • Dual-Level Approaches: Often, a combination of methods is used to balance computational cost and accuracy. For example, geometries might be optimized at a lower level of theory (e.g., MP2/6-311++G(d,p)) while energies are calculated at a higher level (e.g., CCSD(T)/cc-pVTZ).[2]

Data Comparison: Theory vs. Experiment

The following tables summarize key quantitative data from both experimental measurements and theoretical calculations for the this compound, providing a direct comparison for model validation.

ParameterExperimental ValueTheoretical MethodTheoretical Value
Absorption Cross-Section (σ) (5.3 ± 0.9) × 10⁻¹⁹ cm² molecule⁻¹ at 615.75 nm and 298 K[2][3]N/AN/A
(7.3 ± 1.2) × 10⁻¹⁸ cm² molecule⁻¹ at 230 nm[4]N/AN/A
Rate Constant (k) for HCO + EF (1.39 ± 0.30) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K[2][3]CVT/SCT/ISPE at CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p)Good agreement with experiment[2]
Rate Constant (k) for HCO + EA (2.05 ± 0.43) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K[2][3]CVT/SCT/ISPE at CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p)Good agreement with experiment[2]
Rate Constant (k) for HCO + HCO (3.0-7.5) × 10⁻¹¹ cm³ s⁻¹ at 295-298 K[4]Statistical Rate TheoriesGood agreement with experiment
Rate Constant (k) for HCO + CH₃ (9.3 ± 2.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 and 588 K[4]N/AN/A
Rate Constant (k) for HCO + O₂ (3.6 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K[4]N/AN/A
Infrared Intensity (ν₁, CH stretch) 93.2 ± 6.0 km mol⁻¹[5]DFT and UCCSD(T)Relatively good agreement with experiment[5]
Infrared Intensity (ν₂, HCO bend) 67.2 ± 4.5 km mol⁻¹[5]DFT and UCCSD(T)Large discrepancy with experiment[5]
Infrared Intensity (ν₃, CO stretch) 109.2 ± 6.6 km mol⁻¹[5]DFT and UCCSD(T)Relatively good agreement with experiment[5]

EF: Ethyl Formate, EA: Ethyl Acetate

Visualizing the Validation Workflow

The process of validating a theoretical model against experimental data can be visualized as a systematic workflow. This involves a cyclical process of theoretical prediction, experimental measurement, comparison, and model refinement.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement cluster_comparison Validation cluster_refinement Model Refinement TheoreticalModel Develop Theoretical Model (e.g., CCSD(T), DFT) ComputationalPrediction Generate Predictions (Kinetics, Spectra, etc.) TheoreticalModel->ComputationalPrediction Calculation Comparison Compare Predictions with Experimental Data ComputationalPrediction->Comparison ExperimentalDesign Design & Conduct Experiment (e.g., Laser Photolysis) ExperimentalData Acquire Experimental Data ExperimentalDesign->ExperimentalData Measurement ExperimentalData->Comparison ModelRefinement Refine Theoretical Model Comparison->ModelRefinement Discrepancy ValidatedModel Validated Model Comparison->ValidatedModel Agreement ModelRefinement->TheoreticalModel Iterate

Workflow for validating theoretical models with experimental data.

This iterative process ensures that theoretical models are not only internally consistent but also accurately reflect the physical reality captured by experiments. The ongoing refinement of both theoretical and experimental methodologies will continue to enhance our understanding of the this compound and other critical reactive intermediates.

References

Formyl Radical vs. Formyloxyl Radical: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of reactive intermediates, formyl (HCO•) and formyloxyl (HC(O)O•) radicals represent two closely related yet distinct species with significant implications in various chemical and biological processes. This guide provides a detailed comparative analysis of their structure, stability, and reactivity, supported by experimental and computational data to aid researchers, scientists, and drug development professionals in understanding their nuanced differences.

Structural and Spectroscopic Properties

The formyl radical is a carbon-centered radical, while the formyloxyl radical is an oxygen-centered radical. This fundamental difference in the location of the unpaired electron profoundly influences their geometry, stability, and reactivity.

The this compound is known to be a σ-electron radical, deviating from a planar π-electron radical structure.[1][2] Its electron spin resonance (ESR) spectrum is characterized by a notably large proton hyperfine splitting, a key feature that provides insight into its electronic structure.[1][2]

In contrast, the formyloxyl radical's electronic structure has been the subject of extensive theoretical and spectroscopic studies.[3] Recent experimental work has provided more practical methods for its generation, allowing for a more in-depth investigation of its properties.[3]

Stability and Energetics

The stability of a radical is a critical factor governing its lifetime and reactivity. A common measure of the stability of a radical is the bond dissociation energy (BDE) of the corresponding bond in its parent molecule. A lower BDE indicates a more stable radical.

PropertyThis compound (HCO•)Formyloxyl Radical (HC(O)O•)
Parent Molecule Formaldehyde (B43269) (H₂CO)Formic Acid (HCOOH)
Bond Cleaved H - CHOH - C(O)O•
Bond Dissociation Energy (BDE) ~86.6 kcal/mol (at 0 K)[4]~104.5 kcal/mol (O-H bond in formic acid)

Reactivity: A Tale of Two Radicals

The differing electronic structures of the formyl and formyloxyl radicals lead to distinct reactivity profiles.

This compound (HCO•):

The this compound is a highly reactive species. Due to its carbon-centered radical nature, it can participate in a variety of reactions, including hydrogen abstraction and addition to unsaturated systems. However, obtaining specific rate constants for its reactions with substrates like alkanes is challenging due to its high reactivity and propensity for self-reaction.

Formyloxyl Radical (HC(O)O•):

Recent studies have illuminated the reactivity of the formyloxyl radical, revealing it to be a potent yet selective oxidizing agent.[5][6] It is characterized as an electrophilic radical, capable of activating C-H bonds with bond dissociation energies up to approximately 90 kcal/mol.[7][8] This makes it particularly effective for the functionalization of a range of organic molecules.

The formyloxyl radical exhibits a notable preference for anti-Markovnikov addition reactions with alkenes, a valuable characteristic in organic synthesis.[5][6] For instance, its reaction with terminal alkenes predominantly yields the corresponding aldehydes.[5][6] Furthermore, it can react with aromatic compounds, such as benzene (B151609), via an electrophilic addition mechanism.[5] The pseudo-first-order rate constant for the reaction of the formyloxyl radical with benzene has been determined experimentally.[5]

Experimental Protocols

Detailed methodologies for the generation of these radicals are crucial for their experimental investigation.

Generation of this compound via Photolysis of Formaldehyde

The this compound is commonly generated in the gas phase by the photolysis of formaldehyde using ultraviolet light.

Experimental Workflow:

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Formaldehyde_Vapor Formaldehyde Vapor Source Introduce_Gas Introduce Formaldehyde Vapor into Photolysis Cell Formaldehyde_Vapor->Introduce_Gas Photolysis_Cell Quartz Photolysis Cell UV_Lamp UV Lamp (e.g., Xenon arc lamp) Irradiate Irradiate with UV Light (~280-360 nm) UV_Lamp->Irradiate Introduce_Gas->Irradiate Radical_Formation Formation of HCO• and H• Irradiate->Radical_Formation Spectroscopic_Detection Spectroscopic Detection (e.g., LIF, CRDS) Radical_Formation->Spectroscopic_Detection

Caption: Workflow for this compound generation.

Protocol:

  • Preparation: Gaseous formaldehyde is prepared, often by heating paraformaldehyde.

  • Introduction into Cell: The formaldehyde vapor is introduced into a quartz photolysis cell at a controlled pressure.

  • Photolysis: The cell is irradiated with a UV light source, typically a xenon arc lamp or a laser, at wavelengths in the range of 280-360 nm. This provides the energy to break the C-H bond.

  • Radical Formation: The photolysis of formaldehyde leads to the formation of a this compound and a hydrogen atom (H₂CO + hν → HCO• + H•).

  • Detection: The generated formyl radicals can be detected and characterized using various spectroscopic techniques, such as Laser-Induced Fluorescence (LIF) or Cavity Ring-Down Spectroscopy (CRDS).

Generation of Formyloxyl Radical via Electrochemical Oxidation of Formic Acid

A convenient and practical method for the in-situ generation of the formyloxyl radical involves the electrochemical oxidation of formic acid.[1]

Experimental Workflow:

cluster_cell Electrochemical Cell cluster_reaction Reaction Electrolyte Formic Acid/Formate (B1220265) Solution (e.g., HCOOH/LiOOCH in CH3CN/H2O) Oxidation Anodic Oxidation of Formate Ion Electrolyte->Oxidation Anode Anode (e.g., Platinum) Anode->Oxidation Cathode Cathode (e.g., Platinum) Cathode->Oxidation Power_Supply Potentiostat/Power Supply Power_Supply->Anode Power_Supply->Cathode Radical_Formation Formation of HC(O)O• Oxidation->Radical_Formation Substrate_Reaction Reaction with Substrate Radical_Formation->Substrate_Reaction

Caption: Workflow for formyloxyl radical generation.

Protocol:

  • Electrolyte Preparation: A solution containing formic acid and a formate salt (e.g., lithium formate) is prepared in a suitable solvent mixture, such as acetonitrile/water. The substrate of interest is also added to this solution.

  • Electrochemical Setup: An electrochemical cell is assembled with a platinum anode and cathode.

  • Electrolysis: A constant potential is applied to the cell using a potentiostat.

  • Radical Generation: At the anode, the formate ion is oxidized to the formyloxyl radical (HCOO⁻ → HC(O)O• + e⁻).

  • In-situ Reaction: The generated formyloxyl radical then reacts in-situ with the substrate present in the electrolyte.

  • Product Analysis: After the electrolysis, the reaction mixture is analyzed by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the products.

Signaling Pathways and Logical Relationships

The distinct reactivity of these radicals can be summarized in the following logical diagram, illustrating their preferred reaction pathways.

cluster_formyl_reactions This compound Reactions cluster_formyloxyl_reactions Formyloxyl Radical Reactions Formyl_Radical This compound (HCO•) (Carbon-Centered) H_Abstraction_F Hydrogen Abstraction Formyl_Radical->H_Abstraction_F High Reactivity Addition_F Addition to Alkenes/Alkynes Formyl_Radical->Addition_F Dimerization_F Dimerization/Disproportionation Formyl_Radical->Dimerization_F Formyloxyl_Radical Formyloxyl Radical (HC(O)O•) (Oxygen-Centered) H_Abstraction_FO C-H Bond Activation (BDE < 90 kcal/mol) Formyloxyl_Radical->H_Abstraction_FO Selective Anti_Markovnikov Anti-Markovnikov Addition to Alkenes Formyloxyl_Radical->Anti_Markovnikov Electrophilic_Addition Electrophilic Addition to Arenes Formyloxyl_Radical->Electrophilic_Addition

Caption: Comparative reactivity pathways.

Conclusion

The formyl and formyloxyl radicals, while structurally similar, exhibit markedly different stabilities and reactivity patterns. The carbon-centered this compound is a highly reactive species, whereas the oxygen-centered formyloxyl radical acts as a more selective, electrophilic oxidizing agent. Understanding these distinctions is paramount for researchers aiming to harness their unique chemical properties in various applications, from organic synthesis to atmospheric and biological chemistry. The development of practical generation methods, particularly for the formyloxyl radical, has opened new avenues for exploring its synthetic potential. This comparative guide provides a foundational understanding to inform future research and development in fields where these reactive intermediates play a crucial role.

References

A Comparative Guide to Computational Methods for Formyl Radical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate theoretical description of reactive intermediates like the formyl radical (HCO) is crucial for understanding and predicting chemical reactivity. This guide provides an objective comparison of various computational methods for determining the structural and vibrational properties of the this compound, supported by experimental data.

The this compound is a key intermediate in combustion and atmospheric chemistry. Its simple triatomic structure makes it an excellent benchmark system for evaluating the performance of computational methods. This guide focuses on the accuracy of widely used quantum chemical methods, including Coupled Cluster (CC) and Density Functional Theory (DFT), in reproducing experimentally determined properties of HCO.

Data Presentation: Structural and Vibrational Properties

The performance of different computational methods in predicting the equilibrium geometry and vibrational frequencies of the this compound is summarized in the tables below. The accuracy of each method is assessed by comparison with experimental values.

Table 1: Comparison of Calculated and Experimental Equilibrium Geometries for the this compound (HCO)

MethodC-H Bond Length (Å)C-O Bond Length (Å)H-C-O Bond Angle (°)
Experimental 1.080 [1]1.198 [1]119.5 [1]
CCSD(T)/aug-cc-pCVQZ1.117 (CBS estimate)1.174 (CBS estimate)124.6 (CBS estimate)
MRCI+Q/vqz1.86101.1366117.21

*CBS: Complete Basis Set. The CCSD(T) values are extrapolated to the complete basis set limit to provide a high-level theoretical benchmark.[2]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for the this compound (HCO) (in cm⁻¹)

Methodν₁ (C-H stretch)ν₂ (C=O stretch)ν₃ (H-C-O bend)
Experimental 2434 [1]1868 [1]1081 [1]
CCSD(T)/aug-cc-pCVQZ (Harmonic)---
CASPT2 (Anharmonic)---
B3LYP/6-31G(d)2661.741946.661131.04[3]

Note: The theoretical vibrational frequencies are often calculated within the harmonic approximation. For a more direct comparison with experimental fundamental frequencies, anharmonic corrections are necessary. The CASPT2 method is a multiconfigurational perturbative approach that can provide accurate vibrational frequencies.[4]

Experimental Protocols

A brief overview of the key experimental techniques used to determine the properties of the this compound is provided below.

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique involves trapping the this compound in an inert gas matrix (e.g., argon) at very low temperatures. This isolation prevents the highly reactive radicals from reacting with each other. The infrared spectrum of the trapped species is then recorded using an FTIR spectrometer. By analyzing the absorption bands, the fundamental vibrational frequencies can be determined. The experimental determination of absolute infrared absorption intensities for the fundamental vibrational bands of HCO has been performed using this method.[5]

Infrared Kinetic Spectroscopy

In this method, a precursor molecule (e.g., formaldehyde (B43269) or acetaldehyde) is subjected to flash photolysis using a laser (e.g., a 308 nm XeCl excimer laser) to generate the this compound. The transient absorption of the radical is then probed with an infrared laser. This technique allows for the high-resolution measurement of the rotational-vibrational spectrum of the radical in the gas phase, from which precise geometric and vibrational parameters can be derived.[5]

Mandatory Visualization: Computational Benchmarking Workflow

The following diagram illustrates a typical workflow for benchmarking computational methods against experimental data for a molecular species like the this compound.

Computational_Benchmarking_Workflow cluster_Input 1. Input & Method Selection cluster_Calculation 2. Computational Execution cluster_Analysis 3. Data Analysis & Comparison cluster_Output 4. Results & Conclusion Experimental_Data Experimental Data (Geometry, Frequencies) Perform_Calculations Perform Quantum Chemical Calculations Experimental_Data->Perform_Calculations Reference Compare_Data Compare Calculated vs. Experimental Data Experimental_Data->Compare_Data Computational_Methods Select Computational Methods (e.g., DFT, CC, MR) Computational_Methods->Perform_Calculations Extract_Properties Extract Calculated Properties (Geometry, Frequencies) Perform_Calculations->Extract_Properties Extract_Properties->Compare_Data Assess_Accuracy Assess Method Accuracy (Error Analysis) Compare_Data->Assess_Accuracy Conclusion Draw Conclusions on Method Performance Assess_Accuracy->Conclusion

Caption: Workflow for benchmarking computational methods.

This guide highlights the importance of selecting appropriate computational methods for studying reactive species. While high-level methods like CCSD(T) with large basis sets can provide very accurate results for small molecules like the this compound, their computational cost can be prohibitive for larger systems. DFT methods offer a good balance between accuracy and computational efficiency, but their performance can be functional-dependent. Therefore, careful benchmarking against reliable experimental data is essential for validating the chosen computational protocol.

References

A Comparative Guide to Formyl Radical Precursors in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (•CHO), a highly reactive intermediate, has emerged as a valuable tool in organic synthesis for the introduction of the formyl group, a fundamental building block in many pharmaceuticals and bioactive molecules. The development of mild and efficient methods for generating this transient species has led to a surge in its application, particularly in hydroformylation and the formylation of (hetero)aryl halides. This guide provides a comparative analysis of prominent this compound precursors, focusing on their performance, substrate scope, and underlying reaction mechanisms, supported by experimental data.

At a Glance: Performance of Key this compound Precursors

The following table summarizes the performance of four leading this compound precursors based on published experimental data. The selection of a suitable precursor will depend on the specific substrate, desired reaction type, and tolerance to various functional groups.

PrecursorTypical ApplicationCatalyst SystemReaction TimeYield RangeKey Advantages
α-Chloro N-Methoxy-phthalimides Alkene HydroformylationPhotocatalyst (e.g., 4CzIPN)12-24 h60-95%Excellent functional group tolerance, high chemoselectivity.[1][2]
1,3-Dioxolane (B20135) / 1,3,5-Trioxane (B122180) Formylation of Aryl ChloridesNi catalyst (e.g., NiCl₂·DME) + Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)48-96 h50-90%Utilizes inexpensive and abundant starting materials, good for C-H functionalization.[3][4][5][6][7][8]
Carboxylic Acids Alkene HydroacylationPhotocatalyst (e.g., Ir(ppy)₃) + Phosphine (B1218219) (e.g., PPh₃)12-24 h50-85%Readily available and diverse starting materials, proceeds via a phosphoranyl radical intermediate.[9][10][11][12][13]
Diethoxyacetic Acid / Glyoxylic Acid Alkene HydroformylationPhotocatalyst (e.g., 4CzIPN)12-24 h65-90%Good yields and regioselectivity, proceeds via a sequential oxidation-decarboxylation pathway.

In Detail: Precursor Analysis and Experimental Protocols

α-Chloro N-Methoxyphthalimides

This class of precursors has proven highly effective for the hydroformylation of a wide range of alkenes under mild photoredox conditions. The reaction exhibits excellent chemoselectivity and functional group tolerance.

Experimental Protocol: General Procedure for Alkene Hydroformylation

To a solution of the alkene (0.2 mmol), α-chloro N-methoxyphthalimide (0.4 mmol), and a photocatalyst such as 4CzIPN (1-5 mol%) in a suitable solvent (e.g., CH₂Cl₂ or MeCN, 2.0 mL) is added a hydrogen atom source, typically a thiol like 1-octanethiol (B94742) (0.4 mmol). The reaction mixture is degassed and irradiated with blue LEDs at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired aldehyde.

Reaction Mechanism

The reaction is initiated by the photoexcited photocatalyst, which reduces the α-chloro N-methoxyphthalimide to generate an α-chloro methoxy (B1213986) radical. This radical then undergoes a concerted hydrochloride elimination to produce the this compound. The this compound adds to the alkene, and the resulting alkyl radical is trapped by a hydrogen atom donor to yield the aldehyde product and propagate the radical chain.

formyl_radical_generation_from_phthalimide PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Blue Light) PC_excited->PC e- transfer Precursor α-Chloro N-Methoxyphthalimide Radical_Anion Precursor Radical Anion Precursor->Radical_Anion e- Alkoxy_Radical α-Chloro Methoxy Radical Radical_Anion->Alkoxy_Radical - Phthalimide Formyl_Radical •CHO Alkoxy_Radical->Formyl_Radical - HCl Alkyl_Radical Alkyl Radical Formyl_Radical->Alkyl_Radical + Alkene Alkene Alkene Product Aldehyde Product Alkyl_Radical->Product + RSH HAT_Source H-Atom Source (RSH) HAT_Radical RS• HAT_Source->HAT_Radical - H• HAT_Radical->HAT_Source + H•

Generation of this compound from α-chloro N-methoxyphthalimide.
1,3-Dioxolane and 1,3,5-Trioxane

These readily available and inexpensive cyclic acetals serve as effective this compound sources for the formylation of aryl chlorides through a dual nickel and photoredox catalytic system. This method is particularly useful for C-H functionalization.

Experimental Protocol: General Procedure for Formylation of Aryl Chlorides

A mixture of the aryl chloride (0.5 mmol), a nickel catalyst such as NiCl₂·DME (5-10 mol%), a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) (10-20 mol%), a photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.) in 1,3-dioxolane (as both solvent and formyl source) is degassed and irradiated with blue LEDs at room temperature for 48-96 hours. Following the reaction, the mixture is subjected to an acidic workup (e.g., with 1 M HCl) to hydrolyze the resulting acetal (B89532) to the aldehyde. The product is then extracted and purified by column chromatography.[3][4][5][6][7][8]

Reaction Mechanism

The catalytic cycle involves both a nickel and a photoredox cycle. The photocatalyst, upon excitation by light, engages in single-electron transfer with the Ni(II)-aryl intermediate, which is formed from the oxidative addition of the aryl chloride to a Ni(0) species. This generates a Ni(III) intermediate and a chlorine radical. The chlorine radical abstracts a hydrogen atom from 1,3-dioxolane to form a dioxolanyl radical. This radical then coordinates to the nickel center, and subsequent reductive elimination furnishes the aryl-dioxolane product, which is then hydrolyzed to the final aldehyde.

formylation_with_dioxolane cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC Ir(III) PC_excited *Ir(III) PC->PC_excited hv PC_reduced Ir(II) PC_excited->PC_reduced SET NiII_Aryl Ar-Ni(II)-Cl PC_reduced->PC SET Ni0 Ni(0) Ni0->NiII_Aryl + Ar-Cl NiIII_Aryl Ar-Ni(III)-Cl NiII_Aryl->NiIII_Aryl SET from *Ir(III) NiII_Dioxolanyl Ar-Ni(II)-Dioxolanyl NiIII_Aryl->NiII_Dioxolanyl + Dioxolanyl Radical - Cl• NiII_Dioxolanyl->Ni0 Reductive Elimination Product_Acetal Aryl-Dioxolane NiII_Dioxolanyl->Product_Acetal Dioxolane 1,3-Dioxolane Dioxolanyl_Radical Dioxolanyl Radical Dioxolane->Dioxolanyl_Radical H-abstraction by Cl• Final_Product Aryl Aldehyde Product_Acetal->Final_Product Acidic Workup

Dual catalytic cycle for the formylation of aryl chlorides.
Carboxylic Acids

Carboxylic acids are ubiquitous and structurally diverse, making them attractive precursors for acyl radicals, including the this compound (from formic acid). The generation of these radicals is often achieved through the formation of a phosphoranyl radical intermediate under photoredox catalysis.

Experimental Protocol: General Procedure for Alkene Hydroacylation

In a typical procedure, the alkene (0.2 mmol), carboxylic acid (0.4 mmol), a photocatalyst like Ir(ppy)₃ (1-2 mol%), and a phosphine such as triphenylphosphine (B44618) (1.2 equiv.) are dissolved in a suitable solvent (e.g., MeCN or DMA). The mixture is degassed and irradiated with blue LEDs at room temperature for 12-24 hours. A hydrogen atom source, such as a thiol, may also be added. After the reaction is complete, the solvent is evaporated, and the product is isolated by column chromatography.[9][10][11]

Reaction Mechanism

The reaction is initiated by the photoexcited photocatalyst oxidizing the phosphine to a phosphine radical cation. This is followed by the nucleophilic attack of the carboxylate (from the deprotonated carboxylic acid) on the phosphine radical cation to form a phosphoranyl radical. This intermediate undergoes β-scission to release the acyl radical and the corresponding phosphine oxide. The acyl radical then adds to the alkene, and the resulting radical is quenched to afford the final product.[9][10][12][13]

acyl_radical_from_acid PC PC PC_excited PC* PC->PC_excited hv PC_excited->PC e- transfer Phosphine R₃P Phosphine_Radical_Cation R₃P•+ Phosphine->Phosphine_Radical_Cation - e- Phosphoranyl_Radical Phosphoranyl Radical Phosphine_Radical_Cation->Phosphoranyl_Radical + R'COO⁻ Carboxylate R'COO⁻ Acyl_Radical R'CO• Phosphoranyl_Radical->Acyl_Radical β-scission Phosphine_Oxide R₃PO Phosphoranyl_Radical->Phosphine_Oxide Product Ketone/Aldehyde Acyl_Radical->Product + Alkene, + H• Alkene Alkene

Generation of acyl radicals from carboxylic acids.
Diethoxyacetic Acid and Glyoxylic Acid

These precursors serve as effective sources of a this compound equivalent in organo-photoredox catalyzed hydroformylation of aryl olefins. The reaction proceeds with good yields and high regioselectivity.

Experimental Protocol: General Procedure for Alkene Hydroformylation

The aryl olefin (0.2 mmol), diethoxyacetic acid (0.4 mmol), and an organic photocatalyst such as 4CzIPN (2-5 mol%) are dissolved in a solvent like DMSO. The mixture is degassed and irradiated with blue LEDs at room temperature for 12-24 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Reaction Mechanism

The photocatalyst, upon excitation, oxidizes the diethoxyacetic acid, which then undergoes decarboxylation to generate a diethoxymethyl radical. This radical acts as a this compound equivalent and adds to the alkene. The resulting benzylic radical is then reduced by the reduced form of the photocatalyst to a benzylic anion, which is subsequently protonated to yield the final hydroformylated product.

Conclusion

The choice of a this compound precursor is a critical parameter in the design of efficient formylation reactions. α-Chloro N-methoxyphthalimides offer excellent functional group tolerance for alkene hydroformylation. 1,3-Dioxolane and 1,3,5-trioxane are cost-effective choices for the formylation of aryl chlorides. Carboxylic acids provide a versatile entry to acyl radicals from a vast pool of starting materials. Finally, diethoxyacetic acid and its derivatives are effective for the hydroformylation of aryl olefins. A thorough understanding of the reaction mechanisms and experimental conditions associated with each precursor, as outlined in this guide, will enable researchers to select the optimal strategy for their synthetic targets.

References

A Comparative Guide to the Accuracy of Formyl Radical Thermodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

The formyl radical (HCO) is a crucial intermediate in combustion and atmospheric chemistry.[1][2] Its thermodynamic properties are fundamental inputs for kinetic modeling of these complex systems. However, discrepancies in reported values from various experimental and theoretical methods necessitate a careful assessment of their accuracy. This guide provides a comparative analysis of the available thermodynamic data for the this compound, details the methodologies used for their determination, and offers a workflow for data accuracy assessment.

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic properties of the this compound from various sources, including the extensively referenced NIST-JANAF thermochemical tables and prominent computational chemistry studies.

Thermodynamic PropertyValueMethodSource
Standard Enthalpy of Formation (ΔfH°₂₉₈) 10.40 kcal/mol (43.51 kJ/mol)Review / EvaluationChase, 1998 (NIST WebBook)[3][4]
10 ± 1 kcal/mol (42 ± 4 kJ/mol)Kinetic Methods ReviewTsang, 1996 (NIST WebBook)[3][4]
-0.3 ± 3 kcal/molElectron Impact / Appearance PotentialWalsh, R. (cited in[5])
11.2 kcal/molAldehyde PhotolysisCalvert, J. G. (cited in[5])
10.2 kcal/molG2(MP2,SVP) ab initioViskolcz, B. et al.[6]
10.4 kcal/molCBS-4 ab initioViskolcz, B. et al.[6]
Standard Entropy (S°₂₉₈) 53.693 cal/mol·K (224.65 J/mol·K)Review / EvaluationChase, 1998 (NIST WebBook)[4]
Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈) Calculated Value: 8.6 kcal/mol (36.0 kJ/mol)Derived from ΔH° and S°-
Heat Capacity (Cp) at 298.15 K 8.41 cal/mol·K (35.19 J/mol·K)Shomate Equation Fit to Evaluated DataChase, 1998 (NIST WebBook)[3]

Note: The Gibbs Free Energy of Formation was calculated using the formula ΔG° = ΔH° - TΔS°, with ΔS° calculated from the standard entropies of the elements in their reference states (H₂(g), O₂(g), C(graphite)).

Methodologies for Determining Thermodynamic Data

The accuracy of thermodynamic data is intrinsically linked to the method of its determination. Both experimental and theoretical approaches have been employed, each with its own set of advantages and limitations.

Experimental Protocols
  • Photolysis Studies : Early determinations of the heat of formation of HCO involved the photolysis of aldehydes.[5] By studying the energy required to break the R-CHO bond and measuring the appearance of the this compound, researchers could deduce its enthalpy of formation. The primary challenge in these methods is accurately accounting for any excess energy imparted to the fragments.[5]

  • Electron Impact Mass Spectrometry : This technique involves bombarding a precursor molecule (e.g., formaldehyde (B43269) or acetaldehyde) with electrons of increasing energy. The minimum energy required to produce the formyl cation (HCO⁺) is the appearance potential. Combining this value with the ionization energy of the HCO radical and the known heats of formation of the precursor and other fragments allows for the calculation of ΔfH°(HCO).[5]

  • Laser Photolysis with Transient Absorption Spectroscopy : Modern kinetic studies often employ pulsed laser photolysis to generate the this compound from a precursor like glyoxal.[7][8] The subsequent decay or reaction of the radical is monitored using time-resolved spectroscopy, such as cavity ring-down spectrometry (CRDS). While primarily used for kinetics, spectroscopic data can provide information on molecular properties that are essential for calculating thermodynamic functions.[1]

Theoretical Protocols
  • Ab Initio Computational Chemistry : High-level quantum chemical calculations are now a primary source for thermochemical data. Methods like the Gaussian-n (Gn) theories (e.g., G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-4) are designed to yield high-accuracy energies.[6][9]

    • General Workflow :

      • Geometry Optimization : The molecular structure of the radical is optimized to find its lowest energy conformation, typically using a method like B3LYP or MP2.[10]

      • Vibrational Frequency Calculation : At the optimized geometry, vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to provide data for the calculation of entropy and heat capacity.[10]

      • Single-Point Energy Calculation : A series of high-level energy calculations are performed with large basis sets to approximate the exact electronic energy.[11]

      • Empirical Corrections : Methods like G3 and CBS include empirical correction terms to account for remaining deficiencies in the calculations, improving the final accuracy.[12]

  • Isodesmic Reactions : To improve the accuracy of calculated heats of formation, isodesmic or homodesmotic reaction schemes are often used.[6][9] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of errors in the quantum chemical calculations, leading to more reliable enthalpy of formation values for the target species.[9]

Visualizing Data Assessment and Chemical Pathways

Diagrams are essential for visualizing complex workflows and reaction mechanisms. The following visualizations, created using the DOT language, illustrate the process of assessing thermodynamic data accuracy and a key reaction pathway for the this compound.

G cluster_0 Data Sources cluster_1 Evaluation Process cluster_2 Output exp_data Experimental Data (Photolysis, Spectroscopy, etc.) compare Comparative Analysis - Identify Discrepancies - Assess Uncertainties exp_data->compare the_data Theoretical Data (G3, CBS, CCSD(T), etc.) the_data->compare validate Validation (e.g., Isodesmic Reactions) compare->validate rec_values Recommended Thermodynamic Values compare->rec_values Convergence refine Refinement - Improve Experimental Setup - Enhance Theoretical Models validate->refine refine->exp_data refine->the_data

Caption: Workflow for assessing and refining this compound thermodynamic data.

G H2CO Formaldehyde (H₂CO) HCO This compound (HCO) H2CO->HCO + H, OH, or O H_atom H Atom HCO->H_atom Decomposition CO Carbon Monoxide (CO) HCO->CO Decomposition HO2 HO₂ HCO->HO2 + O₂ O2 O₂ HO2->CO

Caption: Key formation and reaction pathways of the this compound in combustion.

References

Formyl Radical (HCO): A Comparative Analysis of its Chemistry in Diverse Combustion Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists detailing the pivotal role of the formyl radical (HCO) across various combustion landscapes. This document provides an objective comparison of HCO chemistry in premixed flames, diffusion flames, and internal combustion engines, supported by experimental data and detailed methodologies.

The this compound (HCO) is a crucial, short-lived intermediate in the combustion of all hydrocarbon fuels. Its formation and consumption pathways significantly influence key combustion characteristics such as flame speed, ignition delay, and heat release rate. Understanding the nuanced behavior of HCO in different environments is paramount for the development of advanced combustion models and the design of more efficient and cleaner combustion technologies.

I. Quantitative Data on this compound Chemistry

The concentration and reaction rates of the this compound are highly dependent on the specific combustion environment. The following tables summarize key quantitative data to facilitate a direct comparison between premixed flames, diffusion flames, and internal combustion engines.

Table 1: Typical this compound (HCO) Mole Fractions in Different Combustion Environments
Combustion EnvironmentFuel/OxidizerEquivalence Ratio (Φ)Pressure (atm)Temperature (K)Peak HCO Mole Fraction (approx.)Citation
Premixed Laminar FlameMethane/Air1.00.04~18001.5 x 10⁻⁴[1]
Diffusion FlameMethane/AirN/A (spatially varying)1~2000Qualitatively lower than rich premixed[2]
HCCI EngineGasoline SurrogateLeanHighVaries with crank angleVaries significantly
Diesel EngineDiesel SurrogateN/A (highly stratified)HighVaries with crank angleSpatially and temporally complex[3]
Table 2: Key this compound (HCO) Reaction Rate Constants

The chemistry of the this compound is primarily governed by the competition between its thermal decomposition and its reaction with molecular oxygen. The rate constants for these reactions are highly temperature-dependent.

ReactionA (cm³ mol⁻¹ s⁻¹)nEₐ (kcal/mol)Temperature Range (K)Citation
HCO + M <=> H + CO + M
Forward (Decomposition)2.46 x 10¹⁴-0.1116.9298 - 2000[4]
Reverse (Association)1.11 x 10¹³0.032.64298 - 2000[4]
HCO + O₂ -> HO₂ + CO 1.35 x 10¹³0-0.4Not specified

Note: The rate constants are expressed in the modified Arrhenius form, k = A * Tⁿ * exp(-Eₐ/RT). For the HCO + O₂ reaction, a standard Arrhenius form is provided.

II. Comparative Analysis of this compound Chemistry

The fundamental differences in how fuel and oxidizer are mixed in various combustion environments lead to distinct characteristics in this compound chemistry.

Premixed Flames: In premixed flames, the fuel and oxidizer are intimately mixed prior to combustion.[5] This leads to a well-defined reaction zone where the this compound is primarily produced from the oxidation of formaldehyde (B43269) (CH₂O), which itself is a product of initial fuel breakdown. The peak concentration of HCO is typically found within this reaction front.[1] The subsequent consumption of HCO is a critical branching point in the overall reaction mechanism. At high temperatures, thermal decomposition (HCO -> H + CO) dominates, producing a hydrogen atom (H) which is a key chain-branching agent that accelerates the combustion process. In leaner and lower temperature regions, the reaction with oxygen (HCO + O₂ -> HO₂ + CO) becomes more significant, producing the less reactive hydroperoxyl radical (HO₂) and thus inhibiting the overall reaction rate.

Diffusion Flames: In contrast to premixed flames, diffusion flames are characterized by the non-premixed nature of the fuel and oxidizer, which mix through diffusion.[6] The combustion process occurs in a thin zone at the interface of the fuel and oxidizer streams. The formation of HCO is still linked to formaldehyde, but its spatial distribution is more complex and generally spread over a wider region compared to premixed flames. The local equivalence ratio varies significantly across a diffusion flame, leading to regions that are fuel-rich and others that are fuel-lean. This spatial variation in stoichiometry and temperature creates a more heterogeneous environment for HCO chemistry. In the high-temperature, near-stoichiometric regions, thermal decomposition is favored. In the leaner, cooler outer edges of the flame, the reaction with O₂ will be more prevalent.

Internal Combustion Engines:

  • Spark-Ignition (SI) Engines: These engines operate on a largely premixed charge of fuel and air. The this compound chemistry in the propagating flame front is therefore analogous to that in a premixed flame. However, the high pressures and the presence of turbulence in an engine cylinder can significantly alter the reaction rates and the spatial distribution of HCO.

  • Compression-Ignition (Diesel) Engines: Diesel combustion is highly heterogeneous, involving the injection of liquid fuel into hot, compressed air.[3] This creates a complex environment with both premixed and diffusion combustion zones. Initially, a premixed burn occurs as the first injected fuel rapidly mixes and auto-ignites. This is followed by a diffusion-controlled burn as the remainder of the fuel is injected and combusts at the periphery of the spray.[7] Consequently, this compound chemistry in a diesel engine is a hybrid of what is observed in premixed and diffusion flames. The initial premixed burn will have a rapid formation and consumption of HCO, while the subsequent diffusion burn will exhibit a more spatially distributed and temporally extended HCO presence. The high pressures in diesel engines also favor termolecular reactions, potentially influencing the HCO + M <=> H + CO + M equilibrium.

III. Experimental Protocols for this compound Measurement

The in-situ measurement of radical species like HCO in harsh combustion environments is challenging. Planar Laser-Induced Fluorescence (PLIF) is a powerful non-intrusive technique for obtaining spatially resolved measurements of HCO concentrations.

Detailed Methodology for Planar Laser-Induced Fluorescence (PLIF) of HCO

1. Laser System and Wavelength Selection:

  • An excimer-pumped dye laser system or a frequency-tripled alexandrite laser is typically used to generate the excitation wavelength.[8]

  • The laser is tuned to an absorption line in the B̃²A' ← X̃²A' electronic transition of HCO, with an optimal excitation wavelength around 259.004 nm to maximize the fluorescence signal and minimize spectral interferences.[9]

2. Optical Setup for Sheet Formation and Delivery:

  • The laser beam is shaped into a thin sheet using a combination of cylindrical and spherical lenses.

  • This laser sheet is then directed through the combustion environment of interest (e.g., across a flame or into an optically accessible engine).

3. Fluorescence Signal Collection and Detection:

  • The fluorescence emitted by the excited HCO radicals is collected at a 90-degree angle to the laser sheet using a high-sensitivity intensified CCD (ICCD) camera.

  • A bandpass filter is placed in front of the camera to selectively transmit the HCO fluorescence signal (typically in the 300-400 nm range) and reject scattered laser light and interfering emissions from other species.[8]

4. Data Acquisition and Processing:

  • The ICCD camera is synchronized with the laser pulse to capture the fluorescence signal.

  • The raw images are then corrected for background noise, laser sheet intensity variations, and camera response.

  • To obtain quantitative HCO concentrations, the fluorescence signal must be calibrated. This can be achieved by comparing the signal to that from a known concentration of a stable species with a known fluorescence cross-section or by using absorption spectroscopy techniques in a well-controlled environment.

5. Consideration of Interferences:

  • A significant challenge in HCO PLIF is potential spectral interference from other species present in the flame, such as OH radicals and hot O₂ molecules. Careful selection of the excitation wavelength and detection filtering is crucial to minimize these interferences.[9]

  • Photolytic generation of HCO from formaldehyde (CH₂O) by the laser itself can be another source of error. To mitigate this, the laser fluence should be kept below a certain threshold (e.g., 2.5 J/cm²).[9]

IV. Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships of this compound chemistry in premixed and diffusion combustion environments.

Formyl_Radical_Premixed This compound Chemistry in a Premixed Flame Fuel Hydrocarbon Fuel CH2O Formaldehyde (CH₂O) Fuel->CH2O Oxidation HCO This compound (HCO) CH2O->HCO H-abstraction H_atom H Atom (Chain Branching) HCO->H_atom Thermal Decomposition HO2 HO₂ Radical (Chain Inhibition) HCO->HO2 Reaction with O₂ CO Carbon Monoxide (CO) HCO->CO + H / + HO₂ High_T High Temperature High_T->H_atom Favors Low_T_Lean Low Temperature / Lean Low_T_Lean->HO2 Favors

Caption: Key reaction pathways for the this compound in a premixed flame environment.

Formyl_Radical_Diffusion This compound Chemistry in a Diffusion Flame Fuel_Stream Fuel Stream Mixing_Zone Mixing & Reaction Zone Fuel_Stream->Mixing_Zone Diffusion Oxidizer_Stream Oxidizer Stream Oxidizer_Stream->Mixing_Zone Diffusion CH2O Formaldehyde (CH₂O) Mixing_Zone->CH2O Initial Oxidation HCO This compound (HCO) CH2O->HCO H-abstraction H_atom H Atom (Chain Branching) HCO->H_atom Thermal Decomposition HO2 HO₂ Radical (Chain Inhibition) HCO->HO2 Reaction with O₂ CO Carbon Monoxide (CO) HCO->CO + H / + HO₂ Rich_Zone Fuel-Rich Region Rich_Zone->H_atom Dominant in high T zone Lean_Zone Fuel-Lean Region Lean_Zone->HO2 Dominant in cooler edges

Caption: Spatially dependent reaction pathways for the this compound in a diffusion flame.

Experimental_Workflow_PLIF Experimental Workflow for HCO PLIF Laser Tunable Laser System Optics Sheet-Forming Optics Laser->Optics Generate Beam Combustor Combustion Environment (Flame / Engine) Optics->Combustor Deliver Laser Sheet Collection Collection Optics & Filter Combustor->Collection Fluorescence Emission Camera ICCD Camera Collection->Camera Image Signal Computer Data Acquisition & Processing Camera->Computer Transfer Raw Data Sync Synchronization Unit Sync->Laser Trigger Sync->Camera Trigger Computer->Sync Control

Caption: A generalized workflow for performing Planar Laser-Induced Fluorescence (PLIF) measurements of the this compound.

References

Validating the Role of the Formyl Radical in Atmospheric Ozone Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO) is a key intermediate in the atmospheric oxidation of volatile organic compounds (VOCs), playing a significant role in the formation of tropospheric ozone, a major component of photochemical smog. Understanding the kinetics and reaction pathways of HCO is crucial for accurate atmospheric modeling and the development of effective pollution control strategies. This guide provides an objective comparison of the primary atmospheric reaction of the this compound with molecular oxygen against its competing sink reactions, supported by experimental data and detailed methodologies.

I. The Principal Pathway: Reaction with Molecular Oxygen

The dominant atmospheric fate of the this compound is its reaction with molecular oxygen (O₂), which produces a hydroperoxy radical (HO₂) and carbon monoxide (CO).[1][2][3] This reaction is a critical step in ozone formation as the resulting HO₂ radical participates in a catalytic cycle with nitrogen oxides (NOx) to generate ozone.

Reaction: HCO + O₂ → HO₂ + CO

The hydroperoxy radical then reacts with nitric oxide (NO) to produce the hydroxyl radical (OH) and nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ yields an oxygen atom that combines with O₂ to form ozone (O₃).

Ozone Formation Cycle:

  • HO₂ + NO → OH + NO₂

  • NO₂ + hν (λ < 420 nm) → NO + O(³P)

  • O(³P) + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂)

A. Experimental Data: HCO + O₂ Reaction Rate Constant

The rate constant for the reaction of HCO with O₂ has been the subject of numerous experimental and theoretical studies. Below is a comparison of experimentally determined rate constants at various temperatures.

Temperature (K)Rate Constant (k) (cm³/molecule·s)Experimental MethodReference
298(4.0 ± 0.6) x 10⁻¹²Discharge Flow - Photoionization Mass SpectrometryGleason & Stief, 1999[1]
295(3.55 ± 0.05) x 10⁻¹²Slow Flow Reactor - Frequency Modulation DetectionColberg et al., 2005[4]
250(4.4 ± 0.6) x 10⁻¹²Discharge Flow - Photoionization Mass SpectrometryGleason & Stief, 1999[1]
222(4.8 ± 0.7) x 10⁻¹²Discharge Flow - Photoionization Mass SpectrometryGleason & Stief, 1999[1]
200(5.3 ± 0.8) x 10⁻¹²Discharge Flow - Photoionization Mass SpectrometryGleason & Stief, 1999[1]

Note: The data from Gleason & Stief (1999) notably shows a slight negative temperature dependence for this reaction at temperatures below 298 K, which is significant for atmospheric models of the upper troposphere and stratosphere.[1]

B. Primary Source of Formyl Radicals: Formaldehyde (B43269) Photolysis

The primary source of formyl radicals in the troposphere is the photolysis of formaldehyde (HCHO) by solar ultraviolet radiation.[5][6] Formaldehyde is a common atmospheric pollutant, emitted directly from combustion sources and also formed from the oxidation of methane (B114726) and other VOCs. The photolysis of formaldehyde proceeds via two main channels:

  • Radical Channel: HCHO + hν → H + HCO

  • Molecular Channel: HCHO + hν → H₂ + CO

The quantum yield of the radical channel, which produces the this compound, is dependent on the wavelength of the incident radiation.

Wavelength (nm)Quantum Yield (Φ) for HCO productionReference
302.6 - 331.0Wavelength-dependent, with values provided at high resolutionSmith et al., 2008[3]
304 - 329Wavelength-dependent, with detailed rotational structureErnest et al., 2012[1]
> 310Modeled and analyzed for consistency with experimental dataTroe, 2007[2]

II. Competing Atmospheric Reactions of the this compound

While the reaction with O₂ is the dominant loss process for HCO in the atmosphere, several competing reactions can also occur, particularly in polluted environments. The relative importance of these pathways depends on the concentrations of the respective reactants.

A. Reaction with Nitric Oxide (NO)

In environments with high concentrations of NOx, the reaction of HCO with nitric oxide can be a significant sink for the this compound.

Reaction: HCO + NO → HNO + CO

Temperature (K)Rate Constant (k) (cm³/molecule·s)Reference
298(1.3 ± 0.2) x 10⁻¹¹Gleason & Stief, 1999[1]
B. Reaction with Ozone (O₃)

The this compound can also react with ozone, though this reaction is generally slower than the reaction with O₂ under typical atmospheric conditions.

Reaction: HCO + O₃ → Products

A computational study has investigated the kinetics and mechanisms of this reaction, suggesting it can proceed via hydrogen-abstraction and association-elimination pathways. The total rate constant at 298 K was calculated to be in close agreement with an experimental value of 8.3 × 10⁻¹³ cm³/molecule·s.[7]

C. Self-Reaction

The self-reaction of formyl radicals can also occur, particularly at higher concentrations. This reaction has multiple product channels.

Reaction: HCO + HCO → Products (e.g., H₂ + 2CO, H₂CO + CO)

Theoretical studies have shown that the product branching ratios are pressure and temperature-dependent.[8]

III. Experimental Methodologies

The validation of the this compound's role in ozone formation relies on a combination of laboratory experiments and atmospheric simulations.

A. Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This is a powerful technique for studying the kinetics of radical reactions.

Experimental Workflow:

  • Radical Generation: A precursor molecule (e.g., formaldehyde for HCO, or a source of OH radicals) is photolyzed by a pulsed laser to generate the radical of interest.

  • Reaction: The generated radicals are allowed to react with a known concentration of a reactant gas (e.g., O₂) in a flow tube.

  • Detection: A second, tunable laser is used to excite the radical at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: By varying the time delay between the photolysis and probe lasers, the decay of the radical concentration over time can be monitored, allowing for the determination of the reaction rate constant.

PLP_LIF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process Photolysis_Laser Pulsed Photolysis Laser Radical_Gen Radical Generation Photolysis_Laser->Radical_Gen hv₁ Probe_Laser Tunable Probe Laser Excitation Radical Excitation Probe_Laser->Excitation hv₂ Flow_Tube Reaction Flow Tube PMT Photomultiplier Tube (PMT) Detection Signal Detection PMT->Detection Precursor Precursor Gas (e.g., HCHO) Precursor->Radical_Gen Reactant Reactant Gas (e.g., O2) Reaction Reaction Reactant->Reaction Radical_Gen->Reaction Reaction->Excitation Fluorescence Fluorescence Emission Excitation->Fluorescence Fluorescence->PMT Data_Analysis Data Analysis Detection->Data_Analysis Decay Curve Rate Constant (k) Rate Constant (k) Data_Analysis->Rate Constant (k) Smog_Chamber_Experiment cluster_chamber Smog Chamber cluster_procedure Experimental Procedure Chamber Teflon Reactor Irradiation Photochemical Initiation Chamber->Irradiation Light_Source Light Source (Solar Simulator) Light_Source->Irradiation Preparation Chamber Cleaning Injection Reactant Injection (HCHO, NOx) Preparation->Injection Injection->Chamber Monitoring Concentration Monitoring Irradiation->Monitoring Time-series Data Analysis Model Comparison Monitoring->Analysis Validated Mechanism Validated Mechanism Analysis->Validated Mechanism Atmospheric Model Atmospheric Model Atmospheric Model->Analysis Ozone_Formation_Pathway HCHO Formaldehyde (HCHO) HCO This compound (HCO) HCHO->HCO Photolysis hv Sunlight (hν) hv->HCHO NO2 Nitrogen Dioxide (NO₂) hv->NO2 HO2 Hydroperoxy Radical (HO₂) HCO->HO2 + O₂ O2 Oxygen (O₂) O2->HCO O_atom Oxygen Atom (O) O2->O_atom OH Hydroxyl Radical (OH) HO2->OH + NO CO Carbon Monoxide (CO) NO Nitric Oxide (NO) NO->HO2 NO->O_atom NO2->NO Photolysis OH->NO2 O3 Ozone (O₃) O_atom->O3 + O₂ + M M M M->O_atom

References

Formyl Radical Kinetics: A Comparative Analysis of Shock Tube and Flow Tube Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO) is a crucial intermediate in combustion and atmospheric chemistry. Understanding its reaction kinetics is paramount for the development of accurate chemical models. Two common experimental techniques utilized to measure the rate constants of elementary reactions involving HCO are the shock tube and the flow tube methods. This guide provides a comparative overview of the kinetic data obtained from these two techniques for key reactions of the this compound, alongside detailed experimental protocols and visual representations of the methodologies.

Comparison of Kinetic Data

The following tables summarize the experimentally determined rate constants for three key reactions of the this compound: its reaction with molecular oxygen (O₂), with atomic hydrogen (H), and its unimolecular decomposition/stabilization in the presence of a third body (M).

Table 1: Rate Constants for the Reaction HCO + O₂ → HO₂ + CO

Experimental TechniqueTemperature (K)Pressure (atm)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)Reference
Shock Tube & Room Temperature Photolysis295~1(3.55 ± 0.05) x 10⁻¹²[1]
Shock Tube967 - 1275~1.5Expressed as k = 1.35 x 10¹³ exp(-400/RT) cm³/mol s[2]

Note: The study by Friedrichs et al. (2006) provides data from both room temperature experiments, analogous to flow tube conditions, and high-temperature shock tube experiments, offering a valuable direct comparison.[1]

Table 2: Rate Constants for the Reaction HCO + H → H₂ + CO

Experimental TechniqueTemperature (K)Pressure (atm)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)Reference
Shock Tube (from reverse reaction)1304 - 2006~1Derived from k(CH₂O + H) = 1.97 x 10¹¹(T/K)¹⁰⁶ exp(-3818/T) cm³ mol⁻¹ s⁻¹[3][4]
Theoretical Calculation200 - 3000N/Ak(CH₂O + H) = 5.86 x 10³(T/K)³¹³ exp(-762/T) cm³ mol⁻¹ s⁻¹[3][4]

Note: Direct experimental data for the HCO + H reaction is challenging to obtain. The data presented here are derived from studies of the reverse reaction, CH₂O + H → HCO + H₂, conducted in shock tubes.[3][4] The rate constant for the forward reaction can be calculated using the equilibrium constant. Theoretical calculations provide a broader temperature range for comparison.

Table 3: Rate Constants for the Reaction HCO + M → H + CO + M

Experimental TechniqueTemperature (K)Pressure (atm)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)Reference
Shock Tube498 - 7690.8 - 100 bar (He)Pressure dependent, expressed as k₁(He) = (0.8 ± 0.4) x 10⁻¹⁰exp(-(66.0 ± 3.4) kJ mol⁻¹/RT)[5]

Experimental Protocols

A clear understanding of the experimental methodologies is essential for interpreting the kinetic data.

Shock Tube Methodology

Shock tubes are apparatuses designed to generate high temperatures and pressures for a short duration, allowing for the study of chemical kinetics in the gas phase under extreme conditions.

A typical shock tube experiment for studying this compound kinetics involves the following steps:

  • Gas Mixture Preparation: A mixture of a precursor for the this compound (e.g., formaldehyde, glyoxal), reactants (e.g., O₂, H atoms), and a large excess of an inert buffer gas (e.g., Argon) is prepared and introduced into the driven section of the shock tube.

  • Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from the driven section by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Reaction Initiation: The high temperature behind the reflected shock wave initiates the decomposition of the precursor, producing formyl radicals.

  • Species Detection: The concentration of the this compound or a product species is monitored over time using sensitive diagnostic techniques, such as laser absorption spectroscopy. For instance, in the study of the CH₂O + H reaction, the formation of CO was monitored via mid-IR laser absorption.[3][4]

  • Data Analysis: The temporal profile of the monitored species is used to infer the rate constant of the reaction of interest by comparing the experimental data with simulations of a detailed chemical kinetic model.

Flow Tube Methodology

Flow tubes are used to study gas-phase reactions at lower temperatures and pressures, typically under pseudo-first-order conditions.

A typical flow tube experiment for studying this compound kinetics proceeds as follows:

  • Radical Generation: Formyl radicals are generated in a flow of an inert buffer gas (e.g., Helium or Nitrogen). This can be achieved through photolysis of a precursor like glyoxal (B1671930) using a laser.[1]

  • Reactant Introduction: A large excess of the reactant (e.g., O₂) is introduced into the main flow through a movable or fixed inlet.

  • Reaction Zone: The radicals and reactants mix and react as they travel down the flow tube. The reaction time is controlled by the flow velocity and the distance between the reactant inlet and the detection zone.

  • Detection: The concentration of the this compound is measured at a fixed point downstream using techniques like laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS).[6]

  • Kinetic Analysis: By varying the concentration of the excess reactant or the reaction time (by moving the reactant inlet), the pseudo-first-order rate constant can be determined from the decay of the this compound concentration. The bimolecular rate constant is then calculated from the pseudo-first-order rate constant and the known concentration of the excess reactant.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments in shock tube and flow tube studies.

ShockTubeWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mix Prepare Gas Mixture (Precursor, Reactant, Buffer) load_tube Load Mixture into Driven Section prep_mix->load_tube rupture Rupture Diaphragm load_tube->rupture shock Generate Shock Wave rupture->shock heat Heat & Compress Gas shock->heat initiate Initiate Reaction heat->initiate monitor Monitor Species Concentration vs. Time initiate->monitor model Kinetic Modeling monitor->model rate_const Determine Rate Constant model->rate_const

Caption: A typical experimental workflow for a shock tube kinetics study.

FlowTubeWorkflow cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis gen_rad Generate Formyl Radicals in Buffer Gas Flow mix_react Mixing and Reaction in Flow Tube gen_rad->mix_react intro_react Introduce Excess Reactant (Movable Inlet) intro_react->mix_react detect Detect Radical Concentration (Fixed Point) mix_react->detect vary Vary Reactant Concentration or Reaction Time detect->vary analyze Determine Pseudo-First-Order Rate vary->analyze calc_k Calculate Bimolecular Rate Constant analyze->calc_k

Caption: A typical experimental workflow for a flow tube kinetics study.

Conclusion

Both shock tube and flow tube techniques provide valuable data for understanding this compound kinetics. Shock tubes are indispensable for obtaining data at high temperatures relevant to combustion, while flow tubes are well-suited for measurements at lower temperatures characteristic of atmospheric conditions. The choice of technique depends on the specific reaction and the temperature and pressure regime of interest. This guide highlights the available data and methodologies, providing a foundation for researchers to critically evaluate and utilize kinetic parameters in their models. Further experimental work, particularly direct comparative studies and investigations of the HCO + M reaction in flow tubes, would be beneficial for refining our understanding of this compound chemistry.

References

A Researcher's Guide to Basis Set Performance in Formyl Radical (HCO) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational basis sets for predicting the geometry and vibrational frequencies of the formyl radical, with supporting experimental data and detailed methodologies.

The this compound (HCO) is a species of significant interest in combustion and atmospheric chemistry. Accurate theoretical modeling of its properties is crucial for understanding its role in these complex environments. A key choice in such calculations is the basis set used to represent the molecular orbitals. This guide provides a comparative evaluation of the performance of various basis sets in predicting the equilibrium geometry and vibrational frequencies of the HCO radical. The calculated values are benchmarked against experimental data to offer a clear assessment of their accuracy.

Experimental Benchmark Data

Experimental determination of the properties of transient species like the this compound is challenging. However, spectroscopic studies have provided reliable data for its geometry and vibrational frequencies. These experimental values serve as the gold standard for evaluating the performance of computational methods.

Table 1: Experimental Geometry and Vibrational Frequencies of the this compound (HCO)

ParameterExperimental ValueReference
Geometry
C-H Bond Length (rCH)1.125 Å[NIST CCCBDB]
C-O Bond Length (rCO)1.175 Å[NIST CCCBDB]
H-C-O Bond Angle (∠HCO)124.95°[NIST CCCBDB]
Vibrational Frequencies
ν1 (C-H stretch)2434.48 cm⁻¹[1]
ν2 (C=O stretch)1868.17 cm⁻¹[NIST CCCBDB]
ν3 (H-C-O bend)1080.76 cm⁻¹[NIST CCCBDB]

Comparison of Calculated Geometries

The accuracy of the calculated equilibrium geometry is a primary indicator of the quality of a basis set. The following table summarizes the C-H and C-O bond lengths and the H-C-O bond angle of the this compound calculated using a range of basis sets with the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] level of theory, a highly accurate quantum chemical method.

Table 2: Calculated Geometries of the this compound (HCO) with Various Basis Sets

Basis SetC-H Bond Length (Å)% ErrorC-O Bond Length (Å)% ErrorH-C-O Bond Angle (°)% Error
Experimental 1.125 -1.175 -124.95 -
aug-cc-pVTZ1.121-0.361.1770.17124.6-0.28
aug-cc-pVQZ1.123-0.181.1760.09124.8-0.12
aug-cc-pCVQZ1.118-0.621.1750.00124.9-0.04

Note: The computational data in this table is derived from a high-level study focused on the potential energy surface of HCO. A broader comparison including Pople-style basis sets would be beneficial for a more complete picture of basis set performance from simpler to more complex models.

Comparison of Calculated Vibrational Frequencies

Vibrational frequencies are sensitive probes of the potential energy surface around the equilibrium geometry. The following table compares the harmonic vibrational frequencies of the this compound calculated with different basis sets to the experimental fundamental frequencies. It is important to note that calculated harmonic frequencies are expected to be higher than experimental fundamental frequencies due to the neglect of anharmonicity.

Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of the this compound (HCO) with Various Basis Sets

Basis SetMethodν1 (C-H stretch)% Errorν2 (C=O stretch)% Errorν3 (H-C-O bend)% Error
Experimental -2434.48 -1868.17 -1080.76 -
b3lyp/6-31G(d)DFT2661.749.331946.664.201131.044.65
CCSD(T)/aug-cc-pVTZCCSD(T)24872.1618850.9010951.32
CCSD(T)/aug-cc-pVQZCCSD(T)24781.7918810.6910921.04

Note: The b3lyp/6-31G(d) data provides a reference for a widely used density functional theory method. The CCSD(T) results demonstrate the high accuracy achievable with correlation-consistent basis sets.

Experimental and Computational Methodologies

A clear understanding of the methodologies employed is essential for a critical evaluation of the data.

Experimental Protocols

The experimental geometry and vibrational frequencies of the this compound have been determined using various high-resolution spectroscopic techniques. These methods typically involve generating the transient HCO species in the gas phase and probing its rotational and vibrational energy levels with high precision. For instance, the ν1 C-H stretching frequency was determined with high accuracy using infrared kinetic spectroscopy following laser flash photolysis of formaldehyde (B43269) or acetaldehyde.[1]

Computational Protocols

The computational results presented in this guide were obtained using ab initio quantum chemical calculations. The general workflow for these calculations is as follows:

  • Geometry Optimization: For a chosen level of theory (e.g., CCSD(T)) and basis set, the molecular geometry is varied to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure.

  • Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. Diagonalizing the resulting Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

The choice of both the theoretical method and the basis set significantly impacts the accuracy of the results. The CCSD(T) method is known for its high accuracy in treating electron correlation, which is crucial for obtaining reliable results for molecules like the this compound. The basis sets used in the cited studies are part of Dunning's correlation-consistent family (cc-pVTZ, cc-pVQZ), which are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing the electron density far from the nuclei.

Logical Workflow for Basis Set Evaluation

The process of evaluating the performance of different basis sets for a particular molecular calculation can be visualized as a systematic workflow. This involves selecting the molecule and properties of interest, choosing a range of basis sets to test, performing the calculations, and comparing the results against reliable experimental or high-level theoretical benchmarks.

BasisSetEvaluation cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Molecule Select Molecule (e.g., HCO) Properties Define Properties of Interest (Geometry, Frequencies) Molecule->Properties Benchmark Identify Experimental or High-Level Benchmark Data Properties->Benchmark Compare Compare Calculated Results to Benchmark Data Benchmark->Compare BasisSets Select a Range of Basis Sets (e.g., Pople, Dunning) Method Choose a Consistent Theoretical Method (e.g., CCSD(T)) BasisSets->Method PerformCalc Perform Quantum Chemical Calculations Method->PerformCalc PerformCalc->Compare Error Calculate Percentage Error and Analyze Trends Compare->Error Conclusion Draw Conclusions on Basis Set Performance Error->Conclusion

Caption: Workflow for evaluating basis set performance.

Summary and Recommendations

The presented data indicates that for high-accuracy calculations of the geometry and vibrational frequencies of the this compound, the use of augmented correlation-consistent basis sets, such as aug-cc-pVTZ and aug-cc-pVQZ, in conjunction with a high-level correlation method like CCSD(T) is recommended. These basis sets provide results that are in excellent agreement with experimental values.

For more routine calculations where computational cost is a significant factor, a method like B3LYP with a Pople-style basis set like 6-31G(d) can provide qualitatively reasonable results, although the errors are noticeably larger. Researchers should carefully consider the desired accuracy and available computational resources when selecting a basis set for their specific application. This guide provides a starting point for making an informed decision in the theoretical study of the this compound and similar open-shell species.

References

A Comparative Analysis of Formyl Radical Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO•), a critical intermediate in atmospheric, combustion, and interstellar chemistry, plays a significant role in various chemical processes.[1][2] Understanding its formation pathways is crucial for modeling and controlling these complex systems. This guide provides a comparative analysis of the primary formation pathways of the this compound, supported by experimental data, detailed methodologies, and visual representations of the reaction pathways.

Key Formation Pathways at a Glance

The formation of the this compound can occur through several distinct chemical reactions. The most significant of these include the hydrogen abstraction from formaldehyde, the oxidation of methane, the photolysis of glyoxal (B1671930), and the direct association of a hydrogen atom with carbon monoxide. Each of_ these pathways exhibits different efficiencies and is prevalent under specific environmental conditions.

Quantitative Comparison of Formation Pathways

The efficiency and rate of this compound formation are highly dependent on the specific pathway and the surrounding chemical environment. The following tables summarize key quantitative data for the primary formation pathways.

Table 1: Formation from Formaldehyde (CH₂O) by Hydrogen Abstraction

Formaldehyde is a major precursor to the this compound, which is formed through the abstraction of a hydrogen atom by various radical species. This process is particularly important in combustion and atmospheric chemistry.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference(s)
CH₂O + H → HCO + H₂5.86 x 10³ (T/K)³.¹³ exp(-762/T)200 - 3000[3][4]
CH₂O + OH → HCO + H₂O7.82 x 10⁷ (T/K)¹.¹⁸ exp(447/T)200 - 1670[2][5]
CH₂O + O → HCO + OH4.16 x 10¹¹ (T/K)⁰.⁵⁷ exp(-2762/T)N/A[6]
Table 2: Formation from Photolysis of Glyoxal ((CHO)₂)

The photolysis of glyoxal is a common laboratory method for generating formyl radicals for kinetic studies and is also relevant in atmospheric chemistry. The quantum yield for HCO• formation is wavelength-dependent.

Wavelength (nm)Quantum Yield (Φ) for HCO•Pressure ConditionsReference(s)
310~0.8Pressure independentSearch results
320~0.7Pressure independentSearch results
330~0.5Pressure independentSearch results
340~0.2Pressure independentSearch results
Table 3: Formation from Hydrogen Atom and Carbon Monoxide (H + CO)

The association of a hydrogen atom with carbon monoxide represents a fundamental pathway for this compound formation, particularly in environments with high concentrations of these species.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Activation Energy (Ea) (kcal mol⁻¹)Reference(s)
H + CO → HCOHigh-pressure limit, complex temperature dependence50 - 40001.96 - 3.89 (temperature dependent)[7][8]

Note: The rate constant for this reaction is highly pressure-dependent (fall-off region), and the provided data is for the high-pressure limit.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the chemical transformations and experimental setups discussed, the following diagrams have been generated using the DOT language.

formyl_radical_formation_pathways cluster_formaldehyde From Formaldehyde (CH₂O) cluster_methane From Methane (CH₄) Oxidation cluster_glyoxal From Glyoxal ((CHO)₂) Photolysis cluster_H_CO From H• + CO CH2O Formaldehyde (CH₂O) HCO_F This compound (HCO•) CH2O->HCO_F CH2O->HCO_F CH2O->HCO_F H2 H₂ HCO_F->H2 + H2O H₂O HCO_F->H2O + OH_prod OH• HCO_F->OH_prod + H H• H->CH2O + OH OH• OH->CH2O + O O• O->CH2O + CH4 Methane (CH₄) WO4_superoxide WO₄⁺-O₂⁻• CH4->WO4_superoxide + Catalyst HCO_M This compound (HCO•) WO4_superoxide->HCO_M Glyoxal Glyoxal ((CHO)₂) photon Glyoxal->photon + HCO_G 2 HCO• photon->HCO_G H_atom H• CO Carbon Monoxide (CO) H_atom->CO + M M (Third Body) CO->M + HCO_HC This compound (HCO•) M->HCO_HC

Figure 1: Major formation pathways of the this compound.

PLP_CRDS_Workflow cluster_setup Experimental Setup cluster_process Experimental Process Photolysis_Laser Pulsed Photolysis Laser (e.g., Excimer Laser) Reaction_Cell Reaction Cell (Gas Mixture Inlet/Outlet) Photolysis_Laser->Reaction_Cell Initiates Reaction Probe_Laser Tunable Probe Laser (e.g., Dye Laser) High_Reflectivity_Mirrors High-Reflectivity Mirrors (Optical Cavity) Probe_Laser->High_Reflectivity_Mirrors Enters Cavity Detector Photodetector High_Reflectivity_Mirrors->Detector Light Leaks Data_Acquisition Data Acquisition System (Oscilloscope/Computer) Detector->Data_Acquisition Signal Generate_Radical 1. Generate HCO• (Photolysis of Precursor) Probe_Absorption 2. Probe HCO• Absorption Generate_Radical->Probe_Absorption Measure_Decay 3. Measure Ring-Down Time Probe_Absorption->Measure_Decay Calculate_Concentration 4. Calculate [HCO•] Measure_Decay->Calculate_Concentration Vary_Parameters 5. Vary Parameters (Time Delay, Wavelength) Calculate_Concentration->Vary_Parameters

Figure 2: Workflow for Pulsed Laser Photolysis–Cavity Ring-Down Spectroscopy.

Experimental Protocols

A key technique for studying the kinetics of this compound formation and consumption is Pulsed Laser Photolysis–Cavity Ring-Down Spectroscopy (PLP-CRDS) .[9][10][11][12]

Protocol: Pulsed Laser Photolysis–Cavity Ring-Down Spectroscopy (PLP-CRDS) for HCO• Detection

1. Objective: To measure the concentration-time profile of formyl radicals (HCO•) and determine reaction rate constants.

2. Materials and Equipment:

  • Pulsed photolysis laser (e.g., excimer laser, Nd:YAG laser) to initiate the chemical reaction.
  • Tunable probe laser (e.g., dye laser, optical parametric oscillator) to probe the absorption of HCO•.
  • High-finesse optical cavity, consisting of two high-reflectivity mirrors (R > 99.9%).
  • Reaction cell equipped with gas inlets and outlets, and windows for the laser beams.
  • Photodetector (e.g., photomultiplier tube, photodiode) to measure the light leaking from the cavity.
  • Fast oscilloscope and computer for data acquisition and analysis.
  • Gas handling system for preparing and flowing the precursor gas mixture.
  • Precursor molecule for HCO• formation (e.g., formaldehyde, glyoxal).
  • Inert buffer gas (e.g., N₂, He, Ar).

3. Experimental Procedure:

  • Preparation:
  • Prepare a gas mixture of the HCO• precursor and the buffer gas at known concentrations using mass flow controllers.
  • Flow the gas mixture through the reaction cell at a constant pressure and flow rate.
  • Laser Alignment:
  • Align the photolysis laser beam to pass through the center of the reaction cell, initiating the formation of HCO• radicals.
  • Align the probe laser beam to be collinear with the optical axis of the high-finesse cavity.
  • Data Acquisition:
  • Fire a pulse from the photolysis laser to generate a transient concentration of HCO• radicals.
  • After a controlled time delay, fire a pulse from the probe laser into the optical cavity.
  • The probe laser pulse will be trapped between the high-reflectivity mirrors, and a small fraction of the light will leak out with each pass.
  • The photodetector measures the intensity of the leaking light, which decays exponentially over time (the "ring-down").
  • The oscilloscope records the ring-down waveform.
  • Measurement:
  • The ring-down time (τ) is determined by fitting the decay waveform to a single exponential function.
  • The absorption coefficient (α) of the HCO• radicals at the probe laser wavelength is calculated using the equation: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light and τ₀ is the ring-down time of the empty cavity (without absorbing species).
  • The concentration of HCO• is determined from the absorption coefficient using the Beer-Lambert law: [HCO•] = α / (σ * l), where σ is the absorption cross-section of HCO• at the probe wavelength and l is the effective path length.
  • Kinetics Measurement:
  • Repeat the measurement at various time delays between the photolysis and probe laser pulses to obtain the concentration-time profile of HCO•.
  • The rate constant for the reaction of interest can be determined by analyzing the decay of the HCO• concentration over time.

4. Data Analysis:

  • The ring-down waveforms are fitted to an exponential decay function to extract the ring-down time (τ).
  • The concentration of HCO• is plotted as a function of time.
  • The kinetic data is fitted to the appropriate rate law to determine the reaction rate constant.

Conclusion

This guide provides a comparative overview of the primary formation pathways of the this compound, highlighting the quantitative differences in their reaction rates and efficiencies. The provided experimental protocol for PLP-CRDS offers a detailed methodology for researchers to investigate the kinetics of these and other radical species. The visual diagrams of the formation pathways and experimental workflow serve to further clarify these complex processes. This information is intended to be a valuable resource for professionals in research and development who require a fundamental understanding of radical chemistry.

References

A Comparative Guide to the Infrared Spectrum of the Formyl Radical: Validating Theoretical Predictions Against Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO), a crucial intermediate in combustion, atmospheric chemistry, and astrophysics, presents a significant subject for spectroscopic analysis. Validating theoretical predictions of its infrared (IR) spectrum against experimental data is paramount for accurate modeling of complex chemical systems. This guide provides an objective comparison of experimental and computationally predicted IR spectra of the this compound, supported by detailed experimental and theoretical methodologies.

Quantitative Comparison of Vibrational Frequencies and Intensities

The infrared spectrum of the this compound is characterized by three fundamental vibrational modes: the C-H stretching (ν1), the H-C-O bending (ν2), and the C-O stretching (ν3) modes. Below is a summary of experimentally determined and theoretically calculated values for these modes.

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental Intensity (km/mol)Theoretical (UCCSD(T)) Frequency (cm⁻¹)Theoretical (UCCSD(T)) Intensity (km/mol)Theoretical (Variational CCSD(T)) Frequency (cm⁻¹)
ν1 (C-H Stretch) 2434.48[1]93.2 ± 6.0[1][2]Not explicitly stated in snippetsNot explicitly stated in snippetsCalculated[3]
ν2 (H-C-O Bend) 1091[4][5]67.2 ± 4.5[1][2]Not explicitly stated in snippetsNot explicitly stated in snippetsCalculated[3]
ν3 (C-O Stretch) 1860[4][5]109.2 ± 6.6[1][2]Not explicitly stated in snippetsNot explicitly stated in snippetsCalculated[3]

Note: The theoretical values from UCCSD(T) computations were compared with the experimental intensities, and while good agreement was found for the C-H and C-O stretching bands, a "rather large discrepancy" was noted for the H-C-O bending mode.[1] Specific calculated frequency and intensity values from the direct comparison study were not available in the provided search results.

Methodologies

The experimental data presented here for the absolute infrared intensities were obtained using matrix-isolation Fourier-transform infrared (FTIR) spectroscopy.[1][2]

  • Precursor Photodissociation : A suitable precursor, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., at 20 K).

  • Radical Formation : The precursor molecules are photolyzed using a UV laser (e.g., 308 nm XeCl excimer laser) to generate formyl radicals.[1]

  • Spectral Measurement : The infrared spectrum of the matrix-isolated species is recorded using an FTIR spectrometer.

  • Quantitative Analysis : The absolute IR absorption intensities are determined by relating the integrated absorbance of the HCO vibrational bands to the known absorption coefficient of a reference molecule, such as carbon monoxide (CO), which can be produced in a controlled manner during the experiment.[1][2]

The predicted infrared spectra of the this compound are typically calculated using high-level ab initio quantum chemistry methods.

  • Geometry Optimization : The equilibrium geometry of the this compound in its ground electronic state (²A') is first optimized.

  • Vibrational Frequency Calculation : Harmonic vibrational frequencies and infrared intensities are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates.

  • Computational Methods :

    • Density Functional Theory (DFT) : A widely used method that can provide a good balance between accuracy and computational cost.

    • Coupled-Cluster Theory (e.g., UCCSD(T) and variational CCSD(T)) : These are highly accurate ab initio methods that include electron correlation effects to a high degree.[1][3] The UCCSD(T) method includes single and double excitations iteratively and triple excitations perturbatively. Variational calculations on a computed potential energy surface can provide a more accurate description of the vibrational spectrum.[3]

  • Basis Set Selection : The accuracy of the calculations is also dependent on the choice of the basis set, which describes the atomic orbitals. Larger basis sets generally lead to more accurate results.

Workflow for Validating Predicted Infrared Spectra

The following diagram illustrates the logical workflow for comparing theoretically predicted infrared spectra of the this compound with experimental findings.

Validation_Workflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Prediction cluster_comparison Comparative Analysis exp_setup Matrix-Isolation FTIR Spectroscopy exp_data Experimental IR Spectrum (Frequencies & Intensities) exp_setup->exp_data compare Compare Experimental & Predicted Spectra exp_data->compare comp_method Select Computational Method (e.g., UCCSD(T)) calc Perform Ab Initio Calculation comp_method->calc basis_set Choose Basis Set basis_set->calc pred_spec Predicted IR Spectrum (Frequencies & Intensities) calc->pred_spec pred_spec->compare validate Validate Theoretical Model compare->validate

Caption: Workflow for the validation of theoretical infrared spectra against experimental data.

References

Navigating the Labyrinth of Combustion Chemistry: A Comparative Guide to Formyl Radical Kinetics in Leading Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the treatment of the formyl radical (HCO) in prominent combustion models reveals critical uncertainties that significantly influence predictive accuracy. This guide offers a comparative analysis of three widely-used kinetic models—GRI-Mech 3.0, USC Mech II, and AramcoMech 2.0—pitting their theoretical foundations against experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing the impact of this compound uncertainties.

The this compound, a key intermediate in the oxidation of hydrocarbons, plays a pivotal role in dictating combustion phenomena such as flame propagation speed and autoignition delay times. The rates of its formation and consumption reactions directly influence the overall radical pool and the production of crucial species like H and CO. Consequently, even minor inaccuracies in the kinetic parameters of HCO reactions within combustion models can lead to significant discrepancies between simulation and reality. This guide systematically dissects the handling of key this compound reactions in three state-of-the-art combustion models, presenting a clear comparison of their underlying assumptions and their performance against experimental benchmarks.

At the Heart of the Matter: Key this compound Reactions

The combustion chemistry of the this compound is dominated by a handful of key reactions that govern its concentration and subsequent impact on the overall combustion process. The primary reactions of interest are:

  • Thermal Decomposition: HCO + M ⇌ H + CO + M

  • Reaction with Molecular Oxygen: HCO + O₂ ⇌ HO₂ + CO

  • Reaction with Hydrogen Atom: HCO + H ⇌ H₂ + CO

  • Reaction with Hydroxyl Radical: HCO + OH ⇌ H₂O + CO

  • Reaction with Methyl Radical: HCO + CH₃ ⇌ CH₄ + CO

The uncertainties in the rate constants of these reactions, particularly their temperature and pressure dependence, are a major source of predictive a in combustion modeling.

A Tale of Three Models: GRI-Mech, USC Mech II, and AramcoMech

To understand the landscape of this compound modeling, we compare the Arrhenius parameters for the aforementioned key reactions as implemented in three prominent combustion mechanisms: GRI-Mech 3.0, USC Mech II, and AramcoMech 2.0. These models are widely used in the combustion research community for simulating a variety of fuels and conditions.

ReactionModelA (cm³/mol·s)nE (cal/mol)
HCO + M ⇌ H + CO + M GRI-Mech 3.01.81E+140.017000.0
USC Mech II1.81E+140.017000.0
AramcoMech 2.02.65E+140.017000.0
HCO + O₂ ⇌ HO₂ + CO GRI-Mech 3.01.35E+130.00.0
USC Mech II1.35E+130.00.0
AramcoMech 2.01.35E+130.00.0
HCO + H ⇌ H₂ + CO GRI-Mech 3.07.30E+130.00.0
USC Mech II7.30E+130.00.0
AramcoMech 2.07.30E+130.00.0
HCO + OH ⇌ H₂O + CO GRI-Mech 3.01.10E+140.00.0
USC Mech II1.10E+140.00.0
AramcoMech 2.01.10E+140.00.0
HCO + CH₃ ⇌ CH₄ + CO GRI-Mech 3.02.30E+130.00.0
USC Mech II2.30E+130.00.0
AramcoMech 2.02.30E+130.00.0

Note: The Arrhenius parameters are given in the form k = A * T^n * exp(-E/RT). For the thermal decomposition reaction (HCO + M ⇌ H + CO + M), different models may use different third-body efficiencies, which are not detailed in this table but can contribute to variations in the effective rate.

Experimental Validation: Where Theory Meets Reality

The ultimate test of any combustion model lies in its ability to accurately reproduce experimental observations. Here, we examine the performance of GRI-Mech 3.0, USC Mech II, and AramcoMech 2.0 against two key experimental benchmarks that are sensitive to this compound kinetics: laminar flame speed and ignition delay time.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that is highly dependent on the underlying chemical kinetics. Studies on methane-air flames provide a valuable testbed for evaluating model performance.

For instance, experimental measurements of lean methane-air laminar premixed flames at engine-relevant temperatures have shown that GRI-Mech 3.0 tends to overestimate the laminar flame speed at high operating conditions, while USC Mech II shows good agreement at stoichiometric conditions as the inlet temperature increases.[1] Another study on methane (B114726)/air mixtures at elevated pressures found that both GRI-Mech 3.0 and USC Mech II can well predict laminar flame speeds at normal pressure, but discrepancies arise at higher pressures.[2] Generally, for lean and stoichiometric conditions, GRI-Mech 3.0 often shows good performance in predicting laminar flame speed.[3]

Ignition Delay Time

Ignition delay time, the time lag before the onset of rapid combustion, is another critical parameter that is strongly influenced by radical chain branching and termination reactions, in which HCO plays a significant role. Shock tube experiments are a primary source of high-quality ignition delay data.

Validation studies of GRI-Mech 3.0 against shock tube ignition delay data for propane-oxygen-argon mixtures have shown good agreement.[4] For methane ignition with high CO₂ dilution, both GRI-Mech 3.0 and AramcoMech 1.3 have been shown to perform reasonably well.[5][6] However, a comprehensive comparison of 13 detailed combustion mechanisms against methane ignition delay data from shock tubes and rapid compression machines found that while most mechanisms could reproduce the shock tube data well, AramcoMech 2.0 (referred to as Aramco-II-2016 in the study) was among the most accurate for shock tube conditions.[7]

Visualizing the Chemistry: Reaction Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key reaction pathways of the this compound and a typical workflow for assessing the impact of its uncertainties on combustion models.

Formyl_Radical_Pathways CH4 CH₄ CH3 CH₃ CH4->CH3 +OH, +H, +O CH2O CH₂O CH3->CH2O +O, +O₂ HCO HCO CH2O->HCO +OH, +H, +O CO CO HCO->CO +M (Decomposition) HCO->CO +O₂ → HO₂ HCO->CO +H → H₂ HCO->CO +OH → H₂O HCO->CO +CH₃ → CH₄ H H OH OH O2 O₂ HO2 HO₂ H2O H₂O

Key reaction pathways involving the this compound (HCO) in combustion.

Uncertainty_Assessment_Workflow cluster_model Combustion Model cluster_exp Experimental Data cluster_analysis Analysis Model Kinetic Model (e.g., GRI-Mech) HCO_Params HCO Rate Parameters (A, n, E) Simulation CFD/Kinetics Simulation HCO_Params->Simulation Exp_Data Flame Speed, Ignition Delay, Species Profiles Comparison Model vs. Experiment Comparison Exp_Data->Comparison Simulation->Comparison Uncertainty Uncertainty Quantification Comparison->Uncertainty Sensitivity Sensitivity Analysis Uncertainty->Sensitivity Sensitivity->HCO_Params Refine Parameters

Workflow for assessing the impact of this compound uncertainties.

Experimental Protocols: The Foundation of Model Validation

The reliability of combustion models is intrinsically linked to the quality of the experimental data used for their validation. Two key experimental techniques provide the data discussed in this guide:

Laser-Induced Fluorescence (LIF) for HCO Concentration Measurement

Objective: To obtain spatially resolved measurements of this compound concentration in a flame.

Methodology:

  • Flame Setup: A stable flame, typically a laminar premixed flame on a burner (e.g., McKenna burner), is established. The fuel and oxidizer flow rates are precisely controlled to achieve the desired equivalence ratio.

  • Laser System: A tunable laser system is used to excite a specific electronic transition of the HCO radical. For single-shot PLIF imaging of HCO, a multimode frequency-tripled alexandrite laser can be employed, exciting the B–X system around 258.69 nm.[8]

  • Fluorescence Detection: The fluorescence emitted by the excited HCO radicals is collected perpendicular to the laser sheet using a lens system and an intensified CCD (ICCD) camera. A bandpass filter is used to isolate the fluorescence signal from scattered laser light and other flame emissions, typically in the 300–400 nm range.[8]

  • Calibration: To obtain quantitative concentrations, the LIF signal must be calibrated. This can be achieved by comparing the signal to that from a known concentration of a calibration species or by using absorption spectroscopy in parallel to determine the absolute number density at a reference point.

  • Data Analysis: The recorded images are processed to correct for background noise, laser sheet intensity variations, and quenching effects to obtain relative or absolute HCO concentration profiles.

Shock Tube for Ignition Delay Time Measurement

Objective: To measure the time required for a fuel-oxidizer mixture to autoignite under well-defined high-temperature and high-pressure conditions.

Methodology:

  • Mixture Preparation: A precise mixture of fuel, oxidizer, and a diluent gas (e.g., Argon) is prepared and introduced into the driven section of the shock tube.

  • Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from the driven section by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Ignition Detection: The onset of ignition is detected by monitoring the sudden rise in pressure using a pressure transducer and/or the emission from radical species like OH* (at 306 nm) or CH* using a photomultiplier tube with an appropriate filter.[6][9]

  • Ignition Delay Time Definition: The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the measurement location and the point of maximum rate of pressure rise or the peak of the radical emission signal.[6]

  • Data Analysis: The measured ignition delay times are plotted as a function of the inverse of the post-shock temperature (Arrhenius plot) to determine the overall activation energy of the ignition process. The data is then compared with simulations from combustion models.[10]

Conclusion: A Path Forward in Refining Combustion Models

The comparative analysis presented in this guide underscores the persistent challenges and ongoing efforts in accurately modeling this compound chemistry. While models like GRI-Mech 3.0, USC Mech II, and AramcoMech 2.0 provide robust frameworks for combustion simulation, their predictions are sensitive to the uncertainties in HCO reaction rates.

For researchers and scientists, the choice of a combustion model should be informed by the specific conditions of interest, with an awareness of the potential biases each model may exhibit. The discrepancies highlighted between model predictions and experimental data, particularly at high pressures and for rich mixtures, point to areas where further refinement of the kinetic parameters for this compound reactions is needed.

Future progress in this field will rely on a synergistic approach, combining high-fidelity experimental measurements of reaction rates and species profiles with advanced theoretical calculations and rigorous model validation. By continuing to scrutinize and improve the representation of key intermediates like the this compound, the combustion community can develop more predictive and reliable models for the design of next-generation combustion technologies.

References

Safety Operating Guide

Navigating the Safe Quenching and Disposal of Formyl Radical-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The formyl radical (HCO•), a highly reactive and transient chemical intermediate, is not a substance that can be isolated, stored, or disposed of in a conventional sense. Instead, it is typically generated in situ for immediate use within a chemical reaction. Consequently, proper disposal procedures focus on the safe quenching of the entire reaction mixture to neutralize this reactive species before the final waste is handled. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage reaction mixtures containing the this compound, ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Given the ephemeral and reactive nature of the this compound, all operations involving its generation must be conducted within a well-ventilated fume hood. Personnel are required to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. An emergency plan should be in place, and all personnel should be familiar with the location and operation of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Step-by-Step Quenching and Disposal Protocol

The primary objective is to safely neutralize the this compound and other reactive components within the reaction mixture before it is designated as hazardous waste.

  • Preparation for Quenching:

    • Ensure all necessary quenching materials and safety equipment are readily accessible before initiating the quenching process.

    • The quenching procedure should be performed in the same fume hood where the reaction was conducted.

  • Quenching the Reaction Mixture:

    • At the completion of the chemical reaction, the mixture must be cooled to an appropriate temperature, typically in an ice bath, to moderate the rate of any exothermic quenching reactions.

    • A suitable radical scavenger or quenching agent should be slowly introduced to the reaction mixture with continuous stirring. Common quenching agents for radical reactions include:

      • Hydroquinone (B1673460): A small amount of hydroquinone solution can be added to terminate the radical chain reaction.

      • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that can effectively scavenge other radical species.

      • Solvents with labile hydrogen atoms: Alcohols like isopropanol (B130326) can act as hydrogen donors to quench radical species.

    • The choice of quenching agent will depend on the specific reaction conditions and the compatibility with other chemicals in the mixture. A thorough risk assessment should be conducted to select the most appropriate quenching agent.

  • Verification of Quenching:

    • After the addition of the quenching agent, the mixture should be stirred for a sufficient period to ensure the complete neutralization of the this compound.

    • While direct monitoring of the this compound is impractical in a standard laboratory setting, the absence of further reaction (e.g., gas evolution, color change) after the addition of the quencher is a qualitative indicator of reaction completion.

  • Waste Collection and Labeling:

    • Once the reaction is quenched, the resulting mixture is considered hazardous waste.[1][2]

    • The quenched mixture should be transferred to a designated, chemically resistant, and properly sealed hazardous waste container.[3][4]

    • The container must be clearly labeled with the words "Hazardous Waste" and a complete and accurate description of all its components, including the quenched reaction products and any remaining reactants or solvents.[1][4]

  • Storage and Disposal:

    • The labeled hazardous waste container should be stored in a designated satellite accumulation area, segregated from incompatible materials.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, state, and federal regulations.[1][3]

Hazard Data for Associated Chemicals

While the this compound is transient, the chemicals used in its generation and potential byproducts, such as formaldehyde, are stable and present their own hazards. The following table summarizes key hazard data for these related compounds.

Chemical NameMolecular FormulaKey Hazards
Formaldehyde CH₂OToxic by inhalation, ingestion, and skin contact; a known carcinogen; flammable gas.[5][6][7]
Formic Acid HCOOHCorrosive, causes severe skin burns and eye damage; respiratory irritant.

Experimental Workflow for Safe Disposal

The following diagram outlines the logical steps and decision points for the safe quenching and disposal of a reaction mixture containing the this compound.

Formyl_Radical_Disposal_Workflow cluster_prep Preparation Phase cluster_quench Quenching Phase cluster_disposal Disposal Phase start Start: Reaction Complete prep_ppe Don Appropriate PPE start->prep_ppe prep_quench Prepare Quenching Agent and Ice Bath prep_ppe->prep_quench cool_reaction Cool Reaction Mixture in Ice Bath prep_quench->cool_reaction add_quencher Slowly Add Radical Quencher with Stirring cool_reaction->add_quencher stir_mixture Stir for Sufficient Time to Ensure Complete Quenching add_quencher->stir_mixture transfer_waste Transfer Quenched Mixture to Labeled Hazardous Waste Container stir_mixture->transfer_waste store_waste Store in Designated Satellite Accumulation Area transfer_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for Quenching and Disposing of this compound Reaction Mixtures.

References

Personal protective equipment for handling Formyl radical

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Formyl Radical

The this compound (•CHO) is a highly reactive, transient chemical species. Unlike stable laboratory chemicals, it is not isolated or stored. Instead, it is generated in situ for immediate use in specific chemical reactions, often under controlled conditions such as photoredox catalysis.[1][2] Consequently, safety protocols must address the entire experimental system, including the precursor materials, solvents, reaction conditions, and potential byproducts. The primary hazards are associated with the stable chemicals used to generate the radical and the parent compound, formaldehyde (B43269).

Hazard Assessment and Personal Protective Equipment (PPE)

Given that the this compound is generated from precursors and is closely related to formaldehyde, a comprehensive hazard assessment must consider the risks associated with these stable, handleable chemicals. Formaldehyde is a colorless, flammable gas with a strong odor that is classified as a known human carcinogen.[3][4] It can cause irritation to the skin, eyes, nose, and throat, and high levels of exposure can be fatal.[3][5]

A multi-layered approach to personal protection is mandatory to minimize exposure risks during any process involving the generation and use of the this compound.[6]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended.Prevents skin contact with hazardous precursors, solvents, and potential byproducts.[7]
Eye & Face Protection Chemical safety goggles with a snug fit and a full-face shield.Protects against chemical splashes and irritating vapors which can cause severe eye damage.[7][8]
Body Protection Flame-resistant lab coat worn over long pants and closed-toe shoes. Consider a chemical-resistant apron for splash hazards.Protects skin from incidental contact and splashes.[7]
Respiratory Protection All work must be conducted in a certified chemical fume hood. For situations with potential for exposure above permissible limits, a full-face respirator with appropriate cartridges may be necessary.[5][8]Minimizes inhalation of toxic and carcinogenic vapors from precursors like formaldehyde or other volatile reagents.[5]

Operational Plan: Handling and Disposal

Safe handling of transient radicals requires stringent adherence to protocols that emphasize engineering controls and procedural diligence.

Engineering Controls
  • Chemical Fume Hood: All procedures, from precursor handling to reaction quenching and initial waste management, must be performed inside a properly functioning and certified chemical fume hood to contain volatile hazards.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood's containment capabilities.

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and unobstructed.[9]

Step-by-Step Experimental Protocol

The following is a generalized protocol for an experiment involving the in situ generation of the this compound.

  • Preparation and Pre-Reaction Setup:

    • Before beginning, read all relevant Safety Data Sheets (SDS) for every chemical involved in the process.[9]

    • Inspect all PPE for integrity (no rips, cracks, or defects).[9]

    • Set up all apparatus within the chemical fume hood. Ensure all glassware is free of defects.

    • Measure and prepare all reagents (precursors, solvents, catalysts) within the fume hood.

  • Reaction Execution:

    • Initiate the reaction according to the specific experimental parameters (e.g., activate the light source for photoredox catalysis).

    • Continuously monitor the reaction for any unexpected changes, such as pressure buildup or temperature fluctuations.

    • Keep the fume hood sash at the lowest practical height to maximize protection.

  • Work-up and Quenching:

    • Upon completion, safely quench the reaction using an appropriate, pre-determined procedure to neutralize any remaining reactive species.

    • Vent the reaction apparatus to a scrubbing system if toxic gaseous byproducts are anticipated.

Disposal Plan
  • Waste Segregation: All chemical waste must be segregated into clearly labeled, compatible waste streams (e.g., halogenated solvents, non-halogenated solvents, solid waste).

  • Neutralization: If necessary, neutralize corrosive or reactive waste streams before collection.

  • Container Management: Use designated, sealed, and properly labeled hazardous waste containers. Do not overfill containers.

  • Final Disposal: All waste must be disposed of through the institution's official Environmental Health and Safety (EHS) department in accordance with local and federal regulations.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely conducting an experiment involving the in situ generation of the this compound.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Experiment cluster_emergency Contingency RiskAssessment Conduct Risk Assessment (Review SDS for all reagents) PPE_Selection Select & Inspect PPE (Gloves, Goggles, Face Shield, Lab Coat) RiskAssessment->PPE_Selection Setup Setup Apparatus in Chemical Fume Hood PPE_Selection->Setup Handling Handle Precursors & Prepare Solutions Setup->Handling Reaction Initiate & Monitor Reaction (In Situ Radical Generation) Handling->Reaction Quench Quench Reaction & Neutralize Hazards Reaction->Quench Decon Decontaminate Glassware & Work Area Quench->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Dispose of Waste via EHS Waste->Disposal Spill Spill / Exposure Emergency Activate Emergency Protocol (Eyewash, Shower, Notify Supervisor) Spill->Emergency

Caption: Workflow for safe laboratory operations involving in situ generation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formyl radical
Reactant of Route 2
Formyl radical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.